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  • Product: (S)-Penbutolol Hydrochloride
  • CAS: 28291-30-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of (S)-Penbutolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the mechanism of action of (S)-Penbutolol Hydrochlorid...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of (S)-Penbutolol Hydrochloride, a compound with a dual pharmacological profile. Our exploration will delve into its interactions with adrenergic and serotonergic systems, elucidating the molecular signaling cascades and physiological consequences of these interactions. The content is structured to provide not only a descriptive account but also a causal understanding of the experimental approaches used to characterize this multifaceted molecule.

I. Introduction: The Dual Identity of (S)-Penbutolol

(S)-Penbutolol, the levorotatory isomer of penbutolol, is a synthetic, non-selective beta-adrenergic receptor antagonist.[1] Clinically, it has been utilized for the management of hypertension.[2][3] What distinguishes (S)-Penbutolol from many other beta-blockers is its possession of intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist at beta-adrenergic receptors.[4][5] This property results in a degree of receptor stimulation even in the absence of endogenous catecholamines, which can lead to a different hemodynamic profile compared to pure antagonists.[2][6]

Furthermore, a significant and compelling aspect of (S)-Penbutolol's pharmacology is its potent antagonist activity at serotonin 5-HT1A receptors.[7][8][9][10] This dual action on both the adrenergic and serotonergic systems makes (S)-Penbutolol a subject of considerable interest, not only for its cardiovascular effects but also for its potential applications in neuropsychopharmacology.[7][9][11] This guide will dissect these two primary mechanisms of action, providing a detailed examination of the underlying molecular and cellular processes.

II. Primary Mechanism: Non-Selective Beta-Adrenergic Antagonism with Intrinsic Sympathomimetic Activity

The principal pharmacological effect of (S)-Penbutolol is its interaction with beta-adrenergic receptors. As a non-selective antagonist, it targets both β1 and β2 adrenergic receptors with high affinity.[12]

A. Receptor Binding and Affinity

The affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. This is typically quantified using radioligand binding assays, which measure the interaction between a radiolabeled ligand and the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for β-Adrenergic Receptors

  • Membrane Preparation: Isolate cell membranes expressing β1 and β2 adrenergic receptors from a suitable source, such as transfected cell lines (e.g., HEK293) or tissue homogenates (e.g., heart for β1, lung for β2).

  • Assay Setup: In a multi-well plate, combine the prepared membranes with a fixed concentration of a radiolabeled, non-selective beta-blocker (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).

  • Competition: Add increasing concentrations of unlabeled (S)-Penbutolol Hydrochloride to the wells.

  • Incubation: Allow the reaction to reach equilibrium at a controlled temperature.

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of (S)-Penbutolol. The concentration of (S)-Penbutolol that inhibits 50% of the specific radioligand binding is the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

This protocol allows for the precise determination of the binding affinity of (S)-Penbutolol for both β1 and β2 receptors, providing a quantitative measure of its non-selective nature.

B. Intrinsic Sympathomimetic Activity (ISA)

(S)-Penbutolol is not a pure antagonist; it exhibits partial agonist activity. This intrinsic sympathomimetic activity (ISA) means that in the absence of a full agonist (like epinephrine), (S)-Penbutolol can weakly activate the receptor.[4][5] The clinical relevance of ISA is that it can lead to less pronounced bradycardia and a smaller reduction in cardiac output at rest compared to beta-blockers without ISA.[2][3]

Experimental Protocol: Assessing Intrinsic Sympathomimetic Activity in an Isolated Tissue Model

  • Tissue Preparation: Isolate an appropriate tissue, such as a guinea pig right atrium, which spontaneously contracts due to the presence of pacemaker cells.

  • Experimental Setup: Mount the atrial preparation in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with carbogen (95% O₂, 5% CO₂).

  • Baseline Measurement: Record the spontaneous atrial contraction rate (heart rate).

  • Drug Addition: Add increasing concentrations of (S)-Penbutolol Hydrochloride to the organ bath.

  • Observation: A compound with ISA will cause a modest increase in the atrial rate from the baseline. In contrast, a pure antagonist will have no effect or may slightly decrease the rate if there is any residual sympathetic tone.

  • Full Agonist Challenge: After establishing the effect of (S)-Penbutolol, add a full agonist like isoproterenol to demonstrate that (S)-Penbutolol can competitively antagonize the much larger response to the full agonist.

This experimental design provides a clear functional demonstration of the partial agonist properties of (S)-Penbutolol.

C. Downstream Signaling: Modulation of the G-Protein and β-Arrestin Pathways

Beta-adrenergic receptors are canonical G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to the stimulatory G-protein, Gs.

  • G-Protein Pathway: Gs activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[13] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA phosphorylates various intracellular proteins, leading to the physiological effects of beta-adrenergic stimulation, such as increased heart rate and contractility.[14] As a partial agonist, (S)-Penbutolol will weakly activate this pathway, while as an antagonist, it will block the much stronger activation by endogenous catecholamines.

  • β-Arrestin Pathway: In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways.[6][15] Following agonist-induced receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This uncouples the receptor from the G-protein, leading to desensitization.[15] However, β-arrestins can also act as signaling scaffolds, initiating G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).[15][16] The specific effects of (S)-Penbutolol on β-arrestin signaling are an area for further investigation, as different beta-blockers have been shown to have varying effects on this pathway.[17]

Diagram: (S)-Penbutolol's Action on Beta-Adrenergic Receptor Signaling

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular β-AR β-Adrenergic Receptor Gs Gs β-AR->Gs Activates GRK GRK β-AR->GRK Activates β-Arrestin β-Arrestin β-AR->β-Arrestin Recruits Catecholamines Catecholamines Catecholamines->β-AR Full Agonist (Strong Activation) S-Penbutolol S-Penbutolol S-Penbutolol->β-AR Partial Agonist (Weak Activation) Antagonist (Blocks Catecholamines) AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Physiological_Effect Physiological Effect (e.g., Increased Heart Rate) PKA->Physiological_Effect Leads to GRK->β-AR Phosphorylates Desensitization Desensitization β-Arrestin->Desensitization Causes MAPK_Pathway MAPK Pathway β-Arrestin->MAPK_Pathway Initiates

Caption: (S)-Penbutolol's dual action on β-adrenergic receptor signaling.

III. Secondary Mechanism: 5-HT1A Receptor Antagonism

A defining characteristic of (S)-Penbutolol is its high affinity for the serotonin 5-HT1A receptor, where it acts as a potent antagonist.[7][8][9][10][11] This property is of significant interest for its potential role in treating central nervous system disorders, such as depression.[9][11]

A. Receptor Binding and Affinity

Similar to its characterization at beta-adrenergic receptors, the affinity of (S)-Penbutolol for 5-HT1A receptors is determined through radioligand binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay for 5-HT1A Receptors

  • Membrane Preparation: Isolate cell membranes from a source rich in 5-HT1A receptors, such as the hippocampus or cerebral cortex of the brain, or from cell lines stably expressing the human 5-HT1A receptor.

  • Assay Setup: Combine the membrane preparation with a selective 5-HT1A radioligand (e.g., [³H]-8-OH-DPAT or [¹¹C]WAY-100635).

  • Competition: Add increasing concentrations of unlabeled (S)-Penbutolol Hydrochloride.

  • Incubation, Separation, and Quantification: Follow the same procedures as described for the β-adrenergic receptor binding assay.

  • Data Analysis: Calculate the IC50 and Ki values to determine the binding affinity of (S)-Penbutolol for the 5-HT1A receptor.

These experiments have consistently shown that (S)-Penbutolol possesses nanomolar affinity for 5-HT1A receptors.[18]

B. Functional Antagonism

To confirm that binding to the 5-HT1A receptor translates into functional antagonism, in vivo studies are often employed.

Experimental Protocol: In Vivo Microdialysis to Assess 5-HT1A Receptor Antagonism

  • Animal Model: Use a suitable animal model, such as a rat.

  • Microdialysis Probe Implantation: Surgically implant a microdialysis probe into a brain region rich in 5-HT1A autoreceptors, such as the dorsal raphe nucleus, or a region with postsynaptic 5-HT1A receptors, like the hippocampus.

  • Baseline Measurement: Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples to measure baseline levels of serotonin (5-HT).

  • Agonist Administration: Administer a selective 5-HT1A agonist (e.g., 8-OH-DPAT). This will decrease the firing of serotonergic neurons and reduce 5-HT release, which can be measured in the dialysate.

  • Antagonist Pre-treatment: In a separate group of animals, pre-treat with (S)-Penbutolol Hydrochloride before administering the 5-HT1A agonist.

  • Observation: If (S)-Penbutolol is a functional antagonist, it will block the agonist-induced decrease in 5-HT release.

  • Sample Analysis: Analyze the 5-HT concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

This protocol provides direct evidence of the functional consequences of 5-HT1A receptor blockade in a living system.

C. Downstream Signaling of 5-HT1A Receptors

5-HT1A receptors are also GPCRs, but they typically couple to the inhibitory G-protein, Gi/o.

  • G-Protein Pathway: Activation of Gi/o by a 5-HT1A agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Gi/o activation can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the cell membrane and reducing neuronal excitability. As an antagonist, (S)-Penbutolol blocks these effects by preventing the binding of serotonin or 5-HT1A agonists.

Diagram: (S)-Penbutolol's Antagonism of 5-HT1A Receptor Signaling

HT1A_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular 5-HT1A-R 5-HT1A Receptor Gi/o Gi/o 5-HT1A-R->Gi/o Activates Serotonin Serotonin Serotonin->5-HT1A-R Agonist S-Penbutolol S-Penbutolol S-Penbutolol->5-HT1A-R Antagonist (Blocks Serotonin) AC Adenylyl Cyclase Gi/o->AC Inhibits GIRK GIRK Channel Gi/o->GIRK Opens cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux

Caption: (S)-Penbutolol blocks the inhibitory signaling of the 5-HT1A receptor.

IV. Summary of Quantitative Data

The following table summarizes the available binding affinity data for (S)-Penbutolol at its primary receptor targets.

Receptor TargetLigandSpeciesTissue/SystemKi (nM)Reference
5-HT1A (-)-PenbutololRatCornu Ammonis 1 (CA1)11.6[19]
5-HT1A (-)-PenbutololHumanCornu Ammonis 3 (CA3)11.9[19]
β-adrenergic (+)-Penbutolol--IC50: 740[20]

Note: Specific Ki values for (S)-Penbutolol at β1 and β2 receptors were not explicitly found in the provided search results, though it is established as a potent beta-blocker. The IC50 for the (+)-isomer is provided for context.

V. Conclusion and Future Directions

(S)-Penbutolol Hydrochloride exhibits a complex and fascinating mechanism of action, characterized by its non-selective beta-adrenergic antagonism with intrinsic sympathomimetic activity and its potent 5-HT1A receptor antagonism. This dual pharmacology presents both therapeutic opportunities and challenges. The cardiovascular effects are primarily mediated through the modulation of the beta-adrenergic system, while the 5-HT1A antagonism opens avenues for its investigation in psychiatric and neurological conditions.

Future research should aim to further elucidate the downstream consequences of this dual receptor blockade, particularly the interplay between the adrenergic and serotonergic systems. A deeper understanding of (S)-Penbutolol's effects on β-arrestin-mediated signaling could reveal novel aspects of its cellular actions. Furthermore, clinical studies exploring the therapeutic potential of its 5-HT1A antagonistic properties, potentially in combination with other psychotropic agents, are warranted. The comprehensive characterization of molecules like (S)-Penbutolol underscores the importance of a thorough understanding of a drug's complete pharmacological profile in the pursuit of more effective and targeted therapies.

VI. References

  • Eur J Clin Pharmacol. 1979;16(6):381-6. Intrinsic sympathomimetic activity of penbutolol.

  • Eur J Pharmacol. 1992 Nov 3;222(1):121-7. (-)-Penbutolol as a blocker of central 5-HT1A receptor-mediated responses.

  • Eur J Pharmacol. 1996 Feb 15;297(1-2):1-8. The antiaggressive potency of (-)-penbutolol involves both 5-HT1A and 5-HT1B receptors and beta-adrenoceptors.

  • J Neurochem. 2000 Aug;75(2):755-62. Affinity of (+/-)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain.

  • PubChem. Penbutolol.

  • Wikipedia. Penbutolol.

  • J Pharmacol Exp Ther. 1996 Sep;278(3):1337-45. Interaction studies of 5-HT1A receptor antagonists and selective 5-HT reuptake inhibitors in isolated aggressive mice.

  • DICP. 1990 Apr;24(4):403-8. Penbutolol: a new beta-adrenergic blocking agent.

  • MedchemExpress.com. (-)-Penbutolol (Synonyms: (S)-Penbutolol; (-)-Isopenbutolol).

  • Deranged Physiology. Beta-blockers.

  • Grokipedia. Penbutolol.

  • Sigma-Aldrich. beta-blocker binding to human 5-HT(1A) receptors in vivo and in vitro: implications for antidepressant therapy.

  • Wikipedia. Beta blocker.

  • Dr.Oracle. Do beta blockers (beta-adrenergic blocking agents) interfere with beta-arrestin signaling?.

  • J Neurochem. 2000 Aug;75(2):755-62. Affinity of (+/-)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain.

  • Future Med Chem. 2021 Jul;13(14):1235-1253. A new class of 5-HT1A receptor antagonists with procognitive and antidepressant properties.

  • Molecules. 2020 Oct 21;25(20):4815. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity.

  • accessdata.fda.gov. levatol® tablets 20 mg.

  • Cell Signal. 2013 Dec;25(12):2583-91. GPCR signaling via β-arrestin-dependent mechanisms.

  • Eur J Pharmacol. 1992 Nov 3;222(1):121-7. (-)-Penbutolol as a blocker of central 5-HT1A receptor-mediated responses.

  • PubChem. Penbutolol Action Pathway.

  • Drugs. 1981 Jul;22(1):1-25. Penbutolol: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris.

  • Eur Heart J. 1983;4 Suppl D:15-20. Haemodynamic consequences of intrinsic sympathomimetic activity and cardioselectivity in beta-blocker therapy for hypertension.

  • Neuropsychopharmacology. 2007 Jan;32(1):217-25. Measurement of 5-HT1A receptor binding in depressed adults before and after antidepressant drug treatment using PET and [11C]WAY-100635.

  • MedChemExpress. (+)-Penbutolol ((R)-Penbutolol).

Sources

Exploratory

(S)-Penbutolol Hydrochloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (S)-Penbutolol Hydrochloride Introduction Penbutolol is a non-selective β-adrenergic receptor antagonist utilized in the management of hypertension.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of (S)-Penbutolol Hydrochloride

Introduction

Penbutolol is a non-selective β-adrenergic receptor antagonist utilized in the management of hypertension.[1][2] It exerts its therapeutic effect by blocking both β-1 and β-2 adrenergic receptors, leading to decreased heart rate, reduced cardiac output, and lower blood pressure.[3][4] Like most β-blockers, Penbutolol is a chiral molecule, and its pharmacological activity is stereospecific. The β-blocking activity resides almost exclusively in the (S)-enantiomer.[5][6] Consequently, the production of enantiomerically pure (S)-Penbutolol is of paramount importance for therapeutic efficacy and to minimize potential side effects associated with the less active (R)-enantiomer.

This guide provides a comprehensive overview of a modern, efficient chemo-enzymatic method for the synthesis of (S)-Penbutolol, followed by a detailed discussion of the analytical techniques required for its complete characterization, ensuring chemical identity, purity, and stereochemical integrity.

Part 1: Stereoselective Synthesis of (S)-Penbutolol

The synthesis of single-enantiomer drugs can be approached in two primary ways: the synthesis of a racemic mixture followed by chiral resolution, or a direct stereoselective synthesis that preferentially creates the desired enantiomer.[7][8] While classical resolution via diastereomeric salt formation is a viable method, it is often laborious and inherently limited to a 50% theoretical yield for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.[9]

Modern approaches, particularly those employing biocatalysis, offer significant advantages in efficiency, stereoselectivity, and sustainability.[10] This guide details a highly effective chemo-enzymatic strategy for (S)-Penbutolol synthesis, which leverages a lipase-catalyzed kinetic resolution to achieve high enantiomeric purity.[11]

Overall Synthetic Scheme

The synthesis is a four-step process commencing from 2-cyclopentylphenol. It involves the formation of a racemic chlorohydrin, enzymatic kinetic resolution, and subsequent amination to yield the target molecule, which is finally converted to its hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Racemic Epoxide Formation cluster_1 Step 2 & 3: Enzymatic Resolution & Separation cluster_2 Step 4 & 5: Amination & Salt Formation A 2-Cyclopentylphenol C Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol A->C Base (e.g., K2CO3) Acetonitrile B Epichlorohydrin B->C D Racemic Chlorohydrin E (S)-Chlorohydrin (Desired Enantiomer) D->E Candida antarctica Lipase B Vinyl Butanoate Separation F (R)-Chlorohydrin Acetate (Byproduct) D->F G (S)-Chlorohydrin I (S)-Penbutolol (Free Base) G->I Methanol H tert-Butylamine H->I J (S)-Penbutolol HCl (Final Product) I->J HCl in Ether

Caption: Chemo-enzymatic synthesis workflow for (S)-Penbutolol Hydrochloride.

Experimental Protocol: Synthesis

Step 1: Synthesis of Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol

The synthesis begins with a standard Williamson ether synthesis to form the racemic chlorohydrin precursor.

  • Reaction Setup: To a solution of 2-cyclopentylphenol (1 equivalent) in acetonitrile, add a base such as potassium carbonate (1.5 equivalents).

  • Addition of Epichlorohydrin: Add epichlorohydrin (2-3 equivalents) to the mixture.

  • Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, filter the inorganic salts. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the racemic chlorohydrin as a viscous oil.

Causality: Acetonitrile is chosen as a greener alternative to solvents like dichloromethane or toluene.[11] The base deprotonates the phenol, forming a phenoxide ion which then acts as a nucleophile, attacking the least hindered carbon of the epoxide ring of epichlorohydrin. Using an excess of epichlorohydrin drives the reaction to completion.

Step 2: Enzymatic Kinetic Resolution of the Racemic Chlorohydrin

This is the key stereoselective step. Lipase B from Candida antarctica (CALB) selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer as an unreacted alcohol.

  • Enzyme Preparation: Immobilized CALB is suspended in a suitable organic solvent (e.g., acetonitrile).

  • Reaction: Add the racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol (1 equivalent) and an acyl donor, such as vinyl butanoate (0.6 equivalents), to the enzyme suspension.[11]

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours.[11] The reaction progress should be monitored by chiral HPLC to determine the enantiomeric excess (ee) of the remaining alcohol. The reaction is typically stopped at or near 50% conversion to maximize the ee of the unreacted substrate.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). The filtrate contains a mixture of the desired (S)-chlorohydrin and the (R)-chlorohydrin butanoate ester. These can be separated by column chromatography.

Causality: Kinetic resolution relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. CALB's active site accommodates the (R)-enantiomer more readily for acylation, resulting in its selective conversion to an ester. Vinyl esters are excellent acyl donors as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible.

Step 3: Amination of (S)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol

The enantiopure (S)-chlorohydrin is converted to (S)-Penbutolol via nucleophilic substitution.

  • Reaction: Dissolve the purified (S)-chlorohydrin (1 equivalent) in a solvent like methanol.

  • Addition of Amine: Add an excess of tert-butylamine (5-10 equivalents).

  • Reaction Conditions: Stir the mixture in a sealed vessel at room temperature or with gentle heating (e.g., 40-50 °C) for 24 hours.

  • Purification: Evaporate the solvent and excess amine under reduced pressure. The crude (S)-Penbutolol free base can be purified by chromatography if necessary.

Causality: The reaction proceeds via an initial nucleophilic attack of the amine on the chlorohydrin, which can form an intermediate epoxide in situ. A second molecule of the amine then opens the epoxide ring, regioselectively attacking the least sterically hindered carbon to yield the final 1-amino-2-ol product. Using a large excess of the amine minimizes the formation of dimeric byproducts.[11]

Step 4: Formation of (S)-Penbutolol Hydrochloride

The purified free base is converted to its more stable and water-soluble hydrochloride salt.

  • Dissolution: Dissolve the purified (S)-Penbutolol free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a solution of hydrogen chloride in diethyl ether or isopropanol with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum to yield (S)-Penbutolol Hydrochloride as a white crystalline solid.

Part 2: Characterization and Analytical Workflow

Rigorous characterization is essential to confirm the structure, assess purity, and verify the enantiomeric excess of the synthesized (S)-Penbutolol HCl.

Analytical_Workflow cluster_identity Structural Identity Confirmation cluster_purity Purity & Stereochemistry Start (S)-Penbutolol HCl Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Identity MS Mass Spectrometry (LC-MS/MS) Start->MS Identity FTIR FTIR Spectroscopy Start->FTIR Identity HPLC Chiral HPLC Start->HPLC Purity Rotation Polarimetry (Specific Rotation) Start->Rotation Purity PhysChem Physicochemical Tests (Melting Point, Appearance) Start->PhysChem Purity Final Certificate of Analysis NMR->Final MS->Final FTIR->Final HPLC->Final Rotation->Final PhysChem->Final

Caption: Comprehensive analytical workflow for (S)-Penbutolol Hydrochloride characterization.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure confirmation.[12] Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[13]

Parameter Expected ¹H NMR Chemical Shifts (δ, ppm) Expected ¹³C NMR Chemical Shifts (δ, ppm)
Aromatic Protons 6.8 - 7.2 (multiplet, 4H)110 - 130 (Aromatic CH), 155-158 (C-OAr)
Cyclopentyl Protons 1.5 - 2.1 (multiplet, 8H), ~3.3 (methine, 1H)25 - 35 (Aliphatic CH₂)
Propanol Backbone ~4.1 (CH-OH, 1H), ~4.0 (CH₂-OAr, 2H), 2.8-3.0 (CH₂-N, 2H)~70 (CH₂-O), ~68 (CH-OH), ~50 (CH₂-N)
tert-Butyl Protons ~1.1 (singlet, 9H)~50 (Quaternary C), ~29 (CH₃)
Amine/Hydroxyl Broad, exchangeable signals (OH, NH₂⁺)-
Note: These are approximate values based on the structure and published data for similar β-blockers.[13][14][15] Final assignments require 2D NMR experiments (COSY, HSQC, HMBC).

Mass Spectrometry (MS) LC-MS/MS is ideal for confirming the molecular weight and providing fragmentation data for structural verification.[16]

  • Expected Molecular Ion: For the free base (C₁₈H₂₉NO₂), the expected [M+H]⁺ ion is at m/z 292.2.

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of the tert-butyl group and cleavage of the propanolamine side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR confirms the presence of key functional groups.

Functional Group Expected Wavenumber (cm⁻¹)
O-H (alcohol)3200 - 3500 (broad)
N-H (secondary amine salt)2400 - 2800 (broad)
C-H (aliphatic/aromatic)2850 - 3100
C=C (aromatic)1450 - 1600
C-O (ether/alcohol)1050 - 1250
Purity and Enantiomeric Excess (ee) Determination

High-Performance Liquid Chromatography (HPLC) HPLC is the definitive technique for assessing both chemical and enantiomeric purity.[17]

  • Chemical Purity: A standard reversed-phase HPLC method (e.g., using a C18 column) can be used to detect and quantify any process-related impurities.

  • Enantiomeric Purity: This requires a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for separating β-blocker enantiomers.[18]

Table: Example Chiral HPLC Method

Parameter Condition
Column Chiralpak AD-H or similar amylose-based CSP
Mobile Phase Isocratic mixture of Hexane/Isopropanol/Diethylamine
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 270 nm
Expected Result Baseline separation of (S)- and (R)-Penbutolol peaks. The enantiomeric excess is calculated as: ee (%) = [((S)-Area - (R)-Area) / ((S)-Area + (R)-Area)] x 100.

Polarimetry The specific optical rotation confirms the bulk stereochemistry of the sample. The (S)-enantiomer of Penbutolol is levorotatory.

  • Measurement: A solution of known concentration (e.g., c=1 in methanol) is measured in a polarimeter at the sodium D-line (589 nm).

  • Expected Value: A negative specific rotation value confirms the excess of the (S)-enantiomer. The exact value should be compared against a reference standard.

Physicochemical Properties

A summary of key physical and chemical data provides a final quality control check.

Property Description
Appearance White to off-white crystalline solid
Molecular Formula C₁₈H₂₉NO₂ · HCl
Molecular Weight 327.9 g/mol [19]
Melting Point To be determined experimentally and compared to literature values.
Solubility Soluble in water and methanol.

Conclusion

The chemo-enzymatic synthesis route offers a robust and highly stereoselective method for producing (S)-Penbutolol Hydrochloride with excellent enantiomeric purity.[11] The success of this synthesis relies on the precise execution of the enzymatic kinetic resolution step, which effectively separates the desired (S)-chlorohydrin precursor. A comprehensive analytical workflow, combining spectroscopic and chromatographic techniques, is crucial for validating the final product. The methods outlined in this guide provide a self-validating system, ensuring that the synthesized (S)-Penbutolol HCl meets the stringent identity, purity, and stereochemical requirements for research and development purposes.

References

  • Reddy, K. S., et al. (2011). Asymmetric synthesis of β-adrenergic blockers through multistep one-pot transformations involving in situ chiral organocatalyst formation. Chemistry, 17(51), 14380-4. [Link]

  • Ting, R. B., et al. (2022). Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. Catalysts, 12(10), 1227. [Link]

  • Sahin, E., & Onar, M. (2020). Bio-catalytic asymmetric synthesis of β-adrenergic receptor blocker precursor. Biocatalysis and Biotransformation, 38(6), 448-456. [Link]

  • Al-Ghorbani, M., et al. (2024). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]

  • Wikipedia. (n.d.). Penbutolol. [Link]

  • Miner, D. J., et al. (1984). Liquid-chromatographic determination of penbutolol and its principal metabolites in plasma and urine. Clinical Chemistry, 30(5), 717-23. [Link]

  • Godbillon, J., & Pourcelot, G. (1986). Measurement of penbutolol and 4-hydroxypenbutolol in plasma or serum by HPLC. Biomedical Chromatography, 1(3), 140-2. [Link]

  • Gawas, P., et al. (2023). Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy. ResearchGate. [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. [Link]

  • Heel, R. C., et al. (1981). Penbutolol: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris. Drugs, 22(1), 1-25. [Link]

  • Ting, R. B., et al. (2022). (S)-Esmolol (left) and (S)-penbutolol HCl salt (right). ResearchGate. [Link]

  • Xu, Y. X., & Zhang, C. J. (1995). [Analysis of penbutolol and its metabolites in human body fluid by gas chromatography--mass spectrometry]. Yao Xue Xue Bao, 30(9), 702-5. [Link]

  • National Center for Biotechnology Information. (n.d.). Penbutolol Sulfate. PubChem Compound Database. [Link]

  • Venkat, P. K., et al. (2014). A quantitative determination of penbutolol and its metabolite in plasma by liquid. World Journal of Pharmaceutical Sciences, 2(2), 149-160. [Link]

  • Grokipedia. (2026). Penbutolol. [Link]

  • Pharmacy, D. (2025). Pharmacology of Penbutolol Sulfate (Levatol). YouTube. [Link]

  • Ilisz, I., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 487. [Link]

  • Mehvar, R., & Brocks, D. R. (2001). Chiral Drugs: An Overview. Journal of Pharmacy & Pharmaceutical Sciences, 4(3), 1-15. [Link]

  • Kassai, Z., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 698. [Link]

  • Lalonde, R. L., et al. (1987). Pharmacokinetics and dynamics of penbutolol in humans: evidence for pathway-specific stereoselective clearance. Clinical Pharmacology & Therapeutics, 41(4), 447-53. [Link]

  • Wainer, I. W., & Doyle, T. D. (1984). Liquid Chromatographic Resolution of Enantiomers of Pharmaceutical Interest. LCGC Magazine.
  • Zielińska, M. A., & Wawer, I. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(8), 496-501. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Patent. (n.d.). (+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol synthesis. [Link]

  • Zielińska, M. A., & Wawer, I. (2011). 1H and 13C NMR characteristics of β-blockers. ResearchGate. [Link]

  • Chemazone. (n.d.). 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol. [Link]

  • Semantic Scholar. (n.d.). Physico-chemical and anlytical studies of penbutolol. [Link]

  • National Center for Biotechnology Information. (n.d.). Penbutolol. PubChem Compound Database. [Link]

  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. [Link]

  • Chiralpedia. (n.d.). Part 5: Stereoselective and Stereospecific Synthesis. [Link]

  • Taylor & Francis. (n.d.). Chiral resolution – Knowledge and References. [Link]

  • Pataj, Z., et al. (2023). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases. Molecules, 28(14), 5369. [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • Semantic Scholar. (n.d.). Synthesis and crystal structure of (S)-pindolol. [Link]

  • MIMS. (n.d.). Penbutolol: Uses, Dosage, Side Effects. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). CN102241603A - Asymmetric synthesis method of R-or S-acebutolol.
  • Sahoo, J., et al. (2013). Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. Oriental Journal of Chemistry, 29(1), 221-229. [Link]

  • Peng, C., et al. (2021). Applications of Solution NMR in Drug Discovery. Molecules, 26(18), 5635. [Link]

  • Kulkarni, S. C., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(3), 433-436. [Link]

Sources

Foundational

The Pharmacological Profile of (S)-Penbutolol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-Penbutolol, commercially available as its hydrochloride salt, is a non-selective β-adrenergic receptor antagonist.[1][2][3] This guide prov...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Penbutolol, commercially available as its hydrochloride salt, is a non-selective β-adrenergic receptor antagonist.[1][2][3] This guide provides a comprehensive overview of its pharmacological profile, intended for professionals in the fields of pharmacology and drug development. (S)-Penbutolol distinguishes itself within the class of beta-blockers through its dual properties of potent β-adrenoceptor antagonism and inherent intrinsic sympathomimetic activity (ISA).[4][5] Marketed for the management of mild to moderate hypertension, its clinical application and pharmacological characteristics offer a compelling case study in β-blocker development and function.[2] Although no longer marketed in the US as of 2015, its established pharmacological profile remains of significant interest for research and development.

Molecular and Physicochemical Properties

(S)-Penbutolol is the levorotatory enantiomer of penbutolol, which is a synthetic aryloxyaminopropanol derivative. The (S)-enantiomer is recognized as the pharmacologically active form, exhibiting significantly greater β-adrenergic blocking activity compared to its (R)-enantiomer.[4]

PropertyValueSource
IUPAC Name(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol hydrochloride[1]
Molecular FormulaC18H30ClNO2[1]
Molecular Weight327.9 g/mol [1]

Pharmacodynamics

The pharmacodynamic profile of (S)-Penbutolol is characterized by its interaction with β-adrenergic receptors and its partial agonist activity.

Mechanism of Action: Non-Selective β-Adrenergic Antagonism

(S)-Penbutolol is a competitive antagonist at both β1- and β2-adrenergic receptors, classifying it as a non-selective β-blocker.[1][2][3] The blockade of these receptors prevents the binding of endogenous catecholamines, such as epinephrine and norepinephrine.

  • β1-Adrenergic Blockade: The antagonism of β1-receptors, predominantly located in the heart, leads to a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and slowed atrioventricular conduction. These effects collectively contribute to a decrease in cardiac output and, consequently, a lowering of blood pressure.[2]

  • β2-Adrenergic Blockade: The blockade of β2-receptors, found in bronchial and vascular smooth muscle, can lead to bronchoconstriction and vasoconstriction. This is a key consideration in patients with respiratory conditions.[2]

The antihypertensive effect of (S)-Penbutolol is also attributed to its ability to reduce renin secretion from the kidneys, which is mediated by β1-receptors. This leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, further contributing to the reduction in blood pressure.[5]

Signaling Pathway of β-Adrenergic Receptor Antagonism

G cluster_0 β-Adrenergic Receptor Signaling cluster_1 (S)-Penbutolol Action Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β1/β2-Adrenergic Receptor Catecholamines->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate, Increased Contractility PKA->Cellular_Response Phosphorylates targets leading to S_Penbutolol (S)-Penbutolol S_Penbutolol->Beta_Receptor Competitively Blocks

Caption: Competitive antagonism of β-adrenergic receptors by (S)-Penbutolol.

Intrinsic Sympathomimetic Activity (ISA)

A distinguishing feature of (S)-Penbutolol is its intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist at β-adrenergic receptors.[4][5] This property allows it to cause a mild stimulation of the receptor, which is significantly less than that produced by a full agonist like isoproterenol. The ISA of penbutolol has been quantified to be approximately 12-18% of the maximal sympathetic activity.

The clinical relevance of ISA is that it can mitigate some of the adverse effects associated with full β-blockers, such as resting bradycardia and a pronounced reduction in cardiac output.

Receptor Binding Affinity

(S)-Penbutolol also exhibits a notable affinity for serotonin 5-HT1A receptors, with reported Ki values of 11.6 nM in rat cornu ammonis 1 (CA1) and 11.9 nM in human CA3. This interaction is an area of ongoing research for its potential implications in neuropsychopharmacology.

Pharmacokinetics

The pharmacokinetic profile of (S)-Penbutolol is characterized by good oral absorption, extensive metabolism, and a relatively long duration of action.

ParameterValueSource
Absorption
Bioavailability>90%
Tmax (Time to Peak Plasma Concentration)1-3 hours
Distribution
Plasma Protein Binding80-98%
Metabolism
Primary SiteLiver[2]
Metabolic PathwaysHydroxylation and glucuronidation
Active Metabolites4-hydroxy-penbutolol (less active)[6]
Excretion
RoutePrimarily renal (as metabolites)[2]
Elimination Half-life (t1/2)Approximately 5 hours for the parent drug; up to 20 hours for conjugated metabolites

The clearance of penbutolol is stereoselective, with the D-isomer having a higher total clearance than the L-isomer.[7] This difference is primarily due to the oxidative pathway being more stereosensitive than the conjugation pathway.[7]

Clinical Profile

Therapeutic Indications

(S)-Penbutolol hydrochloride is indicated for the treatment of mild to moderate arterial hypertension.[2] It can be used as a monotherapy or in combination with other antihypertensive agents.

Dosage and Administration

The typical starting dose for hypertension is 20 mg once daily. The dosage may be increased to 40-80 mg per day if necessary.

Adverse Effects

Common adverse effects are consistent with the β-blocker class and may include dizziness, fatigue, bradycardia, and gastrointestinal disturbances. Due to its non-selective nature, it should be used with caution in patients with asthma or other bronchospastic diseases.

Experimental Protocols

For drug development professionals, the following are representative experimental workflows for characterizing a β-blocker like (S)-Penbutolol.

Protocol 1: Radioligand Binding Assay for β-Adrenergic Receptor Affinity

Objective: To determine the in vitro binding affinity (Ki) of (S)-Penbutolol for β1- and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing either human β1- or β2-adrenergic receptors.

  • Radioligand: Use a high-affinity radiolabeled antagonist, such as [³H]-dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-cyanopindolol.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of (S)-Penbutolol.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid vacuum filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the (S)-Penbutolol concentration. Determine the IC50 value (the concentration of (S)-Penbutolol that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

G start Start prep_membranes Prepare Membranes (β1 or β2 expressing cells) start->prep_membranes setup_assay Set up Assay Plate: - Membranes - Radioligand ([³H]-DHA) - (S)-Penbutolol (varying conc.) prep_membranes->setup_assay incubation Incubate to Equilibrium setup_assay->incubation filtration Separate Bound/Free Ligand (Vacuum Filtration) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki (Cheng-Prusoff) quantification->analysis end End analysis->end

Caption: A typical workflow for determining receptor binding affinity.

Protocol 2: In Vitro Assay for Intrinsic Sympathomimetic Activity (ISA)

Objective: To quantify the partial agonist activity of (S)-Penbutolol at β-adrenergic receptors.

Methodology:

  • Cell Culture: Use a cell line expressing the β-adrenergic receptor of interest (e.g., CHO cells) and an adenylyl cyclase-responsive reporter system (e.g., CRE-luciferase).

  • Assay Setup: Plate the cells in a 96-well plate. Treat the cells with varying concentrations of (S)-Penbutolol. Include a full agonist (e.g., isoproterenol) as a positive control and a pure antagonist (e.g., propranolol) as a negative control.

  • Incubation: Incubate the cells for a defined period to allow for receptor stimulation and reporter gene expression.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the drug concentration. The maximal response produced by (S)-Penbutolol, expressed as a percentage of the maximal response of the full agonist, represents its intrinsic activity.

Conclusion

(S)-Penbutolol Hydrochloride possesses a well-defined pharmacological profile as a non-selective β-adrenergic antagonist with moderate intrinsic sympathomimetic activity. Its high oral bioavailability and long duration of action have made it a useful agent in the management of hypertension. For researchers and drug development professionals, (S)-Penbutolol serves as an important reference compound in the study of β-adrenoceptor pharmacology, particularly in the investigation of the structure-activity relationships that govern partial agonism. The experimental protocols outlined in this guide provide a framework for the continued exploration and characterization of novel β-adrenergic modulators.

References

  • Brockmeier, D., et al. (1985). Penbutolol: beta-adrenoceptor interaction and the time course of plasma concentrations explain its prolonged duration of action in man. European Journal of Clinical Pharmacology, 29(3), 293–300. [Link]

  • Gostyńska, J., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Applied Sciences, 9(4), 625. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 37464, Penbutolol. Retrieved January 16, 2026 from [Link].

  • Frishman, W. H. (1990). Penbutolol and carteolol: two new beta-adrenergic blockers with partial agonism. Journal of Clinical Pharmacology, 30(5), 412–421. [Link]

  • Lund-Johansen, P. (1979). Intrinsic sympathomimetic activity of penbutolol. European Journal of Clinical Pharmacology, 16(6), 381–386. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Penbutolol. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Mehvar, R., & Brocks, D. R. (2001). Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185–200. [Link]

  • Castro, M. E., et al. (2000). Affinity of (±)‐pindolol, (‐)‐penbutolol, and (‐)‐tertatolol for pre‐ and postsynaptic serotonin 5‐HT1A receptors in human and rat brain. Journal of Neurochemistry, 75(2), 755-762. [Link]

  • Spahn, H., et al. (1988). Pharmacokinetics and dynamics of penbutolol in humans: evidence for pathway-specific stereoselective clearance. Clinical Pharmacology and Therapeutics, 44(1), 30–38. [Link]

  • Waller, D. G., & George, C. F. (1982). [On the pharmacology of the beta-receptor blocker penbutolol (author's transl)]. Arzneimittel-Forschung, 32(5), 499–504. [Link]

Sources

Exploratory

(S)-Penbutolol enantiomer biological activity

An In-Depth Technical Guide to the Biological Activity of the (S)-Penbutolol Enantiomer Abstract Penbutolol, a non-selective β-adrenergic receptor antagonist, is a compelling case study in stereopharmacology. While many...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of the (S)-Penbutolol Enantiomer

Abstract

Penbutolol, a non-selective β-adrenergic receptor antagonist, is a compelling case study in stereopharmacology. While many β-blockers are administered clinically as racemic mixtures, penbutolol is notable for being marketed as a single, optically pure isomer: (S)-Penbutolol.[1][2] This technical guide provides a comprehensive analysis of the biological activity of the (S)-penbutolol enantiomer, the eutomer responsible for the drug's therapeutic effects. We will explore its synthesis, pharmacodynamic and pharmacokinetic profiles, and the underlying molecular mechanisms of action. A comparative analysis with its distomer, (R)-penbutolol, will underscore the critical role of stereochemistry in drug activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation in cardiovascular pharmacology.

The Principle of Chirality in β-Adrenergic Blockers

Most β-blockers, belonging to the aryloxyaminopropanol class, possess at least one chiral center at the carbon atom bearing the hydroxyl group.[3][4] This stereocenter dictates the spatial arrangement of the molecule, leading to two non-superimposable mirror images known as enantiomers ((S)- and (R)-forms). The interaction between a drug and its biological target, such as a G-protein coupled receptor (GPCR), is highly dependent on a precise three-dimensional fit. Consequently, enantiomers often exhibit significant differences in their pharmacological activity.[4]

For β-blockers, the β-blocking activity predominantly resides in the (S)-(-)-enantiomer.[5][6] The potency ratio between the (S)- and (R)-enantiomers can be substantial, ranging from 33 to over 500, highlighting the high degree of stereoselectivity at the β-adrenergic receptor.[5][6] The more active enantiomer is termed the eutomer , while the less active one is the distomer .[1][7] In the case of penbutolol, (S)-penbutolol is the eutomer, exhibiting β-blocking activity that is approximately 200 times greater than its (R)-(+)-counterpart.[1]

Synthesis of Enantiomerically Pure (S)-Penbutolol

The therapeutic utility of (S)-penbutolol necessitates a robust and stereoselective synthetic route. Chemo-enzymatic methods are particularly effective for producing the single enantiomer with high purity. These processes leverage the stereospecificity of enzymes, most commonly lipases, to resolve a racemic mixture.

A common strategy involves the kinetic resolution of a racemic chlorohydrin intermediate. Lipase B from Candida antarctica (CALB) is frequently used to selectively acylate one of the enantiomers, allowing for the separation of the acylated and unreacted precursors. The desired enantiomer can then be converted to (S)-penbutolol.[8][9]

G cluster_start Starting Materials cluster_racemate Racemic Intermediate Synthesis cluster_resolution Enzymatic Kinetic Resolution cluster_final Final Synthesis Step start1 2-Cyclopentylphenol racemate Racemic Chlorohydrin (R/S)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol start1->racemate Base-catalyzed reaction start2 Epichlorohydrin start2->racemate Base-catalyzed reaction enzyme Lipase B (CALB) + Acyl Donor racemate->enzyme resolved_R (R)-Chlorohydrin (Unreacted) enzyme->resolved_R Selective Acylation resolved_S_ester (S)-Chlorohydrin Ester (Acylated) enzyme->resolved_S_ester Selective Acylation amination Amination with tert-butylamine resolved_R->amination product (S)-Penbutolol amination->product

Figure 1: Chemo-enzymatic synthesis workflow for (S)-Penbutolol.

Experimental Protocol: Chemo-Enzymatic Synthesis

This protocol is a representative model based on published methodologies.[8][9]

  • Synthesis of Racemic Chlorohydrin:

    • Dissolve 2-cyclopentylphenol (1.0 eq) in a suitable solvent (e.g., acetonitrile).

    • Add a base such as sodium hydroxide (1.5 eq).

    • Add epichlorohydrin (1.2 eq) dropwise at room temperature and stir for 48 hours.

    • Work up the reaction by extraction and purify the resulting racemic chlorohydrin, 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol, using column chromatography.

  • Enzymatic Kinetic Resolution:

    • Dissolve the racemic chlorohydrin (1.0 eq) in dry acetonitrile.

    • Add an acyl donor, such as vinyl butanoate (2.0 eq).

    • Add immobilized Lipase B from Candida antarctica (e.g., Novozym 435).

    • Incubate the reaction at a controlled temperature (e.g., 40°C) and monitor the conversion by chiral HPLC.

    • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess (ee) for both the unreacted alcohol and the formed ester.

    • Separate the unreacted (R)-chlorohydrin from the (S)-ester by column chromatography.

  • Synthesis of (S)-Penbutolol:

    • The isolated (R)-chlorohydrin is the required precursor for (S)-penbutolol due to the inversion of stereochemistry during amination (an SN2 reaction).

    • Dissolve the purified (R)-chlorohydrin (1.0 eq) in methanol.

    • Add tert-butylamine (excess, e.g., 5.0 eq).

    • Heat the reaction in a sealed vessel until completion (monitored by TLC or LC-MS).

    • Remove the solvent and excess amine under reduced pressure.

    • Purify the final product, (S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol, to yield enantiomerically pure (S)-penbutolol. The enantiomeric excess should be confirmed using chiral HPLC.

Pharmacodynamics: Receptor Interaction and Functional Activity

(S)-Penbutolol exerts its therapeutic effects primarily through competitive antagonism at β1- and β2-adrenergic receptors.[10][11] Its non-selectivity means it blocks the effects of catecholamines like epinephrine and norepinephrine at receptors in the heart (predominantly β1) and in smooth muscle of the bronchi and blood vessels (predominantly β2).[4][10]

A distinguishing feature of (S)-penbutolol is its moderate intrinsic sympathomimetic activity (ISA), also known as partial agonist activity.[1][12][13][14] This means that in the absence of a full agonist (like epinephrine), (S)-penbutolol can weakly stimulate the β-receptor. The clinical significance of ISA is that it can minimize certain side effects associated with full antagonists, such as severe bradycardia (slowing of the heart rate) at rest.[13]

Comparative Receptor Affinity and Potency

The stereochemical difference between the penbutolol enantiomers translates into a vast disparity in their biological activity.

Parameter(S)-(-)-Penbutolol (Eutomer)(R)-(+)-Penbutolol (Distomer)Reference(s)
Primary Activity Non-selective β-antagonist with ISAWeak β-antagonist[1]
Relative β-Blocking Potency ~200x more active than (R)-enantiomer1[1]
Relative Potency vs. Propranolol ~4x more potent-[11][12][15]
Other Reported Activity 5-HT1A receptor antagonismNa+ channel-blocking action[16][17]
Mutagenicity (Ames Test) Low to negligibleHigher mutagenic potential[18]

The data clearly establishes (S)-penbutolol as the pharmacologically active entity. The (R)-enantiomer is largely considered a distomer, contributing little to the therapeutic β-blockade and potentially contributing to off-target effects or toxicity.[18]

Molecular Mechanism: β-Adrenergic Signaling Pathway

The binding of (S)-penbutolol to β-adrenergic receptors blocks the canonical signaling cascade initiated by endogenous catecholamines.

G cluster_membrane Cell Membrane cluster_antagonist Pharmacological Intervention cluster_cytoplasm Cytoplasm BAR β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) BAR->G_Protein Agonist Binding (Blocked) AC Adenylyl Cyclase G_Protein->AC Gαs activation ATP ATP AC->ATP cAMP cAMP AC->cAMP Catalyzes Penbutolol (S)-Penbutolol Penbutolol->BAR Blocks Agonist Binding ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium Ca²⁺ Channels (Phosphorylated) PKA->Calcium Phosphorylates Response Increased Heart Rate & Contractility Calcium->Response

Figure 2: Canonical β-adrenergic receptor signaling pathway and the inhibitory action of (S)-Penbutolol.

Pathway Description:

  • Agonist Binding: Under normal physiological conditions, catecholamines (e.g., norepinephrine) bind to the β-adrenergic receptor.

  • G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated stimulatory G-protein (Gs). The Gαs subunit dissociates and exchanges GDP for GTP.[19]

  • Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates the enzyme adenylyl cyclase.[20]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[21]

  • PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of its catalytic subunits.[22]

  • Cellular Response: PKA then phosphorylates various downstream targets. In cardiac myocytes, this includes L-type calcium channels and phospholamban, leading to increased intracellular calcium, which results in increased heart rate (chronotropy) and contractility (inotropy).[20]

(S)-Penbutolol's Point of Intervention: By competitively binding to the β-adrenergic receptor, (S)-penbutolol prevents catecholamines from initiating this cascade, thereby reducing sympathetic tone on the heart and lowering blood pressure.[10]

Pharmacokinetics and Metabolism

The clinical efficacy of a drug is governed not only by its pharmacodynamics but also by its absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacokinetic ParameterValueReference(s)
Bioavailability >90% (approx. 100%)[10][23]
Time to Peak Plasma Conc. (Tmax) 2-3 hours[11]
Plasma Half-life (t1/2) ~5 hours[10][11]
Plasma Protein Binding 80-98%[23][24]
Metabolism Extensive hepatic (hydroxylation, glucuronidation)[23][25][26]
Excretion Primarily as metabolites; 4-6% as unchanged drug in urine[25][26]
Active Metabolite 4-hydroxy-penbutolol[24]

Penbutolol is rapidly and almost completely absorbed from the GI tract.[23][25] It undergoes extensive first-pass metabolism in the liver. Despite a relatively short plasma half-life of about 5 hours, its biological effect lasts for over 20 hours, permitting once-daily dosing.[11][14] This prolonged duration of action is partly attributed to the formation of an active metabolite, 4-hydroxy-penbutolol, which also possesses β-blocking activity.[24]

Key Experimental Methodologies

To characterize the biological activity of (S)-penbutolol, several standard pharmacological assays are employed. The causality behind these experimental choices is to build a comprehensive profile, moving from molecular interaction (binding) to cellular function (functional antagonism) and finally to systemic effect (in vivo models).

Protocol 1: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of (S)-penbutolol and (R)-penbutolol for β1- and β2-adrenergic receptors. This assay directly measures the physical interaction between the drug and the receptor.

  • Membrane Preparation:

    • Prepare cell membrane homogenates from a source rich in the target receptor (e.g., CHO cells stably expressing human β1 or β2 receptors, or rat cardiac tissue for β1).

    • Homogenize the tissue/cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • Set up assay tubes containing a fixed concentration of a radiolabeled ligand (e.g., [3H]-Dihydroalprenolol, a non-selective β-antagonist) and a range of concentrations of the unlabeled competitor drug ((S)- or (R)-penbutolol).

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled antagonist like propranolol).

    • Add the prepared cell membranes to initiate the binding reaction.

  • Incubation and Separation:

    • Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membranes but allow unbound ligand to pass through.

    • Wash the filters quickly with ice-cold buffer to remove any remaining non-specifically bound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the competitor drug to generate a competition curve.

    • Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Functional Antagonism Assay

Objective: To determine the functional potency of (S)-penbutolol in a living system. This protocol assesses the drug's ability to block a physiological response mediated by β-receptors.

G A Animal Acclimatization (e.g., Spontaneously Hypertensive Rat) B Surgical Implantation (Telemetry probe for BP & HR) A->B 1. Preparation C Baseline Measurement (Record resting HR and BP) B->C 2. Recovery & Baseline D Administer Vehicle or (S)-Penbutolol (i.v. or p.o.) C->D 3. Dosing E Agonist Challenge: Administer Isoproterenol (β-agonist) D->E 4. Challenge F Record Tachycardic Response (Measure peak increase in HR) E->F 5. Measurement G Data Analysis (Construct dose-response curve) F->G 6. Analysis H Calculate Potency (ED₅₀) (Dose of antagonist causing 50% inhibition of agonist response) G->H

Figure 3: Experimental workflow for determining in vivo functional antagonism.

  • Animal Model:

    • Use an appropriate animal model, such as male Sprague-Dawley or spontaneously hypertensive rats.

    • Anesthetize the animals and surgically implant a telemetry device or arterial catheter for continuous monitoring of blood pressure and heart rate. Allow for a recovery period.

  • Experimental Procedure:

    • Record stable baseline heart rate and blood pressure readings.

    • Administer a dose of the β-agonist isoproterenol intravenously and record the maximum increase in heart rate (tachycardia). This is the control response.

    • After the heart rate returns to baseline, administer a specific dose of (S)-penbutolol (the antagonist).

    • After a set period to allow for drug distribution (e.g., 30 minutes), repeat the isoproterenol challenge and record the new, blunted tachycardic response.

    • Repeat this procedure with increasing doses of (S)-penbutolol to generate a dose-response curve.

  • Data Analysis:

    • For each dose of (S)-penbutolol, calculate the percentage inhibition of the isoproterenol-induced tachycardia compared to the control response.

    • Plot the percentage inhibition versus the log dose of (S)-penbutolol.

    • Use non-linear regression to determine the ED50, the dose of (S)-penbutolol that produces 50% of the maximal inhibition. This value is a measure of the drug's in vivo potency.

Conclusion and Future Directions

(S)-Penbutolol is the therapeutically active enantiomer of penbutolol, acting as a potent, non-selective β-adrenergic antagonist with intrinsic sympathomimetic activity. Its biological profile is a direct consequence of its specific stereochemistry, which allows for high-affinity binding to β-receptors, in stark contrast to its nearly inactive (R)-enantiomer. The development of penbutolol as a single-enantiomer drug exemplifies the modern pharmaceutical principle of avoiding "isomeric ballast," thereby optimizing the therapeutic index by eliminating a distomer that could contribute to side effects or off-target activity.

Future research could further explore the clinical implications of (S)-penbutolol's secondary pharmacological properties, such as its reported interaction with 5-HT1A receptors, which may offer novel therapeutic avenues.[16] Additionally, detailed structural studies of (S)-penbutolol bound to β-receptors could provide deeper insights into the molecular determinants of its potency and intrinsic sympathomimetic activity.

References

  • Frantíšek, B., & Josef, J. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. [Link]

  • Desai, D. (2021). Different Pharmacological Properties of Two Enantiomers in a Unique β‐Blocker, Nebivolol. Journal of Clinical Medicine.
  • Hansen Troøyen, S., et al. (2022). Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. ProQuest.
  • Rosano, G. M. C. (2009). Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol. Current Pharmaceutical Design.
  • Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Journal of Pharmacy and Pharmaceutical Sciences.
  • Wikipedia. Penbutolol. [Link]

  • Hansen Troøyen, S., et al. (2022). Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. ResearchGate. [Link]

  • Huang, X. Y. (2002). Novel signaling pathway through the beta-adrenergic receptor.
  • Schliep, H. J., & Schulze, E. (1976). [On the pharmacology of the beta-receptor blocker penbutolol (author's transl)]. Arzneimittel-Forschung. [Link]

  • Cole, S. W., & Sood, A. K. (2012). Molecular Pathways: Beta-adrenergic signaling in cancer. Clinical Cancer Research.
  • Lymperopoulos, A., Rengo, G., & Koch, W. J. (2013). What Is the Role of β-Adrenergic Signaling in Heart Failure?.
  • QIAGEN. Cardiac β-adrenergic Signaling. QIAGEN GeneGlobe.
  • Bellinger, A. M., et al. (2016). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Neuroimmune Pharmacology.
  • Pharmacology Lectures. (2023). Pharmacology of Penbutolol Sulfate (Levatol) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube.
  • Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Chapman University Digital Commons.
  • U.S. Food and Drug Administration. (2009). levatol® tablets 20 mg. accessdata.fda.gov. [Link]

  • Hansen Troøyen, S., et al. (2022). Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. MDPI. [Link]

  • MIMS. Penbutolol: Uses, Dosage, Side Effects and More. MIMS Philippines.
  • Heel, R. C., et al. (1981). Penbutolol: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris. Drugs.
  • Wellstein, A., et al. (1985). Penbutolol: beta-adrenoceptor interaction and the time course of plasma concentrations explain its prolonged duration of action in man. European Journal of Clinical Pharmacology.
  • ResearchGate. (S)-Esmolol (left) and (S)-penbutolol HCl salt (right). [Link]

  • Colbry, D. (2019). Quick Graphviz Tutorial. Dirk Colbry's Homepage.
  • MDPI. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. [Link]

  • MedChemExpress. (+)-Penbutolol ((R)-Penbutolol). MedChemExpress.com.
  • Schlanz, K. D., & Thomas, R. L. (1990). Penbutolol: a new beta-adrenergic blocking agent. DICP.
  • Vallner, J. J., et al. (1987). Pharmacokinetics of penbutolol and its metabolites in renal insufficiency. Journal of Clinical Pharmacology.
  • Atomic Spin. (2013). Making Diagrams with graphviz. [Link]

  • A Quick Introduction to Graphviz. (2017). [Link]

  • Graphviz. Graphviz - Graph Visualization Software. [Link]

  • SlideShare. (2018). stereochemistry and biological activity of drugs.
  • Pharmaguideline. SAR of Beta Blockers. [Link]

  • YouTube. (2022).
  • Jacobsen, E. E., et al. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. MDPI.
  • PubChem. Penbutolol. [Link]

  • Wang, R., & Tang, W. (2021).
  • Hussain, S. S., et al. (1989). Mutagenicity of Enantiomers of Penbutolol. Drug and Chemical Toxicology.
  • Benchchem.
  • Louis, W. J., et al. (1979). Comparative beta-adrenoceptor blocking effects and pharmacokinetics of penbutolol and propranolol in man. British Journal of Clinical Pharmacology.

Sources

Foundational

Part 1: The Genesis of Beta-Blockade: A Foundation for Discovery

An In-Depth Technical Guide on the Discovery and History of (S)-Penbutolol Hydrochloride For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the disco...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Discovery and History of (S)-Penbutolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the discovery, development, and pharmacological profile of (S)-Penbutolol Hydrochloride. It traces the journey from the foundational understanding of beta-adrenergic receptors to the synthesis and clinical application of this specific enantiomeric drug, emphasizing the pivotal role of stereochemistry in its evolution.

The story of (S)-Penbutolol is intrinsically linked to the broader history of beta-adrenergic receptor antagonists (beta-blockers). The conceptual groundwork was laid in 1948 when Raymond P. Ahlquist published his seminal work categorizing adrenergic receptors into two distinct types, α and β, based on their responses to catecholamines.[1][2] This discovery was the critical first step, providing a specific target for drug development.

It wasn't until the early 1960s that Sir James Black and his team at Imperial Chemical Industries (ICI) in Great Britain capitalized on Ahlquist's findings.[1][2] Driven by the hypothesis that blocking the effects of adrenaline on the heart could alleviate the pain of angina pectoris, they developed the first clinically significant beta-blockers.[3] Their work led to the introduction of pronethalol in 1962, and more importantly, propranolol in 1964, which became the prototype for this revolutionary class of cardiovascular drugs.[2] Propranolol was the first major breakthrough in angina treatment in nearly a century and quickly found use in treating hypertension, arrhythmia, and other cardiovascular diseases.[2][3]

The Critical Role of Stereochemistry

A fundamental principle in pharmacology is that of chirality. Many drug molecules are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. While chemically similar, these enantiomers can interact differently with chiral biological targets like receptors and enzymes. This leads to one enantiomer—the eutomer —being responsible for the desired therapeutic effect, while the other—the distomer —may be less active, inactive, or even contribute to undesirable side effects.

For the aryloxyaminopropanol class of beta-blockers, to which penbutolol belongs, the beta-blocking activity resides almost exclusively in the (S)-enantiomer.[4] The development of (S)-Penbutolol is a prime example of "chiral switching," where a drug originally marketed as a racemic mixture (a 50:50 mix of both enantiomers) is later developed as a single, more active enantiomer.

Part 2: The Emergence of Penbutolol

Penbutolol (1-tert-butylamino-3-(2-cyclopentylphenoxy)-propan-2-ol) was developed as a potent, non-selective beta-blocker, acting on both β1 and β2 adrenergic receptors.[5][6] Early pharmacological studies revealed several key characteristics:

  • High Potency : It was found to be approximately four times more potent than propranolol in both in-vitro and in-vivo models.[7]

  • Long Duration of Action : Compared to propranolol, penbutolol exhibited a longer-lasting activity, allowing for once-daily dosing.[7][8]

  • Intrinsic Sympathomimetic Activity (ISA) : Penbutolol acts as a partial agonist at β-adrenergic receptors.[5][9] This means that even while blocking the effects of potent catecholamines like adrenaline, it causes a low level of receptor stimulation. This property can be clinically useful in preventing excessive bradycardia (slowing of the heart rate).[9]

Isolating the Active Enantiomer: The Rationale for (S)-Penbutolol

Research soon confirmed the stereoselective nature of penbutolol's activity. The (S)-(-)-isomer was identified as the eutomer, being about 200 times more active than its (R)-(+)-enantiomer.[10] The (S)-enantiomer is responsible for the therapeutic beta-blocking and antiarrhythmic effects.[10] This significant difference in potency provided a strong rationale for developing the single-enantiomer formulation, (S)-Penbutolol Hydrochloride, to deliver the therapeutic effect while minimizing the patient's exposure to the less active distomer. Penbutolol was one of the first beta-blockers to be applied in the clinic as a pure (S)-enantiomer.[10]

Part 3: Synthesis and Pharmacological Profile

Chemoenzymatic Synthesis of (S)-Penbutolol

The efficient and stereoselective synthesis of (S)-Penbutolol is crucial for its production as a single-enantiomer drug. Chemoenzymatic methods, which combine chemical reactions with highly selective enzymatic steps, offer a green and effective route. A common strategy involves the kinetic resolution of a racemic intermediate using a lipase.

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Enzymatic Kinetic Resolution cluster_2 Step 3: Isolation & Hydrolysis (Optional) cluster_3 Step 4: Amination cluster_4 Step 5: Salt Formation A 2-Cyclopentylphenol + Epichlorohydrin B Racemic Chlorohydrin Intermediate (1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol) A->B Base (e.g., NaOH) C Racemic Chlorohydrin D (R)-Chlorohydrin (unreacted) C->D Lipase B (Candida antarctica) + Vinyl Butanoate E (S)-Butyrate Ester C->E Lipase B (Candida antarctica) + Vinyl Butanoate H (R)-Chlorohydrin G (S)-Chlorohydrin E->G Hydrolysis (if needed) F Isolate (R)-Chlorohydrin I (S)-Penbutolol H->I tert-Butylamine J (S)-Penbutolol K (S)-Penbutolol Hydrochloride J->K HCl cluster_0 Adrenergic Neuron cluster_1 Target Cell (e.g., Cardiomyocyte) Catecholamines Catecholamines (Adrenaline, Noradrenaline) BetaReceptor β1-Adrenergic Receptor Catecholamines->BetaReceptor Binds & Activates AC Adenylyl Cyclase BetaReceptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca ↑ Intracellular Ca²⁺ PKA->Ca Response ↑ Heart Rate ↑ Contractility Ca->Response Penbutolol (S)-Penbutolol Penbutolol->BetaReceptor Competitively Blocks

Sources

Exploratory

(S)-Penbutolol: A Comprehensive Technical Guide for the Research Professional

Abstract This technical guide provides an in-depth exploration of (S)-Penbutolol, a non-selective beta-adrenergic receptor antagonist with partial agonist activity.[1] Designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of (S)-Penbutolol, a non-selective beta-adrenergic receptor antagonist with partial agonist activity.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles underlying (S)-Penbutolol's mechanism of action, its synthesis, and the critical experimental protocols for its characterization. By integrating field-proven insights with technical accuracy, this guide aims to serve as a vital resource for the scientific community engaged in cardiovascular pharmacology and drug discovery.

Introduction: Unveiling (S)-Penbutolol

(S)-Penbutolol is a potent, levorotatory enantiomer of penbutolol, recognized for its therapeutic application in managing hypertension.[2] As a member of the beta-blocker class of drugs, it exerts its pharmacological effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors.[1] A distinguishing feature of (S)-Penbutolol is its non-selective antagonism of both β1 and β2 adrenergic receptors, coupled with intrinsic sympathomimetic activity (ISA), or partial agonism.[1] This dual characteristic contributes to its clinical efficacy while potentially mitigating some of the adverse effects associated with non-selective beta-blockade, such as pronounced bradycardia.[1]

This guide will navigate through the molecular intricacies of (S)-Penbutolol, from its chemical synthesis to its interaction with cellular signaling pathways. We will explore the experimental methodologies essential for its preclinical and clinical evaluation, providing a robust framework for its further investigation and development.

Stereochemistry and Synthesis: The Foundation of Activity

The pharmacological activity of penbutolol resides predominantly in its (S)-enantiomer. In vitro and in vivo studies have demonstrated that (S)-Penbutolol is significantly more active than its (R)-(+)-enantiomer, highlighting the critical role of stereochemistry in its interaction with the chiral environment of the adrenergic receptors.[2]

A chemo-enzymatic approach offers an efficient and stereoselective route to synthesize (S)-Penbutolol with high enantiomeric excess. The following diagram outlines a representative synthetic pathway.

G cluster_0 Chemo-enzymatic Synthesis of (S)-Penbutolol 2-Cyclopentylphenol 2-Cyclopentylphenol Racemic_chlorohydrin Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol 2-Cyclopentylphenol->Racemic_chlorohydrin NaOH Epichlorohydrin Epichlorohydrin Epichlorohydrin->Racemic_chlorohydrin R_chlorohydrin (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol Racemic_chlorohydrin->R_chlorohydrin Lipase B from Candida antarctica Vinyl acetate S_Penbutolol (S)-Penbutolol R_chlorohydrin->S_Penbutolol tert-butylamine Methanol

Figure 1: Chemo-enzymatic synthesis of (S)-Penbutolol.

This synthetic route leverages the stereoselectivity of lipase B from Candida antarctica to resolve the racemic chlorohydrin intermediate, yielding the desired (R)-chlorohydrin. Subsequent amination with tert-butylamine proceeds with an inversion of configuration to afford (S)-Penbutolol in high enantiomeric purity.

Mechanism of Action: A Dual-Pronged Approach

(S)-Penbutolol's therapeutic efficacy stems from its interaction with the beta-adrenergic signaling cascade. As a non-selective beta-blocker, it antagonizes both β1 and β2 receptors, which are G-protein coupled receptors (GPCRs).[3][4]

3.1. Antagonism of Beta-Adrenergic Receptors

Upon stimulation by catecholamines, beta-adrenergic receptors activate the Gs alpha subunit of their associated G-protein. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and contractility (β1) and bronchodilation (β2).

(S)-Penbutolol competitively binds to these receptors, preventing the binding of endogenous agonists and thereby inhibiting this signaling cascade. This leads to a reduction in heart rate, cardiac output, and blood pressure.

G cluster_pathway Beta-Adrenergic Signaling Pathway and Inhibition by (S)-Penbutolol Catecholamine Catecholamine Beta_Receptor β1/β2 Adrenergic Receptor Catecholamine->Beta_Receptor Binds G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate Bronchodilation PKA->Cellular_Response Leads to S_Penbutolol (S)-Penbutolol S_Penbutolol->Beta_Receptor Blocks

Figure 2: Inhibition of the beta-adrenergic signaling pathway by (S)-Penbutolol.

3.2. Intrinsic Sympathomimetic Activity (ISA)

Unlike pure antagonists, (S)-Penbutolol possesses partial agonist activity.[1] This means that in the absence of a full agonist, it can weakly stimulate the beta-adrenergic receptor, leading to a submaximal response. This property is thought to be beneficial in preventing excessive bradycardia or bronchoconstriction that can occur with complete beta-blockade.

Pharmacokinetics and Pharmacodynamics: A Quantitative Perspective

A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of (S)-Penbutolol is essential for its rational development and clinical use.

ParameterValueReference
Bioavailability >90%[6]
Protein Binding 80-98%[1]
Half-life ~5 hours[6]
Metabolism Hepatic[7]
Excretion Renal[7]

Table 1: Pharmacokinetic Properties of Penbutolol

Experimental Protocols for Characterization

The following protocols provide a framework for the in vitro characterization of (S)-Penbutolol's interaction with beta-adrenergic receptors.

5.1. Radioligand Receptor Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.

G cluster_workflow Radioligand Receptor Binding Assay Workflow Membrane_Prep 1. Membrane Preparation (e.g., from cells expressing β1 or β2 receptors) Incubation 2. Incubation - Membranes - Radioligand (e.g., [3H]CGP-12177) - (S)-Penbutolol (varying concentrations) Membrane_Prep->Incubation Filtration 3. Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation 4. Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Data_Analysis 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Scintillation->Data_Analysis

Figure 3: Workflow for a radioligand receptor binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing either human β1 or β2 adrenergic receptors.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following components in triplicate:

      • Assay buffer

      • A fixed concentration of a suitable radioligand (e.g., [3H]CGP-12177, a non-selective beta-antagonist).

      • A range of concentrations of (S)-Penbutolol.

      • For determining non-specific binding, a high concentration of a non-labeled antagonist (e.g., propranolol).

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the (S)-Penbutolol concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of (S)-Penbutolol that inhibits 50% of the specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5.2. Adenylyl Cyclase Activity Assay

This functional assay measures the ability of (S)-Penbutolol to inhibit the production of cAMP in response to an agonist.

Step-by-Step Methodology:

  • Cell Preparation and Stimulation:

    • Culture cells expressing the beta-adrenergic receptor of interest.

    • Pre-incubate the cells with varying concentrations of (S)-Penbutolol for a defined period.

    • Stimulate the cells with a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol).

    • Include control wells with no drug, agonist only, and (S)-Penbutolol only.

  • Cell Lysis and cAMP Quantification:

    • Terminate the stimulation by lysing the cells.

    • Quantify the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

  • Data Analysis:

    • Plot the cAMP concentration as a function of the logarithm of the (S)-Penbutolol concentration.

    • Fit the data to an inhibitory dose-response curve to determine the IC50 value, representing the concentration of (S)-Penbutolol that causes a 50% reduction in the agonist-stimulated cAMP production.

Analytical Methods for Quantification

Accurate quantification of (S)-Penbutolol in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

TechniqueDescription
HPLC Separates (S)-Penbutolol and its metabolites from other components in the sample matrix.
Tandem MS Provides highly selective and sensitive detection and quantification of the target analytes.

Table 2: Key Analytical Techniques for (S)-Penbutolol Quantification

Clinical Considerations and Future Directions

(S)-Penbutolol is clinically used for the treatment of hypertension. Its non-selective beta-blocking and partial agonist properties offer a unique therapeutic profile. Common side effects include dizziness, fatigue, and nausea.[6]

Future research could focus on:

  • Elucidating the precise structural basis for its partial agonist activity.

  • Investigating its potential therapeutic applications in other cardiovascular and non-cardiovascular diseases.

  • Developing more selective beta-blockers with tailored intrinsic sympathomimetic activity.

Conclusion

(S)-Penbutolol remains a significant molecule in the landscape of cardiovascular pharmacology. Its non-selective beta-blocking activity, combined with its partial agonism, provides a valuable therapeutic option. This technical guide has provided a comprehensive overview of its synthesis, mechanism of action, and the experimental methodologies required for its thorough characterization. It is our hope that this document will serve as a valuable resource for the scientific community, fostering further research and innovation in the field of adrenergic pharmacology.

References

  • Beta-Blockers: Historical Perspective and Mechanisms of Action. (n.d.). Retrieved from [Link]

  • Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors. (1995). Journal of Molecular and Cellular Cardiology, 27(9), 1879-1885. Retrieved from [Link]

  • Beta-Blockers: Uses & Side Effects. (n.d.). Cleveland Clinic. Retrieved from [Link]

  • Ciszewska, M., & Grynkiewicz, G. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Applied Sciences, 9(4), 675. Retrieved from [Link]

  • Penbutolol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kaiser, J., Härtfelder, G., Lindner, E., & Schölkens, B. (1980). [On the pharmacology of the beta-receptor blocker penbutolol (author's transl)]. Arzneimittel-Forschung, 30(3), 420–427. Retrieved from [Link]

  • Penbutolol. (n.d.). In DrugBank. Retrieved from [Link]

  • Penbutolol. (n.d.). In PubChem. Retrieved from [Link]

  • Penbutolol: beta-adrenoceptor interaction and the time course of plasma concentrations explain its prolonged duration of action in man. (1985). European Journal of Clinical Pharmacology, 29(3), 293-300. Retrieved from [Link]

  • Penbutolol. (2017). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2021). Journal of Visualized Experiments, (171). Retrieved from [Link]

  • Sharma, A., & Parikh, V. (2016). β-Adrenergic receptor density and internalization assays. Bio-protocol, 6(19), e1954. Retrieved from [Link]

  • The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. (2010). British Journal of Pharmacology, 160(5), 1048-1061. Retrieved from [Link]

  • The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. (2005). British Journal of Pharmacology, 144(3), 317-322. Retrieved from [Link]

  • Varma, D. R., & Nickerson, M. (1977). Beta-2 adrenoceptor blocking activity of penbutolol and propranolol at very low doses. Clinical Pharmacology & Therapeutics, 21(6), 685-690. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Receptor Binding Affinity of (S)-Penbutolol Hydrochloride

This guide provides a comprehensive technical overview of the receptor binding affinity of (S)-Penbutolol Hydrochloride, designed for researchers, scientists, and drug development professionals. It delves into the molecu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the receptor binding affinity of (S)-Penbutolol Hydrochloride, designed for researchers, scientists, and drug development professionals. It delves into the molecular interactions, experimental methodologies for characterization, and the functional implications of these binding profiles.

Introduction: The Pharmacological Profile of (S)-Penbutolol

(S)-Penbutolol, the levorotatory enantiomer of Penbutolol, is a non-selective beta-adrenergic receptor antagonist.[1][2] It exerts its therapeutic effects, primarily in the management of hypertension, by blocking both β1- and β2-adrenergic receptors.[1][2] The (S)-isomer is noted to be significantly more potent than its (R)-(+)-enantiomer, reportedly being around 200 times more active in both in vitro and in vivo experiments.[3] Beyond its primary action on beta-adrenoceptors, (S)-Penbutolol also exhibits notable affinity for serotonin 5-HT1A receptors, a characteristic that has prompted investigation into its potential applications in other therapeutic areas.[1] This dual receptor interaction underscores the importance of a detailed understanding of its binding affinity profile for a complete pharmacological characterization.

Core Principles of Receptor Binding Affinity

Receptor binding affinity is a cornerstone of pharmacology, quantifying the strength of the interaction between a ligand (in this case, (S)-Penbutolol) and its molecular target (the receptor). This interaction is typically reversible and is governed by the law of mass action. The key parameter used to express binding affinity is the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

In competitive binding assays, the affinity is often expressed as the inhibitory constant (Ki). The Ki is the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. It is a measure of the compound's ability to displace a radiolabeled ligand from the receptor. Another commonly reported value is the IC50, which is the concentration of a competitor that inhibits 50% of the specific binding of the radioligand. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

Determining the Receptor Binding Affinity of (S)-Penbutolol: A Methodological Approach

The gold standard for quantifying the affinity of a ligand for its receptor is the radioligand binding assay.[4] This technique is highly sensitive and allows for the direct measurement of ligand-receptor interactions.[4]

Experimental Protocol: Competitive Radioligand Binding Assay for β-Adrenergic Receptors

This protocol outlines a representative competitive binding assay to determine the Ki of (S)-Penbutolol for β1- and β2-adrenergic receptors.

1. Membrane Preparation:

  • Rationale: To isolate the receptors of interest, which are embedded in the cell membrane.

  • Procedure:

    • Select a tissue or cell line endogenously expressing or recombinantly overexpressing β1- or β2-adrenergic receptors (e.g., rat lung membranes for β2, turkey erythrocyte membranes for β1).

    • Homogenize the tissue or cells in a cold buffer solution containing protease inhibitors to prevent receptor degradation.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA assay).

    • Store the membrane preparations at -80°C until use.

2. Competitive Binding Assay:

  • Rationale: To measure the ability of (S)-Penbutolol to displace a known high-affinity radioligand from the β-adrenergic receptors.

  • Procedure:

    • In a multi-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Dihydroalprenolol, a non-selective β-adrenergic antagonist), and varying concentrations of unlabeled (S)-Penbutolol Hydrochloride.

    • Total Binding: Include wells with only membranes and radioligand.

    • Non-specific Binding: Include wells with membranes, radioligand, and a high concentration of a non-radiolabeled, high-affinity antagonist (e.g., propranolol) to saturate all specific binding sites.

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Rationale: To calculate the IC50 and subsequently the Ki of (S)-Penbutolol.

  • Procedure:

    • Calculate the specific binding at each concentration of (S)-Penbutolol by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the (S)-Penbutolol concentration.

    • Fit the data using a non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis tissue Tissue/Cells Expressing β-Adrenergic Receptors homogenize Homogenization (with Protease Inhibitors) tissue->homogenize low_speed Low-Speed Centrifugation homogenize->low_speed high_speed High-Speed Centrifugation low_speed->high_speed wash Washing & Resuspension high_speed->wash store Storage at -80°C wash->store setup Assay Setup: - Membranes - Radioligand ([3H]-DHA) - (S)-Penbutolol (variable conc.) store->setup incubation Incubation to Equilibrium setup->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting calc_specific Calculate Specific Binding counting->calc_specific plot Plot Binding Curve calc_specific->plot calc_ic50 Determine IC50 plot->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Workflow for determining the binding affinity of (S)-Penbutolol.

Receptor Binding Profile of (S)-Penbutolol

(S)-Penbutolol is characterized as a non-selective beta-blocker, indicating that it has a comparable affinity for both β1- and β2-adrenergic receptors.[1] This lack of selectivity is a key feature of its pharmacological profile, leading to effects on both the heart (primarily β1-mediated) and other tissues such as the lungs and vascular smooth muscle (primarily β2-mediated).[5]

It is important to note that experimental conditions can significantly influence the apparent binding affinity. For example, in the presence of human plasma, the apparent Ki value of (-)-penbutolol for beta-adrenoceptors was found to be in the range of 40-70 ng/ml, a value significantly higher than would be expected from in vitro assays with isolated membranes due to high plasma protein binding (approximately 99%).

In addition to its primary targets, (S)-Penbutolol has demonstrated high affinity for the 5-HT1A serotonin receptor, where it acts as an antagonist.[1]

Receptor SubtypeLigandAffinity (Ki/IC50)Species/TissueReference
β-Adrenoceptors(+)-Penbutolol ((R)-enantiomer)IC50: 0.74 µMNot specified[7]
5-HT1A(-)-PenbutololHigh AffinityHuman and Rat Brain

The β-Adrenergic Signaling Pathway and the Action of (S)-Penbutolol

(S)-Penbutolol exerts its effects by competitively inhibiting the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade.

The canonical β-adrenergic signaling pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to the physiological response, such as increased heart rate and contractility in cardiac muscle.

By blocking the receptor, (S)-Penbutolol prevents this signaling cascade from being initiated by endogenous agonists, thereby reducing the downstream effects.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates atp ATP camp cAMP atp->camp converted by AC pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., Increased Heart Rate) pka->response phosphorylates targets agonist Adrenaline/ Noradrenaline agonist->beta_receptor binds & activates penbutolol (S)-Penbutolol penbutolol->beta_receptor binds & blocks

Simplified β-adrenergic signaling pathway showing the site of action of (S)-Penbutolol.

Conclusion and Future Directions

(S)-Penbutolol Hydrochloride is a potent, non-selective antagonist of β1- and β2-adrenergic receptors with additional high affinity for the 5-HT1A receptor. Its pharmacological effects are a direct consequence of its binding to these receptors and subsequent modulation of their signaling pathways. While its relative potency is well-established, a more detailed characterization of its in vitro binding affinities (Ki values) for the individual human β-adrenergic receptor subtypes would provide a more complete understanding of its selectivity profile. Such data, generated through rigorous radioligand binding assays as described herein, would be invaluable for further drug development and for elucidating the full therapeutic potential of this compound.

References

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (2019). MDPI. [Link]

  • The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology. [Link]

  • Penbutolol - LiverTox - NCBI Bookshelf. (2017). National Center for Biotechnology Information. [Link]

  • The selectivity of beta-adrenoceptor agonists at human beta(1)-, beta(2)- and beta(3)-adrenoceptors. ResearchGate. [Link]

  • Beta-2 adrenoceptor blocking activity of penbutolol and propranolol at very low doses. Clinical Pharmacology & Therapeutics. [Link]

  • Penbutolol | C18H29NO2 | CID 37464. PubChem. [Link]

  • Penbutolol: a new beta-adrenergic blocking agent. DICP. [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). SpringerLink. [Link]

  • Study design of (A) competition radioligand binding assay to quantify β... ResearchGate. [Link]

  • Pharmacological properties of beta-adrenoceptor blocking drugs. Krause und Pachernegg. [Link]

  • [On the pharmacology of the beta-receptor blocker penbutolol (author's transl)]. Arzneimittel-Forschung. [Link]

  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. [Link]

  • Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes. PLOS One. [Link]

  • Comparative beta-adrenoceptor blocking effects and pharmacokinetics of penbutolol and propranolol in man. British Journal of Clinical Pharmacology. [Link]

Sources

Exploratory

The (S)-Enantiomer of Penbutolol: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals Introduction Penbutolol is a non-selective β-adrenergic receptor antagonist used in the management of hypertension.[1][2] Like many β-blockers, penbutolol p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penbutolol is a non-selective β-adrenergic receptor antagonist used in the management of hypertension.[1][2] Like many β-blockers, penbutolol possesses a chiral center, resulting in two enantiomers: (S)-penbutolol and (R)-penbutolol. It is the (S)-enantiomer that harbors the vast majority of the β-blocking activity.[3] This guide provides an in-depth exploration of the pharmacokinetics and pharmacodynamics of (S)-penbutolol, offering a technical resource for researchers and drug development professionals. We will delve into its stereoselective disposition in the human body, its mechanism of action at the molecular level, and the methodologies employed to characterize its unique pharmacological profile.

Stereoselective Pharmacokinetics of Penbutolol

The differential handling of enantiomers by the body is a critical consideration in pharmacology. In the case of penbutolol, the pharmacokinetics are indeed stereoselective, with the (S)- and (R)-enantiomers exhibiting distinct disposition profiles.[4]

Absorption and Bioavailability
Distribution

Penbutolol is a lipophilic compound and is widely distributed throughout the body.[5] The stereoselectivity in plasma protein binding can influence the distribution of enantiomers. While specific protein binding percentages for each penbutolol enantiomer are not detailed in the provided results, it is a common feature of chiral drugs that differences in protein binding can lead to variations in the unbound, pharmacologically active fraction.

Metabolism and Elimination: A Tale of Two Pathways

The clearance of penbutolol is stereoselective, with different metabolic pathways favoring one enantiomer over the other.[4] The primary routes of metabolism are hydroxylation to 4-hydroxy-penbutolol and direct glucuronidation.[1]

  • Oxidative Pathway (Hydroxylation): The clearance of (R)-penbutolol is significantly higher than that of (S)-penbutolol, primarily due to a more extensive first-pass metabolism via the oxidative pathway.[4] This results in a larger area under the serum concentration curve (AUC) for the conjugates of the 4-hydroxy metabolite following administration of (R)-penbutolol compared to (S)-penbutolol.[4]

  • Conjugative Pathway (Glucuronidation): In contrast, the direct glucuronidation pathway appears to favor the (S)-enantiomer, leading to higher serum concentrations of direct (S)-penbutolol conjugates.[4]

The elimination half-life of (S)-penbutolol after a single oral dose has been reported to be approximately 1.6 hours.[4] However, a longer terminal half-life of racemic penbutolol (17.6 to 26.5 hours) has also been noted, suggesting a more complex elimination pattern.[1]

The Semi-Active Metabolite: 4-Hydroxy-Penbutolol

The 4-hydroxy-penbutolol metabolite is considered semi-active. While its beta-blocking potency is less than the parent compound, it still contributes to the overall pharmacological effect. The pharmacokinetics of this metabolite also exhibit stereoselectivity, with higher concentrations of its conjugates observed after administration of (R)-penbutolol.[4]

Summary of Pharmacokinetic Parameters
Parameter(S)-Penbutolol (40 mg oral dose)[4](R)-Penbutolol (40 mg oral dose)[4]Racemic Penbutolol
Cmax 268 ng/mLData not availableNot directly comparable
Tmax 0.9 hoursData not available1.0 to 2.25 hours[1]
Elimination Half-life (t½) 1.6 hoursData not available17.6 to 26.5 hours[1]
Total Clearance 15.9 mL/min/kg43.7 mL/min/kgNot directly comparable
AUC of 4-hydroxy metabolite conjugates 0.66 µg/mLh2.25 µg/mLhNot directly comparable

Pharmacodynamics of (S)-Penbutolol: Beyond Simple Blockade

The pharmacodynamic profile of (S)-penbutolol is characterized by its non-selective antagonism of β1 and β2-adrenergic receptors, coupled with a notable intrinsic sympathomimetic activity (ISA).

Mechanism of Action: Beta-Adrenergic Receptor Blockade

(S)-Penbutolol competitively inhibits the binding of catecholamines, such as norepinephrine and epinephrine, to β1 and β2-adrenergic receptors.[3] This blockade has several physiological consequences:

  • Cardiovascular Effects: By blocking β1-receptors in the heart, (S)-penbutolol reduces heart rate, myocardial contractility, and cardiac output. This is the primary mechanism behind its antihypertensive effect.[2][6]

  • Renin-Angiotensin System: Blockade of β1-receptors in the kidneys inhibits the release of renin, leading to a downstream reduction in angiotensin II and aldosterone levels, which contributes to the blood pressure-lowering effect.

  • Bronchial and Vascular Effects: The antagonism of β2-receptors in the bronchioles and peripheral blood vessels can lead to bronchoconstriction and vasoconstriction, respectively. This non-selectivity is a key consideration in patients with respiratory conditions.

BetaAdrenergicSignaling cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade beta_receptor β-Adrenergic Receptor g_protein G Protein (Gs) beta_receptor->g_protein Activates catecholamines Catecholamines (Norepinephrine, Epinephrine) catecholamines->beta_receptor Activates s_penbutolol (S)-Penbutolol s_penbutolol->beta_receptor Blocks adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Stimulates camp cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A camp->pka Activates cellular_response Physiological Response (e.g., Increased Heart Rate) pka->cellular_response Phosphorylates targets leading to

Caption: β-Adrenergic Receptor Signaling and the Action of (S)-Penbutolol.

Intrinsic Sympathomimetic Activity (ISA): A Differentiating Feature

A key aspect of (S)-penbutolol's pharmacodynamics is its partial agonist activity at β-adrenergic receptors, known as intrinsic sympathomimetic activity (ISA).[3][7] This means that in situations of low sympathetic tone (e.g., at rest), (S)-penbutolol can cause a mild stimulation of the β-receptors.

Clinical Implications of ISA:

  • Less pronounced bradycardia: Compared to β-blockers without ISA, (S)-penbutolol may cause a smaller reduction in resting heart rate.[7]

  • Preservation of cardiac output: The mild stimulatory effect can help maintain cardiac output at rest.[8]

  • Favorable metabolic profile: Some evidence suggests that β-blockers with ISA may have a more favorable effect on lipid profiles compared to those without.[7]

The ISA of penbutolol has been quantified to be approximately 12-18% of the maximal sympathetic activity.[9]

Potency

(S)-Penbutolol is a potent β-blocker, reported to be approximately 200 times more active than its (R)-(+)-enantiomer and about four to five times more potent than propranolol.[1][3]

Experimental Protocols for Characterization

The in-depth understanding of (S)-penbutolol's pharmacology relies on a suite of specialized experimental techniques.

Enantioselective Analysis of Penbutolol in Biological Matrices

Objective: To separate and quantify (S)- and (R)-penbutolol in plasma or serum.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard (e.g., a structurally similar β-blocker not present in the sample).

    • Perform liquid-liquid extraction with an organic solvent (e.g., diethyl ether) under alkaline conditions.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) is essential. Examples include cellulose- or amylose-based columns (e.g., Chiralcel OD-H, Chiralpak AD).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is commonly used for normal-phase chromatography. The ratio is optimized to achieve baseline separation of the enantiomers. For basic compounds like penbutolol, a small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength where penbutolol has significant absorbance (e.g., ~270 nm).

  • Quantification:

    • Generate a calibration curve using known concentrations of (S)- and (R)-penbutolol standards.

    • Calculate the concentration of each enantiomer in the unknown samples by comparing their peak areas to the calibration curve.

ChiralHPLCWorkflow cluster_hplc HPLC Instrument start Start: Plasma Sample sample_prep Sample Preparation (Internal Standard Addition, Liquid-Liquid Extraction) start->sample_prep hplc Chiral HPLC System sample_prep->hplc column Chiral Column (e.g., Chiralcel OD-H) detector UV Detector column->detector Separated Enantiomers data_analysis Data Analysis (Peak Integration, Quantification) detector->data_analysis end End: (S)- and (R)-Penbutolol Concentrations data_analysis->end

Caption: Workflow for Chiral HPLC Analysis of Penbutolol Enantiomers.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of (S)-penbutolol for β1- and β2-adrenergic receptors.

Methodology: Radioligand Competition Binding Assay

  • Membrane Preparation:

    • Isolate cell membranes from a source rich in β-adrenergic receptors (e.g., rat lung for β2, rat heart for β1).

    • Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes.

    • Resuspend the membranes in an assay buffer.

  • Competition Binding:

    • Incubate the membrane preparation with a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

    • Add increasing concentrations of unlabeled (S)-penbutolol.

    • Incubate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from unbound radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the (S)-penbutolol concentration.

    • Determine the IC50 value (the concentration of (S)-penbutolol that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Pharmacodynamics

Objective: To evaluate the β-blocking and intrinsic sympathomimetic activity of (S)-penbutolol in an animal model.

Methodology: Isoproterenol Challenge in Rats

  • Animal Preparation:

    • Anesthetize rats and instrument them for continuous monitoring of heart rate and blood pressure.

  • β-Blockade Assessment:

    • Administer a dose of isoproterenol (a non-selective β-agonist) to establish a baseline tachycardic and hypotensive response.

    • Administer (S)-penbutolol.

    • After a suitable time for drug distribution, re-challenge with the same dose of isoproterenol.

    • The degree of attenuation of the isoproterenol-induced tachycardia and hypotension indicates the extent of β-blockade.

  • ISA Assessment:

    • In a separate group of rats, deplete endogenous catecholamines using reserpine.

    • Administer (S)-penbutolol and observe any increase in heart rate. An increase in heart rate in a reserpinized animal is indicative of intrinsic sympathomimetic activity.

Conclusion

(S)-Penbutolol is a potent, non-selective β-adrenergic antagonist with intrinsic sympathomimetic activity. Its pharmacokinetics are characterized by stereoselective clearance, with the oxidative metabolic pathway favoring the (R)-enantiomer and the conjugative pathway favoring the (S)-enantiomer. The in-depth understanding of these properties is crucial for the rational design of clinical studies and the optimal therapeutic use of this compound. The experimental methodologies outlined in this guide provide a framework for the continued investigation of (S)-penbutolol and other chiral β-blockers, ultimately contributing to the development of safer and more effective cardiovascular therapies.

References

  • Hsyu, P. H., & Giacomini, K. M. (1987). Pharmacokinetics and dynamics of penbutolol in humans: evidence for pathway-specific stereoselective clearance. Clinical Pharmacology & Therapeutics, 42(6), 627-633. [Link]

  • Lund-Johansen, P. (1979). Pharmacodynamic and pharmacokinetic study of oral and intravenous penbutolol. European Journal of Clinical Pharmacology, 16(5), 331-336. [Link]

  • Frick, M. H., & Pörsti, P. (1979). Intrinsic sympathomimetic activity of penbutolol. European Journal of Clinical Pharmacology, 16(6), 381-386. [Link]

  • Jandová, R., & Lehotay, J. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Applied Sciences, 9(3), 625. [Link]

  • while true do;. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. while true do;. [Link]

  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]

  • Silke, B., & Okoli, R. C. (1987). Haemodynamic dose-response effects of i.v. penbutolol in angina pectoris. British Journal of Clinical Pharmacology, 23(2), 141-147. [Link]

  • Godbillon, J., Gerardin, A., & Richard, J. (1986). Measurement of penbutolol and 4-hydroxypenbutolol in plasma or serum by HPLC. Biomedical Chromatography, 1(3), 140-142. [Link]

  • Imms, F. J. (1978). Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents. European Journal of Clinical Pharmacology, 13(1), 1-4. [Link]

  • Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. [Link]

  • Mehvar, R., & Brocks, D. R. (2001). Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. [Link]

  • Silke, B., & Okoli, R. C. (1987). Haemodynamic dose-response effects of i.v. penbutolol in angina pectoris. British Journal of Clinical Pharmacology, 23(2), 141-147. [Link]

  • Schlanz, K. D., & Thomas, R. L. (1990). Penbutolol: a new beta-adrenergic blocking agent. DICP : the annals of pharmacotherapy, 24(4), 403-408. [Link]

  • Graphviz. (2024, September 28). DOT Language. [Link]

  • Yajnik, V. H., Nandi, J. S., Patel, S. C., Doshi, H. V., & Patel, S. H. (1977). Penbutolol in hypertension: a pilot study with single daily doses. Journal of International Medical Research, 5(4), 236-242. [Link]

  • Baldwin, C. (2021, March 26). Building diagrams using graphviz. Chad's Blog. [Link]

  • Gans, E., & Kaminetzky, S. (2015, January 5). Drawing graphs with dot. Graphviz. [Link]

  • Fitzgerald, J. D., Wale, J. L., & Austin, M. (1972). The pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology, 45(4), 738-753. [Link]

  • ClinicalTrials.gov. (2016, October 17). Clinical Study Protocol. [Link]

  • Semantic Scholar. (n.d.). Physico-chemical and anlytical studies of penbutolol. [Link]

  • Jaillon, P. (1990). Relevance of intrinsic sympathomimetic activity for beta blockers. The American Journal of Cardiology, 66(9), 21C-23C. [Link]

  • Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Chapman University Digital Commons. [Link]

  • Silke, B., & Okoli, R. C. (1987). Is the intrinsic sympathomimetic activity (ISA) of beta-blocking compounds relevant in acute myocardial infarction?. British Journal of Clinical Pharmacology, 23(5), 539-545. [Link]

  • Sundberg, S., & Gordin, A. (1986). Influence of beta blockade and intrinsic sympathomimetic activity on hemodynamics, inotropy and respiration at rest and during exercise. The American Journal of Cardiology, 57(15), 1394-1398. [Link]

  • Zarghi, A., Foroutan, S. M., Shafaati, A., & Khoddam, A. (2007). Determination of bevantolol enantiomers in human plasma by coupled achiral-chiral high performance-liquid chromatography. Chirality, 19(9), 717-722. [Link]

  • Giudicelli, J. F., Richer, C., Chauvin, M., Idrissi, N., & Berdeaux, A. (1977). Comparative beta-adrenoceptor blocking effects and pharmacokinetics of penbutolol and propranolol in man. British Journal of Clinical Pharmacology, 4(2), 135-140. [Link]

  • Baker, J. G. (2017). Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor. British Journal of Pharmacology, 174(15), 2516-2531. [Link]

  • Engel, G., Hoyer, D., Berthold, R., & Wagner, H. (1981). A sensitive equilibrium binding assay for soluble beta-adrenergic receptors. Biochemical Pharmacology, 30(1), 1-9. [Link]

  • Wainer, I. W. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 17(6), 334-340. [Link]

  • White, W. B. (1985). Beta blockers with intrinsic sympathomimetic activity. American Family Physician, 31(1), 115-118. [Link]

  • ClinicalTrials.gov. (2023, February 21). Clinical Study Protocol. [Link]

  • McAinsh, J., & Cruickshank, J. M. (1990). Comparison of pharmacokinetic properties of beta-adrenoceptor blocking drugs. European Heart Journal, 11 Suppl B, 4-11. [Link]

  • Meitzen, J., Luoma, J. I., & Stern, C. M. (2011). β1-Adrenergic receptors activate two distinct signaling pathways in striatal neurons. Journal of Neurochemistry, 118(2), 226-237. [Link]

  • Cole, S. W., & Sood, A. K. (2012). Molecular Pathways: Beta-adrenergic signaling in cancer. Clinical Cancer Research, 18(5), 1201-1206. [Link]

  • Dror, R. O., Arlow, D. H., Borhani, D. W., Jensen, M. Ø., Piana, S., & Shaw, D. E. (2012). Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes. PLoS ONE, 7(12), e52183. [Link]

  • Whalen, E. J., Johnson, J. A., & Milligan, G. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4(1), e949. [Link]

  • Kolb, P., Rosenbaum, D. M., Irwin, J. J., Fung, J. J., Kobilka, B. K., & Shoichet, B. K. (2009). Structure-based discovery of 2-adrenergic receptor ligands. Proceedings of the National Academy of Sciences, 106(16), 6843-6848. [Link]

  • Patel, P. N., & Shah, D. A. (2012). NEW CHIRAL REVERSE PHASE HPLC METHOD FOR DETERMINATION OF ATENOLOL ENANTIOMERS IN PHARMACEUTICAL FORMULATIONS. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 4), 541-544. [Link]

  • Citi, V., Piragine, E., Martelli, A., Brogi, S., Calderone, V., & Testai, L. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(11), 2633. [Link]

  • Bucsek, M. J., Qiao, G., MacDonald, C. R., Lannon, S. M., Cillo, A. R., & Hylander, B. L. (2023). Targeting beta-adrenergic receptor pathways in melanoma: how stress modulates oncogenic immunity. Journal for ImmunoTherapy of Cancer, 11(12), e007823. [Link]

  • Zhang, Y., Wang, Y., & Zhang, Y. (2023). Pharmacokinetics in Pharmacometabolomics: Towards Personalized Medication. Metabolites, 13(11), 1121. [Link]

Sources

Foundational

An In-depth Technical Guide to (S)-Penbutolol Hydrochloride for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive overview of (S)-Penbutolol Hydrochloride, a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity. The guide delves into its chem...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (S)-Penbutolol Hydrochloride, a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity. The guide delves into its chemical structure, physicochemical properties, and detailed protocols for its synthesis, purification, and analytical characterization. Furthermore, it explores the pharmacological profile, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Clinical insights into its therapeutic applications, efficacy, and safety profile are also discussed to provide a holistic understanding for researchers, scientists, and professionals involved in drug development.

Chemical and Physical Properties

(S)-Penbutolol Hydrochloride is the hydrochloride salt of the (S)-enantiomer of Penbutolol. The therapeutic activity of beta-blockers predominantly resides in the (S)-enantiomer.

Chemical Structure and Nomenclature
  • IUPAC Name: (2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol hydrochloride[1]

  • Synonyms: (-)-Penbutolol hydrochloride, Levatol®

  • CAS Number: 28291-30-7

  • Molecular Formula: C₁₈H₃₀ClNO₂[2]

  • Molecular Weight: 327.89 g/mol [2]

The chemical structure of (S)-Penbutolol Hydrochloride is characterized by a propanolamine side chain attached to a cyclopentylphenoxy aromatic ring. The stereocenter at the C-2 position of the propanolamine chain is in the (S)-configuration.

Table 1: Physicochemical Properties of (S)-Penbutolol Hydrochloride

PropertyValueReference
Melting Point68-72 °C[3]
Solubility7 g/L (room temperature)[3]
pKa9.3 (1.5 mmol/l in 25% ethanol)[3]
LogP4.15[4]

Synthesis and Purification

The synthesis of enantiomerically pure (S)-Penbutolol Hydrochloride is crucial for its therapeutic efficacy. A green chemo-enzymatic approach offers a sustainable and efficient method for its preparation.

Chemo-Enzymatic Synthesis Protocol

This protocol is adapted from a green synthesis approach for enantiopure β-blockers.[5][6]

Step 1: Synthesis of racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol

  • To a solution of 2-cyclopentylphenol in a suitable organic solvent (e.g., acetonitrile), add a base (e.g., cesium carbonate).

  • Add epichlorohydrin to the mixture and reflux for several hours.[7][8]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and work up by extraction and solvent evaporation to obtain the racemic chlorohydrin.

Step 2: Enzymatic Kinetic Resolution

  • Dissolve the racemic chlorohydrin in a dry organic solvent (e.g., acetonitrile).

  • Add an acyl donor (e.g., vinyl butanoate) and a lipase catalyst (e.g., Candida antarctica lipase B).[5][6]

  • Incubate the reaction at a controlled temperature (e.g., 30-38 °C) and monitor the conversion and enantiomeric excess of the remaining (R)-chlorohydrin and the formed (S)-ester by chiral chromatography.[5][6]

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester.

  • Separate the (R)-chlorohydrin from the (S)-ester by column chromatography.

Step 3: Amination to form (S)-Penbutolol

  • Hydrolyze the separated (S)-ester to obtain the enantiopure (S)-chlorohydrin.

  • React the (S)-chlorohydrin with tert-butylamine in a suitable solvent (e.g., methanol) to yield (S)-Penbutolol.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and purify the crude product.

Step 4: Salt Formation

  • Dissolve the purified (S)-Penbutolol in a suitable solvent (e.g., diethyl ether).

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent to precipitate (S)-Penbutolol Hydrochloride.

  • Filter, wash with a cold solvent, and dry the final product under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis of (S)-Penbutolol HCl 2-Cyclopentylphenol 2-Cyclopentylphenol Racemic_Chlorohydrin Racemic_Chlorohydrin 2-Cyclopentylphenol->Racemic_Chlorohydrin Epichlorohydrin Epichlorohydrin Epichlorohydrin->Racemic_Chlorohydrin Enzymatic_Resolution Enzymatic_Resolution Racemic_Chlorohydrin->Enzymatic_Resolution S_Ester S_Ester Enzymatic_Resolution->S_Ester R_Chlorohydrin R_Chlorohydrin Enzymatic_Resolution->R_Chlorohydrin Hydrolysis Hydrolysis S_Ester->Hydrolysis S_Chlorohydrin S_Chlorohydrin Hydrolysis->S_Chlorohydrin S_Penbutolol S_Penbutolol S_Chlorohydrin->S_Penbutolol tert_Butylamine tert_Butylamine tert_Butylamine->S_Penbutolol S_Penbutolol_HCl S_Penbutolol_HCl S_Penbutolol->S_Penbutolol_HCl HCl HCl HCl->S_Penbutolol_HCl

Caption: Chemo-enzymatic synthesis of (S)-Penbutolol HCl.

Chiral Purification Protocol

Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and purification of enantiomers.[9][10]

  • Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of β-blocker enantiomers, such as a cellulose-based column (e.g., CHIRAL ART Cellulose-SC).[11]

  • Mobile Phase Optimization:

    • Normal Phase: A mixture of n-hexane, ethanol, and an amine modifier like diethylamine (e.g., 40:60:0.1 v/v/v) can be effective.[11]

    • Reversed Phase: A mixture of methanol and an amine modifier (e.g., 100:0.1 v/v) can also be used.[11]

  • Method Parameters:

    • Flow Rate: Typically 1.0 mL/min for an analytical column.

    • Detection: UV detection at an appropriate wavelength (e.g., 265 nm).[11]

    • Temperature: Maintain a constant column temperature (e.g., 25 °C).

  • Fraction Collection: Collect the eluting fractions corresponding to the (S)-enantiomer.

  • Solvent Evaporation: Remove the solvent from the collected fractions to obtain the purified (S)-Penbutolol.

Analytical Characterization

Validated analytical methods are essential for the quality control and pharmacokinetic studies of (S)-Penbutolol Hydrochloride.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated method for the determination of penbutolol and its metabolites.[12][13]

  • Instrumentation: HPLC system with a fluorescence or UV detector.

  • Column: A reversed-phase C18 or a cyano (CN) column is suitable.[13]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[14][15]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection:

    • Fluorescence: Excitation and emission wavelengths specific for penbutolol.

    • UV: At a wavelength of maximum absorbance (e.g., 235 nm).[14]

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.[15][16]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on a validated method for the quantification of penbutolol in human plasma.[17][18]

  • Instrumentation: A UPLC or HPLC system coupled to a tandem mass spectrometer.

  • Sample Preparation: Solid-phase extraction (SPE) is effective for extracting penbutolol and its metabolites from biological matrices.[17][18]

  • Column: A C18 column is commonly used.[17][18]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[17][18]

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for penbutolol and an internal standard.

  • Validation: The method must be validated according to FDA guidelines for bioanalytical method validation.

Analytical_Workflow cluster_analytical Analytical Characterization Workflow cluster_detection Detection Methods Sample Sample Sample_Prep Sample Preparation (e.g., SPE) Sample->Sample_Prep LC_Separation LC Separation (HPLC/UPLC) Sample_Prep->LC_Separation Detection Detection LC_Separation->Detection UV_Detector UV_Detector Detection->UV_Detector Fluorescence_Detector Fluorescence_Detector Detection->Fluorescence_Detector MS_MS_Detector MS_MS_Detector Detection->MS_MS_Detector Data_Analysis Data Analysis & Quantification Result Result Data_Analysis->Result UV_Detector->Data_Analysis Fluorescence_Detector->Data_Analysis MS_MS_Detector->Data_Analysis

Caption: General workflow for analytical characterization.

Pharmacology

(S)-Penbutolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β₁ and β₂ adrenergic receptors.[1][19] It also possesses intrinsic sympathomimetic activity (ISA), which means it can cause a slight activation of the beta-receptors while blocking the effects of more potent endogenous agonists like epinephrine and norepinephrine.[3]

Mechanism of Action

The primary mechanism of action of (S)-Penbutolol involves the competitive, reversible blockade of β₁-adrenergic receptors in the heart and β₂-adrenergic receptors in the bronchial and vascular smooth muscles.[1][19]

  • β₁-Receptor Blockade: By blocking β₁-receptors in the heart, (S)-Penbutolol reduces heart rate, myocardial contractility, and cardiac output, leading to a decrease in blood pressure.[3]

  • β₂-Receptor Blockade: Blockade of β₂-receptors can lead to bronchoconstriction and vasoconstriction.

  • Intrinsic Sympathomimetic Activity (ISA): The partial agonist activity of Penbutolol may help to prevent profound bradycardia and other adverse effects associated with complete beta-blockade.[1][3]

MoA_Pathway cluster_moa Mechanism of Action of (S)-Penbutolol Epinephrine_NE Epinephrine/ Norepinephrine Beta_Receptor β-Adrenergic Receptor Epinephrine_NE->Beta_Receptor G_Protein G-Protein Activation Beta_Receptor->G_Protein S_Penbutolol (S)-Penbutolol Blockade Blockade S_Penbutolol->Blockade Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP Increased cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A Activation cAMP->PKA Cellular_Response Increased Heart Rate & Myocardial Contractility PKA->Cellular_Response Blockade->Beta_Receptor

Caption: Signaling pathway blocked by (S)-Penbutolol.

Pharmacokinetics and Pharmacodynamics

Table 2: Pharmacokinetic Parameters of Penbutolol

ParameterValueReference
Bioavailability>90%[1]
Protein Binding80-98% (primarily to α₁-acid glycoprotein)[20][21]
Volume of DistributionReduced in cancer patients[22]
MetabolismExtensively hepatic (hydroxylation and glucuronidation)[3]
Half-lifeApproximately 5 hours[1]
ExcretionPrimarily renal as metabolites[3]

The pharmacodynamic effects of penbutolol include a reduction in heart rate and blood pressure, particularly during exercise.[23] Studies have shown that penbutolol is approximately four times as potent as propranolol.[24][25]

Clinical Applications and Safety Profile

Therapeutic Indications

(S)-Penbutolol Hydrochloride is primarily indicated for the treatment of mild to moderate hypertension.[1][2][4][23] It can be used as monotherapy or in combination with other antihypertensive agents, such as diuretics.

Clinical Efficacy

Clinical trials have demonstrated that penbutolol, administered once daily, effectively reduces both systolic and diastolic blood pressure in patients with essential hypertension.[23][26] Its efficacy is comparable to other beta-blockers like propranolol and atenolol.[1][2]

Safety and Tolerability

Penbutolol is generally well-tolerated. The most common adverse effects are dizziness, headache, and fatigue.[19][27]

Table 3: Common Adverse Effects of Penbutolol

System Organ ClassAdverse Effect
Nervous systemDizziness, Headache, Fatigue[19]
CardiovascularBradycardia, Hypotension[3]
GastrointestinalNausea, Diarrhea[19]
RespiratoryDyspnea
OtherDecreased libido[19]

Contraindications: [3][28]

  • Sinus bradycardia

  • Second- or third-degree atrioventricular block

  • Cardiogenic shock

  • Overt cardiac failure

  • Bronchial asthma or history of bronchospasm

  • Hypersensitivity to the drug

Warnings and Precautions: [27]

  • Abrupt Cessation: Abrupt withdrawal of beta-blocker therapy can lead to an exacerbation of angina pectoris and, in some cases, myocardial infarction.

  • Diabetes: Beta-blockers may mask the signs and symptoms of hypoglycemia.

  • Anaphylactic Reactions: Patients taking beta-blockers may have a more severe reaction to allergens and may be unresponsive to the usual doses of epinephrine used to treat allergic reactions.

Conclusion

(S)-Penbutolol Hydrochloride is a potent, non-selective beta-blocker with intrinsic sympathomimetic activity that has demonstrated efficacy in the management of hypertension. This guide has provided a detailed technical overview of its chemical properties, synthesis, analytical methods, pharmacology, and clinical use. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation and application of this compound.

References

  • Antihypertensive efficacy and tolerance of penbutolol: results of a co-operative study in 227 patients. Current Medical Research and Opinion. [Link]

  • Penbutolol. Wikipedia. [Link]

  • Pharmacology of Penbutolol Sulfate (Levatol) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • Penbutolol in hypertension: a pilot study with single daily doses. Journal of International Medical Research. [Link]

  • A Comparative Study of Atenolol and Penbutolol in Hypertensive Patients. European Heart Journal. [Link]

  • Penbutolol: Drug information. UpToDate. [Link]

  • A quantitative determination of penbutolol and its metabolite in plasma by liquid. World Journal of Pharmaceutical Sciences. [Link]

  • Penbutolol. Drug Central. [Link]

  • Penbutolol Side Effects: Common, Severe, Long Term. Drugs.com. [Link]

  • A quantitative determination of penbutolol and its metabolite in plasma by liquid chromatography tandem mass and its application to pharmacokinetic studies. ResearchGate. [Link]

  • Penbutolol Oral Tablets. Cleveland Clinic. [Link]

  • levatol® tablets 20 mg. accessdata.fda.gov. [Link]

  • Pharmacokinetics and pharmacodynamics of penbutolol in healthy and cancer subjects: role of altered protein binding. Research Communications in Molecular Pathology and Pharmacology. [Link]

  • Measurement of penbutolol and 4-hydroxypenbutolol in plasma or serum by HPLC. Biomedical Chromatography. [Link]

  • Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. ResearchGate. [Link]

  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules. [Link]

  • Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. MDPI. [Link]

  • UPLC-MS/MS Bioanalytical Method Validation of Acebutolol and Pindolol using an Analogue Internal Standard. Waters. [Link]

  • Liquid-chromatographic determination of penbutolol and its principal metabolites in plasma and urine. Clinical Chemistry. [Link]

  • UPLC-MS/MS Bioanalytical Method Validation of Acebutolol and Pindolol using an Analogue Internal Standard. Waters Corporation. [Link]

  • Epichlorohydrin. Organic Syntheses Procedure. [Link]

  • Chiral Drugs: An Overview. Journal of Clinical and Diagnostic Research. [Link]

  • Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology. [Link]

  • Comparative beta-adrenoceptor blocking effects and pharmacokinetics of penbutolol and propranolol in man. British Journal of Clinical Pharmacology. [Link]

  • Plasma protein binding of penbutolol in pregnancy. International Journal of Clinical Pharmacology Research. [Link]

  • hplc method validated: Topics by Science.gov. Science.gov. [Link]

  • Synthesis of 9. Reagents and Conditions: (a) epichlorohydrin, Cs 2 CO 3... ResearchGate. [Link]

  • Comparative beta-adrenoceptor blocking effects and pharmacokinetics of penbutolol and propranolol in man. PubMed. [Link]

  • Chiral Separation of Beta Blocker Pindolol Enantiomers. LCGC International. [Link]

  • Decrease in penbutolol protein binding as a consequence of treatment with some alkylating agents. Methods and Findings in Experimental and Clinical Pharmacology. [Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. MDPI. [Link]

  • Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]

  • An Improved Rapid HPLC Method for the Separation of Five Anti-Hypertensive Agents Using C18 Column. IOSR Journal of Pharmacy. [Link]

  • development and validation of rp-hplc method of acebutalol. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • WO2008087657A2 - A process for preparing epichlorohydrin.

Sources

Protocols & Analytical Methods

Method

In Vitro Pharmacological Characterization of (S)-Penbutolol Hydrochloride: Binding Affinity and Functional Antagonism Protocols

An Application Note for Researchers Abstract This guide provides detailed, field-proven protocols for the in vitro characterization of (S)-Penbutolol Hydrochloride, a non-selective beta-adrenergic receptor antagonist. We...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract

This guide provides detailed, field-proven protocols for the in vitro characterization of (S)-Penbutolol Hydrochloride, a non-selective beta-adrenergic receptor antagonist. We present two core methodologies essential for determining its pharmacological profile: a competitive radioligand binding assay to establish receptor affinity (Kᵢ) and a cell-based functional assay to quantify antagonist potency (IC₅₀) by measuring the inhibition of cyclic AMP (cAMP) production. The protocols are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind key experimental steps to ensure data integrity and reproducibility.

Introduction: The Pharmacology of (S)-Penbutolol

(S)-Penbutolol is a potent, non-cardioselective beta-blocker used in the management of hypertension.[1][2] Like other drugs in its class, its therapeutic effect is derived from its ability to antagonize the actions of endogenous catecholamines (e.g., epinephrine and norepinephrine) at beta-adrenergic receptors (β-ARs). These receptors are members of the G protein-coupled receptor (GPCR) family and are critical regulators of cardiovascular function.

There are two primary subtypes relevant to penbutolol's mechanism:

  • β₁-Adrenergic Receptors: Predominantly located in the heart, their stimulation increases heart rate, contractility, and conduction velocity.

  • β₂-Adrenergic Receptors: Found in the smooth muscle of the bronchi and blood vessels, their stimulation leads to relaxation (bronchodilation and vasodilation).

Penbutolol is administered as the (S)-enantiomer, which possesses significantly higher affinity for β-ARs compared to its (R)-enantiomer, a common characteristic among beta-blockers.[3][4] A thorough in vitro evaluation is crucial to confirm its binding characteristics and functional potency, providing the foundational data for further drug development and mechanistic studies.

The Scientific Rationale for a Two-Assay Approach

To build a complete pharmacological profile, it is insufficient to measure binding alone. A dual-assay approach provides a comprehensive understanding of the drug-receptor interaction:

  • Radioligand Binding Assay: This assay directly measures the affinity of (S)-Penbutolol for the β₁ and β₂ receptor subtypes. It quantifies how tightly the compound binds to its molecular target, yielding an equilibrium dissociation constant (Kᵢ). This is a measure of a fundamental physicochemical property. Radioligand binding remains the gold standard for quantifying receptor densities and ligand affinities due to its robustness and sensitivity.[5][6]

  • cAMP Functional Assay: This assay measures the biological consequence of receptor binding. Since β-ARs are coupled to the Gαs protein, agonist binding activates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP).[3][7] By measuring (S)-Penbutolol's ability to inhibit this agonist-induced cAMP production, we can determine its functional potency as an antagonist (IC₅₀).

Together, these assays provide a robust characterization of (S)-Penbutolol's affinity for its targets and its efficacy in preventing a cellular response.

Assay Protocol 1: Receptor Binding Affinity via Competitive Radioligand Assay

This protocol determines the affinity (Kᵢ) of (S)-Penbutolol for β₁- and β₂-adrenergic receptors by measuring its ability to compete with a known high-affinity radioligand.

Principle of the Assay

This is a competitive inhibition assay. A fixed concentration of a radiolabeled antagonist (e.g., [¹²⁵I]-Cyanopindolol) is incubated with a source of receptors (cell membranes) in the presence of increasing concentrations of unlabeled (S)-Penbutolol. (S)-Penbutolol competes with the radioligand for the same binding site. The higher the affinity of (S)-Penbutolol, the lower the concentration required to displace the radioligand. The resulting data are used to calculate the IC₅₀ (the concentration of (S)-Penbutolol that inhibits 50% of specific radioligand binding), which is then converted to the inhibition constant (Kᵢ).[6][8]

G cluster_1 Binding Equilibrium cluster_2 Measurement Receptor β-Adrenergic Receptor (on cell membrane) BoundComplex Receptor-Radioligand Complex (Signal) Receptor->BoundComplex Radioligand [¹²⁵I]-Cyanopindolol (Radiolabeled Antagonist) Radioligand->BoundComplex Binds TestCompound (S)-Penbutolol (Unlabeled Competitor) TestCompound->Receptor Competes for Binding Site Separation Filtration (Separate Bound from Free) BoundComplex->Separation Unbound Free Radioligand + Free (S)-Penbutolol Unbound->Separation Detection Gamma Counting (Measure Bound Radioactivity) Separation->Detection

Caption: Workflow for Competitive Radioligand Binding Assay.

Materials and Reagents
  • (S)-Penbutolol Hydrochloride: Prepare a 10 mM stock in DMSO.

  • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing human β₁-AR or β₂-AR.

  • Radioligand: [¹²⁵I]-Cyanopindolol (CYP). Specific Activity: ~2000 Ci/mmol.

  • Non-specific Control: Propranolol Hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at 25°C.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MAPH).

  • Scintillation Fluid: For solid scintillators (e.g., MeltiLex).

  • Equipment: 96-well plate shaker, cell harvester for filtration, gamma or scintillation counter.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare serial dilutions of (S)-Penbutolol in Assay Buffer. A typical concentration range is 10⁻¹¹ M to 10⁻⁵ M (10-point curve).

    • Dilute the [¹²⁵I]-CYP in Assay Buffer to a working concentration of ~50-100 pM. This concentration should be near the Kₔ of the radioligand for the receptors to ensure optimal assay sensitivity.

    • Prepare a high concentration of Propranolol (10 µM) in Assay Buffer for determining non-specific binding (NSB).

    • Thaw frozen cell membranes on ice and dilute to the desired concentration (e.g., 5-15 µg protein per well) in ice-cold Assay Buffer. Homogenize gently.

  • Assay Plate Setup (96-well format):

    • Total Binding (TB) wells (n=3): 25 µL Assay Buffer + 25 µL [¹²⁵I]-CYP + 50 µL membrane suspension.

    • Non-specific Binding (NSB) wells (n=3): 25 µL of 10 µM Propranolol + 25 µL [¹²⁵I]-CYP + 50 µL membrane suspension.

    • Competition wells (n=3 per concentration): 25 µL of each (S)-Penbutolol dilution + 25 µL [¹²⁵I]-CYP + 50 µL membrane suspension.

  • Incubation:

    • Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation.

    • Rationale: Incubation allows the binding reaction to reach equilibrium. The time should be optimized during assay development.

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of the plate through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters 3-4 times with 200 µL of ice-cold Assay Buffer to remove any remaining unbound radioligand.

    • Scientist's Note: The speed of this step is critical. Dissociation of the radioligand from the receptor can occur if filtration is too slow, leading to an underestimation of binding.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well (if required) and count the trapped radioactivity using a suitable counter (e.g., MicroBeta counter). The output will be in counts per minute (CPM).

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).

    • The NSB should ideally be less than 10-15% of the TB for a robust assay.

  • Generate Competition Curve:

    • For each concentration of (S)-Penbutolol, calculate the percentage of specific binding: % SB = (CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.

    • Plot % SB versus the log concentration of (S)-Penbutolol.

    • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.

  • Calculate the Inhibition Constant (Kᵢ):

    • Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

      • [L] is the concentration of the radioligand used.

      • Kₔ is the dissociation constant of the radioligand for the receptor.

Expected Data Summary
Parameterβ₁-Adrenergic Receptorβ₂-Adrenergic ReceptorRationale
Kᵢ (nM) 1 - 101 - 10Penbutolol is known to be a non-selective antagonist, so similar low nanomolar affinities are expected for both subtypes.

Assay Protocol 2: Functional Antagonism via cAMP Assay

This protocol quantifies the potency of (S)-Penbutolol as a functional antagonist by measuring its ability to block agonist-stimulated cAMP production in living cells.

Principle of the Assay

β-ARs are canonically coupled to the Gαs protein. Agonist binding activates Gαs, which in turn stimulates adenylyl cyclase (AC) to convert ATP into cAMP. This protocol first stimulates cells with a β-agonist (Isoproterenol) to induce cAMP production. In antagonist mode, cells are pre-incubated with varying concentrations of (S)-Penbutolol before agonist addition. The ability of (S)-Penbutolol to reduce the agonist-stimulated cAMP signal is a measure of its functional potency (IC₅₀). We describe a bioluminescent-based assay (e.g., Promega's GloSensor™) for its high sensitivity and kinetic capability.[9][10]

G cluster_0 cluster_1 Agonist Isoproterenol (Agonist) Receptor β-Adrenergic Receptor Agonist->Receptor Activates Antagonist (S)-Penbutolol Antagonist->Receptor Blocks G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: β-Adrenergic Receptor Gs Signaling Pathway.

Materials and Reagents
  • (S)-Penbutolol Hydrochloride: 10 mM stock in DMSO.

  • Agonist: Isoproterenol Hydrochloride. Prepare a 10 mM stock in water.

  • Cell Line: HEK293 or CHO cells stably expressing human β₁-AR or β₂-AR.

  • cAMP Detection System: GloSensor™ cAMP Assay Kit (Promega) or similar (e.g., HTRF, AlphaScreen).

  • Cell Culture Medium: DMEM or F12 with 10% FBS, Penicillin/Streptomycin.

  • Assay Medium: CO₂-independent medium (e.g., HBSS) with 10 mM HEPES.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • Equipment: Cell culture incubator, luminometer-capable plate reader, white opaque 96-well plates.

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture cells according to standard protocols.

    • 24 hours prior to the assay, seed cells into white, opaque 96-well plates at a density of 10,000-20,000 cells/well.

    • Rationale: A confluent monolayer is required for a consistent cellular response. Opaque plates are essential to prevent well-to-well crosstalk in luminescence assays.

  • GloSensor™ Reagent Loading (Day of Assay):

    • Prepare the GloSensor™ cAMP Reagent according to the manufacturer's protocol.[10]

    • Remove culture medium from cells and add 100 µL of the reagent (diluted in assay medium).

    • Incubate for 2 hours at room temperature, protected from light. This allows the cells to uptake the biosensor substrate.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of (S)-Penbutolol in Assay Medium. Also prepare a vehicle control (e.g., 0.1% DMSO).

    • Add 20 µL of the (S)-Penbutolol dilutions or vehicle to the appropriate wells.

    • Incubate for 15-20 minutes at room temperature.

  • Agonist Stimulation:

    • Prepare a solution of Isoproterenol in Assay Medium containing IBMX (final concentration ~500 µM). The concentration of Isoproterenol should be at its EC₈₀ (the concentration that gives 80% of the maximal response), which must be determined beforehand in a separate agonist dose-response experiment.

    • Scientist's Note: Using the EC₈₀ provides a robust signal window for measuring inhibition. The inclusion of a PDE inhibitor like IBMX prevents the rapid degradation of cAMP, amplifying the signal and improving assay sensitivity.

    • Add 20 µL of the Isoproterenol solution to all wells (except for negative controls).

    • Incubate for 15-20 minutes at room temperature.

  • Signal Detection:

    • Measure luminescence using a plate reader. The light output is directly proportional to the intracellular cAMP concentration.

Data Analysis and Interpretation
  • Data Normalization:

    • Define controls:

      • 0% Effect (Basal): Wells with vehicle + Assay Medium (no agonist).

      • 100% Effect (Stimulated): Wells with vehicle + Isoproterenol.

    • Normalize the data for each (S)-Penbutolol concentration: % Inhibition = 100 * (1 - (RLU_sample - RLU_basal) / (RLU_stimulated - RLU_basal)) (RLU = Relative Luminescence Units)

  • Generate Inhibition Curve:

    • Plot % Inhibition versus the log concentration of (S)-Penbutolol.

    • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value, which represents the concentration of (S)-Penbutolol required to inhibit 50% of the agonist-induced response.

  • (Optional) Schild Analysis for Competitive Antagonism:

    • To confirm that (S)-Penbutolol is a competitive antagonist, perform full agonist dose-response curves in the presence of several fixed concentrations of (S)-Penbutolol.

    • A competitive antagonist will cause a parallel rightward shift in the agonist dose-response curve with no change in the maximum response.[11][12][13]

    • A Schild plot of log(dose ratio - 1) vs. log[Antagonist] should yield a straight line with a slope of unity. The x-intercept provides the pA₂, a measure of antagonist potency.

Expected Data Summary
Parameterβ₁-Adrenergic Receptorβ₂-Adrenergic ReceptorRationale
IC₅₀ (nM) 5 - 505 - 50The functional potency should correlate with binding affinity. Similar low nanomolar IC₅₀ values are expected for both receptor subtypes.

Conclusion

The dual-assay approach detailed in this guide provides a comprehensive and robust framework for the in vitro characterization of (S)-Penbutolol Hydrochloride. By determining both its binding affinity (Kᵢ) and its functional antagonist potency (IC₅₀) at β₁ and β₂ adrenergic receptors, researchers can obtain the critical data needed to validate its mechanism of action and support its development. Adherence to these protocols, including all specified controls and data analysis methods, will ensure the generation of high-quality, reproducible, and scientifically sound results.

References

  • Spahn, H., Mutschler, E., & Kirch, W. (1987). Penbutolol: pharmacokinetics, effect on exercise tachycardia, and in vitro inhibition of radioligand binding. European Journal of Clinical Pharmacology, 32(5), 457–463.
  • Frishman, W. H. (1982). Penbutolol: a new beta-adrenergic blocking agent. Journal of clinical pharmacology, 22(1), 1-10.
  • Gaber, M. I. (1979). Penbutolol in hypertension: evaluation of a new beta-adrenergic blocking drug. The Medical journal of Australia, 2(10), 541-542.
  • Bilezikian, J. P., & Loeb, J. N. (1983). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Endocrinology, 112(4), 1270-1274.
  • Parravicini, C., Daniele, S., & Trincavelli, M. L. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. BioMed research international, 2014. [Link]

  • Pokreisz, P., & Borbás, R. (2022). Therapeutic Potential of the β3-Adrenergic Receptor and Its Ligands in Cardiovascular Diseases. Molecules, 27(19), 6598. [Link]

  • Corll, C. M., & Brown, J. H. (2022). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 2(10), e574. [Link]

  • Che, T., Majumdar, S., & Shukla, A. K. (2017). Discovery of β2 adrenergic receptor ligands using biosensor fragment screening of tagged wild-type receptor. ACS omega, 2(8), 4647-4656. [Link]

  • Gaddum, J. H. (1957). Taking the time to study competitive antagonism. British journal of pharmacology and chemotherapy, 12(3), 321. [Link]

  • Saponaro, F., & Sessa, F. (2021). Beta-blockers: Historical Perspective and Mechanisms of Action. Current Cardiology Reviews, 17(5), e090321189493. [Link]

  • Lehr, K. H., Damm, P., & Hajdù, P. (1987). Direct Assay of Conjugates of Penbutolol and Its Metabolites in Urine. Arzneimittelforschung, 37(12), 1373-1375. [Link]

  • Hansen Troøyen, S., Bocquin, L., & Tennfjord, A. L. (2021). Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. Catalysts, 11(11), 1383. [Link]

  • Baker, J. G. (2005). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. Trends in pharmacological sciences, 26(6), 323-329. [Link]

  • Kenakin, T. (2006). The Schild regression in the process of receptor classification. Pharmacological reviews, 58(4), 635-665. [Link]

  • Ye, N., & Li, Z. (2014). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International journal of molecular sciences, 15(1), 1221-1234. [Link]

  • Hansen Troøyen, S., Bocquin, L., & Tennfjord, A. L. (2021). Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. ResearchGate. [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. Wikipedia. [Link]

  • Mehvar, R., & Brocks, D. R. (2001). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Journal of pharmaceutical sciences, 90(9), 1217-1237. [Link]

  • Leff, P., & Dougall, I. G. (1993). Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists. British journal of pharmacology, 108(2), 406-412. [Link]

  • Aqil, M., Sultana, Y., & Ali, A. (2007). Transdermal Drug Delivery Systems of a Beta Blocker: Design, in Vitro, and in Vivo Characterization. Drug delivery, 14(3), 149-155. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Gifford Bioscience. (n.d.). Functional Assays. Gifford Bioscience. [Link]

  • ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β... ResearchGate. [Link]

  • Munafo, A., & Biollaz, J. (1995). Angiotensin II dose–effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology. British journal of clinical pharmacology, 40(2), 141-149. [Link]

Sources

Application

Application Notes and Protocols: Characterizing (S)-Penbutolol Hydrochloride Activity Using Cell-Based Assays

Introduction: Unveiling the Cellular Pharmacology of (S)-Penbutolol (S)-Penbutolol is a non-selective beta-adrenergic receptor antagonist, recognized for its therapeutic application in managing hypertension.[1][2] Its me...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Pharmacology of (S)-Penbutolol

(S)-Penbutolol is a non-selective beta-adrenergic receptor antagonist, recognized for its therapeutic application in managing hypertension.[1][2] Its mechanism of action involves the competitive blockade of both β1 and β2-adrenergic receptors, thereby inhibiting the downstream signaling cascades initiated by endogenous catecholamines like epinephrine and norepinephrine.[1][2][3][4] Understanding the precise cellular response to (S)-Penbutolol is paramount for elucidating its pharmacological profile and for the development of novel therapeutics targeting the adrenergic system.

This guide provides a comprehensive framework for designing and executing robust cell-based assays to characterize the antagonist activity of (S)-Penbutolol Hydrochloride. We will delve into the core principles of three distinct yet complementary assay methodologies: cyclic AMP (cAMP) accumulation, β-arrestin recruitment, and Extracellular Signal-regulated Kinase (ERK) phosphorylation. These assays probe different facets of β-adrenergic receptor signaling, offering a multi-dimensional view of (S)-Penbutolol's cellular impact. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously quantify the potency and mechanism of action of β-adrenergic antagonists.

Scientific Principles: Deconstructing Beta-Adrenergic Signaling

Beta-adrenergic receptors are canonical G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to the stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP).[5][6][7] This Gs-cAMP pathway is a cornerstone of adrenergic signaling. However, GPCR signaling is not a monolithic process. Agonist-bound receptors are also phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[8][9] β-arrestin recruitment serves a dual purpose: it desensitizes G-protein signaling and can initiate a separate wave of G-protein-independent signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade, of which ERK is a key component.[7][10]

(S)-Penbutolol, as a competitive antagonist, is expected to inhibit agonist-induced activation of these pathways. The assays described herein are designed to quantify this inhibition.

Diagram of the Beta-Adrenergic Signaling Pathway

G cluster_membrane Plasma Membrane cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Signaling BAR β-Adrenergic Receptor Gs Gs Protein BAR->Gs Activates GRK GRK BAR->GRK Activates P_BAR Phosphorylated β-AR Agonist Agonist (e.g., Isoproterenol) Agonist->BAR Binds & Activates Penbutolol (S)-Penbutolol (Antagonist) Penbutolol->BAR Blocks Binding AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Gs Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response_Gs Phosphorylates Targets GRK->BAR Phosphorylates B_Arrestin β-Arrestin P_BAR->B_Arrestin Recruits ERK_Pathway ERK Pathway B_Arrestin->ERK_Pathway Activates Cellular_Response_Arrestin Cellular Response (e.g., proliferation, migration) ERK_Pathway->Cellular_Response_Arrestin Leads to

Caption: Beta-adrenergic receptor signaling cascades.

Experimental Design and Protocols

A robust experimental design is critical for obtaining reliable and reproducible data. The following sections outline detailed protocols for three key cell-based assays.

I. Cyclic AMP (cAMP) Accumulation Assay

This assay directly measures the functional consequence of Gs-protein activation and is a gold-standard for characterizing β-adrenergic receptor antagonists.

Principle: In the presence of a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation, agonist stimulation of β-adrenergic receptors leads to a measurable increase in intracellular cAMP. (S)-Penbutolol will competitively inhibit this agonist-induced cAMP production in a dose-dependent manner. Various detection methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), are available to quantify cAMP levels.[11][12][13]

Cell Line Selection:

  • HEK293 cells stably expressing the human β2-adrenergic receptor (ADRB2): This is a widely used and well-characterized system.[8][14][15][16]

  • A549 cells: A human lung carcinoma cell line that endogenously expresses β2-adrenergic receptors.[7][17][18][19]

Materials:

  • Selected cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • (S)-Penbutolol Hydrochloride

  • Reference agonist (e.g., Isoproterenol)

  • PDE inhibitor (e.g., IBMX)

  • cAMP detection kit (e.g., HTRF-based kit)

  • White, opaque 96- or 384-well microplates

Experimental Workflow Diagram:

G cluster_workflow cAMP Assay Workflow A Seed cells in microplate B Incubate overnight A->B C Pre-treat with (S)-Penbutolol B->C D Stimulate with Agonist + PDE Inhibitor C->D E Lyse cells and add cAMP detection reagents D->E F Incubate E->F G Read plate (e.g., HTRF reader) F->G H Data Analysis: IC50 & Schild Plot G->H

Caption: General workflow for the cAMP accumulation assay.

Protocol:

  • Cell Seeding: Seed cells into a white, opaque 96- or 384-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of (S)-Penbutolol Hydrochloride in assay buffer. Also, prepare the reference agonist (Isoproterenol) at a concentration that elicits approximately 80% of the maximal response (EC80).

  • Antagonist Pre-incubation: Remove the culture medium from the cells and add the diluted (S)-Penbutolol. Incubate for a sufficient time to allow the antagonist to reach binding equilibrium with the receptors.

  • Agonist Stimulation: Add the EC80 concentration of the agonist (e.g., Isoproterenol) in the presence of a PDE inhibitor (e.g., IBMX) to all wells except the negative controls. Incubate for a predetermined optimal time.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol of the chosen detection kit.

  • Data Acquisition: Read the plate using a suitable plate reader (e.g., HTRF-compatible reader).

Data Analysis:

  • Calculate the percentage of inhibition of the agonist response for each concentration of (S)-Penbutolol.

  • Plot the percentage of inhibition against the logarithm of the (S)-Penbutolol concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[20][21][22]

  • For a more in-depth analysis of competitive antagonism, perform a Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of (S)-Penbutolol.[12][19][23][24] A Schild plot will yield the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.

II. β-Arrestin Recruitment Assay

This assay provides a direct measure of a key G-protein-independent signaling event.

Principle: Upon agonist-induced receptor phosphorylation, β-arrestin is recruited from the cytoplasm to the receptor at the cell membrane.[8][25] This interaction can be monitored using various technologies, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).[25][26] (S)-Penbutolol will block the agonist-induced recruitment of β-arrestin.

Cell Line Selection:

  • Commercially available cell lines engineered to express a β-adrenergic receptor fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment.

Materials:

  • Engineered β-arrestin reporter cell line

  • Cell culture medium

  • Assay buffer

  • (S)-Penbutolol Hydrochloride

  • Reference agonist (e.g., Isoproterenol)

  • Detection reagents specific to the assay technology (e.g., chemiluminescent substrate)

  • White, opaque 96- or 384-well microplates

Protocol:

  • Cell Seeding: Plate the cells in a white, opaque 96- or 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of (S)-Penbutolol and an EC80 concentration of the reference agonist in assay buffer.

  • Antagonist Incubation: Add the diluted (S)-Penbutolol to the cells and incubate.

  • Agonist Challenge: Add the EC80 concentration of the agonist to the wells and incubate for the optimal duration to allow for β-arrestin recruitment.

  • Detection: Add the detection reagents according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., luminescence) on a plate reader.

Data Analysis:

  • The data analysis is analogous to the cAMP assay. Calculate the percentage of inhibition of the agonist-induced signal at each (S)-Penbutolol concentration and determine the IC50 value by non-linear regression.[11][27]

III. ERK Phosphorylation Assay

This assay measures a downstream signaling event that can be initiated by both G-protein-dependent and β-arrestin-dependent pathways.

Principle: Activation of β-adrenergic receptors can lead to the phosphorylation of ERK1/2.[7][10] This phosphorylation event can be quantified using various methods, including cell-based ELISAs or Western blotting. As an antagonist, (S)-Penbutolol is expected to inhibit agonist-induced ERK phosphorylation.

Cell Line Selection:

  • HEK293 cells stably expressing the human β2-adrenergic receptor.

  • A549 cells, which have been shown to exhibit β2-AR-mediated ERK phosphorylation.[7][19]

Materials:

  • Selected cell line

  • Cell culture medium

  • Serum-free medium for starvation

  • (S)-Penbutolol Hydrochloride

  • Reference agonist (e.g., Isoproterenol)

  • Fixation and permeabilization buffers

  • Primary antibodies against phospho-ERK1/2 and total ERK1/2

  • Fluorescently labeled secondary antibodies

  • Imaging system or plate reader capable of detecting fluorescence

Protocol:

  • Cell Culture and Starvation: Seed cells in a suitable plate (e.g., black-walled, clear-bottom 96-well plate for imaging) and grow to confluence. Prior to the assay, starve the cells in serum-free medium to reduce basal ERK phosphorylation.

  • Antagonist Pre-treatment: Pre-incubate the starved cells with serial dilutions of (S)-Penbutolol.[10]

  • Agonist Stimulation: Stimulate the cells with an EC80 concentration of the agonist for a predetermined optimal time.[10]

  • Fixation and Permeabilization: Fix and permeabilize the cells to allow antibody access.

  • Immunostaining: Incubate the cells with primary antibodies against phospho-ERK and total ERK, followed by incubation with appropriate fluorescently labeled secondary antibodies.

  • Data Acquisition: Acquire images using a high-content imager or measure fluorescence intensity on a plate reader.

Data Analysis:

  • Quantify the fluorescence intensity of phospho-ERK and normalize it to the total ERK signal or cell number.

  • Calculate the percentage of inhibition of agonist-induced ERK phosphorylation for each (S)-Penbutolol concentration and determine the IC50 value.[10][20]

Data Interpretation and Troubleshooting

ParameterInterpretationPotential Troubleshooting
High IC50 Value Low potency of the antagonist.- Verify compound integrity and concentration. - Ensure appropriate incubation times for antagonist equilibration. - Check for high non-specific binding of the antagonist.
Low Assay Window (Signal-to-Background) Poor agonist response or high basal signaling.- Optimize cell seeding density. - Titrate agonist concentration. - Ensure cell health and consistent passage number. - For cAMP assays, verify the activity of the PDE inhibitor.
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors, or edge effects.- Use automated liquid handlers for improved precision. - Avoid using the outer wells of the plate. - Ensure proper mixing of reagents.
Schild Plot Slope ≠ 1 May indicate non-competitive antagonism or experimental artifacts.- Verify that the antagonist has reached equilibrium. - Ensure accurate determination of agonist EC50 values. - Consider the possibility of allosteric modulation.

For more comprehensive troubleshooting, refer to general guides on cell-based assays and ELISA.[4][28][29]

Conclusion

The cell-based assays detailed in this application note provide a robust and multifaceted approach to characterizing the antagonist properties of (S)-Penbutolol Hydrochloride. By quantifying its inhibitory effects on cAMP production, β-arrestin recruitment, and ERK phosphorylation, researchers can gain a comprehensive understanding of its cellular mechanism of action. The choice of assay will depend on the specific research question, with cAMP assays providing a direct measure of Gs-pathway antagonism, and β-arrestin and ERK assays offering insights into G-protein-independent signaling. Rigorous experimental design, careful execution, and appropriate data analysis are essential for obtaining high-quality, reproducible results that can confidently guide drug discovery and development efforts.

References

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from [Link]

  • Li, X., et al. (2023).
  • National Center for Biotechnology Information. (2012). Phospho-ERK Assays - Assay Guidance Manual. Retrieved from [Link]

  • Li, X., et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. PubMed. Retrieved from [Link]

  • BioAssay Systems. EnzyFluoTM ERK Phosphorylation Assay Kit (EERK-100). Retrieved from [Link]

  • DeWire, S. M., & Violin, J. D. (2011). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in molecular biology (Clifton, N.J.), 756, 247–261.
  • DiscoverX. GPCR β-Arrestin Product Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). [Table, Guidelines and Sample Protocol for Antagonist Assays] - Assay Guidance Manual. Retrieved from [Link]

  • DiscoverX. PathHunter® β-Arrestin GPCR Assays User Manual. Retrieved from [Link]

  • Wang, T., et al. (2019). Measurement of β-Arrestin Recruitment for GPCR Targets.
  • ResearchGate. Schematic representation of the β-adrenergic signaling pathway in cardiac myocytes. Retrieved from [Link]

  • ResearchGate. A schematic diagram for the β-AR signalling network. Retrieved from [Link]

  • Kenakin, T. (2025). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Curious about Pharmacology.
  • ResearchGate. Schematic diagram of β-adrenergic signaling and CaN/ NFAT pathway in the model. Retrieved from [Link]

  • PubChem. Penbutolol. Retrieved from [Link]

  • Grokipedia. (2026). Penbutolol.
  • Wikipedia. Penbutolol. Retrieved from [Link]

  • Wikipedia. Schild equation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Figure 4. [Examples of agonist and antagonist...] - Assay Guidance Manual. Retrieved from [Link]

  • Graphviz. Graphviz. Retrieved from [Link]

  • Charlton, S. J. (2009). Taking the time to study competitive antagonism. British journal of pharmacology, 158(4), 999–1002.
  • The Pharmacology Education Project. (2025). The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology.
  • Zhang, L., et al. (2015). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 36(11), 1287–1303.
  • Cole, S. W., & Sood, A. K. (2012). Molecular pathways: beta-adrenergic signaling in cancer. Clinical cancer research : an official journal of the American Association for Cancer Research, 18(5), 1201–1206.
  • SPT Labtech. The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • ResearchGate. Comparison of Various Cell-Based Assays for GPCR Screening.
  • Semel Institute for Neuroscience and Human Behavior. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Retrieved from [Link]

  • Lymperopoulos, A., Rengo, G., & Koch, W. J. (2012). β-arrestin: a signaling molecule and potential therapeutic target for heart failure. Pharmacology & therapeutics, 135(3), 296–307.
  • BMG LABTECH. A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Willard, F. S., & Slesinger, P. A. (2012). Genetic and biased agonist-mediated reductions in β-arrestin recruitment prolong cAMP signaling at glucagon family receptors. The Journal of biological chemistry, 287(36), 30448–30460.
  • Sketchviz. Guide to Flowcharts in Graphviz. Retrieved from [Link]

  • Charnwood Discovery. Cell Based Assay Development - Live-cell Imaging. Retrieved from [Link]

  • Grundmann, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1279261.
  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Martínez-Pérez, C., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(15), 3959.
  • Dr.Oracle. (2025). Do beta blockers (beta-adrenergic blocking agents) interfere with beta-arrestin signaling?.
  • Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • ResearchGate. How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay?. Retrieved from [Link]

  • InVivo Biosystems. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. Comparison of different arrestin recruitment assays. Retrieved from [Link]

  • Wang, Y.-T., et al. (2025). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. Biosensors, 15(9), 789.

Sources

Method

Characterizing the Binding Affinity of (S)-Penbutolol Hydrochloride at Beta-Adrenergic Receptors Using a Radioligand Binding Assay

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to performing a radioligand binding assay to determine the binding charact...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to performing a radioligand binding assay to determine the binding characteristics of (S)-Penbutolol Hydrochloride. (S)-Penbutolol is a non-selective beta-adrenergic receptor (β-AR) antagonist used in the management of hypertension.[1][2][3] Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor, offering high sensitivity and robustness.[4][5] This document details the principles, protocols for membrane preparation, saturation binding assays to characterize the radioligand, and competition binding assays to determine the affinity (Kᵢ) of (S)-Penbutolol. Methodologies for data analysis, including non-linear regression and the application of the Cheng-Prusoff equation, are also thoroughly explained.

Introduction: The Pharmacology of (S)-Penbutolol

(S)-Penbutolol is a potent, non-selective antagonist that binds to both β₁- and β₂-adrenergic receptors.[1][6] Its primary therapeutic action is the reduction of high blood pressure. The mechanism involves blocking the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β-ARs in tissues like the heart and kidneys.[1][6] This blockade leads to a decrease in heart rate, cardiac output, and renin secretion, collectively lowering arterial blood pressure.[1]

A notable feature of penbutolol is its intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist.[1][2] This partial stimulation can prevent excessive bradycardia (slow heart rate), a common side effect of pure β-AR antagonists.[2] A precise understanding of its binding affinity is critical for elucidating its pharmacological profile and for the development of new therapeutic agents.

The Principle of Radioligand Binding Assays

Radioligand binding assays directly measure the interaction of a ligand with a receptor.[7] The technique relies on a radiolabeled compound (the radioligand) that binds with high affinity and specificity to the target receptor. The amount of radioactivity bound to the receptor is measured to quantify the interaction. Two primary experimental formats are essential for characterizing an unlabeled compound like (S)-Penbutolol.

  • Saturation Binding: This experiment determines the density of receptors in a given tissue preparation (Bₘₐₓ) and the affinity of the radioligand for the receptor (Kₐ).[4][8] It involves incubating a fixed amount of the receptor source with increasing concentrations of the radioligand until saturation is reached.[9]

  • Competition Binding: This experiment is used to determine the binding affinity (Kᵢ) of an unlabeled test compound ((S)-Penbutolol).[10] A fixed concentration of the radioligand is incubated with the receptor source in the presence of increasing concentrations of the unlabeled competitor. The competitor displaces the radioligand from the receptor, and the concentration at which 50% of the radioligand is displaced (IC₅₀) is used to calculate the Kᵢ.[4]

A critical aspect of these assays is distinguishing specific binding to the target receptor from non-specific binding (NSB) to other components like filters or membrane lipids.[11] NSB is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled competitor that saturates the target receptors.[11][12]

Specific Binding = Total Binding - Non-specific Binding [5][8]

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assays cluster_analysis Phase 3: Data Analysis Tissue Tissue or Cell Source (Expressing β-ARs) MembranePrep Membrane Preparation (Homogenization & Centrifugation) Tissue->MembranePrep Saturation Saturation Assay (Varying [³H]-DHA) MembranePrep->Saturation Competition Competition Assay (Fixed [³H]-DHA + Varying [Penbutolol]) MembranePrep->Competition Analysis1 Non-linear Regression (Saturation Curve) Saturation->Analysis1 Analysis2 Non-linear Regression (Competition Curve) Competition->Analysis2 Kd_Bmax Determine Kₐ & Bₘₐₓ Analysis1->Kd_Bmax ChengPrusoff Cheng-Prusoff Equation Analysis2->ChengPrusoff Ki Determine Kᵢ for Penbutolol ChengPrusoff->Ki Kd_Bmax->ChengPrusoff Kₐ value

Figure 1: Overall experimental workflow for determining the binding affinity of (S)-Penbutolol.

Detailed Experimental Protocols

Part 1: Preparation of Receptor Membranes

This protocol describes the isolation of a membrane-enriched fraction from tissues (e.g., rat lung) or cultured cells known to express β-adrenergic receptors.[5][13] All steps should be performed at 4°C to minimize proteolytic degradation.

Materials:

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 (at 4°C).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4 (at 25°C).[13]

  • Protease inhibitor cocktail (added fresh to Homogenization Buffer).

  • Tissue source or cell pellet.

  • Dounce homogenizer or Polytron.

  • High-speed refrigerated centrifuge.

Procedure:

  • Harvesting: Mince tissue thoroughly on ice or harvest cultured cells by centrifugation. Wash the pellet with ice-cold PBS.[14]

  • Homogenization: Resuspend the tissue or cell pellet in ice-cold Homogenization Buffer containing freshly added protease inhibitors. Homogenize using a Dounce homogenizer (20-30 strokes) or a Polytron on a low setting.[14]

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet nuclei and large debris.[14]

  • High-Speed Centrifugation: Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes to pellet the membrane fraction.[14]

  • Washing: Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Assay Buffer, and centrifuge again at 40,000 x g for 30 minutes.

  • Final Preparation: Resuspend the final pellet in a known volume of Assay Buffer. Determine the protein concentration using a standard method like the Pierce® BCA assay.[15]

  • Storage: Aliquot the membrane preparation and store at -80°C until use.[15]

Part 2: Saturation Binding Assay with [³H]-Dihydroalprenolol ([³H]-DHA)

This assay determines the Kₐ and Bₘₐₓ for the radioligand, which are essential parameters for the subsequent competition assay.[16]

Materials & Reagents:

  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) stock solution.

  • Unlabeled Competitor: Propranolol (1 mM stock) for determining non-specific binding.

  • Membrane preparation (diluted in Assay Buffer to optimal concentration, e.g., 50-100 µg protein/assay tube).

  • Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • 96-well plates or microcentrifuge tubes.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce NSB.[13][15]

  • Scintillation cocktail.

Procedure:

  • Assay Setup: Prepare assay tubes/wells in triplicate on ice for "Total Binding" and "Non-specific Binding" (NSB). The typical final assay volume is 250 µL.[15]

  • Pipetting:

    • Total Binding: Add Assay Buffer, a range of [³H]-DHA concentrations (e.g., 0.1 to 20 nM), and membrane preparation.[13]

    • NSB: Add Assay Buffer, the same range of [³H]-DHA concentrations, an excess of unlabeled propranolol (final concentration 1-10 µM), and the same amount of membrane preparation.[13]

  • Incubation: Incubate the reactions for 60 minutes at 25°C or 30°C with gentle agitation to allow binding to reach equilibrium.[10][15]

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[10]

  • Washing: Immediately wash the filters 3-4 times with 3-4 mL of ice-cold Assay Buffer to remove unbound radioligand.[14][15]

  • Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[7]

Part 3: Competition Binding Assay with (S)-Penbutolol Hydrochloride

This assay determines the IC₅₀ of (S)-Penbutolol, from which its Kᵢ value is calculated.

Procedure:

  • Assay Setup: Prepare tubes/wells in triplicate for "Total Binding," "NSB," and "Competition."

  • Pipetting (Final Volume 250 µL):

    • Total Binding: Add Assay Buffer, a fixed concentration of [³H]-DHA (at or below its Kₐ value determined in the saturation assay), and membrane preparation.

    • NSB: Add Assay Buffer, fixed [³H]-DHA, 1-10 µM propranolol, and membrane preparation.

    • Competition: Add Assay Buffer, fixed [³H]-DHA, a range of (S)-Penbutolol Hydrochloride concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M), and membrane preparation.[4]

  • Incubation, Filtration, and Counting: Follow steps 3-6 from the Saturation Binding Assay protocol.

Data Analysis and Presentation

Saturation Binding Data
  • Calculate Specific Binding: For each concentration of [³H]-DHA, subtract the average NSB CPM from the average Total Binding CPM.[8]

  • Generate Saturation Curve: Plot the specific binding (Y-axis, often converted to fmol/mg protein) against the concentration of free [³H]-DHA (X-axis, in nM).

  • Determine Kₐ and Bₘₐₓ: Use a non-linear regression program (e.g., GraphPad Prism) to fit the data to the "one-site specific binding" equation. This analysis directly yields the Kₐ and Bₘₐₓ values.[12] Note that linear transformations like the Scatchard plot are no longer recommended as they can distort experimental error.[12][13]

ParameterDescriptionTypical Value (β-ARs)
Kₐ Equilibrium dissociation constant of [³H]-DHA. A measure of affinity.0.5 - 5.0 nM
Bₘₐₓ Maximum number of binding sites. A measure of receptor density.50 - 1000 fmol/mg protein
Table 1: Key parameters derived from saturation binding analysis.
Competition Binding Data
  • Calculate Percent Specific Binding: For each concentration of (S)-Penbutolol, calculate the percentage of specific binding relative to the control (tubes with no competitor).

  • Generate Competition Curve: Plot the percent specific binding (Y-axis) against the logarithm of the molar concentration of (S)-Penbutolol (X-axis).

  • Determine IC₅₀: Use a non-linear regression program to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value, which is the concentration of (S)-Penbutolol that inhibits 50% of specific [³H]-DHA binding.[17]

G cluster_ligands Receptor β-Adrenergic Receptor Radioligand [³H]-DHA Radioligand->Receptor Binds Penbutolol (S)-Penbutolol Penbutolol->Receptor Competes

Figure 2: Principle of competitive binding at the β-adrenergic receptor.

  • Calculate Kᵢ using the Cheng-Prusoff Equation: The IC₅₀ is dependent on the concentration of radioligand used in the assay. To determine the true affinity constant (Kᵢ) of the competitor, the Cheng-Prusoff equation must be used.[12][18]

    Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

    Where:

    • Kᵢ is the inhibition constant for (S)-Penbutolol.

    • IC₅₀ is the concentration of (S)-Penbutolol that inhibits 50% of specific binding.

    • [L] is the concentration of the radioligand ([³H]-DHA) used in the assay.

    • Kₐ is the dissociation constant of the radioligand ([³H]-DHA) for the receptor.

ParameterDescription
IC₅₀ Concentration of (S)-Penbutolol causing 50% inhibition of radioligand binding.
Kᵢ Inhibition constant of (S)-Penbutolol; a true measure of its binding affinity.
Table 2: Key parameters derived from competition binding analysis.

References

  • Prism 10 Curve Fitting Guide. (n.d.).
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • National Center for Biotechnology Information. (n.d.). Penbutolol.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic acids research, 37(Web Server issue), W441–W445.
  • Burlingham, B. T., & Widlanski, T. S. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot.
  • Inamdar, R., & Bhunde, R. (1987). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Journal of pharmacological methods, 18(1), 35–42.
  • Scheffel, U., & Madras, B. K. (1991). Determination of radioligand specific activity using competition binding assays. The Journal of pharmacology and experimental therapeutics, 257(2), 810–815.
  • THE GPCR WORKGROUP. (n.d.). Radioligand Binding Assay.
  • BenchChem. (n.d.). Application Note: Preparation and Use of Cell Membrane Fractions for Dihydroalprenolol Binding Studies.
  • DavidsonX - D001x - Medicinal Chemistry. (n.d.).
  • Medical Pharmacology. (2025, March 18). Pharmacology of Penbutolol Sulfate (Levatol) ; Pharmacokinetics, Mechanism of Action, Uses, Effects [Video]. YouTube.
  • Rockman, H. A., & Koch, W. J. (2017). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current protocols in pharmacology, 78, 4.17.1–4.17.12.
  • Wikipedia. (n.d.). Penbutolol.
  • National Center for Advancing Translational Sciences. (n.d.). IC50-to-Ki converter.
  • Grokipedia. (2026, January 8). Penbutolol.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • MIMS Philippines. (n.d.). Penbutolol: Uses, Dosage, Side Effects and More.
  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Fishman, P. H. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. In Adrenergic Receptor Protocols (pp. 329-341). Humana Press.
  • Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool [Video]. YouTube.
  • BenchChem. (n.d.).
  • Hussmann, G. P., & Kellar, K. J. (2013). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. The Journal of pharmacology and experimental therapeutics, 346(3), 481–488.
  • DiscoverX. (n.d.).
  • The Assay Depot. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods [Video]. YouTube.
  • Global Substance Registration System. (n.d.). PENBUTOLOL HYDROCHLORIDE.
  • Prism 10 Curve Fitting Guide. (n.d.). Nonspecific binding. GraphPad.
  • Shorr, R. G., Lefkowitz, R. J., & Caron, M. G. (1981). Purification of the beta-adrenergic receptor. Identification of the hormone binding subunit. The Journal of biological chemistry, 256(11), 5820–5826.
  • Moxham, C. P., George, S. T., Graziano, M. P., Brandwein, H., & Malbon, C. C. (1988). Human beta-adrenergic receptors. Simultaneous purification of beta 1- and beta 2-adrenergic-receptor peptides. The Biochemical journal, 249(3), 715–722.
  • Sittampalam, G. S., Coussens, N. P., & Nelson, H. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Taylor & Francis Online. (n.d.). Penbutolol – Knowledge and References.
  • De Blasi, A., Maisel, A. S., Feldman, R. D., & Motulsky, H. J. (1986). Characterization of (-)-[3H]dihydroalprenolol binding to intact and broken cell preparations of human peripheral blood lymphocytes. Journal of receptor research, 6(3-4), 229–245.
  • De Blasi, A., Maisel, A. S., Feldman, R. D., & Motulsky, H. J. (1986). Characterization of (-)-[3H]dihydroalprenolol binding to intact and broken cell preparations of human peripheral blood lymphocytes. DSpace Repository.
  • Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS infectious diseases, 5(3), 329–343.
  • Williams, L. T., & Lefkowitz, R. J. (1977). Identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding. Journal of supramolecular structure, 6(3), 437–442.
  • Heald, S. L., & Strange, P. G. (1985). Problems in the assessment of specific and non-specific binding of 3H-dihydroalprenolol to bovine lung membranes. Journal of receptor research, 5(2-3), 151–166.
  • Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–8.
  • Kobilka, B. K. (2013). The dynamic process of β2-adrenergic receptor activation. Biochimica et biophysica acta, 1830(10), 4559–4565.
  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.

Sources

Application

Topic: High-Resolution Chiral Separation of Penbutolol Enantiomers by High-Performance Liquid Chromatography (HPLC)

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract Penbutolol, a non-selective β-adrenergic antagonist, is a chiral compound administered clinically as a racemic mixture.[1] Sig...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

Penbutolol, a non-selective β-adrenergic antagonist, is a chiral compound administered clinically as a racemic mixture.[1] Significant pharmacological and toxicological differences exist between its enantiomers. The β-blocking activity resides almost exclusively in the S(-)-enantiomer, whereas the R(+)-enantiomer is approximately 50 times less active and has been associated with potential mutagenicity.[2][3][4] This stark difference in biological activity necessitates robust analytical methods for the accurate quantification of each enantiomer. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the stereospecific characterization of chiral drugs, including the development of stereoselective assays to evaluate the properties of individual enantiomers.[5][6] This document provides a detailed, field-proven protocol for the direct chiral separation of Penbutolol enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP), designed for researchers, quality control analysts, and drug development professionals.

Introduction and Scientific Rationale

The differential pharmacology of enantiomers is a cornerstone of modern drug development.[7] For many β-blockers, including Penbutolol, the desired therapeutic action is stereospecific, while the opposite enantiomer (the distomer) may be inactive, contribute to side effects, or possess entirely different pharmacological properties.[8][9] The presence of the R(+)-Penbutolol enantiomer in a formulation is, therefore, an enantiomeric impurity. According to ICH guidelines, such impurities must be controlled and quantified, often to a limit of 0.15% or less, necessitating highly sensitive and selective analytical methods.[6]

Direct chiral separation by HPLC using a Chiral Stationary Phase (CSP) is the industry-standard approach due to its efficiency, reproducibility, and speed.[8][10] Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, have demonstrated broad applicability and excellent enantioselectivity for a wide range of pharmaceutical compounds, including β-blockers.[11]

Mechanism of Chiral Recognition: The separation mechanism on these CSPs is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector coated on the silica support. The stability of these complexes differs due to a combination of intermolecular interactions, including:

  • Hydrogen Bonding: Between the hydroxyl and secondary amine groups of Penbutolol and the carbamate groups on the CSP.

  • π-π Interactions: Involving the aromatic ring of Penbutolol and the phenyl groups of the chiral selector.

  • Steric Fit (Inclusion): The overall three-dimensional shape of the enantiomer fits differently into the chiral grooves or cavities of the polysaccharide polymer.[12]

The selection of a normal-phase elution mode with an alcohol modifier and a basic additive is a strategic choice. The non-polar primary solvent (n-hexane) allows these subtle chiral interactions to dominate, while the alcohol modifier controls retention time. For basic analytes like Penbutolol, a small amount of an amine additive such as diethylamine (DEA) is critical to occupy active sites on the silica surface, preventing non-specific interactions and resulting in symmetrical, efficient peaks.[13]

Materials and Methods

Instrumentation and Equipment
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Data Acquisition Software: Empower™, Chromeleon™, OpenLab™, or equivalent.

  • Analytical Balance (4-decimal place).

  • Volumetric flasks (Class A).

  • Pipettes and syringes.

  • Ultrasonic bath.

Chemicals and Reagents
  • (R,S)-Penbutolol sulfate reference standard (Sigma-Aldrich or equivalent).

  • n-Hexane (HPLC Grade).

  • Ethanol (200 proof, HPLC Grade).

  • Diethylamine (DEA) (≥99.5%).

  • Methanol (HPLC Grade, for cleaning).

Chiral Stationary Phase
  • Column: CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) coated CSP).

    • Scientist's Note: The Chiralpak AD series is highly effective for separating a broad range of chiral compounds, including β-blockers, making it an excellent first choice for method development.[11][14][15]

Experimental Protocol

Mobile Phase Preparation
  • Prepare the mobile phase composition: n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v) .

  • For 1 Liter: Carefully measure 850 mL of n-hexane, 150 mL of ethanol, and 1.0 mL of diethylamine.

  • Combine in a suitable solvent reservoir, mix thoroughly, and degas for 15 minutes using an ultrasonic bath or an online degasser.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (R,S)-Penbutolol sulfate and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with Ethanol. Mix well.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the mobile phase. This concentration is suitable for method development and validation.[16][17]

HPLC System Configuration and Parameters

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 270 nm
Run Time Approximately 15 minutes

Rationale for Wavelength Selection: Penbutolol contains a substituted aromatic ring system that exhibits significant UV absorbance. 270 nm provides a strong signal for sensitive detection while minimizing interference from the mobile phase components.

System Suitability Testing (SST)

Before analyzing any samples, perform a minimum of five replicate injections of the Working Standard (100 µg/mL). The system is deemed ready for use if the following criteria are met:

SST ParameterAcceptance Criteria
Resolution (Rs) Rs ≥ 2.0 between the two enantiomer peaks
Tailing Factor (T) T ≤ 1.5 for both peaks
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0% for each enantiomer

Self-Validation Principle: Adherence to these SST criteria ensures that the chromatographic system is performing with adequate selectivity, efficiency, and precision for the reliable quantification of the Penbutolol enantiomers.

Analytical Workflow

The overall experimental process follows a logical sequence from preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_eval Phase 3: Data Evaluation A Mobile Phase Preparation B Standard/Sample Preparation A->B C System Equilibration & Conditioning B->C D System Suitability Testing (SST) C->D E Sample Injection & Data Acquisition D->E F Peak Integration & Identification E->F G Quantification & Enantiomeric Purity Calc. F->G H Final Report Generation G->H

Figure 1: Standard workflow for the chiral HPLC analysis of Penbutolol.

Expected Results and Discussion

Under the specified conditions, a baseline separation of the (S)- and (R)-Penbutolol enantiomers should be achieved. A representative chromatogram will show two well-resolved, symmetrical peaks. The enantiomeric purity can be calculated using the peak areas as follows:

% Enantiomeric Purity = (Area of Major Enantiomer / (Area of Major Enantiomer + Area of Minor Enantiomer)) * 100

Method Optimization and Troubleshooting

The provided method is a robust starting point. However, minor adjustments may be necessary depending on the specific HPLC system and column batch.

G start Initial Observation obs1 obs1 start->obs1 Issue obs2 obs2 start->obs2 Issue obs3 Retention Times Too Long/Short Increase Ethanol % to decrease retention time. Decrease Ethanol % to increase retention time. start->obs3 Issue end Optimized Method obs1->end Solution obs2->end Solution obs3->end Solution

Figure 2: Logic diagram for troubleshooting common chromatographic issues.

Causality in Optimization:

  • Ethanol Percentage: As the polar modifier, ethanol competes with the analyte for interaction sites on the CSP. Decreasing its concentration in the mobile phase enhances analyte-CSP interaction, leading to longer retention and often improved chiral recognition (higher resolution).

  • DEA Concentration: Diethylamine is a stronger base than Penbutolol and acts as a competitive inhibitor for highly active silanol sites on the silica support. Insufficient DEA leads to secondary interactions and peak tailing. A slight increase can significantly improve peak shape.

Conclusion

This application note details a robust and reliable HPLC method for the direct chiral separation of Penbutolol enantiomers. The use of a polysaccharide-based chiral stationary phase in a normal-phase elution mode provides excellent resolution and peak symmetry, meeting the stringent requirements for pharmaceutical quality control and regulatory submission.[18][19] This protocol serves as a validated starting point for researchers and analysts, enabling the accurate determination of enantiomeric purity and supporting the development of safer, more effective pharmaceutical products.

References

  • Šatínský, D., Chocholouš, P., & Solich, P. (2007). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Croatica Chemica Acta, 80(1), 101-106.

  • Schlepper, M., & Schulte, B. (1976). [The specificity of action of penbutolol and propranolol and their optical isomers]. Arzneimittel-Forschung, 26(7a), 1332-1334.

  • Ilisz, I., Aranyi, A., & Péter, A. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 468. [Link]

  • Bhushan, R., & Kumar, R. (2009). Chiral chromatographic separation of beta-blockers. Biomedical Chromatography, 23(11), 1149-1153. [Link]

  • Morante-Zarcero, S., & Sierra, I. (2010). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1199-1207. [Link]

  • Tran, C. D., & Dotlich, M. (1993). Enantiomeric separation of beta-blockers by high performance liquid chromatography. Journal of Chemical Education, 70(1), A14. [Link]

  • Kelly, M. T., Smyth, M. R., & Dadgar, D. (1986). Measurement of penbutolol and 4-hydroxypenbutolol in plasma or serum by HPLC. Biomedical Chromatography, 1(3), 140-142. [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs.

  • Gherman, V. D., Gutt, G., & Hancu, G. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceutics, 14(10), 2219. [Link]

  • Hussain, S. S., Aboul-Enein, H. Y., Al-Dakan, A., & Hannan, M. A. (1989). Mutagenicity of Enantiomers of Penbutolol. Drug and Chemical Toxicology, 12(1), 77-86. [Link]

  • Hussain, S. S., et al. (1989). Mutagenicity of Enantiomers of Penbutolol. Drug and Chemical Toxicology, 12(1), 77-86.

  • Ilisz, I., Aranyi, A., & Péter, A. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 468.

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary Care Companion to the Journal of Clinical Psychiatry, 5(2), 70–73.

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(6), 556-566.

  • Kalíková, K., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-161.

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations Guide.

  • U.S. Food and Drug Administration. (2000). Guidance for Industry Q3A Impurities in New Drug Substances.

  • Heel, R. C., Brogden, R. N., Pakes, G. E., Speight, T. M., & Avery, G. S. (1981). Penbutolol: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris. Drugs, 22(1), 1-25. [Link]

  • Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2011). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis, 19(2), 119-127.

  • YMC. (2018). Chiral Separation of Beta Blocker Pindolol Enantiomers. LCGC International.

  • U.S. Food and Drug Administration. (2007). Guidance for Industry #169 - Drug Substance.

  • Nguyen, N. V. T., et al. (2017). Development of a UPLC method with Chiral Derivatization for the Determination of Atenolol and Metoprolol Enantiomers in Tablet Preparations. Journal of Pharmaceutical Investigation, 47(3), 249-256.

  • Pataj, Z., et al. (2022). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases. Molecules, 27(19), 6542. [Link]

  • Bui, K. H. (1991). Liquid Chromatographic Resolution of Enantiomers of Pharmaceutical Interest. In HPLC in the Pharmaceutical Industry. CRC Press.

  • Torul, H., & Tamer, U. (2011). Determination of Enantiomers of Atenolol and Propranolol in Pharmaceutical Formulations by HPLC. Journal of AOAC International, 94(3), 833-839.

  • Sreenivas, N., et al. (2012). New Chiral Reverse Phase HPLC Method for Determination of Atenolol Enantiomers in Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences and Research, 3(8), 2736-2740.

  • Gažáková, M., et al. (2005). Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1003-1010. [Link]

Sources

Method

Application Note: High-Sensitivity Quantification of (S)-Penbutolol in Human Plasma using LC-MS/MS for Pharmacokinetic Studies

Abstract This application note presents a robust and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of (S)-Penbutolol in human plasma. Penbutolol is a non-s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of (S)-Penbutolol in human plasma. Penbutolol is a non-selective beta-adrenergic receptor antagonist, with the (S)-enantiomer being the pharmacologically active agent.[1] Accurate measurement of its concentration in biological matrices is paramount for pharmacokinetic (PK) and toxicokinetic assessments.[2] This guide provides two detailed protocols: a rapid, high-throughput achiral method suitable for routine PK screening, and an advanced chiral method for stereoselective investigations. The methodologies are designed to meet the stringent requirements of bioanalytical method validation as outlined by the International Council for Harmonisation (ICH) M10 guidelines, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.[3][4]

Introduction: The Rationale for Precise (S)-Penbutolol Quantification

(S)-Penbutolol is a potent beta-blocker used in the management of hypertension.[5] It exerts its therapeutic effect by blocking both beta-1 and beta-2 adrenergic receptors.[5] Like many beta-blockers, penbutolol is a chiral molecule, and its pharmacological activity resides predominantly in the (S)-enantiomer.[1] The drug is characterized by rapid absorption and high bioavailability, making the study of its pharmacokinetic profile essential for determining optimal dosing regimens and understanding its metabolic fate.[6][7]

LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range.[2][8] This technology allows for the accurate measurement of drug concentrations even at the low levels typically observed in plasma following therapeutic administration. The use of a stable isotope-labeled internal standard (SIL-IS), such as Penbutolol-d9, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest level of accuracy and precision.[9]

This document provides a comprehensive framework for establishing a validated LC-MS/MS assay for (S)-Penbutolol, covering sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with global regulatory standards.[3][10]

Core Methodologies: Achiral and Chiral Quantification

Two distinct, yet complementary, protocols are detailed below. The choice between an achiral and a chiral method depends on the specific objectives of the study. For most clinical pharmacokinetic studies where the drug is administered as the pure (S)-enantiomer, a validated achiral method provides a reliable and efficient means of quantification. However, for studies investigating potential chiral inversion, metabolism, or comparing formulations, an enantioselective method is indispensable.

Protocol 1: High-Throughput Achiral Quantification of Penbutolol

This method is optimized for rapid and sensitive quantification of total penbutolol (as the (S)-enantiomer is the administered form) in human plasma, making it ideal for large-scale pharmacokinetic studies.

The rationale for selecting SPE is its ability to provide cleaner extracts compared to protein precipitation or liquid-liquid extraction, leading to reduced matrix effects and improved assay robustness.[10] The Strata-X polymeric sorbent is effective for the extraction of a broad range of compounds, including beta-blockers.[10]

Detailed SPE Protocol:

  • Sample Pre-treatment: To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of Penbutolol-d9 internal standard working solution (e.g., 100 ng/mL in methanol). Vortex for 10 seconds. Add 100 µL of 0.5% formic acid in water and vortex again.[10]

  • Cartridge Conditioning: Condition a Strata-X 30mg/1mL SPE cartridge by passing 1 mL of methanol followed by 1 mL of Milli-Q water.[10]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of Milli-Q water, followed by 1 mL of 10% methanol in water to remove polar interferences.[10]

  • Drying: Dry the cartridge under vacuum or positive pressure for approximately 1 minute.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.[10]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow for Achiral Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (200 µL) IS Add Penbutolol-d9 IS Plasma->IS Pretreat Acidify with Formic Acid IS->Pretreat SPE Solid-Phase Extraction (Strata-X) Pretreat->SPE Elute Elute with Methanol SPE->Elute Dry Evaporate & Reconstitute Elute->Dry Inject Inject into LC-MS/MS Dry->Inject LC C18 Column Separation Inject->LC MS MRM Detection LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for achiral (S)-Penbutolol analysis.

The following parameters have been optimized for the sensitive and selective detection of penbutolol and its internal standard.

Parameter Condition
LC System UPLC/HPLC system capable of delivering accurate gradients
Column C18, 50 x 2.1 mm, 3.5 µm (e.g., Chromatopak C18 or equivalent)[10]
Column Temperature 40°C
Mobile Phase A 5mM Ammonium Acetate in Water (pH adjusted to 4.5 with formic acid)
Mobile Phase B Acetonitrile
Gradient/Isocratic Isocratic: 15% A : 85% B[10]
Flow Rate 0.6 mL/min[10]
Injection Volume 5-10 µL
Total Run Time Approximately 3.0 minutes[10]
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5000 V
Temperature 400°C
Detection Mode Multiple Reaction Monitoring (MRM)

The selection of precursor and product ions is crucial for the specificity of the assay. The transitions provided below are optimized for penbutolol and its deuterated analog.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
(S)-Penbutolol 292.1236.1Optimized for instrument
Penbutolol-d9 301.1237.1Optimized for instrument
Data sourced from Venkat et al., 2014.[10]
Protocol 2: Enantioselective Quantification of (S)- and (R)-Penbutolol

This advanced method enables the separation and individual quantification of the (S)- and (R)-enantiomers of penbutolol. This is essential for studies on stereoselective metabolism or potential in-vivo chiral inversion. The method utilizes a chiral stationary phase (CSP) compatible with mass spectrometry.

The same Solid-Phase Extraction protocol as described in Section 2.1.1 can be employed for sample clean-up prior to chiral analysis.

The key to enantioseparation lies in the selection of the chiral column and the mobile phase composition. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are widely used for separating chiral beta-blockers.[10][11]

Parameter Condition
LC System UPLC/HPLC system
Column Chirobiotic V, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide/macrocyclic glycopeptide CSP)[10]
Column Temperature 45°C (Optimization may be required)[10]
Mobile Phase Methanol / Acetic Acid / Triethylamine (100:0.20:0.15, v/v/v)[10] Note: Mobile phase additives must be volatile and MS-compatible.
Flow Rate 0.5 mL/min (Optimization may be required)[10]
Injection Volume 10 µL
Mass Spectrometer Same as Protocol 1
Ionization & Detection Same as Protocol 1

Causality in Chiral Method Development: The mobile phase composition is critical. The acidic (acetic acid) and basic (triethylamine) additives are used to improve peak shape and resolution by interacting with the analyte and the chiral stationary phase. These additives are volatile, ensuring compatibility with the ESI source. The separation mechanism on a CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

Chiral Analysis Logical Flow

cluster_chiral_sep Chiral Separation Start Racemic or Enantiopure Penbutolol in Plasma SPE Sample Prep (SPE) Start->SPE Inject Inject into Chiral LC-MS/MS SPE->Inject CSP Chiral Stationary Phase (e.g., Chirobiotic V) Inject->CSP Interaction Formation of Transient Diastereomeric Complexes CSP->Interaction MobilePhase MS-Compatible Mobile Phase Separation Differential Retention of Enantiomers Interaction->Separation MS MRM Detection of (S)- and (R)-Penbutolol Separation->MS Quant Separate Quantification of Enantiomers MS->Quant

Caption: Logical flow for enantioselective analysis.

Bioanalytical Method Validation

A full validation of the chosen method must be performed according to regulatory guidelines such as ICH M10 to ensure the reliability of the data.[3][4] The validation should encompass the following parameters:

Validation Parameter Description & Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. Blank plasma from at least 6 sources should be tested for interferences at the retention time of the analyte and IS.[10]
Calibration Curve A calibration curve should be generated using a blank matrix spiked with known concentrations of the analyte. A minimum of six non-zero standards should be used. The curve should have a correlation coefficient (r²) of ≥ 0.99.[10]
Linearity & Range The range of concentrations over which the method is linear, accurate, and precise. For penbutolol, a typical range could be 0.2 - 300 ng/mL.[10]
Accuracy & Precision Assessed at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The mean accuracy should be within ±15% (±20% at LLOQ) of the nominal values. The precision (%CV) should not exceed 15% (20% at LLOQ).[3][10]
Matrix Effect The effect of matrix components on the ionization of the analyte and IS. Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a pure solution. The IS should track and compensate for any matrix effects.[10]
Recovery The efficiency of the extraction procedure. Determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Recovery should be consistent and reproducible.[10]
Stability Analyte stability in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term (bench-top), and long-term storage.[10]

Conclusion

The LC-MS/MS methods detailed in this application note provide the scientific community with robust, sensitive, and validated protocols for the quantification of (S)-Penbutolol in human plasma. The high-throughput achiral method is well-suited for routine pharmacokinetic analysis, while the enantioselective method offers a powerful tool for more specialized research into the stereospecific disposition of the drug. Adherence to the described procedures and rigorous validation according to international guidelines will ensure the generation of high-quality, reliable data to support drug development and clinical research.

References

  • Venkat, P. N., et al. (2014). A quantitative determination of penbutolol and its metabolite in plasma by liquid chromatography tandem mass and its application to pharmacokinetic studies. World Journal of Pharmaceutical Sciences, 2(2), 149-160.

  • Miner, D. J., Binkley, D. A., & Bechtol, L. D. (1984). Liquid-chromatographic determination of penbutolol and its principal metabolites in plasma and urine. Clinical Chemistry, 30(5), 717-723.

  • Wikipedia. (n.d.). Penbutolol.

  • MIMS. (n.d.). Penbutolol.

  • Ilić, K., et al. (2018). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 69(4), 318-326.

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.

  • Francotte, E., & Lindner, W. (Eds.). (2006). Chirality in Drug Research. Wiley-VCH.
  • Schlanz, K. D., & Thomas, R. L. (1990). Penbutolol: a new beta-adrenergic blocking agent. DICP, 24(4), 403-408.

  • Mehvar, R., & Brocks, D. R. (2001). Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation.

  • Agilent Technologies. (n.d.). Determination of Beta-Blockers in Urine Using Supercritical Fluid Chromatography and Mass Spectrometry.

  • van de Merbel, N. C. (2008). The use of stable isotopes in quantitative bioanalysis by liquid chromatography-mass spectrometry.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Columns.

  • Ji, Q. C., et al. (2016). A validated enantioselective LC-MS/MS assay for quantification of a major chiral metabolite of an achiral 11-β-hydroxysteroid-dehydrogenase 1 inhibitor in human plasma: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1022, 167-172.

  • Heel, R. C., et al. (1981). Penbutolol: a review of its pharmacology, therapeutic efficacy and adverse effects. Drugs, 22(1), 1-25.
  • Wainer, I. W. (1996). The role of chiral chromatography in the analysis of drugs in biological samples. Therapeutic Drug Monitoring, 18(4), 456-460.
  • Shinde, D. D., et al. (2013). Quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. ResearchGate.

  • Hage, D. S. (2017). Chiral liquid chromatography and its application to clinical and pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 145, 239-253.
  • Supelco. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.

  • Daicel Chiral Technologies. (n.d.). Polysaccharide-Based Chiral Columns.

  • RTI International. (2024). Selecting and optimizing transitions for LC-MS/MS methods.

  • Agilent Technologies. (2021). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS.

  • Li, F., et al. (2016). High-Throughput Chiral LC-MS/MS Method Using Overlapping Injection Mode for the Determination of Pantoprazole Enantiomers in Human Plasma with Application to Pharmacokinetic Study. Chirality, 28(7), 569-575.

  • Deventer, K., Van Eenoo, P., & Delbeke, F. T. (2006). Simultaneous determination of beta-blocking agents and diuretics in doping analysis by liquid chromatography/mass spectrometry with scan-to-scan polarity switching. Rapid Communications in Mass Spectrometry, 20(5), 877-882.
  • Gonzalez, O., & Blanco, M. E. (2012). Enantioselective analysis of β-blockers by liquid chromatography. Bioanalysis, 4(13), 1647-1669.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.

Sources

Application

Application Note: Enantioselective Synthesis of (S)-Penbutolol Hydrochloride

Introduction: The Significance of Chirality in β-Blockers Penbutolol is a non-selective β-adrenergic receptor antagonist utilized in the management of hypertension.[1][2] Like many pharmaceuticals, penbutolol possesses a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in β-Blockers

Penbutolol is a non-selective β-adrenergic receptor antagonist utilized in the management of hypertension.[1][2] Like many pharmaceuticals, penbutolol possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Penbutolol and (R)-Penbutolol. The therapeutic efficacy of β-blockers predominantly resides in the (S)-enantiomer, which exhibits a significantly higher binding affinity to the β-adrenergic receptor.[3] The (R)-enantiomer is often considered an isomeric ballast, contributing little to the therapeutic effect and potentially adding to the patient's metabolic load.[3] Consequently, the development of stereoselective synthetic routes to obtain the pure (S)-enantiomer is of paramount importance in pharmaceutical manufacturing, ensuring a more specific and potent therapeutic agent with a potentially improved safety profile. This application note provides a detailed protocol for the enantioselective synthesis of (S)-Penbutolol Hydrochloride, achieving high enantiomeric excess through a chemo-enzymatic approach.

Synthetic Strategy: A Chemo-Enzymatic Approach to Enantiopurity

The synthesis of enantiomerically pure β-blockers presents a significant challenge in medicinal chemistry.[1] While classical resolution methods can be employed, they are often inefficient. Modern asymmetric synthesis techniques offer a more direct and efficient route to the desired enantiomer.[1] This protocol details a robust chemo-enzymatic method for the synthesis of (S)-Penbutolol, which leverages the high stereoselectivity of enzymes for a key resolution step.[4][5]

The overall synthetic pathway involves the preparation of a racemic chlorohydrin intermediate, followed by a lipase-catalyzed kinetic resolution. The resolved, enantiomerically enriched chlorohydrin is then converted to (S)-Penbutolol. This method has been shown to produce (S)-Penbutolol with an impressive 99% enantiomeric excess.[4]

Experimental Workflow Diagram

Enantioselective Synthesis of (S)-Penbutolol A 2-Cyclopentylphenol B Racemic Epichlorohydrin (1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol) A->B Reaction with Epichlorohydrin C Lipase B from Candida antarctica (Kinetic Resolution) B->C Transesterification D (R)-chlorohydrin (Enantiomerically Enriched) C->D Separation F (S)-Penbutolol D->F Amination E tert-Butylamine E->F H (S)-Penbutolol Hydrochloride F->H Salt Formation G HCl G->H

Figure 1: Chemo-enzymatic synthesis workflow for (S)-Penbutolol Hydrochloride.

Detailed Experimental Protocols

Part 1: Synthesis of Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol

This initial step involves the synthesis of the key racemic chlorohydrin intermediate from 2-cyclopentylphenol and epichlorohydrin.

Materials:

  • 2-Cyclopentylphenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Water

  • Appropriate organic solvent (e.g., acetonitrile)[4]

Procedure:

  • Dissolve 2-cyclopentylphenol in the chosen organic solvent.

  • Add a solution of sodium hydroxide to deprotonate the phenol.

  • Add epichlorohydrin to the reaction mixture.

  • Stir the reaction at a controlled temperature until completion (monitoring by TLC).

  • Perform an aqueous work-up to remove inorganic salts.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the racemic chlorohydrin.

Part 2: Enzymatic Kinetic Resolution of 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol

This crucial step employs a lipase to selectively acylate one enantiomer of the racemic chlorohydrin, allowing for the separation of the desired enantiomer.

Materials:

  • Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol

  • Lipase B from Candida antarctica (CALB)[4]

  • Acyl donor (e.g., vinyl butanoate)[4]

  • Anhydrous organic solvent (e.g., acetonitrile)[4]

Procedure:

  • Dissolve the racemic chlorohydrin in the anhydrous organic solvent.

  • Add the acyl donor to the solution.

  • Add CALB to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30-38 °C) with gentle agitation.[4]

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining alcohol. The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess of the unreacted alcohol.

  • Once the desired conversion is reached, filter off the enzyme.

  • Remove the solvent under reduced pressure.

  • Separate the unreacted (R)-chlorohydrin from the acylated (S)-chlorohydrin by column chromatography. The (R)-chlorohydrin is the desired intermediate for the synthesis of (S)-Penbutolol.

Part 3: Synthesis of (S)-Penbutolol

The enantiomerically pure (R)-chlorohydrin undergoes a nucleophilic substitution with tert-butylamine to yield (S)-Penbutolol. This reaction proceeds with an inversion of stereochemistry at the chiral center.

Materials:

  • (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol

  • tert-Butylamine

  • Suitable solvent (e.g., methanol)

Procedure:

  • Dissolve the enantiomerically enriched (R)-chlorohydrin in the chosen solvent.

  • Add an excess of tert-butylamine to the solution.

  • Heat the reaction mixture at a suitable temperature (monitoring by TLC) until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude (S)-Penbutolol by column chromatography.

Part 4: Formation of (S)-Penbutolol Hydrochloride

The final step involves the conversion of the free base of (S)-Penbutolol to its hydrochloride salt for improved stability and bioavailability.

Materials:

  • (S)-Penbutolol

  • Hydrochloric acid (HCl) solution in a suitable solvent (e.g., diethyl ether or isopropanol)

Procedure:

  • Dissolve the purified (S)-Penbutolol in a minimal amount of a suitable organic solvent.

  • Slowly add the HCl solution to the stirred solution of (S)-Penbutolol.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the solid with a cold, non-polar solvent to remove any impurities.

  • Dry the (S)-Penbutolol Hydrochloride under vacuum.

Data Analysis and Characterization

Table 1: Key Analytical Data for (S)-Penbutolol Synthesis

ParameterMethodExpected Value
Enantiomeric Excess (ee)Chiral HPLC>99%[4]
Chemical PurityHPLC, NMR>98%
Specific RotationPolarimetryConsistent with literature values for the (S)-enantiomer
Structure Confirmation¹H NMR, ¹³C NMR, MSSpectra consistent with the structure of (S)-Penbutolol Hydrochloride

Alternative Synthetic Strategy: Corey-Itsuno Reduction

An alternative and powerful method for the enantioselective synthesis of chiral alcohols is the Corey-Itsuno (or Corey-Bakshi-Shibata, CBS) reduction.[6][7] This method utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce a prochiral ketone.[6][8][9][10]

Corey-Itsuno Reduction Workflow Diagram

Corey-Itsuno Reduction for Beta-Blocker Precursor A Prochiral Ketone (e.g., an α-haloketone) D Chiral Halohydrin A->D Asymmetric Reduction B Chiral Oxazaborolidine Catalyst (CBS Catalyst) B->D C Borane Reagent (BH3) C->D F (S)-β-Blocker D->F Amination E Amine (e.g., tert-Butylamine) E->F

Figure 2: General workflow for β-blocker synthesis via Corey-Itsuno reduction.

Mechanism of Stereoselectivity: The Corey-Itsuno reduction's high enantioselectivity arises from a well-organized transition state. The oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone substrate.[8][9] This coordination orients the ketone in a sterically favored manner, exposing one of its prochiral faces to the hydride attack from the borane, thus leading to the formation of a specific enantiomer of the alcohol.[8][9]

Conclusion

This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (S)-Penbutolol Hydrochloride. The chemo-enzymatic approach, centered around a lipase-catalyzed kinetic resolution, offers a reliable and highly selective method to obtain the therapeutically active enantiomer with excellent enantiomeric purity. The alternative Corey-Itsuno reduction strategy is also presented as a powerful tool for asymmetric synthesis in the broader context of chiral β-blocker production. Adherence to these protocols will enable researchers and drug development professionals to efficiently synthesize (S)-Penbutolol Hydrochloride for further investigation and development.

References

  • Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol. Chirality, 21(8), 745-750. [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]

  • Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. ResearchGate. [Link]

  • Beta-Blockers. Chiralpedia. [Link]

  • Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. MDPI. [Link]

  • Discovery and development of beta-blockers. Wikipedia. [Link]

  • Corey–Itsuno reduction. Wikipedia. [Link]

  • Corey–Itsuno reduction. Grokipedia. [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

Sources

Method

Application Notes and Protocols: (S)-Penbutolol in Cardiac Myocyte Culture

Introduction: Understanding (S)-Penbutolol in the Context of Cardiac Myocyte Research (S)-Penbutolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors. In the h...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding (S)-Penbutolol in the Context of Cardiac Myocyte Research

(S)-Penbutolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors. In the heart, β1-adrenergic receptors are predominant, comprising 75-80% of the total β-receptor population.[1][2] These receptors are integral to the sympathetic nervous system's "fight-or-flight" response, where catecholamines like norepinephrine and epinephrine trigger an increase in heart rate (chronotropy), contractility (inotropy), and the speed of relaxation (lusitropy).[3][4]

The therapeutic and research utility of (S)-Penbutolol lies in its ability to competitively block these receptors, thereby mitigating the effects of catecholamines.[5][6] This action leads to a reduction in heart rate and myocardial contractility.[7][8] Unlike some other beta-blockers, penbutolol also exhibits partial agonist activity, which means it can provide a low level of receptor stimulation. This intrinsic sympathomimetic activity can help prevent an excessive decrease in heart rate (bradycardia).[7][5]

In a cardiac myocyte culture, (S)-Penbutolol serves as a powerful tool to investigate the intricacies of beta-adrenergic signaling pathways. These pathways are central to both normal cardiac function and the pathophysiology of heart disease. Chronic stimulation of β-adrenergic receptors can lead to detrimental effects, including cardiac hypertrophy, fibrosis, and apoptosis, all of which contribute to heart failure.[3] By selectively blocking these pathways, researchers can dissect the molecular mechanisms underlying these processes and explore potential therapeutic interventions.

Core Principles for Using (S)-Penbutolol in Cardiac Myocyte Culture

The successful application of (S)-Penbutolol in cardiac myocyte culture hinges on several key principles:

  • Cell Model Selection: The choice between primary cardiac myocytes and immortalized cell lines (like HL-1) depends on the research question. Primary cells offer greater physiological relevance but are more challenging to isolate and maintain.[9][10] Cell lines provide a more homogenous and reproducible system.

  • Dose-Response Characterization: It is critical to determine the optimal concentration of (S)-Penbutolol for the desired biological effect without inducing cytotoxicity. This is achieved through dose-response experiments.

  • Appropriate Controls: The inclusion of vehicle controls (the solvent used to dissolve the drug) and positive controls (agonists like isoproterenol to stimulate the β-adrenergic pathway) is essential for data interpretation.

  • Functional Readouts: The effects of (S)-Penbutolol can be quantified using a variety of assays that measure changes in cell viability, contractility, calcium handling, and signaling pathway activation.

Experimental Protocols

Protocol 1: Preparation of (S)-Penbutolol Stock Solutions

The solubility of (S)-Penbutolol sulfate can be challenging. While it has limited solubility in water, it is more soluble in organic solvents.[11] However, the choice of solvent must be compatible with cell culture and minimize cytotoxicity.

Materials:

  • (S)-Penbutolol sulfate powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

Procedure:

  • Initial Dissolution: Prepare a high-concentration primary stock solution (e.g., 10-20 mM) by dissolving (S)-Penbutolol sulfate in 100% DMSO. Gentle warming and vortexing may be required to fully dissolve the compound.

  • Working Stock Preparation: Create a working stock solution by diluting the primary stock in sterile, nuclease-free water or a suitable buffer like PBS. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.1%, to avoid solvent-induced toxicity.[11]

  • Storage: Aliquot the working stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.[12]

Table 1: Recommended (S)-Penbutolol Concentration Ranges for In Vitro Studies

ApplicationConcentration RangeNotes
β-adrenergic receptor blockade1 µM - 10 µMEffective for blocking isoproterenol-induced effects.
Chronic signaling studies100 nM - 1 µMLower concentrations may be suitable for long-term incubations.
Cytotoxicity assessment1 µM - 50 µMDetermine the IC50 value for your specific cell type.
Protocol 2: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol provides a general guideline for the isolation of primary cardiomyocytes, a common model for studying cardiac biology.[13]

Materials:

  • 1-3 day old Sprague-Dawley rat pups

  • Hanks' Balanced Salt Solution (HBSS)

  • Collagenase Type II

  • Trypsin

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Laminin-coated culture dishes

Workflow:

cluster_0 Tissue Harvest & Digestion cluster_1 Cell Isolation & Plating cluster_2 Cell Culture & Treatment Harvest Harvest Hearts Mince Mince Tissue Harvest->Mince Digest Enzymatic Digestion (Collagenase/Trypsin) Mince->Digest Filter Filter Cell Suspension Digest->Filter Centrifuge Centrifugation Filter->Centrifuge Preplate Pre-plating (to remove fibroblasts) Centrifuge->Preplate Plate Plate Myocytes Preplate->Plate Culture Culture for 24-48h Plate->Culture Treat Treat with (S)-Penbutolol Culture->Treat Assay Perform Functional Assays Treat->Assay

Figure 1: Workflow for Primary Cardiomyocyte Isolation and Treatment.

Procedure:

  • Heart Isolation: Euthanize neonatal rat pups and quickly excise the hearts, placing them in ice-cold HBSS.

  • Tissue Digestion: Mince the ventricular tissue and perform a series of digestions with a solution containing collagenase and trypsin to dissociate the cells.[13]

  • Cell Enrichment: To enrich for cardiomyocytes, a pre-plating step is often employed. Since fibroblasts adhere more rapidly to plastic than myocytes, plating the cell suspension on an uncoated dish for 1-2 hours allows for the selective removal of fibroblasts.

  • Plating: Collect the myocyte-enriched supernatant and plate the cells on laminin-coated dishes in DMEM/F-12 medium with 10% FBS.

  • Culture: Maintain the cells in a humidified incubator at 37°C with 5% CO2. After 24-48 hours, the myocytes will begin to beat spontaneously.

  • (S)-Penbutolol Treatment: Replace the culture medium with serum-free medium containing the desired concentration of (S)-Penbutolol or vehicle control.

Protocol 3: Assessing the Effect of (S)-Penbutolol on β-Adrenergic Signaling

A key application of (S)-Penbutolol is to study its impact on the β-adrenergic signaling cascade.

Signaling Pathway Overview:

G cluster_0 Cell Membrane cluster_1 Cytosol BetaAR β-Adrenergic Receptor Gs Gs Protein BetaAR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Substrates Downstream Substrates PKA->Substrates Penbutolol (S)-Penbutolol Penbutolol->BetaAR Blocks

Figure 2: Simplified β-Adrenergic Signaling Pathway and the Action of (S)-Penbutolol.

Procedure:

  • Cell Preparation: Plate cardiac myocytes in a suitable format (e.g., 96-well plate for high-throughput screening).

  • Pre-treatment: Incubate the cells with various concentrations of (S)-Penbutolol for a predetermined time (e.g., 30 minutes).

  • Stimulation: Add a β-adrenergic agonist, such as isoproterenol (typically 1-10 µM), to stimulate the signaling pathway.

  • Assay for cAMP: After a short incubation (e.g., 10-15 minutes), lyse the cells and measure intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or HTRF assay kit.

  • Western Blot Analysis: To assess the phosphorylation of downstream targets of Protein Kinase A (PKA), treat cells as described above, then lyse them in RIPA buffer containing phosphatase and protease inhibitors. Perform SDS-PAGE and Western blotting using antibodies specific for phosphorylated PKA substrates like phospholamban (PLB) or troponin I (TnI).[14]

Data Interpretation and Troubleshooting

  • Incomplete Blockade: If (S)-Penbutolol does not fully block the effects of isoproterenol, consider increasing the concentration of the antagonist or the pre-incubation time.

  • Cell Viability Issues: High concentrations of (S)-Penbutolol or the solvent may be toxic. Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine a non-toxic working concentration.

  • Variability in Primary Cell Preps: Expect some batch-to-batch variation with primary cell isolations. It is crucial to perform multiple independent experiments to ensure the reproducibility of your findings.

Safety and Handling

(S)-Penbutolol should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Abrupt withdrawal of beta-blockers can lead to rebound effects in clinical settings, a consideration that may be relevant in certain long-term in vitro models.[15][16]

Conclusion

(S)-Penbutolol is a valuable pharmacological tool for the in vitro study of cardiac myocyte biology. By carefully designing and executing experiments with appropriate controls and functional readouts, researchers can gain significant insights into the role of β-adrenergic signaling in both health and disease. These application notes provide a framework for the effective use of (S)-Penbutolol in cardiac myocyte culture, empowering scientists to advance our understanding of cardiovascular physiology and pathology.

References

  • Yan, L., et al. (2020). Compartmentalization of Beta-Adrenergic Signals in Cardiomyocytes. Frontiers in Physiology. [Link]

  • Lemoine, H., et al. (1988). β-Adrenergic signaling drives structural and functional maturation of mouse cardiomyocytes. Journal of Molecular and Cellular Cardiology. [Link]

  • Louch, W. E., et al. (2021). Isolation of adult mouse and rat cardiomyocytes. Bio-protocol. [Link]

  • Whelan, R. S. (2010). Cardiomyocyte life-death decisions in response to chronic β-adrenergic signaling. Circulation Research. [Link]

  • Port, J. D., & Bristow, M. R. (2009). β-Adrenergic receptor signaling in cardiac function and heart failure. Journal of Cardiovascular Pharmacology. [Link]

  • Fink, M., et al. (2020). Isolation of Human Ventricular Cardiomyocytes from Vibratome-Cut Myocardial Slices. Journal of Visualized Experiments. [Link]

  • O'Connell, T. D., et al. (2007). Isolation and culture of adult mouse cardiac myocytes. Methods in Molecular Biology. [Link]

  • Lohse, M. J., et al. (2003). What Is the Role of β-Adrenergic Signaling in Heart Failure?. Circulation Research. [Link]

  • Wang, X., et al. (2022). Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat. Journal of Visualized Experiments. [Link]

  • Grokipedia. (2026). Penbutolol. [Link]

  • Drugs.com. (2025). Penbutolol: Key Safety & Patient Guidance. [Link]

  • Wikipedia. (n.d.). Penbutolol. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Penbutolol. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • UpToDate. (n.d.). Penbutolol: Drug information. [Link]

  • RxList. (n.d.). PENBUTOLOL - ORAL (Levatol). [Link]

  • RxList. (n.d.). Levatol (penbutolol sulfate): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • HealthSpring. (n.d.). Penbutolol. [Link]

  • Mayo Clinic. (n.d.). Penbutolol (oral route). [Link]

  • MIMS. (n.d.). Penbutolol. [Link]

  • ResearchGate. (2024). Penbutolol sulfate dissolution problem. [Link]

  • Taylor & Francis Online. (n.d.). Penbutolol – Knowledge and References. [Link]

  • Saucerman, J. J., et al. (2014). Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling. Journal of Biological Chemistry. [Link]

  • Klabunde, R. E. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). CVPharmacology. [Link]

  • Ziady, G. M., et al. (1977). The Effect on Myocardial Contractility of a New Beta-Adrenergic Receptor Blocking Drug, Penbutolol. British Journal of Clinical Pharmacology. [Link]

  • Penna, C., et al. (2022). Cardioprotective Mechanisms of Beta-Blockers in Myocardial Ischemia and Reperfusion: From Molecular Targets to Clinical Implications. International Journal of Molecular Sciences. [Link]

  • Kumar, A., et al. (2022). Role of β-blockers in Preventing Heart Failure and Major Adverse Cardiac Events Post Myocardial Infarction. Current Cardiology Reviews. [Link]

  • Weill Medical College of Cornell University. (2021). Mechanistic Clinical Trial of Beta-Blocker Administration For Reactivating Cardiomyocyte Division In Tetralogy of Fallot. ClinicalTrials.gov. [Link]

  • ResearchGate. (2013). Can I store the drug solution made in cell culture media?. [Link]

  • ResearchGate. (2021). Primary Cardiac Myocyte Isolation Protocol. [Link]

  • JoVE. (2022). Cardiomyocytes Isloation and cultivation | Protocol Preview. YouTube. [Link]

  • Louch, W. E., et al. (2011). Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer. Journal of Molecular and Cellular Cardiology. [Link]

  • Brockmeier, D., et al. (1983). Penbutolol: pharmacokinetics, effect on exercise tachycardia, and in vitro inhibition of radioligand binding. European Journal of Clinical Pharmacology. [Link]

  • Zhang, Y., et al. (2021). Physiological and pathological roles of protein kinase A in the heart. Journal of Molecular and Cellular Cardiology. [Link]

  • Bayes-Genis, A., & Pascual-Figal, D. (2019). Role of Beta-blockers in Cardiovascular Disease in 2019. Revista Española de Cardiología (English Edition). [Link]

  • Cuello, F., et al. (2021). Regulation of Cardiac PKA Signaling by cAMP and Oxidants. International Journal of Molecular Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). Penbutolol Sulfate. PubChem. [Link]

  • ResearchGate. (2021). Regulation of Cardiac PKA Signaling by cAMP and Oxidants. [Link]

  • Sorrentino, A., et al. (2019). The cAMP/PKA Signaling Pathway Conditions Cardiac Performance in Experimental Animals with Metabolic Syndrome. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2015). Beta-blocker administration protocol for prospectively ECG-triggered coronary CT angiography. [Link]

Sources

Application

In Vivo Experimental Models Using (S)-Penbutolol Hydrochloride: Application Notes and Protocols

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in conducting in vivo experimental studies with (S)-Penbutolol Hydrochloride. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in conducting in vivo experimental studies with (S)-Penbutolol Hydrochloride. This guide is designed to offer not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring robust and reproducible outcomes.

Introduction to (S)-Penbutolol Hydrochloride

(S)-Penbutolol is the pharmacologically active levorotatory isomer of penbutolol, a non-selective β-adrenergic receptor antagonist.[1][2] It blocks both β1 and β2 adrenergic receptors, and notably, possesses intrinsic sympathomimetic activity (ISA), meaning it can exert a mild agonist effect at the β-receptor.[1][3] This dual action of antagonism and partial agonism distinguishes it from other β-blockers like propranolol. The primary clinical application of penbutolol has been in the management of mild to moderate hypertension.[1][4][5]

The (S)-enantiomer is significantly more potent than its (R)-counterpart. Preclinical studies in spontaneously hypertensive rats have demonstrated that the antihypertensive effect of penbutolol is more than five times stronger than that of propranolol, a widely studied β-blocker.[3] This enhanced potency is a critical consideration in dose selection for in vivo models.

This guide will detail protocols for established in vivo models in both cardiovascular disease and oncology, providing a framework for investigating the therapeutic potential of (S)-Penbutolol Hydrochloride.

Part 1: Cardiovascular Disease Models

The primary therapeutic indication for (S)-Penbutolol is hypertension, making cardiovascular models highly relevant. Below are protocols for two widely used rodent models of hypertension and a model for myocardial infarction.

Spontaneously Hypertensive Rat (SHR) Model

Scientific Rationale: The Spontaneously Hypertensive Rat (SHR) is a genetic model of essential hypertension that closely mimics the human condition. It is an excellent model to study the long-term antihypertensive effects of a compound and its impact on end-organ damage. Given that penbutolol's antihypertensive effect is reported to be significantly more potent than propranolol in this model, it is a key platform for its evaluation.[3]

Experimental Workflow Diagram:

SHR_Workflow cluster_acclimation Acclimation & Baseline cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Acclimation Acclimate SHRs (1-2 weeks) Baseline Baseline BP & HR Measurement (Tail-cuff) Acclimation->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Dosing Daily Oral Gavage: - Vehicle - (S)-Penbutolol HCl Grouping->Dosing Monitoring Weekly BP & HR Measurements Dosing->Monitoring Sacrifice Euthanasia & Tissue Collection Monitoring->Sacrifice Analysis - Cardiac Hypertrophy - Histopathology - Biomarker Analysis Sacrifice->Analysis

Caption: Workflow for evaluating (S)-Penbutolol in the SHR model.

Protocol: Antihypertensive Efficacy in SHRs

Materials:

  • (S)-Penbutolol Hydrochloride

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water)

  • Male Spontaneously Hypertensive Rats (SHRs), 12-14 weeks old

  • Normotensive control rats (e.g., Wistar-Kyoto, WKY), age-matched

  • Oral gavage needles (20-22 gauge, curved)

  • Non-invasive blood pressure measurement system (tail-cuff plethysmography)

  • Analytical balance, vortex mixer, pH meter

Procedure:

  • Acclimation: House SHRs and WKYs for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Baseline Measurements: Prior to treatment, train the rats for blood pressure measurement using the tail-cuff method for 3-5 consecutive days to minimize stress-induced variations. Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

  • Drug Preparation: Prepare a stock solution of (S)-Penbutolol Hydrochloride in the chosen vehicle. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of (S)-Penbutolol HCl in 10 mL of 0.5% CMC. Ensure complete dissolution; sonication may be used if necessary. Adjust pH to ~7.0 if required. Prepare fresh daily.

  • Dosing Regimen: Based on the finding that penbutolol is approximately five times more potent than propranolol in SHRs, and a common dose for propranolol in this model is 10-20 mg/kg/day, a starting dose range for (S)-Penbutolol would be 2-4 mg/kg/day.[3]

    • Group 1: WKY + Vehicle (Control)

    • Group 2: SHR + Vehicle (Disease Control)

    • Group 3: SHR + (S)-Penbutolol HCl (e.g., 2 mg/kg/day)

    • Group 4: SHR + (S)-Penbutolol HCl (e.g., 4 mg/kg/day)

  • Administration: Administer the drug or vehicle via oral gavage once daily for a period of 4-8 weeks. The volume should be consistent across all animals (e.g., 5 mL/kg).[6]

  • Monitoring: Measure SBP, DBP, and HR weekly at the same time of day to assess the treatment effect.

  • Endpoint Analysis: At the end of the study, euthanize the animals. Harvest hearts and other organs (e.g., kidneys) for:

    • Cardiac Hypertrophy: Weigh the heart and left ventricle to calculate the heart weight to body weight ratio (HW/BW) and left ventricular weight to body weight ratio (LVW/BW).

    • Histopathology: Fix tissues in 10% neutral buffered formalin for histological analysis (e.g., H&E staining for cardiomyocyte size, Masson's trichrome for fibrosis).

    • Biomarker Analysis: Collect blood for analysis of relevant biomarkers (e.g., plasma renin activity, catecholamines).

Data Presentation:

GroupBaseline SBP (mmHg)Final SBP (mmHg)% Change in SBPFinal HR (bpm)HW/BW (mg/g)
WKY + Vehicle
SHR + Vehicle
SHR + (S)-Penbutolol (2 mg/kg)
SHR + (S)-Penbutolol (4 mg/kg)
L-NAME-Induced Hypertension Model

Scientific Rationale: This model induces hypertension by inhibiting nitric oxide synthase (NOS) with Nω-nitro-L-arginine methyl ester (L-NAME), leading to endothelial dysfunction and increased peripheral vascular resistance. It is a non-genetic model useful for studying drugs that may have effects on the nitric oxide pathway or endothelial function.

Protocol: Efficacy in L-NAME-Induced Hypertension

Materials:

  • (S)-Penbutolol Hydrochloride

  • L-NAME (Nω-nitro-L-arginine methyl ester)

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old)

  • Other materials as listed in the SHR protocol.

Procedure:

  • Acclimation and Baseline: As described in the SHR protocol.

  • Hypertension Induction: Administer L-NAME in drinking water at a concentration of 40 mg/kg/day for 4 weeks to establish hypertension.[7] Prepare the L-NAME solution fresh daily.

  • Grouping and Treatment: After 4 weeks of L-NAME administration, confirm hypertension via tail-cuff measurements. Randomize hypertensive rats into treatment groups:

    • Group 1: Control (Normal drinking water + Vehicle)

    • Group 2: L-NAME + Vehicle

    • Group 3: L-NAME + (S)-Penbutolol HCl (e.g., 2 mg/kg/day)

    • Group 4: L-NAME + (S)-Penbutolol HCl (e.g., 4 mg/kg/day) Continue L-NAME administration in the drinking water for all relevant groups throughout the treatment period.

  • Administration and Monitoring: Administer (S)-Penbutolol or vehicle via oral gavage daily for an additional 4 weeks. Monitor BP and HR weekly.

  • Endpoint Analysis: At the end of the study, perform endpoint analyses as described for the SHR model. Additionally, consider assessing endothelial function ex vivo using isolated aortic rings.

Isoproterenol-Induced Myocardial Infarction Model

Scientific Rationale: High doses of the β-agonist isoproterenol induce severe myocardial stress, leading to myocyte necrosis and fibrosis, mimicking aspects of myocardial infarction. This model is valuable for evaluating the cardioprotective effects of drugs. As a β-blocker, (S)-Penbutolol is expected to antagonize the effects of isoproterenol and limit myocardial damage.

Protocol: Cardioprotective Effects of (S)-Penbutolol

Materials:

  • (S)-Penbutolol Hydrochloride

  • Isoproterenol Hydrochloride

  • Male Wistar rats (200-250 g)

  • Saline (0.9% NaCl)

  • ECG machine with rodent-specific leads

  • Kits for cardiac troponin, CK-MB, and LDH analysis.

Procedure:

  • Acclimation and Pre-treatment: Acclimate rats for one week. Group animals and begin pre-treatment with (S)-Penbutolol or vehicle via oral gavage for 7-14 days.

    • Group 1: Saline + Vehicle (Sham)

    • Group 2: Isoproterenol + Vehicle (Control)

    • Group 3: Isoproterenol + (S)-Penbutolol HCl (e.g., 2 mg/kg/day)

    • Group 4: Isoproterenol + (S)-Penbutolol HCl (e.g., 4 mg/kg/day)

  • Induction of Myocardial Infarction: On two consecutive days, administer isoproterenol (e.g., 85-150 mg/kg) subcutaneously to the respective groups.[8][9][10][11] The sham group receives saline injections. The final dose of (S)-Penbutolol or vehicle should be given approximately 1-2 hours before the first isoproterenol injection.

  • ECG Monitoring: Record ECGs at baseline, and 24 hours after the final isoproterenol injection to assess for ST-segment elevation and other ischemic changes.

  • Biochemical Analysis: 24 hours after the final isoproterenol injection, collect blood via cardiac puncture under anesthesia. Analyze serum for levels of cardiac troponin-I, creatine kinase-MB (CK-MB), and lactate dehydrogenase (LDH).

  • Histopathology: Euthanize the animals and harvest the hearts. Fix in 10% formalin and embed in paraffin. Section the ventricles and stain with H&E to assess myocyte necrosis and inflammatory cell infiltration, and with Masson's trichrome to evaluate fibrosis.

Part 2: Oncology Models

Scientific Rationale: Emerging research suggests that β-adrenergic signaling can promote tumor growth and metastasis.[12] Non-selective β-blockers like propranolol have shown promise in preclinical cancer models. Given its non-selective nature, (S)-Penbutolol is a candidate for investigation in this area. The following protocol outlines a general approach using a xenograft model.

Murine Xenograft Model for Solid Tumors

Scientific Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research. They allow for the in vivo evaluation of a drug's direct effect on tumor growth. This model can be adapted for various cancer types by selecting the appropriate cell line.

Signaling Pathway Diagram:

Beta_Adrenergic_Cancer cluster_receptor β-Adrenergic Receptor Stress Stress Hormones (e.g., Epinephrine) Beta_AR β-AR Stress->Beta_AR Penbutolol (S)-Penbutolol HCl Penbutolol->Beta_AR cAMP ↑ cAMP Beta_AR->cAMP PKA ↑ PKA cAMP->PKA Downstream Downstream Signaling (e.g., CREB, MAPK) PKA->Downstream Effects Tumor Proliferation, Angiogenesis, Metastasis Downstream->Effects

Caption: β-adrenergic signaling in cancer and the inhibitory role of (S)-Penbutolol.

Protocol: Efficacy in a Breast Cancer Xenograft Model

Materials:

  • (S)-Penbutolol Hydrochloride

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • Female immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old

  • Matrigel or similar basement membrane matrix

  • Calipers for tumor measurement

  • Other materials as listed in previous protocols.

Procedure:

  • Cell Culture and Preparation: Culture MDA-MB-231 cells under standard conditions. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2. When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment groups.

    • Group 1: Vehicle

    • Group 2: (S)-Penbutolol HCl (e.g., 4 mg/kg/day)

    • Group 3: (S)-Penbutolol HCl (e.g., 8 mg/kg/day)

  • Administration: Administer (S)-Penbutolol or vehicle via oral gavage daily.

  • Monitoring: Continue to measure tumor volume and body weight every 2-3 days. Monitor the general health of the animals.

  • Endpoint Analysis: Euthanize mice when tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm^3) or after a set duration of treatment.

    • Tumor Growth Inhibition (TGI): Calculate TGI for each treatment group compared to the vehicle control.

    • Tumor Analysis: Excise tumors, weigh them, and process for histopathology (e.g., H&E, Ki-67 for proliferation, CD31 for angiogenesis) and molecular analysis (e.g., Western blot for signaling pathway components).

Data Presentation:

Treatment GroupMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
VehicleN/A
(S)-Penbutolol (4 mg/kg)
(S)-Penbutolol (8 mg/kg)

References

  • Pinelli, A., et al. (2004). Isoproterenol-induced myocardial infarction in rabbits. Protection by propranolol or labetalol: a proposed non-invasive procedure. European Journal of Pharmaceutical Sciences, 23(3), 229-237. [Link]

  • PubChem. (n.d.). Penbutolol. National Center for Biotechnology Information. [Link]

  • Gladigau, V., & Vetter, H. (1976). [On the pharmacology of the beta-receptor blocker penbutolol (author's transl)]. Arzneimittel-Forschung, 26(1), 1-8. [Link]

  • Schoenwald, R. D. (1990). Penbutolol: a new beta-adrenergic blocking agent. DICP, 24(4), 403-408. [Link]

  • Spahn, H., et al. (1988). Pharmacokinetics and dynamics of penbutolol in humans: evidence for pathway-specific stereoselective clearance. Clinical Pharmacology and Therapeutics, 44(4), 439-447. [Link]

  • Boarescu, P. M., et al. (2019). Experimental model of acute myocardial infarction for evaluation of prevention and rehabilitation strategies in cardiovascular diseases. Balneo and PRM Research Journal, 10(4), 421-426. [Link]

  • Yajnik, V. H., et al. (1977). Penbutolol in hypertension: a pilot study with single daily doses. Journal of International Medical Research, 5(4), 236-242. [Link]

  • National Center for Biotechnology Information. (2017). Penbutolol. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Science.gov. (n.d.). l-name-induced hypertensive rats: Topics by Science.gov. [Link]

  • Lobo Filho, H. G., et al. (2011). Experimental model of myocardial infarction induced by isoproterenol in rats. Revista Brasileira de Cirurgia Cardiovascular, 26(3), 469-476. [Link]

  • Yuliani, S. H., et al. (2022). Dose Response Study on Myocardial Injury Induced by Isoproterenol injection in Male Wistar Rats. Teikyo Medical Journal, 45(1), 123-130. [Link]

  • Drugs.com. (n.d.). Penbutolol Dosage. [Link]

  • Boarescu, P. M., et al. (2019). ISOPROTERENOL INDUCED MYOCARDIAL INFARCTION IN RATS: DOSE IDENTIFICATION. ResearchGate. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Sharma, A., et al. (2024). Rat Model of Isoproterenol-Induced Myocardial Injury. In: Cardiovascular Experimental Models. Humana, New York, NY. [Link]

  • Öhman, K. P., et al. (1982). Penbutolol (Hoe 893d) in Primary Hypertension. Blood Pressure Effects, Tolerance and Plasma Concentrations. European Journal of Clinical Pharmacology, 22(2), 95-99. [Link]

  • Taylor & Francis. (n.d.). Penbutolol – Knowledge and References. [Link]

  • Penbutolol Research Group. (1989). Usefulness of penbutolol for systemic hypertension. The American Journal of Cardiology, 63(19), 1309-1313. [Link]

  • Atcha, Z., et al. (2010). Alternative Method of Oral Dosing for Rats. Journal of the American Association for Laboratory Animal Science, 49(3), 335-343. [Link]

  • Le, C. P., et al. (2021). Beta-Blockers and Cancer: Where Are We?. International Journal of Molecular Sciences, 22(2), 795. [Link]

Sources

Method

Application Note & Protocol: Preparation of (S)-Penbutolol Hydrochloride Solutions for Preclinical Research

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of (S)-Penbutolol Hydrochloride solutions for research application...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of (S)-Penbutolol Hydrochloride solutions for research applications. Moving beyond a simple set of instructions, this note elucidates the scientific rationale behind key procedural steps, ensuring the integrity and validity of your experimental outcomes.

Scientific Introduction: The Significance of (S)-Penbutolol Hydrochloride

(S)-Penbutolol is the biologically active enantiomer of penbutolol, a non-selective beta-adrenergic antagonist that blocks both β1 and β2 adrenergic receptors.[1][2][3] Its mechanism of action involves competitively inhibiting the binding of catecholamines (like epinephrine and norepinephrine) to these receptors. This blockade in the heart and kidneys leads to a decrease in heart rate, cardiac output, and blood pressure.[1][3] Additionally, penbutolol exhibits partial agonist activity, also known as intrinsic sympathomimetic activity, which can modulate its physiological effects compared to pure antagonists.[2][3][4] Recent research has also highlighted its antagonistic effects at serotonin 5-HT1A receptors, opening new avenues for investigation.[1][2]

Given its potent and multi-target profile, the precise preparation of (S)-Penbutolol Hydrochloride solutions is paramount for generating reliable and reproducible data in pharmacology, cell biology, and preclinical studies. This guide establishes a robust framework for its solubilization, quantification, and storage.

Physicochemical Properties and Safe Handling

Before any preparation, it is crucial to understand the fundamental properties of the compound. (S)-Penbutolol is supplied as a hydrochloride (HCl) salt to enhance its stability and aqueous solubility.

Table 1: Physicochemical Data for (S)-Penbutolol Hydrochloride

PropertyValueSource
IUPAC Name (2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;hydrochloridePubChem
Molecular Formula C₁₈H₃₀ClNO₂[5]
Molecular Weight 327.89 g/mol [5][6]
Appearance White to off-white solid powder[7]
CAS Number 28163-36-2 (for HCl salt)[6]

Safety & Handling:

  • Always handle (S)-Penbutolol Hydrochloride in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive handling and emergency procedures.

Solvent Selection: A Foundational Choice

The choice of solvent is critical and depends on the required stock concentration and the experimental model. The hydrochloride salt form generally confers better solubility in aqueous solutions compared to the free base.

Expert Insight: While water is a potential solvent, achieving high-concentration stock solutions (>10 mM) may be challenging. Organic solvents like Dimethyl Sulfoxide (DMSO) are often preferred for initial solubilization due to their high solvating power for a wide range of organic molecules.

Table 2: Solubility Profile of Penbutolol Salts

SolventSalt FormReported SolubilityComments & Recommendations
Water Penbutolol (form unspecified)~7 mg/mL (~21 mM)[8] Solubility of the HCl salt may vary. Suitable for lower concentration working solutions. Always verify with your specific lot.
DMSO (+)-Penbutolol (R-enantiomer)100 mg/mL (~305 mM)[7] Excellent choice for high-concentration primary stock solutions. Ensure use of anhydrous grade.
Ethanol Penbutolol Sulfate3 mg/mL[9] A viable alternative to DMSO, though lower concentrations may be achieved.

Recommendation: For most applications, preparing a high-concentration primary stock in anhydrous DMSO is the most reliable approach. This stock can then be serially diluted into aqueous buffers or cell culture media for final working solutions.

Protocol: High-Concentration Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM primary stock solution, a common starting point for most laboratory assays.

Pre-Preparation & Calculations
  • Objective: Prepare 1 mL of a 10 mM (S)-Penbutolol Hydrochloride solution.

  • Determine Required Mass:

    • Molecular Weight (MW) = 327.89 g/mol

    • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 327.89 g/mol × 1000 mg/g

    • Mass (mg) = 3.279 mg

Step-by-Step Methodology
  • Aliquot Compound: Allow the vial of (S)-Penbutolol Hydrochloride powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Using a calibrated analytical balance, carefully weigh out 3.28 mg of the compound onto weighing paper.

    • Causality Note: Accurate weighing is the most critical step for achieving the target concentration. Using a balance with at least three decimal places of precision is recommended.

  • Transfer: Transfer the weighed powder into a sterile, appropriately sized microcentrifuge tube or amber glass vial.

  • Solubilization: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes. If particulates remain, brief sonication (5-10 minutes in a water bath sonicator) can be employed to facilitate complete dissolution. Visually inspect against a light source to ensure no visible particles remain.

  • Labeling & Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials. Store as recommended in Section 6.0.

Protocol: Aqueous Working Solution Preparation (e.g., 10 µM in PBS)

Most biological experiments require the final concentration of the organic solvent (e.g., DMSO) to be very low (typically <0.1%) to avoid vehicle-induced artifacts. This necessitates a serial dilution from the primary stock.

Step-by-Step Methodology
  • Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate stock. For example, dilute the 10 mM primary stock 1:100 in DMSO to create a 100 µM intermediate stock.

    • Pipette 5 µL of the 10 mM primary stock into 495 µL of DMSO.

  • Final Working Solution: Prepare the final 10 µM working solution by diluting the intermediate stock into your aqueous buffer of choice (e.g., Phosphate-Buffered Saline, cell culture medium).

    • Example: To make 1 mL of a 10 µM solution, dilute the 100 µM intermediate stock 1:10.

    • Pipette 100 µL of the 100 µM intermediate stock into 900 µL of PBS.

    • Trustworthiness Note: Always prepare a "vehicle control" solution containing the same final concentration of DMSO (in this case, 0.1%) but lacking the (S)-Penbutolol Hydrochloride. This is essential to validate that any observed effects are due to the compound and not the solvent.

Quality Control, Storage, and Stability

Maintaining the integrity of the prepared solutions is crucial for long-term studies.

Sterilization

For cell-based assays or in vivo studies, sterilization is mandatory. After preparing the aqueous working solution, filter it through a 0.22 µm sterile syringe filter (e.g., PVDF or PES membrane) into a sterile container.

  • Causality Note: Choose a filter material with low protein binding to minimize loss of the compound. Do not autoclave solutions containing (S)-Penbutolol Hydrochloride, as thermal degradation can occur.

Concentration Verification (Optional)

For GMP-level work or highly sensitive assays, the concentration of the primary stock can be verified.

  • HPLC: High-Performance Liquid Chromatography is a standard method for quantifying penbutolol.[6][10]

  • LC-MS/MS: Liquid Chromatography with tandem Mass Spectrometry offers higher sensitivity and specificity for quantification.[11][12]

Storage Recommendations
  • Solid Compound: Store the powder at -20°C for long-term stability (up to 3 years).[7][9]

  • DMSO Stock Solution (10 mM): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[7][13] Store at -20°C for short-term (1-3 months) or -80°C for long-term (up to 1 year) stability.[9]

  • Aqueous Working Solutions: These are significantly less stable. It is best practice to prepare them fresh on the day of the experiment from the frozen DMSO stock. Do not store aqueous solutions for extended periods.

Visualized Workflows and Mechanisms

Diagram 1: Experimental Workflow for Solution Preparation

G cluster_prep Primary Stock Preparation cluster_qc QC & Storage cluster_working Working Solution Preparation calc 1. Calculate Mass (e.g., 3.28 mg for 1mL of 10mM) weigh 2. Weigh Compound (Analytical Balance) calc->weigh dissolve 3. Dissolve in Solvent (e.g., 1 mL Anhydrous DMSO) weigh->dissolve mix 4. Mix Thoroughly (Vortex / Sonicate) dissolve->mix store 5. Aliquot & Store (-80°C Long-Term) mix->store Store Primary Stock dilute 6. Dilute Stock (Into Aqueous Buffer, e.g., PBS) store->dilute Use for Dilution filter 7. Sterile Filter (0.22 µm Syringe Filter) dilute->filter use 8. Use Immediately (Prepare Fresh) filter->use

Caption: Workflow for preparing (S)-Penbutolol HCl stock and working solutions.

Diagram 2: Simplified Mechanism of Action

G cluster_receptor Cell Membrane receptor β-Adrenergic Receptor gs G Protein (Gs) receptor->gs Activates catecholamine Norepinephrine (Agonist) catecholamine->receptor Binds & Activates penbutolol (S)-Penbutolol HCl (Antagonist) penbutolol->receptor Binds & Blocks ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac response Physiological Response (e.g., ↑ Heart Rate) camp->response Initiates

Caption: (S)-Penbutolol HCl blocks catecholamine binding to β-adrenergic receptors.

References

  • Measurement of penbutolol and 4-hydroxypenbutolol in plasma or serum by HPLC. Biomedical Chromatography. Available at: [Link]

  • Liquid-chromatographic determination of penbutolol and its principal metabolites in plasma and urine. Clinical Chemistry. Available at: [Link]

  • Penbutolol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • A quantitative determination of penbutolol and its metabolite in plasma by liquid chromatography tandem mass and its application to pharmacokinetic studies. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • A quantitative determination of penbutolol and its metabolite in plasma by liquid. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • A quantitative determination of penbutolol and its metabolite in plasma by liquid chromatography tandem mass and its application to pharmacokinetic studies. Request PDF on ResearchGate. Available at: [Link]

  • Penbutolol. Grokipedia. Available at: [Link]

  • Penbutolol: Uses, Dosage, Side Effects and More. MIMS Philippines. Available at: [Link]

  • Penbutolol. Wikipedia. Available at: [Link]

  • Penbutolol Action Pathway. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • (R)-Penbutolol Hydrochloride. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • penbutolol. Drug Central. Available at: [Link]

  • (S)-Esmolol (left) and (S)-penbutolol HCl salt (right). ResearchGate. Available at: [Link]

  • Solutions. SlideShare. Available at: [Link]

  • ()-Penbutolol Hydrochloride, Supreme Quality Beta-Blocker at Attractive Prices. ExportersIndia. Available at: [Link]

  • Stability of Refrigerated and Frozen Drugs. Senior Care Consultant Group. Available at: [Link]

  • Stability and Dissolution Behavior Changes After Drug Compounding for Pediatric Cardiovascular Pharmacotherapy. PMC, National Center for Biotechnology Information. Available at: [Link]

  • The effective direct resolution procedure for the chiral drug bevantolol hydrochloride. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting (S)-Penbutolol Hydrochloride experimental results

Technical Support Center: (S)-Penbutolol Hydrochloride A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (S)-Penbutolol Hydrochloride. As Senior Applicati...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-Penbutolol Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (S)-Penbutolol Hydrochloride. As Senior Application Scientists, we understand that navigating the complexities of experimental work requires precision and a deep understanding of the molecule . This guide is designed with full editorial control to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to explain the "why" behind experimental choices, ensuring your protocols are robust and your results are reliable.

Section 1: Understanding the Compound - Core Properties and Behavior

Before troubleshooting, it's crucial to understand the foundational characteristics of (S)-Penbutolol. It is a non-selective β-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors.[1][2] A key feature is its intrinsic sympathomimetic activity (ISA), where it acts as a partial agonist, mildly stimulating the receptor while blocking stronger natural ligands like epinephrine.[1][3] This ISA is a critical factor that can influence experimental outcomes, particularly in functional assays.

(S)-Penbutolol is metabolized in the liver, primarily through hydroxylation to form 4-hydroxy penbutolol (a semi-active metabolite) and subsequent glucuronidation.[4][5] Understanding this metabolic pathway is vital for accurate bioanalytical studies.

Key Physicochemical Properties
PropertyValue / DescriptionSignificance in Experiments
Molecular Formula C₁₈H₂₉NO₂[4]Essential for calculating molarity and concentrations.
Molecular Weight 291.435 g/mol [1]Used for preparing stock solutions and standards.
LogP 4.15[4]Indicates high lipophilicity, affecting solubility and choice of extraction solvents.
Solubility Low aqueous solubility (0.0212 g/L).[4] Soluble in DMSO and Ethanol.[6]Dictates solvent choice for stock solutions. Avoid aqueous buffers for primary stocks.
Plasma Protein Binding 80-98%[7][8]High protein binding can significantly lower the free drug concentration available for activity or extraction.

Section 2: Bioanalytical & Chromatographic Troubleshooting

The quantification of (S)-Penbutolol and its metabolite, 4-hydroxy penbutolol, in biological matrices like plasma is a common application. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS), is the standard method.[9][10]

FAQ 1: "I'm seeing poor peak shape (tailing, fronting, or splitting) in my HPLC results. What's causing this?"

Poor peak shape is a common issue that can compromise resolution and quantification. Here’s how to diagnose and resolve it.

Answer:

The cause of poor peak shape typically falls into one of three categories: chemical, mechanical, or column-related issues.

1. Chemical Interactions:

  • Cause: (S)-Penbutolol is a basic compound. Residual silanols on the silica backbone of a C18 column can interact with the amine group, causing peak tailing.

  • Solution:

    • Mobile Phase Modification: Add a competitor to the mobile phase. A small amount of a basic additive like triethylamine (TEA) or using a buffered mobile phase at a low pH (e.g., pH 3-4 with formic acid) will protonate the silanols and the analyte, minimizing secondary interactions.

    • Use a Base-Deactivated Column: Employ columns specifically designed for basic compounds, which have end-capping to shield residual silanols.

2. Improper Sample Solvent:

  • Cause: Dissolving your sample in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile) can cause the sample to spread out at the head of the column, leading to peak distortion.[11]

  • Solution: Whenever possible, dissolve and inject your samples in the initial mobile phase composition.[11] If a stronger solvent is needed for solubility, keep the injection volume as small as possible.

3. Column Degradation or Contamination:

  • Cause: Over time, the column's stationary phase can degrade, or the inlet frit can become blocked by particulates from the sample or system. This leads to high backpressure and distorted peaks.[12]

  • Solution:

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants.[13]

    • Column Flushing: Disconnect the column from the detector and reverse its direction. Flush with a strong solvent (like isopropanol or methanol) to wash away contaminants.[14] If pressure and peak shape do not improve, the column may need replacement.

Workflow: Troubleshooting HPLC Peak Shape
Caption: A logical workflow for diagnosing HPLC peak shape issues.
FAQ 2: "My analyte recovery from plasma is low and inconsistent. How can I improve my sample preparation?"

Low recovery is often due to inefficient extraction or high protein binding.

Answer:

Given (S)-Penbutolol's high plasma protein binding (80-98%) and lipophilicity, your sample preparation method is critical.[7]

1. Disrupt Protein Binding:

  • Cause: The drug is tightly bound to proteins like albumin and alpha-1-acid glycoprotein, preventing its extraction into the organic phase.[15]

  • Solution: Before extraction, precipitate the proteins to release the bound drug. A common method is Protein Precipitation (PPT) . Add a 3:1 volume of cold acetonitrile to your plasma sample, vortex thoroughly, and centrifuge at high speed to pellet the precipitated proteins. Collect the supernatant containing the drug.

2. Optimize Extraction Technique:

  • Solid-Phase Extraction (SPE): This is the preferred method for cleaning up complex samples and achieving high, reproducible recovery.[9]

    • Protocol: Use a mixed-mode or polymeric reversed-phase SPE cartridge (e.g., Strata-X).[9]

      • Condition: Pass methanol, then water through the cartridge.

      • Load: Load the supernatant from the PPT step.

      • Wash: Wash with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

      • Elute: Elute (S)-Penbutolol with a small volume of a strong organic solvent, often containing a basic modifier (e.g., 5% ammonium hydroxide in methanol) to ensure the analyte is in a neutral state for efficient elution.

  • Liquid-Liquid Extraction (LLE): While less clean than SPE, LLE can be effective.

    • Protocol: After PPT, adjust the pH of the supernatant to >9 to neutralize the amine group on (S)-Penbutolol, making it less polar. Extract with a water-immiscible organic solvent like methyl t-butyl ether (MTBE) or ethyl acetate.[16] Evaporate the organic layer and reconstitute in the mobile phase.

3. Account for the Metabolite:

  • Remember to validate your extraction method for both penbutolol and 4-hydroxy penbutolol, as their differing polarities may require adjustments to the wash and elution steps for optimal recovery of both compounds.[10]

Section 3: Pharmacology & In Vitro Assay Troubleshooting

Functional assays and receptor binding studies are essential for characterizing the pharmacological activity of (S)-Penbutolol.

FAQ 3: "In my functional cell-based assay, (S)-Penbutolol is showing some agonist activity instead of being a pure antagonist. Is my experiment flawed?"

This is a classic observation and highlights a key pharmacological property of the drug.

Answer:

Your experiment is likely not flawed. You are observing the Intrinsic Sympathomimetic Activity (ISA) of (S)-Penbutolol.[3][17]

  • Mechanism: Unlike a pure antagonist that simply blocks the receptor, a partial agonist like (S)-Penbutolol can weakly activate the β-adrenergic receptor.[1][18] In the absence of a full agonist (like isoproterenol or epinephrine), this partial activation can be measured, appearing as a low-level agonist effect. When a full agonist is present, (S)-Penbutolol acts competitively, blocking the stronger agonist and thus behaving as an antagonist.

  • Experimental Context: The measured ISA of penbutolol is about 12-18% of the maximal sympathetic activity.[17] Therefore, in an assay measuring a downstream signal like cAMP production, you can expect to see a small increase in cAMP with (S)-Penbutolol alone.[4]

  • How to Validate: To properly characterize its antagonist effect, you must perform a competition assay.

    • Create a dose-response curve for a full β-agonist (e.g., isoproterenol) to determine its EC₅₀.

    • Pre-incubate your cells with increasing concentrations of (S)-Penbutolol.

    • Then, stimulate the cells with the pre-determined EC₅₀ concentration of the full agonist.

    • You should observe a dose-dependent decrease in the full agonist's response, which allows you to calculate the IC₅₀ of (S)-Penbutolol.

Signaling Pathway: β-Adrenergic Receptor Antagonism

G_protein_pathway cluster_membrane Cell Membrane cluster_cell Intracellular Receptor β-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., ↑ Heart Rate) PKA->Response Agonist Agonist (e.g., Epinephrine) Agonist->Receptor Binds & Activates Penbutolol (S)-Penbutolol Penbutolol->Receptor Binds & Blocks

Caption: Mechanism of β-adrenergic receptor blockade by (S)-Penbutolol.
FAQ 4: "I'm getting high non-specific binding in my radioligand receptor binding assay. What are the common causes?"

High non-specific binding (NSB) can obscure your specific binding signal, making it difficult to determine accurate affinity values (Kᵢ or IC₅₀).

Answer:

Reducing NSB is key to a successful binding assay.[19] Here are the primary factors to address:

1. Radioligand Concentration and Purity:

  • Cause: Using too high a concentration of the radioligand can saturate low-affinity, non-specific sites. Radioligand degradation can also lead to "sticky" byproducts.

  • Solution: Use a radioligand concentration at or below its Kᴅ (dissociation constant) for the receptor. Always check the purity and age of your radioligand stock.

2. Inadequate Blocking of Non-Specific Sites:

  • Cause: The assay components (filters, tubes, membranes) can have sites that bind the radioligand non-specifically.

  • Solution:

    • Filter Pre-treatment: Pre-soak your glass fiber filters (commonly used to separate bound from free ligand) in a solution like 0.5% polyethyleneimine (PEI) to reduce surface charge and non-specific binding.[19]

    • Blocking Agents: Include blocking agents like bovine serum albumin (BSA) in your assay buffer to occupy non-specific sites on the receptor preparation and hardware.

3. Insufficient Washing:

  • Cause: Failure to quickly and thoroughly wash the filters after incubation leaves unbound radioligand trapped, which is incorrectly measured as bound.

  • Solution: Perform rapid washes with ice-cold wash buffer immediately after filtration. The number and volume of washes should be optimized, typically 3-4 washes are sufficient. The entire process should be swift to prevent dissociation of the specifically bound ligand.

4. Lipophilicity of the Ligand:

  • Cause: (S)-Penbutolol is lipophilic (LogP 4.15).[4] Highly lipophilic compounds can partition into the lipid bilayer of the cell membranes or stick to plasticware, contributing to high NSB.

  • Solution: Include a low concentration of a non-ionic detergent like 0.01% Tween-20 or CHAPS in the assay buffer. This can help reduce non-specific membrane partitioning without disrupting specific receptor binding.

References

  • Lund-Johansen, P. (1979). Intrinsic sympathomimetic activity of penbutolol. PubMed.
  • National Center for Biotechnology Inform
  • Pharma Spirit. (2025).
  • Wikipedia contributors. (n.d.). Penbutolol. Wikipedia.
  • Grokipedia. (2026). Penbutolol. Grokipedia.
  • Sporkens, M., et al. (n.d.). Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches.
  • MIMS Philippines. (n.d.). Penbutolol: Uses, Dosage, Side Effects and More. MIMS Philippines.
  • Schlanz, K. D., & Thomas, R. L. (1990). Penbutolol: a new beta-adrenergic blocking agent. PubMed.
  • Reddy, B., et al. (2014). A quantitative determination of penbutolol and its metabolite in plasma by liquid. World Journal of Pharmaceutical Sciences.
  • He, H., & McKay, G. (1983). Liquid-chromatographic determination of penbutolol and its principal metabolites in plasma and urine. PubMed.
  • Waller, E. S., et al. (1988). Pharmacokinetics and dynamics of penbutolol in humans: evidence for pathway-specific stereoselective clearance. PubMed.
  • ChemicalBook. (n.d.). (S)-Penbutolol Hydrochloride | 28291-30-7. ChemicalBook.
  • Zisapel, N., & Zisapel, N. (1986). Pharmacokinetics of penbutolol and its metabolites in renal insufficiency. PubMed.
  • Godbillon, J., et al. (1985). Measurement of penbutolol and 4-hydroxypenbutolol in plasma or serum by HPLC. PubMed.
  • Wikipedia contributors. (n.d.). Beta blocker. Wikipedia.
  • Imbs, J. L., et al. (1978). Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents. PubMed.
  • ResearchGate. (2025). A quantitative determination of penbutolol and its metabolite in plasma by liquid chromatography tandem mass and its application to pharmacokinetic studies.
  • Taylor & Francis Online. (n.d.). Intrinsic sympathomimetic activity – Knowledge and References. Taylor & Francis Online.
  • Global Substance Registration System. (n.d.). PENBUTOLOL HYDROCHLORIDE, (+)-. gsrs.
  • Man in 't Veld, A. J., & Schalekamp, M. A. (1981). Haemodynamic consequences of intrinsic sympathomimetic activity and cardioselectivity in beta-blocker therapy for hypertension. PubMed.
  • Selleck Chemicals. (n.d.). Penbutolol Sulfate Adrenergic Receptor inhibitor. Selleck Chemicals.
  • Taylor & Francis Online. (n.d.). Penbutolol – Knowledge and References. Taylor & Francis Online.
  • National Institutes of Health. (2017). Penbutolol. LiverTox - NCBI Bookshelf.
  • MedChemExpress. (n.d.). (+)-Penbutolol ((R)-Penbutolol). MedChemExpress.
  • Gladigau, V., & Erdmann, E. (1979). Protein binding studies of furosemide and penbutolol. PubMed.
  • GenTech Scientific. (2023). TECH TIP: Troubleshooting Your HPLC System. GenTech Scientific.
  • Calvo, R., et al. (1993).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Kumar, S., & Kumar, P. (2020). Review on Common Observed HPLC Troubleshooting Problems. International Journal of Pharma Research and Health Sciences.
  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ijprajournal.com.
  • Merck. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2018). HPLC Troubleshooting Guide.
  • Lee, J., et al. (2002). Simultaneous determination of beta-blockers in human plasma using liquid chromatography-tandem mass spectrometry. PubMed.
  • Wikipedia contributors. (n.d.). Ligand binding assay. Wikipedia.
  • Labome. (n.d.). Receptor-Ligand Binding Assays. Labome.
  • Bansal, A. K., et al. (2008). Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Oishi, T., et al. (2024).

Sources

Optimization

Technical Support Center: Optimizing (S)-Penbutolol Hydrochloride Concentration in Cell Culture

Welcome to the technical support center for (S)-Penbutolol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-Penbutolol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the use of (S)-Penbutolol Hydrochloride in your cell culture experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Introduction to (S)-Penbutolol Hydrochloride

(S)-Penbutolol is a non-selective β-adrenergic receptor antagonist.[1][2] It blocks both β-1 and β-2 adrenergic receptors, which are crucial components of the sympathetic nervous system.[1][2] This blockage inhibits the downstream signaling cascade typically initiated by catecholamines, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[2] While primarily known for its use in treating hypertension[2][3], its specific antagonistic properties make it a valuable tool for in vitro studies of adrenergic signaling pathways.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive from researchers working with (S)-Penbutolol Hydrochloride.

1. What is the recommended starting concentration for (S)-Penbutolol Hydrochloride in cell culture?

There is no single universal starting concentration. The optimal concentration is highly dependent on the cell line, the specific β-adrenergic receptor expression levels, and the experimental endpoint. However, a common starting point for dose-response experiments is in the low micromolar (µM) range. Based on its IC50 value of 0.74 µM for β-adrenoceptors, a good initial range to test would be from 10 nM to 10 µM.[4] It is always recommended to perform a dose-response curve to determine the EC50 or IC50 for your specific cell system.[5]

2. How should I dissolve (S)-Penbutolol Hydrochloride for my experiments?

(S)-Penbutolol Hydrochloride is soluble in organic solvents like DMSO and ethanol.[6] For cell culture applications, it is best to prepare a concentrated stock solution in sterile DMSO. For example, a 10 mM stock solution can be prepared and then serially diluted in your culture medium to achieve the desired final concentrations. It is crucial to ensure the final concentration of DMSO in your culture medium is consistent across all treatments, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).

3. What are the expected cellular effects of (S)-Penbutolol Hydrochloride treatment?

As a β-adrenergic antagonist, (S)-Penbutolol will block the effects of β-agonists (like isoproterenol) on your cells. This can manifest as:

  • A decrease in intracellular cAMP levels in response to β-agonist stimulation.

  • Inhibition of downstream signaling pathways regulated by cAMP and Protein Kinase A (PKA).

  • Alterations in cellular processes regulated by adrenergic signaling, such as proliferation, apoptosis, or metabolic activity, depending on the cell type.

4. Can (S)-Penbutolol Hydrochloride be toxic to my cells?

At high concentrations, like most chemical compounds, (S)-Penbutolol can exhibit cytotoxicity. This is why determining the optimal, non-toxic working concentration is critical. A cell viability assay, such as the MTT or MTS assay, should be performed in parallel with your functional assays to ensure that the observed effects are due to the specific antagonism of β-adrenergic receptors and not a general cytotoxic response.[7][8][9]

Troubleshooting Guide

Even with careful planning, unexpected results can occur. This section addresses common issues encountered during experiments with (S)-Penbutolol Hydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
No observable effect of (S)-Penbutolol treatment. 1. Low Receptor Expression: The cell line may not express sufficient levels of β-adrenergic receptors. 2. Inactive Compound: The (S)-Penbutolol stock solution may have degraded. 3. Suboptimal Concentration: The concentration used may be too low to elicit a response.1. Verify β-adrenergic receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. 2. Prepare a fresh stock solution of (S)-Penbutolol. 3. Perform a wider dose-response experiment, extending to higher concentrations (e.g., up to 100 µM), while monitoring for cytotoxicity.
High cell death observed in treated wells. 1. Cytotoxicity: The concentration of (S)-Penbutolol is too high. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is toxic to the cells. 3. Contamination: The stock solution or media may be contaminated.1. Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 for cytotoxicity and select concentrations well below this value for your functional assays. 2. Ensure the final solvent concentration is consistent and non-toxic (typically ≤ 0.1% for DMSO). Include a vehicle-only control. 3. Use sterile techniques and filter-sterilize your stock solution.
Inconsistent or variable results between experiments. 1. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression. 2. Inconsistent Cell Seeding: Variations in initial cell density can affect the response to treatment. 3. Compound Degradation: Repeated freeze-thaw cycles of the stock solution can reduce its potency.1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure accurate and consistent cell counting and seeding for each experiment. 3. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

To ensure robust and reproducible data, we provide the following detailed protocols for key experiments in optimizing (S)-Penbutolol Hydrochloride concentration.

Protocol 1: Determining the Optimal Concentration with a Dose-Response Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of (S)-Penbutolol Hydrochloride.

Materials:

  • (S)-Penbutolol Hydrochloride

  • Sterile DMSO

  • Your cell line of interest

  • Complete culture medium

  • A known β-adrenergic agonist (e.g., Isoproterenol)

  • cAMP assay kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.[5] Incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of (S)-Penbutolol Hydrochloride in sterile DMSO. Create a series of serial dilutions in complete culture medium to cover a range of concentrations (e.g., 1 nM to 100 µM).[10]

  • Pre-treatment with (S)-Penbutolol: Remove the medium from the cells and add the different concentrations of (S)-Penbutolol. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). Incubate for 1-2 hours.

  • Agonist Stimulation: Add a known concentration of a β-adrenergic agonist (e.g., Isoproterenol at its EC80) to the wells.

  • cAMP Measurement: After a short incubation with the agonist (typically 15-30 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log of the (S)-Penbutolol concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[5]

Protocol 2: Assessing Cell Viability using the MTT Assay

This protocol describes how to evaluate the cytotoxicity of (S)-Penbutolol Hydrochloride.[8]

Materials:

  • (S)-Penbutolol Hydrochloride

  • Sterile DMSO

  • Your cell line of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Compound Treatment: Treat the cells with the same range of (S)-Penbutolol concentrations used in the dose-response assay. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[12] Incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7][9]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%). Plot the percentage of cell viability against the log of the drug concentration to determine the cytotoxic IC50.

Visualizing Key Concepts

To further clarify the mechanisms and workflows discussed, the following diagrams are provided.

G cluster_0 Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts S-Penbutolol S-Penbutolol S-Penbutolol->Beta-Adrenergic Receptor Blocks Agonist Agonist Agonist->Beta-Adrenergic Receptor Activates ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates substrates

Caption: Signaling pathway of β-adrenergic receptor and the inhibitory action of (S)-Penbutolol.

G cluster_workflow Dose-Response & Viability Workflow cluster_assays Parallel Assays Start Start Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Prepare_Drug Prepare Serial Dilutions of (S)-Penbutolol Seed_Cells->Prepare_Drug Treat_Cells Treat Cells with Drug Dilutions Prepare_Drug->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Functional_Assay Functional Assay (e.g., cAMP measurement) Incubate->Functional_Assay Viability_Assay Viability Assay (e.g., MTT) Incubate->Viability_Assay Analyze_Data Analyze Data & Determine IC50/EC50 Functional_Assay->Analyze_Data Viability_Assay->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for optimizing (S)-Penbutolol concentration.

References

  • PubChem. Penbutolol. National Center for Biotechnology Information. [Link]

  • Wikipedia. Penbutolol. [Link]

  • Grokipedia. Penbutolol. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • YouTube. Pharmacology of Penbutolol Sulfate (Levatol) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. [Link]

  • ACS Publications. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. [Link]

  • Sorger Lab. "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. [Link]

  • National Center for Biotechnology Information. Which concentrations are optimal for in vitro testing?. [Link]

  • MIMS Philippines. Penbutolol: Uses, Dosage, Side Effects and More. [Link]

  • National Center for Biotechnology Information. Penbutolol Action Pathway. [Link]

  • PubMed. Penbutolol: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris. [Link]

  • PubMed. Penbutolol: a new beta-adrenergic blocking agent. [Link]

  • PubMed. Penbutolol (Hoe 893d) in Primary Hypertension. Blood Pressure Effects, Tolerance and Plasma Concentrations. [Link]

  • PubMed. Usefulness of penbutolol for systemic hypertension. Penbutolol Research Group. [Link]

  • Taylor & Francis Online. Penbutolol – Knowledge and References. [Link]

  • Drug Central. penbutolol. [Link]

  • precisionFDA. PENBUTOLOL. [Link]

  • gsrs. PENBUTOLOL HYDROCHLORIDE, (+)-. [Link]

  • ResearchGate. Drug concentration in cell culture?. [Link]

Sources

Troubleshooting

Technical Support Center: (S)-Penbutolol Hydrochloride Stability and Storage for Laboratory Use

Introduction: (S)-Penbutolol is a non-selective β-adrenergic receptor antagonist utilized in cardiovascular research and drug development.[1] As the pharmacologically active stereoisomer, its stability and proper handlin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (S)-Penbutolol is a non-selective β-adrenergic receptor antagonist utilized in cardiovascular research and drug development.[1] As the pharmacologically active stereoisomer, its stability and proper handling are paramount to ensure the validity and reproducibility of experimental data. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, structured in a question-and-answer format, to address common challenges related to the stability and storage of (S)-Penbutolol Hydrochloride in a laboratory setting. Our objective is to explain the causality behind best practices, ensuring your experiments are built on a foundation of chemical integrity.

Frequently Asked Questions: Solid Compound Storage & Handling

Q1: How should I store the solid (S)-Penbutolol Hydrochloride powder upon receipt?

Proper storage of the lyophilized powder is the first and most critical step in maintaining its long-term integrity. The primary goals are to protect the compound from thermal degradation, moisture, and light.

Upon receipt, the vial should be immediately transferred to a controlled environment. For optimal long-term stability, storage at -20°C is strongly recommended.[2] This temperature minimizes the kinetics of potential degradation reactions. The compound should be stored in a tightly sealed container to prevent moisture uptake, as water can initiate hydrolytic degradation pathways.[3] Furthermore, protection from light is crucial, as specified in pharmacopeial guidelines for the related sulfate salt.[4]

Table 1: Recommended Storage Conditions for Solid (S)-Penbutolol Hydrochloride

ParameterRecommendationRationale & Causality
Temperature -20°C for long-term storage (months to years).[2][5]Reduces molecular motion and slows the rate of all potential chemical degradation reactions, ensuring maximum shelf-life.
2°C to 8°C for short-term storage (days to weeks).[2]Acceptable for immediate use, but not recommended for archival storage due to increased potential for slow degradation over time compared to -20°C.
Light Store in an amber vial or protect from light.[4]Penbutolol, like many aromatic amine-containing compounds, can be susceptible to photolytic degradation, where light energy initiates oxidative or cleavage reactions.[6]
Humidity Store in a desiccated, airtight container.The hydrochloride salt can be hygroscopic. Absorbed moisture can lead to hydrolysis of functional groups and physical changes in the powder, impacting weighing accuracy and solubility.[7]
Q2: What is the expected shelf-life of the solid compound?

When stored under the recommended conditions of -20°C in a dry, dark environment, (S)-Penbutolol Hydrochloride is expected to be stable for at least 2 to 3 years .[2][5] Always refer to the manufacturer's certificate of analysis and expiration date for the specific lot you have received.

Q3: What are the essential safety precautions when handling (S)-Penbutolol Hydrochloride powder?

(S)-Penbutolol Hydrochloride is a pharmacologically active substance. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder. Avoid dust formation during weighing and transfer.[8][9] In case of accidental contact, wash the affected skin area thoroughly with soap and water.

Frequently Asked Questions: Solution Preparation & Stability

Q4: What is the recommended solvent for preparing stock solutions of (S)-Penbutolol Hydrochloride?

The choice of solvent is critical and depends heavily on the downstream application.

  • Dimethyl Sulfoxide (DMSO): This is the most common and recommended solvent for creating high-concentration stock solutions for in vitro biological assays. (S)-Penbutolol is readily soluble in DMSO.[2][5] It is essential to use anhydrous (dry) DMSO, as moisture contamination can negatively impact the solubility and stability of the compound.[7]

  • Methanol: The European Pharmacopoeia has noted methanol as a suitable solvent.[10] While effective for dissolution, methanol is cytotoxic and generally unsuitable for direct application in cell culture experiments unless the final concentration in the medium is extremely low (<0.1%) and validated not to affect cell viability.[10]

  • Water: (S)-Penbutolol Hydrochloride, like its sulfate salt, has very limited solubility in water.[2] Some sources report a solubility of approximately 1.67 mg/mL, which may be sufficient for certain low-concentration applications but is inadequate for preparing high-concentration stock solutions.[10]

Table 2: Solubility Profile of (S)-Penbutolol

SolventSolubilityNotes for Researchers
DMSO ≥ 100 mg/mL[5]Recommended for stock solutions. Use fresh, anhydrous grade. Can be toxic to some cell lines at concentrations >0.5%.
Methanol Soluble[10]Suitable for analytical chemistry (e.g., HPLC). Cytotoxic for cell-based assays.
Ethanol Sparingly SolubleA less toxic alternative to methanol for cell culture, but solubility is lower. May require gentle warming.[10]
Water Sparingly Soluble (~1.67 mg/mL)[2][10]Not suitable for high-concentration stocks. Can be used as a diluent for working solutions if the final concentration is within the solubility limit.
Q5: How do I prepare a high-concentration stock solution?

Following a validated protocol is key to ensuring an accurate and stable stock solution.

  • Pre-analysis: Determine the molecular weight (MW) of (S)-Penbutolol Hydrochloride (327.89 g/mol ).

  • Weighing: Accurately weigh the desired amount of solid powder in a microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution, weigh out 32.79 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly. If needed, use a brief (5-10 minute) sonication in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no undissolved particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed cryovials. This is a critical step to avoid repeated freeze-thaw cycles.

Q6: How should I store my stock solutions?

Proper storage of stock solutions is essential to prevent degradation and solvent evaporation.

  • Temperature: For long-term storage, -80°C is ideal (stable for up to 2 years) . Storage at -20°C is also acceptable (stable for up to 1 year) .[5]

  • Aliquoting: This is a non-negotiable best practice. Repeatedly warming and cooling a stock solution introduces water condensation and subjects the compound to thermal stress, accelerating degradation.[11] Prepare aliquots based on your typical experimental needs to thaw a fresh vial for each experiment.

Troubleshooting Guide

Q7: My (S)-Penbutolol Hydrochloride is not dissolving. What should I do?

Incomplete dissolution can compromise the accuracy of your experimental concentrations. This issue typically arises from using a suboptimal solvent or improper technique.

Caption: Troubleshooting workflow for (S)-Penbutolol Hydrochloride dissolution issues.

Q8: I'm using the compound for in vitro cell culture and the solvent is causing toxicity. What are my options?

Solvent toxicity can mask or alter the true biological effect of your compound.

  • Minimize Final Solvent Concentration: The most common strategy is to prepare a highly concentrated stock solution (e.g., 100 mM in DMSO) and then perform serial dilutions so that the final concentration of DMSO in your cell culture medium is ≤0.1%. Most cell lines tolerate this level, but it should always be validated with a solvent-only control.

  • Switch to a Less Toxic Solvent: Consider preparing your stock solution in ethanol instead of DMSO. While the solubility will be lower, ethanol is often better tolerated by cells.[10] A cytotoxicity assay for your specific cell line is essential to determine the maximum non-toxic concentration.

  • Minimal Volume & Dilution: Dissolve the compound in a minimal volume of a stronger solvent (like DMSO or methanol) and then rapidly and thoroughly dilute it into a large volume of your aqueous culture medium.[10] This can sometimes keep the compound in solution at a working concentration while keeping the organic solvent level very low.

Q9: I'm seeing a loss of compound activity in my experiments over time. Could the compound be degrading in my aqueous buffer?

Yes, this is a significant possibility. While stable as a solid and in anhydrous organic stock, (S)-Penbutolol can degrade in aqueous solutions, especially under suboptimal conditions. The primary degradation pathways for pharmaceuticals are hydrolysis, oxidation, and photolysis.[3]

Caption: Major potential degradation pathways for (S)-Penbutolol in solution.

To mitigate degradation in working solutions:

  • Prepare Fresh: Always prepare aqueous working solutions fresh for each experiment from a frozen, anhydrous stock aliquot.

  • Control pH: The stability of beta-blockers can be pH-dependent.[12][13] Use a well-buffered physiological solution (e.g., PBS or HEPES at pH 7.2-7.4) for your experiments. Avoid highly acidic or basic conditions unless they are part of the experimental design.

  • Protect from Light: Keep working solutions in amber tubes or cover them with aluminum foil, especially during long incubations.

  • Use High-Purity Water/Buffers: Contaminating metal ions in low-quality water can catalyze oxidative degradation.

By adhering to these storage, handling, and troubleshooting guidelines, researchers can ensure the chemical stability of their (S)-Penbutolol Hydrochloride, leading to more reliable and reproducible scientific outcomes.

References

  • Penbutolol Sulfate | CAS#38363-32-5 . MedKoo Biosciences.

  • Penbutolol (oral route) - Side effects & dosage . Mayo Clinic.

  • MSDS of (±)-Penbutolol-d9 HCl . Capot Chemical Co., Ltd.

  • Penbutolol Sulfate Adrenergic Receptor inhibitor . Selleck Chemicals.

  • Safety Data Sheet - Penbutolol (hemisulfate) . Cayman Chemical.

  • Penbutolol Sulfate, chemical structure, molecular formula, Reference Standards . Pharmacopeia.cn.

  • SAFETY DATA SHEET - Acebutolol Hydrochloride . CymitQuimica.

  • Safety Data Sheet - Acebutolol (hydrochloride) . Cayman Chemical.

  • Penbutolol: Key Safety & Patient Guidance . Drugs.com.

  • Penbutolol sulfate ((-)-Terbuclomine) | Adrenergic Receptor Inhibitor . MedChemExpress.

  • (S)-Esmolol (left) and (S)-penbutolol HCl salt (right) . ResearchGate.

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations . National Center for Biotechnology Information (PMC).

  • Penbutolol sulfate dissolution problem . ResearchGate.

  • Medication Storage Appropriateness in US Households . National Center for Biotechnology Information (PMC).

  • Pharmacokinetics and dynamics of penbutolol in humans: evidence for pathway-specific stereoselective clearance . National Center for Biotechnology Information (PubMed).

  • (+)-Penbutolol ((R)-Penbutolol) | Adrenergic Receptor Antagonist . MedChemExpress.

  • Stability Storage Conditions In Pharma Industry . GMP Insiders.

  • Drug degradation pathways . Pharmacy 180.

  • Solutions . SlideShare.

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol . National Center for Biotechnology Information (PMC).

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS . International Council for Harmonisation (ICH).

  • Penbutolol | C18H29NO2 | CID 37464 . PubChem, National Center for Biotechnology Information.

  • Stability and Dissolution Behavior Changes After Drug Compounding for Pediatric Cardiovascular Pharmacotherapy . National Center for Biotechnology Information (PMC).

  • Liquid-chromatographic determination of penbutolol and its principal metabolites in plasma and urine . National Center for Biotechnology Information (PubMed).

  • Is (±)-Propranolol hydrochloride stable for long-term storage at 4°C? . ResearchGate.

  • PENBUTOLOL HYDROCHLORIDE, (+)- . Global Substance Registration System (GSRS).

  • Stability of atenolol, acebutolol and propranolol in acidic environment depending on its diversified polarity . National Center for Biotechnology Information (PubMed).

  • Measurement of penbutolol and 4-hydroxypenbutolol in plasma or serum by HPLC . National Center for Biotechnology Information (PubMed).

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol . OUCI.

  • Pharmaceutical Stability Testing and Storage . SGS.

  • SID 178103837 - penbutolol . PubChem, National Center for Biotechnology Information.

  • Storage of medicines & medical devices . University of Malta.

  • Stability of Refrigerated and Frozen Drugs . Senior Care Consultant Group.

  • Influence of PH On The Stability of Pharmaceutical . Scribd.

  • Testing Drug Stability for Long-Term Storage . Drug Discovery and Development.

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan . ResearchGate.

Sources

Optimization

Overcoming (S)-Penbutolol Hydrochloride solubility issues in buffers

Welcome to the technical support center for (S)-Penbutolol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-Penbutolol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this compound. As a lipophilic molecule, (S)-Penbutolol Hydrochloride often requires careful consideration of solvent and buffer systems to ensure accurate and reproducible experimental results. This resource combines fundamental physicochemical principles with field-proven methodologies to help you navigate these challenges effectively.

Understanding the Molecule: Physicochemical Properties

A solid understanding of the inherent properties of (S)-Penbutolol is the first step in troubleshooting solubility issues.

PropertyValueSource
Molecular Formula C₁₈H₂₉NO₂ (Free Base)[PubChem][1]
Molecular Weight 291.4 g/mol (Free Base)[PubChem][1]
Molecular Weight 327.9 g/mol (Hydrochloride Salt)[GSRS][2]
LogP (Octanol/Water) 4.15[PubChem][1], [Wikipedia][3]
Aqueous Solubility (Free Base) 0.0212 g/L (21.2 µg/mL)[PubChem][1]
General Description Non-selective beta-blocker, weak base.[Wikipedia][3]

The high LogP value indicates significant lipophilicity, which is a primary contributor to its low aqueous solubility.[1][3] The free base form is very poorly soluble in water (21.2 µg/mL).[1] To counteract this, the compound is typically supplied as a hydrochloride (HCl) salt, which enhances its solubility in acidic to neutral aqueous solutions.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions we receive regarding (S)-Penbutolol Hydrochloride.

Q1: Why is my (S)-Penbutolol Hydrochloride not dissolving in water?

While the hydrochloride salt is more soluble than the free base, its solubility in pure, unbuffered water can still be limited. (S)-Penbutolol is a weak base, and the HCl salt's solubility is pH-dependent. In neutral water, the pH may not be low enough to maintain the fully protonated (and more soluble) form of the molecule. For the sulfate salt of penbutolol, it is described as insoluble in water.[4]

Q2: I dissolved the compound in DMSO for a stock solution, but it precipitated when I diluted it into my aqueous buffer. What happened?

This is a very common issue known as "antisolvent precipitation." (S)-Penbutolol Hydrochloride is highly soluble in organic solvents like DMSO.[5] However, when a concentrated DMSO stock is diluted into an aqueous buffer (the "antisolvent"), the overall solvent environment becomes much less favorable for the lipophilic molecule, causing it to crash out of solution. The final concentration of DMSO in your aqueous buffer is a critical factor.

Q3: Can I heat the solution to get the compound to dissolve?

Gentle heating and sonication can be used to aid dissolution, particularly when preparing stock solutions in organic solvents or some co-solvent systems.[5] However, for aqueous buffers, prolonged or excessive heating should be avoided as it can lead to degradation of the compound. The stability of beta-blockers can be affected by temperature and pH.[6] Always check for any visible signs of degradation (e.g., color change) after heating.

Q4: What is the pKa of (S)-Penbutolol?

Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth look at specific problems and offers step-by-step protocols for resolving them.

Issue 1: Precipitation in Phosphate-Buffered Saline (PBS) at pH 7.4

The Underlying Cause (The "Why"):

This is the most frequently encountered problem. (S)-Penbutolol is a weak base. Its hydrochloride salt is soluble because the amine group is protonated (BH⁺). The solubility of this salt is governed by the equilibrium between the solid salt, the dissolved ions, and the un-ionized free base (B). The solubility of weak bases is significantly higher in acidic conditions and decreases as the pH rises towards and past its pKa.[8]

At a physiological pH of 7.4, a significant portion of the protonated, soluble form of penbutolol will convert to the neutral, poorly soluble free base form, leading to precipitation. This is especially true if the intended final concentration exceeds the intrinsic solubility of the free base (21.2 µg/mL).

Logical Flow: pH-Dependent Solubility of a Weak Base

Caption: pH effect on (S)-Penbutolol HCl solubility.

Solutions:

  • pH Adjustment: The most direct approach is to lower the pH of your final solution. For many cell-based assays, a pH of 7.0 to 7.2 may still be physiologically acceptable while improving solubility.

    • Protocol: Prepare your PBS and adjust the pH downwards using sterile 0.1 M HCl. Add the (S)-Penbutolol Hydrochloride stock solution slowly while vortexing. Check the final pH before use.

  • Use of Co-solvents: For in vitro experiments, if permissible by the assay, using a small percentage of an organic co-solvent can maintain solubility.

    • Protocol: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your PBS, ensure the final DMSO concentration is as low as possible (typically <0.5%) to avoid solvent-induced artifacts in your experiment. A stepwise dilution may be necessary.

  • Specialized Formulation Media: For in vivo studies or challenging in vitro systems, commercially available formulation vehicles can be highly effective.

    • Example Formulations:

      • Protocol 1: A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can achieve a solubility of ≥ 2.5 mg/mL.[5]

      • Protocol 2: A solution of 10% DMSO and 90% corn oil is another option for achieving ≥ 2.5 mg/mL solubility.[5]

      • Protocol 3: For oral administration, a homogeneous suspension can be prepared in CMC-Na (Carboxymethylcellulose sodium) at ≥ 5 mg/mL.[4]

Issue 2: Inconsistent Results and Poor Reproducibility

The Underlying Cause (The "Why"):

Inconsistent results are often a downstream effect of undetected solubility problems. If the drug is not fully dissolved, the actual concentration in your assay will be lower than intended and can vary between experiments. This can be due to micro-precipitates that are not visible to the naked eye.

Solutions:

  • Confirm Solubility with a Standard Protocol: Before beginning a large-scale experiment, it is crucial to determine the kinetic solubility under your specific experimental conditions. The "shake-flask" method is a reliable standard.

    Experimental Protocol: Shake-Flask Solubility Assessment

    • Objective: To determine the equilibrium solubility of (S)-Penbutolol HCl in a specific buffer.

    • Materials:

      • (S)-Penbutolol Hydrochloride powder

      • Your target buffer (e.g., PBS pH 7.4, TRIS pH 7.2)

      • Vials (e.g., glass HPLC vials)

      • Orbital shaker with temperature control (set to 37°C)

      • 0.22 µm syringe filters

      • Validated analytical method (e.g., HPLC-UV)

    • Procedure:

      • Add an excess amount of (S)-Penbutolol HCl powder to a vial containing a known volume of your buffer. "Excess" means enough solid should remain undissolved at the end of the experiment.

      • Seal the vials and place them on an orbital shaker at 37°C.

      • Agitate for at least 24-48 hours to ensure equilibrium is reached.

      • After incubation, allow the vials to sit undisturbed for a short period to let larger particles settle.

      • Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

      • Dilute the filtrate with a suitable solvent (to prevent precipitation post-filtration) and quantify the concentration using a validated analytical method.

      • Perform this in triplicate to ensure reproducibility.

  • Visual and Instrumental Confirmation: Always visually inspect your final solutions for any signs of cloudiness or precipitate against a dark background. For critical applications, filtering the final solution before use can remove micro-precipitates.

Issue 3: Choosing the Right Buffer System

The Underlying Cause (The "Why"):

Not all buffers are created equal. While PBS is common, its phosphate ions can sometimes interact with drug molecules. Other buffers like TRIS or HEPES can be viable alternatives. The key is to choose a buffer with a buffering range that is appropriate for your experiment and to verify the drug's solubility and stability in that specific system.

Workflow for Buffer Selection

Buffer_Selection_Workflow A Define Experimental pH Requirement B Consult Buffer pKa Tables A->B C Initial Buffer Candidates (e.g., PBS, TRIS, HEPES) B->C D Perform Kinetic Solubility Test in each buffer C->D E Precipitation Observed? D->E F Yes E->F Yes G No E->G No H Modify Buffer (Lower pH, add co-solvent) F->H I Select Optimal Buffer G->I H->D J Proceed with Experiment I->J

Caption: Decision workflow for selecting an appropriate buffer.

Recommendations:

  • HEPES: Generally considered biologically inert and a good choice for many cell culture experiments.[6]

  • TRIS: Widely used, but its pH is temperature-dependent, which should be considered.

  • Citrate or Acetate buffers: Useful for experiments requiring a more acidic pH (e.g., pH 4.5-6.0), where the solubility of (S)-Penbutolol HCl will be significantly higher.

References

  • PubChem. (n.d.). Penbutolol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved from [Link]

  • Ascendia Pharma. (2025, July 28). Overcoming Formulation Challenges in Generic Drug Development: A Case Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Penbutolol. Retrieved from [Link]

  • MDPI. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]

  • PubMed. (2005, February). The impact of lipophilicity in drug research: a case report on beta-blockers. Retrieved from [Link]

  • ResearchGate. (2012, August 6). Formulation and optimization of chronomodulated press-coated tablet of carvedilol by Box–Behnken statistical design. Retrieved from [Link]

  • ResearchGate. (2005, February). The Impact of Lipophilicity in Drug Research: A Case Report on ß-Blockers. Retrieved from [Link]

  • International Journal of Innovative Research and Scientific Studies. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • ResearchGate. (2012, August 7). A quantitative determination of penbutolol and its metabolite in plasma by liquid chromatography tandem mass and its application to pharmacokinetic studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Handbook of Solubility Data for Pharmaceuticals. Retrieved from [Link]

  • PubMed. (1980, March). [On the pharmacology of the beta-receptor blocker penbutolol (author's transl)]. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility in PBS (pH 7.4, 37 C), and the n-octanol. Retrieved from [Link]

  • ResearchGate. (2020, September 28). Is it possible to use 20 mM HEPES buffer to dissolve my treatment?. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate.... Retrieved from [Link]

  • GSRS. (n.d.). PENBUTOLOL HYDROCHLORIDE, (+)-. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: (S)-Penbutolol Hydrochloride Stability &amp; Degradation Prevention

Welcome to the technical support guide for (S)-Penbutolol Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-Penbutolol Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of (S)-Penbutolol Hydrochloride during experimental procedures. As detailed literature on the specific forced degradation pathways of (S)-Penbutolol is limited, this guide provides a robust framework based on the known behavior of structurally related beta-adrenergic blockers and established principles of pharmaceutical stress testing. Our goal is to empower you to proactively identify and mitigate potential degradation, ensuring the integrity and reproducibility of your results.

Understanding the Stability of (S)-Penbutolol Hydrochloride

(S)-Penbutolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension.[1][2] Like many pharmaceuticals, its stability can be compromised by various environmental factors encountered during routine experiments and storage. The primary chemical degradation pathways for drugs are hydrolysis, oxidation, and photolysis.[3] While specific degradation products for Penbutolol are not extensively documented in publicly available literature, studies on analogous beta-blockers such as acebutolol, bisoprolol, and propranolol reveal susceptibility to these stress conditions.[4][5][6] Therefore, a proactive approach involving careful experimental design and, if necessary, a forced degradation study is paramount.

Key Molecular Features and Potential Liabilities

(S)-Penbutolol Hydrochloride possesses several functional groups that may be susceptible to degradation:

  • Secondary Amine: Can be prone to oxidation.

  • Ether Linkage: Generally stable, but can be susceptible to cleavage under harsh acidic conditions.

  • Secondary Alcohol: Can be oxidized to a ketone.

  • Aromatic Ring System: The cyclopentylphenoxy group could be subject to oxidative or photolytic reactions.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you might encounter in a question-and-answer format, providing immediate, actionable advice.

Q1: I've noticed a new, unexpected peak in my chromatogram after leaving my (S)-Penbutolol solution on the benchtop for a few hours. What could be the cause?

A1: This is a common observation and often points to photodegradation or ambient thermal degradation.

  • Causality: Many beta-blockers are sensitive to light.[6] Exposure to standard laboratory lighting (especially UV-containing fluorescent lights) can induce photolytic reactions. Additionally, even at room temperature, slow degradation can occur over time, especially in solution.

  • Immediate Action: Protect your solutions from light at all times by using amber vials or wrapping your glassware in aluminum foil. Prepare solutions fresh whenever possible.

  • Troubleshooting Workflow:

    • Prepare a fresh solution of (S)-Penbutolol Hydrochloride and immediately analyze it to confirm the correct peak profile.

    • Aliquot the fresh solution into two vials: one wrapped in foil (light-protected) and one clear (light-exposed).

    • Leave both on the benchtop for the same duration that led to the initial observation.

    • Re-analyze both samples. If the new peak is present or larger in the light-exposed sample, photodegradation is the likely cause. If both show the new peak, consider thermal degradation or reaction with the solvent.

Q2: My assay results for (S)-Penbutolol are inconsistent, especially when using a buffered mobile phase for HPLC. Why might this be happening?

A2: The pH of your experimental solution is a critical factor. Hydrolysis, the cleavage of a molecule by water, is often catalyzed by acidic or basic conditions.[3][7]

  • Causality: Beta-blockers can exhibit significant degradation in both acidic and alkaline environments.[8] The pH of your buffer could be promoting the hydrolysis of the parent molecule, leading to a decrease in its concentration over time.

  • Immediate Action: Measure the pH of your final solution. Review literature on related compounds to find their pH of maximum stability. For many drugs, this is often in the mildly acidic range (pH 3-5).

  • Preventative Measures:

    • Conduct a simple experiment by preparing your (S)-Penbutolol solution in several buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitor the purity by HPLC over a set period (e.g., 0, 4, 8, 24 hours).

    • Always use freshly prepared buffers.

    • If working with a solution for an extended period, consider storing it at a lower temperature (2-8°C) to slow the rate of hydrolysis.[3]

Q3: I suspect my sample is degrading due to oxidation. How can I confirm this and prevent it?

A3: Oxidation is a common degradation pathway, often initiated by dissolved oxygen, trace metal ions, or peroxide impurities in excipients or solvents.[9][10][11]

  • Causality: Functional groups within the Penbutolol structure could be susceptible to oxidation. This process can be complex, involving radical-mediated reactions.[9]

  • Confirmation & Prevention:

    • Sparging: Gently bubble an inert gas like nitrogen or argon through your solvent and sample solution to remove dissolved oxygen.

    • Antioxidants: Consider adding a small amount of a compatible antioxidant (e.g., butylated hydroxytoluene (BHT), sodium metabisulfite) to your solution, if it doesn't interfere with your experiment.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective.

    • Solvent Quality: Use high-purity (HPLC-grade) solvents and freshly opened reagents to minimize peroxide contamination.[9]

Experimental Protocols: Stability Assessment

To definitively understand the stability of (S)-Penbutolol Hydrochloride under your specific conditions, a forced degradation study is the most effective approach.[12] This involves intentionally exposing the drug to harsh conditions to generate potential degradation products and establish a stability-indicating analytical method.

Protocol 1: Forced Degradation (Stress Testing) of (S)-Penbutolol Hydrochloride

Objective: To identify potential degradation pathways and products for (S)-Penbutolol Hydrochloride.

Materials:

  • (S)-Penbutolol Hydrochloride reference standard

  • HPLC-grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Calibrated pH meter, HPLC system with UV or PDA detector, LC-MS/MS system (for identification)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (S)-Penbutolol Hydrochloride in a suitable solvent (e.g., methanol or water).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Store a control sample (1 mL stock + 1 mL solvent) under ambient, protected-from-light conditions. The goal is to achieve 5-20% degradation.[13]

    • Acid Hydrolysis: Use 0.1 M HCl. Heat at 60°C for 2 hours.

    • Base Hydrolysis: Use 0.1 M NaOH. Keep at room temperature for 1 hour.

    • Oxidation: Use 3% H₂O₂. Keep at room temperature for 4 hours, protected from light.

    • Thermal Degradation: Heat the stock solution (in solvent) at 80°C for 24 hours.

    • Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions: overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12]

  • Sample Neutralization (for hydrolytic samples): After the incubation period, cool the acid and base hydrolysis samples to room temperature and neutralize them with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze by a suitable HPLC method. An LC-MS/MS analysis is required for the structural elucidation of any observed degradation products.[4][6]

Stress ConditionReagent/ParameterTypical Duration & TemperaturePurpose
Acid Hydrolysis 0.1 M - 1 M HCl60-80°C for 2-8 hoursTo test susceptibility to low pH environments.[8]
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp - 60°C for 1-8 hoursTo test susceptibility to high pH environments.[8]
Oxidation 3% - 30% H₂O₂Room Temp for 4-24 hoursTo investigate oxidative degradation pathways.[14]
Thermal Dry Heat80°C for 24-48 hoursTo assess stability at elevated temperatures.
Photolytic Light (ICH Q1B)Per ICH guidelinesTo determine light sensitivity.[12]
Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (HCl, Heat) Stock->Acid Expose Base Base Hydrolysis (NaOH, RT/Heat) Stock->Base Expose Oxidation Oxidation (H2O2, RT) Stock->Oxidation Expose Thermal Thermal (Heat) Stock->Thermal Expose Photo Photolytic (ICH Light) Stock->Photo Expose Control Control Sample (No Stress) Stock->Control Expose Neutralize Neutralize (Acid/Base Samples) Acid->Neutralize Base->Neutralize Dilute Dilute All Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Control->Dilute Neutralize->Dilute HPLC HPLC-UV/PDA Analysis (Quantify Degradation) Dilute->HPLC LCMS LC-MS/MS Analysis (Identify Products) HPLC->LCMS Characterize Degradants

Caption: Workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

Q: What is the ideal storage condition for (S)-Penbutolol Hydrochloride powder and its solutions? A: For the solid powder, store in a well-closed container at room temperature, protected from moisture and light.[10] For solutions, it is highly recommended to prepare them fresh. If short-term storage is necessary, store at 2-8°C in a tightly sealed, light-protected container (e.g., amber glass vial).

Q: What is a stability-indicating analytical method? A: It is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[13] Developing such a method, typically using HPLC, is a primary goal of a forced degradation study.

Q: The literature mentions 4-hydroxypenbutolol. Is this a degradation product? A: 4-hydroxypenbutolol is a principal metabolite of Penbutolol, formed in the body by liver enzymes.[15][16][17] While it's not a product of chemical degradation in the traditional sense, a robust analytical method should be able to separate it from the parent drug, as it could potentially be formed under certain oxidative conditions.

Q: How much degradation should I aim for in a forced degradation study? A: The general recommendation is to target 5-20% degradation of the active ingredient. Less than 5% may not be sufficient to identify and characterize minor degradants, while excessive degradation (>20-30%) can lead to secondary degradation, making it difficult to establish the primary degradation pathway.[13][12]

Diagram: Potential Degradation Pathways for Beta-Blockers

Degradation_Pathways cluster_conditions cluster_products Penbutolol (S)-Penbutolol HCl Hydrolysis_P Hydrolysis Products (e.g., Ether Cleavage) Penbutolol->Hydrolysis_P Oxidation_P Oxidized Products (e.g., N-oxide, Ketone) Penbutolol->Oxidation_P Photolysis_P Photolytic Products Penbutolol->Photolysis_P Acid Acidic pH (Hydrolysis) Acid->Hydrolysis_P Base Alkaline pH (Hydrolysis) Base->Hydrolysis_P Oxidant Oxidizing Agent (e.g., H2O2) Oxidant->Oxidation_P Light Light/UV (Photolysis) Light->Photolysis_P

Caption: Generalized degradation pathways for beta-blockers.

By following the guidance in this document, you can ensure the stability and integrity of your (S)-Penbutolol Hydrochloride experiments, leading to more accurate and reliable scientific outcomes.

References

  • Miner, D. J., Binkley, D. A., & Bechtol, L. D. (1984). Liquid-chromatographic determination of penbutolol and its principal metabolites in plasma and urine. Clinical Chemistry, 30(5), 717–723. Available at: [Link]

  • Patel, P., et al. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Rakibe, U. D., et al. (2018). LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 8(6), 357-365. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Peklar, S., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 163. Available at: [Link]

  • Peklar, S., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Organic and Medicinal Chemistry International Journal. Available at: [Link]

  • Rakibe, U. D., et al. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Neves, M. G. P. M. S., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 11(11), 1332. Available at: [Link]

  • Rao, D. D., et al. (2012). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis, 20(4). Available at: [Link]

  • Academically. (2025). Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. Academically. Available at: [Link]

  • Patel, K., et al. (2020). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 13(9), 4419-4425. Available at: [Link]

  • Mali, A., et al. (2015). Forced Hydrolytic Degradation Study of Acebutolol Hydrochloride by UV Spectrophotometric Method. Inventi Rapid: Pharm Analysis & Quality Assurance, 2015(2), 1-7. Available at: [Link]

  • Rakibe, U. D., et al. (2018). (PDF) LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol. ResearchGate. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Penbutolol. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]

  • Rakibe, U. D., et al. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 8(6), 357-365. Available at: [Link]

  • Heel, R. C., et al. (1985). Penbutolol: a new beta-adrenergic blocking agent. Drugs, 29(4), 281-291. Available at: [Link]

  • Lalonde, R. L., et al. (1987). Pharmacokinetics and dynamics of penbutolol in humans: evidence for pathway-specific stereoselective clearance. Journal of Clinical Pharmacology, 27(5), 361-368. Available at: [Link]

  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Available at: [Link]

  • Snape, T. J., et al. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • Google Patents. (2016). Stable pentobarbital formulation.
  • National Center for Biotechnology Information. (n.d.). Penbutolol. In PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Penbutolol Sulfate. In PubChem Compound Database. Retrieved from [Link]

  • Vallner, J. J., et al. (1985). Pharmacokinetics of penbutolol and its metabolites in renal insufficiency. Journal of Clinical Pharmacology, 25(6), 437-444. Available at: [Link]

Sources

Optimization

Technical Support Center: Improving the Reproducibility of (S)-Penbutolol Hydrochloride Assays

Welcome to the technical support center for the analysis of (S)-Penbutolol Hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to establish rob...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (S)-Penbutolol Hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to establish robust and reproducible assays for this chiral beta-blocker. In pharmaceutical analysis, and especially for enantiomer-specific drugs, reproducibility is not just a goal—it is a regulatory and scientific necessity.

This document moves beyond simple protocols to provide in-depth troubleshooting guides and answers to frequently encountered challenges. We will explore the causality behind common issues and offer scientifically grounded solutions to ensure your assay is reliable, accurate, and fit for its intended purpose.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding (S)-Penbutolol Hydrochloride analysis.

Q1: Why is chiral separation critical for Penbutolol analysis? A: Penbutolol has a single chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Penbutolol and (R)-Penbutolol.[1][2] While they are chemically identical, their pharmacological and toxicological profiles can differ significantly within a biological system.[3] Regulatory bodies like the FDA mandate that for chiral drugs, the activity of the individual enantiomers should be characterized.[2] Therefore, an assay must be able to separate and quantify the specific (S)-enantiomer to ensure product safety and efficacy.

Q2: My (S)-Penbutolol peak shape is poor (tailing). What is the most common cause? A: The most frequent cause of peak tailing for beta-blockers like Penbutolol is secondary interaction between the molecule's basic amine group and acidic residual silanol groups on the surface of the silica-based column packing. This can be mitigated by using a lower pH mobile phase to protonate the silanols, using a high-purity, end-capped column, or adding a competing base like triethylamine to the mobile phase in small concentrations.

Q3: What are the most critical validation parameters for an (S)-Penbutolol assay according to regulatory guidelines? A: According to guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), the most critical parameters for an assay of this type are Specificity (especially demonstrating enantiomeric purity), Accuracy, Precision (repeatability and intermediate precision), Linearity, and Range.[4][5][6][7] Robustness studies are also crucial to understand how minor variations in method parameters affect reproducibility.[8]

Q4: Can I use a standard C18 column for (S)-Penbutolol analysis? A: A standard (achiral) C18 column can be used to quantify total Penbutolol but is incapable of separating the (S) and (R) enantiomers.[1] To achieve enantioseparation, a Chiral Stationary Phase (CSP) is required.[1][2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have proven effective for separating beta-blocker enantiomers.[1][9]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, cause-and-effect troubleshooting for specific experimental problems.

Problem Area 1: Poor or Inconsistent Enantiomeric Resolution

Q: My chiral HPLC method shows poor resolution (Rs < 1.5) between the (S)- and (R)-Penbutolol enantiomers, or the resolution varies significantly between runs. How can I diagnose and fix this?

A: Inconsistent chiral separation is a common hurdle. The interaction between the enantiomers and the Chiral Stationary Phase (CSP) is highly specific and sensitive to analytical conditions. Here is a systematic approach to troubleshooting this issue.

G cluster_0 Problem: Poor Chiral Resolution (Rs < 1.5) cluster_1 Mobile Phase Optimization cluster_2 Instrument & Column Parameters cluster_3 Resolution Start Start Troubleshooting MP_Check Is Mobile Phase Freshly Prepared & Degassed? Start->MP_Check MP_Adjust Adjust Organic Modifier (e.g., IPA, EtOH %) MP_Check->MP_Adjust No Temp_Check Is Column Temperature Stable and Optimized? MP_Check->Temp_Check Yes MP_pH Check & Adjust pH (if using buffer) MP_Adjust->MP_pH MP_pH->Temp_Check Flow_Check Is Flow Rate Low and Stable? Temp_Check->Flow_Check Yes Col_Health Check Column (Age, Performance) Temp_Check->Col_Health No Flow_Check->MP_Adjust No Flow_Check->Col_Health Yes Replace_Col Replace Column Col_Health->Replace_Col Degraded End Resolution Achieved Col_Health->End OK Replace_Col->End

Caption: Systematic workflow for troubleshooting poor chiral resolution.

Detailed Breakdown:

  • Mobile Phase Composition: Chiral recognition is driven by delicate intermolecular interactions (e.g., hydrogen bonding, dipole-dipole).[3]

    • Causality: The type and concentration of the organic modifier (often an alcohol like isopropanol or ethanol in normal phase) directly influence how the enantiomers interact with the CSP. A slight change in composition can dramatically alter selectivity.

    • Solution:

      • Verify Composition: Always prepare mobile phases fresh daily and degas thoroughly. Inconsistent mixing or evaporation can alter the organic/aqueous ratio.

      • Optimize Modifier: Systematically vary the percentage of the alcohol modifier. A lower percentage often increases retention and may improve resolution, but can also broaden peaks. Create a small optimization set (e.g., 10%, 15%, 20% Isopropanol in Hexane) to find the sweet spot.

      • Consider Additives: Small amounts of an acidic or basic additive can improve peak shape and sometimes selectivity by suppressing unwanted interactions.

  • Column Temperature:

    • Causality: Enantioseparation is a thermodynamically driven process. Temperature affects the kinetics and thermodynamics of the chiral recognition mechanism.[9] Inconsistent temperature leads to retention time drift and variable resolution. Lower temperatures often favor stronger interactions, leading to better resolution, but at the cost of higher backpressure.

    • Solution: Use a thermostatted column compartment and ensure it is stable before starting the analysis. Experiment with temperatures between 15°C and 40°C to determine the optimal balance between resolution, peak shape, and run time.

  • Flow Rate:

    • Causality: Lower flow rates increase the residence time of the analyte on the column, allowing for more interactions with the CSP and often leading to better resolution (up to a point). High flow rates can decrease mass transfer efficiency, harming resolution.

    • Solution: For difficult separations, reduce the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min). This will increase run time and backpressure but can be a simple fix for poor resolution.

  • Column Health:

    • Causality: Chiral stationary phases can degrade over time, especially if exposed to harsh pH or incompatible solvents. Contaminants from the sample matrix can also irreversibly bind to the CSP, blocking chiral recognition sites.

    • Solution: If resolution suddenly deteriorates on a previously reliable method, suspect column degradation. Check the column's performance with a QC standard. If performance is not restored after a proper wash cycle, the column may need to be replaced.

Problem Area 2: Retention Time Drifting

Q: The retention time for my (S)-Penbutolol peak is consistently decreasing (or increasing) over a sequence of injections. What's causing this instability?

A: Retention time stability is fundamental for reliable peak identification and integration. Drifting is almost always caused by a change in the system's conditions over time.

G cluster_0 Symptom cluster_1 Potential Causes Symptom Retention Time Drift Cause1 Inadequate Column Equilibration Symptom->Cause1 Cause2 Mobile Phase Composition Change Symptom->Cause2 Cause3 Temperature Fluctuations Symptom->Cause3 Cause4 Pump/Hardware Leaks or Malfunction Symptom->Cause4

Caption: Primary causes of retention time drift in HPLC analysis.

Detailed Breakdown:

  • Inadequate Column Equilibration:

    • Causality: The stationary phase needs to fully equilibrate with the mobile phase to provide a stable chemical environment. If injections are started before the column is ready, the surface chemistry will continue to change, causing retention times to drift (usually downwards) until equilibrium is reached.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection. Monitor the baseline and backpressure; once both are stable for several minutes, the system is ready.[10]

  • Mobile Phase Composition Change:

    • Causality: If the mobile phase is a mixture (e.g., Hexane:Ethanol), the more volatile component (Hexane) can evaporate over time, increasing the concentration of the less volatile component (Ethanol). This makes the mobile phase stronger, causing retention times to decrease. Inaccurate mixing by the pump's proportioning valve can also cause fluctuations.[11]

    • Solution: Keep mobile phase reservoirs covered. Prepare fresh mobile phase for long sequences. If you suspect the pump's mixer is faulty, try preparing the mobile phase "pre-mixed" in a single reservoir to see if stability improves.

  • Temperature Fluctuations:

    • Causality: As discussed previously, retention is temperature-dependent. A 1°C change can alter retention time by 1-2%.[11] If the lab's ambient temperature changes or the column oven is not stable, retention will drift.

    • Solution: Always use a high-quality column oven. Allow the entire system, including the mobile phase, to reach thermal equilibrium before starting.

  • HPLC System Leaks:

    • Causality: A small, slow leak in the system (e.g., at a fitting, pump seal, or injector seal) will cause a drop in the actual flow rate delivered to the column. This leads to an increase in retention time.

    • Solution: Check the system pressure. If it is lower than normal or fluctuating, perform a systematic leak check starting from the pump and moving towards the detector.[12]

Section 3: Recommended Starting Protocol (Chiral HPLC)

This protocol is a robust starting point for the enantioselective analysis of (S)-Penbutolol. Method validation and optimization are required for your specific application and instrumentation.[13]

Table 1: HPLC Method Parameters for (S)-Penbutolol
ParameterRecommended SettingRationale & Notes
Column Chiralpak IA or similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm)Polysaccharide-based phases are well-documented for excellent beta-blocker enantioseparation.[1][9]
Mobile Phase Hexane : Isopropanol (IPA) : Diethylamine (DEA) (85 : 15 : 0.1, v/v/v)Normal Phase mode. DEA is a basic modifier to improve peak shape by masking silanol interactions.
Flow Rate 0.8 mL/minA slightly reduced flow rate often enhances chiral resolution.
Column Temp. 25°CProvides stable thermodynamic conditions. Optimization may be required.
Injection Vol. 10 µLKeep low to prevent column overload, which can degrade peak shape and resolution.
Detection UV at 270 nm or Fluorescence (Ex: 225 nm, Em: 295 nm)Fluorescence detection offers greater sensitivity and specificity for Penbutolol.[14][15]
Sample Diluent Mobile PhaseCrucial for good peak shape. Mismatch between sample solvent and mobile phase can cause peak distortion.
Step-by-Step Protocol:
  • Mobile Phase Preparation:

    • Precisely measure and mix the Hexane, Isopropanol, and Diethylamine in a clean glass reservoir.

    • Sonicate for 10-15 minutes to degas the solution.

  • Standard Preparation:

    • Prepare a primary stock solution of racemic Penbutolol Hydrochloride at 1 mg/mL in methanol.

    • Create a working standard at 10 µg/mL by diluting the stock solution with the mobile phase. This will be used for system suitability and resolution checks.

    • Prepare calibration standards covering the desired analytical range (e.g., 0.1 - 20 µg/mL) by serial dilution in the mobile phase.

  • System Equilibration & Suitability:

    • Equilibrate the column with the mobile phase at the set flow rate until a stable baseline and pressure are achieved (approx. 30-60 minutes).

    • Inject the working standard (10 µg/mL) six times.

    • Verify system suitability:

      • Resolution (Rs): Should be > 1.5 between the (S) and (R) enantiomers.

      • Tailing Factor (Tf): Should be ≤ 1.5 for the (S)-Penbutolol peak.

      • RSD of Peak Area: Should be ≤ 2.0%.

  • Analysis:

    • Once system suitability is confirmed, inject the calibration standards, followed by samples and quality control (QC) checks.

Section 4: Adhering to Scientific Integrity: Method Validation

A reproducible method is one that has been properly validated to prove it is fit for its purpose.[8][16][17] Validation must be performed according to established guidelines such as ICH Q2(R2) or USP <1225>.[4][6][18]

Table 2: Key Validation Parameters for a Chiral Assay
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the (S)-enantiomer in the presence of its counter-enantiomer, impurities, and matrix components.Peak purity analysis (e.g., via DAD) should pass. Resolution (Rs) between enantiomers must be > 1.5.
Linearity To show a direct proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.[7]For assay: 80-120% of the test concentration. For impurities: LOQ to 120% of the specification limit.[6]
Accuracy The closeness of the measured value to the true value.% Recovery typically within 98.0% - 102.0%.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) should typically be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision at LOQ should meet acceptance criteria.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% organic modifier, ±2°C temp, ±0.1 pH).System suitability parameters must remain within acceptable limits.

Section 5: References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • Slideshare. Analytical method validation as per ich and usp. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LinkedIn. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • USP. <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]

  • PubMed. Measurement of penbutolol and 4-hydroxypenbutolol in plasma or serum by HPLC. [Link]

  • National Center for Biotechnology Information. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. [Link]

  • YouTube. Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. [Link]

  • World Journal of Pharmaceutical Sciences. A quantitative determination of penbutolol and its metabolite in plasma by liquid. [Link]

  • PubMed. Liquid-chromatographic determination of penbutolol and its principal metabolites in plasma and urine. [Link]

  • Waters Corporation. HPLC Troubleshooting. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • Hichrom. HPLC Troubleshooting Guide. [Link]

  • PubMed. [Analysis of penbutolol and its metabolites in human body fluid by gas chromatography--mass spectrometry]. [Link]

  • Agilent. Determination of Beta-Blockers in Urine Using Supercritical Fluid Chromatography and Mass Spectrometry. [Link]

  • ScienceDirect. Chiral Drug Separation. [Link]

  • ResearchGate. A quantitative determination of penbutolol and its metabolite in plasma by liquid chromatography tandem mass and its application to pharmacokinetic studies | Request PDF. [Link]

  • PubMed. Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase. [Link]

  • YouTube. Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. [Link]

  • MDPI. Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. [Link]

Sources

Troubleshooting

Cell viability issues with high concentrations of (S)-Penbutolol

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals encountering cell viability issues when using high concentrations of (S)-Penbutolol in in vitro experi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering cell viability issues when using high concentrations of (S)-Penbutolol in in vitro experimental models. (S)-Penbutolol is a non-selective beta-adrenergic receptor antagonist with partial agonist activity, also exhibiting antagonistic effects at 5-HT1A and 5-HT1B serotonin receptors.[1] While its pharmacological effects at clinical concentrations are well-documented, supra-pharmacological doses used in research settings can lead to unexpected cytotoxicity. This guide provides a structured approach to troubleshooting these issues, grounded in scientific principles and established experimental protocols.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems observed during experimentation.

Q1: I'm observing a sharp decrease in cell viability at high concentrations of (S)-Penbutolol that doesn't seem to align with its known pharmacological activity. What could be the underlying cause?

A1: From On-Target Pharmacology to Off-Target Cytotoxicity

At high concentrations, the observed cell death is likely a result of off-target effects rather than an extension of (S)-Penbutolol's beta-blockade. While the therapeutic action of beta-blockers is receptor-mediated, at supra-pharmacological doses, these compounds can induce cytotoxicity through mechanisms independent of their primary targets.[2] It is a known phenomenon that cytotoxic drugs can induce apoptosis at lower concentrations and shift to necrotic cell death at higher concentrations.[3]

Several potential mechanisms could be at play:

  • Mitochondrial Dysfunction: Beta-blockers, particularly lipophilic ones, can interfere with mitochondrial function. This can include inhibition of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis or necrosis.[4][5]

  • Membrane Destabilization: High concentrations of amphiphilic drugs like beta-blockers can physically disrupt the integrity of the plasma membrane, leading to necrotic cell death.

  • Induction of Apoptosis: (S)-Penbutolol, similar to other non-selective beta-blockers like propranolol, may induce apoptosis through caspase-dependent pathways.[6] This is a programmed cell death pathway that, while detrimental to your cell culture, is mechanistically distinct from necrosis.

  • Drug Precipitation: (S)-Penbutolol has limited aqueous solubility. At high concentrations, it may precipitate out of the culture medium. These precipitates can cause physical stress to the cells or create a microenvironment of extremely high localized drug concentration, leading to cytotoxicity.

To begin troubleshooting, it's crucial to first characterize the mode of cell death.

Q2: How can I determine if the cell death I'm observing is due to apoptosis or necrosis?

A2: A Step-by-Step Experimental Approach to Differentiate Apoptosis and Necrosis

Distinguishing between apoptosis and necrosis is a critical first step in diagnosing the cause of cytotoxicity.[7] The following experimental workflow will allow you to systematically characterize the cell death mechanism.

Apoptosis vs Necrosis Workflow Workflow for Distinguishing Apoptosis and Necrosis start Observe Unexpected Cell Death with High [ (S)-Penbutolol ] exp1 Experiment 1: Annexin V & PI Staining (Flow Cytometry) start->exp1 exp2 Experiment 2: Caspase-3/7 Activity Assay (Plate Reader) start->exp2 exp3 Experiment 3: LDH Release Assay (Plate Reader) start->exp3 result1 Annexin V+/PI- → Early Apoptosis Annexin V+/PI+ → Late Apoptosis/Necrosis Annexin V-/PI+ → Necrosis exp1->result1 result2 Increased Caspase-3/7 Activity → Apoptosis exp2->result2 result3 Increased LDH Release → Necrosis exp3->result3 conclusion Synthesize Data: Determine Predominant Cell Death Pathway result1->conclusion result2->conclusion result3->conclusion

Caption: A workflow for characterizing the mode of cell death.

Part 2: Detailed Experimental Protocols

Experiment 1: Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of necrotic or late apoptotic cells where membrane integrity is lost.[8]

Protocol:

  • Cell Preparation:

    • Seed cells in a 6-well plate at a density that will not exceed 90% confluency at the time of the experiment.

    • Treat cells with a range of (S)-Penbutolol concentrations (including a vehicle control) for the desired time period.

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to preserve membrane integrity. For suspension cells, proceed to the next step.

    • Collect cells by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Wash cells once with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use appropriate single-stain controls for compensation.

    • Gate on the cell population based on forward and side scatter.

    • Analyze the fluorescence of the cells in the FITC and PI channels.

Data Interpretation:

Cell PopulationAnnexin V-FITCPropidium Iodide (PI)Interpretation
ViableNegativeNegativeHealthy cells
Early ApoptoticPositiveNegativeIntact membrane, externalized PS
Late Apoptotic/NecroticPositivePositiveLoss of membrane integrity
NecroticNegativePositivePrimary necrosis
Experiment 2: Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation can be measured using a substrate that becomes fluorescent or luminescent upon cleavage by these enzymes.[9]

Protocol (Luminescent Plate Reader Assay):

  • Cell Plating and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate.

    • Treat cells with (S)-Penbutolol as described previously. Include a positive control for apoptosis (e.g., staurosporine).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Interpretation: A significant increase in luminescence in (S)-Penbutolol-treated wells compared to the vehicle control indicates activation of caspase-3/7 and suggests an apoptotic mechanism.

Experiment 3: Lactate Dehydrogenase (LDH) Release Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[10]

Protocol (Colorimetric Plate Reader Assay):

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate and treat with (S)-Penbutolol. Include a positive control for necrosis (e.g., a lysis buffer provided with the kit).

  • Sample Collection:

    • After the treatment period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Assay Procedure:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a plate reader.

Data Interpretation: A significant increase in absorbance in the supernatant of (S)-Penbutolol-treated cells indicates LDH release and suggests a necrotic mode of cell death.

Part 3: Frequently Asked Questions (FAQs)

Q: My cell viability results with (S)-Penbutolol are inconsistent between experiments. What could be the cause?

A: Inconsistent results are often multifactorial. Consider the following:

  • Drug Solubility and Stability: As (S)-Penbutolol has poor aqueous solubility, ensure your stock solution is fully dissolved and vortexed before each use. Inconsistent dissolution can lead to variable effective concentrations. Consider performing a solubility test of (S)-Penbutolol in your specific cell culture medium.

  • Cell Passage Number and Health: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Always ensure your cells are healthy and in the exponential growth phase before starting an experiment.

  • Assay Timing: The kinetics of apoptosis and necrosis can vary. An early time point might primarily show apoptosis, while a later time point might show a shift to secondary necrosis. Perform a time-course experiment to identify the optimal endpoint.

Q: I see a precipitate in my culture wells at higher concentrations of (S)-Penbutolol. How does this affect my results?

A: Drug precipitation can significantly confound your results. The precipitate itself can be cytotoxic to cells through physical stress. Furthermore, it depletes the soluble, active drug from the medium, meaning the effective concentration is unknown and likely lower than the nominal concentration. It is crucial to work within the soluble range of (S)-Penbutolol in your culture medium. If high concentrations are necessary, consider using a solubilizing agent, but be sure to include a vehicle control with the solubilizer alone to account for any inherent toxicity.

Q: What is the known signaling pathway for (S)-Penbutolol, and how might high concentrations deviate from this?

A: The canonical signaling pathway for (S)-Penbutolol involves competitive antagonism of beta-1 and beta-2 adrenergic receptors, leading to a decrease in intracellular cyclic AMP (cAMP).

S-Penbutolol Pathway Canonical Signaling Pathway of (S)-Penbutolol cluster_membrane Cell Membrane beta_receptor β1/β2-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to catecholamine Catecholamines (e.g., Epinephrine) catecholamine->beta_receptor Activates penbutolol (S)-Penbutolol penbutolol->beta_receptor Blocks atp ATP pka Protein Kinase A (PKA) camp->pka Activates cellular_response Physiological Response (e.g., increased heart rate) pka->cellular_response Phosphorylates targets leading to

Caption: Canonical signaling pathway of (S)-Penbutolol.

At high concentrations, (S)-Penbutolol may engage in off-target activities that bypass this pathway and directly induce cytotoxicity, for instance, by disrupting mitochondrial membrane potential.

References

  • (S)-Penbutolol. PubChem. [Link]

  • Propranolol suppresses the proliferation and induces the apoptosis of liver cancer cells. Spandidos Publications. [Link]

  • [On the pharmacology of the beta-receptor blocker penbutolol (author's transl)]. PubMed. [Link]

  • Methods for distinguishing apoptotic from necrotic cells and measuring their clearance. PubMed. [Link]

  • Mitochondrial Disorder Aggravated by Metoprolol. PMC. [Link]

  • Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro. ResearchGate. [Link]

  • The impact of cellular environment on in vitro drug screening. PMC. [Link]

  • In Vitro Sensitivity of Leukemia Cells to Propranolol. PMC. [Link]

  • Necrotic Effect versus Apoptotic Nature of Camptothecin in Human Cervical Cancer Cells. Avicenna Journal of Medical Biotechnology. [Link]

  • Cell culture media impact on drug product solution stability. ResearchGate. [Link]

  • (PDF) Design of optimal concentrations for in vitro cytotoxicity experiments. ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Toxicity of Atenolol and Propranolol on Rat Heart Mitochondria. MDPI. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

Sources

Optimization

Technical Support Center: Navigating the Complex Pharmacology of (S)-Penbutolol

Welcome to the technical support center for researchers investigating (S)-Penbutolol. This guide is designed to provide expert insights and practical troubleshooting advice for the common and often perplexing experimenta...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating (S)-Penbutolol. This guide is designed to provide expert insights and practical troubleshooting advice for the common and often perplexing experimental outcomes observed with this compound. (S)-Penbutolol, a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA), presents a unique pharmacological profile that can lead to apparently conflicting data depending on the experimental context.[1][2][3][4] This resource will help you understand the nuances of (S)-Penbutolol's mechanism of action and guide you in designing robust experiments and interpreting your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What is (S)-Penbutolol and why is its pharmacology considered complex?

(S)-Penbutolol is the biologically active enantiomer of Penbutolol, a non-selective beta-blocker used in the treatment of hypertension.[1][3][5] Its complexity arises from a combination of pharmacological properties:

  • Non-selective β-adrenergic receptor antagonism: It blocks both β1- and β2-adrenergic receptors.[1][3]

  • Intrinsic Sympathomimetic Activity (ISA): (S)-Penbutolol is a partial agonist at β-adrenergic receptors.[1][2] This means that in the absence of a full agonist (like isoproterenol), it can weakly activate the receptor, while in the presence of a full agonist, it acts as an antagonist by competing for the binding site.

  • 5-HT1A Receptor Antagonism: It exhibits high binding affinity for serotonin 5-HT1A receptors, where it acts as an antagonist.[6][7] This off-target activity can sometimes confound results, depending on the experimental system.

This multifaceted nature means that the observed effect of (S)-Penbutolol can vary significantly based on the specific assay, cell type, and experimental conditions.

Q2: Can (S)-Penbutolol be both an agonist and an antagonist?

Yes, this is the hallmark of a partial agonist. The dual activity can be a significant source of confusion.

  • As an agonist: In a system with low to no endogenous catecholamines, (S)-Penbutolol can elicit a partial response, for instance, a modest increase in intracellular cAMP levels.[1]

  • As an antagonist: In the presence of a potent agonist like isoproterenol, (S)-Penbutolol will compete for receptor binding and reduce the maximal effect of the full agonist.

The following diagram illustrates this concept:

cluster_0 Low Endogenous Agonist cluster_1 High Endogenous/Exogenous Agonist S_Penbutolol_1 (S)-Penbutolol Receptor_1 β-Adrenergic Receptor S_Penbutolol_1->Receptor_1 Partial_Activation Partial Activation (e.g., low cAMP increase) Receptor_1->Partial_Activation S_Penbutolol_2 (S)-Penbutolol Receptor_2 β-Adrenergic Receptor S_Penbutolol_2->Receptor_2 Full_Agonist Full Agonist (e.g., Isoproterenol) Full_Agonist->Receptor_2 Competes with Blocked_Activation Blocked Activation (Antagonism) Receptor_2->Blocked_Activation

Caption: Dual role of (S)-Penbutolol as a partial agonist.

Q3: Does the choice of cell line matter when studying (S)-Penbutolol?

Absolutely. The cellular context is critical and can dramatically alter your results. Key factors to consider include:

  • Receptor Density: The number of β-adrenergic receptors on the cell surface can influence the perceived efficacy of a partial agonist.[8] High receptor expression systems may amplify the agonistic effects of (S)-Penbutolol.

  • G-protein Coupling Efficiency: The specific G-protein subtypes (e.g., Gαs, Gαi) and their coupling efficiency to the β-receptors in your chosen cell line will dictate the downstream signaling output.

  • Endogenous Receptor Expression: Be aware of the endogenous expression levels of β1, β2, and 5-HT1A receptors in your cell line, as this will affect the interpretation of your data.

Troubleshooting Guides

Issue 1: Inconsistent β-Adrenergic Receptor Binding Affinity (Ki) for (S)-Penbutolol

Question: "My radioligand binding assays are yielding variable Ki values for (S)-Penbutolol against β-adrenergic receptors. Why is this happening and how can I get consistent results?"

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
High Protein Binding (S)-Penbutolol is known to have high plasma protein binding (around 99%).[9] If your assay buffer contains serum or albumin, the free concentration of the drug available to bind to the receptor will be significantly lower, leading to an artificially high apparent Ki value.[9][10]1. Use a protein-free assay buffer whenever possible.2. If protein is necessary for cell viability, quantify the free fraction of (S)-Penbutolol under your specific assay conditions.3. Maintain consistent protein concentrations across all experiments.
Active Metabolites (S)-Penbutolol is metabolized in the liver, and some metabolites, like 4-hydroxy-penbutolol, are also active.[9][11] If studying the compound in an in vivo or primary cell culture system that can metabolize the drug, these active metabolites can compete for binding and affect the apparent affinity.1. Use a cell line with low metabolic activity (e.g., HEK293, CHO) for initial binding studies.2. If metabolism is suspected, use LC-MS/MS to identify and quantify the parent compound and its major metabolites in your system.
Assay Temperature and Incubation Time Binding kinetics (association and dissociation rates) are temperature-dependent. Insufficient incubation time may not allow the binding to reach equilibrium, leading to inaccurate Ki determination.1. Optimize incubation time by performing a time-course experiment to determine when equilibrium is reached.2. Maintain a consistent and controlled temperature throughout the assay.

Experimental Protocol: Standard Radioligand Competition Binding Assay

  • Cell Membrane Preparation:

    • Culture cells expressing the target β-adrenergic receptor (e.g., HEK293-β2AR) to confluency.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol for non-selective β-AR binding).

    • Add increasing concentrations of unlabeled (S)-Penbutolol.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at a defined temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of (S)-Penbutolol.

    • Fit the data to a one-site competition binding equation using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Prepare Cell Membranes Assay_Setup Set up competition assay: - Radioligand - (S)-Penbutolol - Membranes Start->Assay_Setup Incubate Incubate to Equilibrium Assay_Setup->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Caption: Workflow for a radioligand competition binding assay.

Issue 2: Conflicting Results in Adenylyl Cyclase (cAMP) Activity Assays

Question: "In my cAMP accumulation assays, sometimes (S)-Penbutolol shows a slight increase in cAMP, but other times it acts as a potent inhibitor of isoproterenol-stimulated cAMP production. How can I resolve these conflicting results?"

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Partial Agonism (ISA) This is the most likely cause. In the absence of other stimuli, (S)-Penbutolol's partial agonism can weakly activate adenylyl cyclase, leading to a small increase in cAMP.[1] In the presence of a strong agonist like isoproterenol, it acts as a competitive antagonist, inhibiting the much larger cAMP response.1. Run two separate experimental arms: a) (S)-Penbutolol alone (agonist mode) to measure its intrinsic activity. b) (S)-Penbutolol in the presence of a fixed concentration of isoproterenol (antagonist mode) to measure its inhibitory potency.2. Use a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and amplify the signal, which is especially important for detecting weak partial agonism.[12]
Cell Density and Stimulation Time High cell density can lead to a desensitization of the GPCR signaling pathway, while insufficient stimulation time may not capture the full response, especially for slow-acting compounds.[12]1. Optimize cell density by testing a range of cell numbers to find the optimal assay window.[12]2. Perform a time-course experiment for both agonist and antagonist modes to ensure you are measuring at the peak of the response.[12]
Assay-dependent Artifacts Different cAMP assay technologies (e.g., HTRF, ELISA, AlphaScreen) have varying sensitivities and can be prone to different types of interference.1. Validate your findings with an alternative cAMP detection method to rule out assay-specific artifacts.2. Consult the assay kit's technical manual for known interfering compounds.

Experimental Protocol: cAMP Accumulation Assay (HTRF)

  • Cell Seeding:

    • Seed cells (e.g., CHO-K1 expressing β1-AR) into a 384-well plate at the optimized density.

    • Incubate overnight to allow for cell attachment.

  • Agonist Mode:

    • Aspirate the culture medium and add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

    • Add increasing concentrations of (S)-Penbutolol.

    • Incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate cells with increasing concentrations of (S)-Penbutolol for a short period (e.g., 15 minutes).

    • Add a fixed concentration of isoproterenol (typically the EC80) to all wells (except the negative control).

    • Incubate for the optimized stimulation time.

  • cAMP Detection (HTRF):

    • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Incubate as per the manufacturer's instructions.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • For agonist mode, plot cAMP concentration vs. log[(S)-Penbutolol] to determine Emax and EC50.

    • For antagonist mode, plot the response vs. log[(S)-Penbutolol] to determine IC50 and calculate the pA2 value.

Issue 3: Variable β-Arrestin Recruitment Observed

Question: "I am not observing consistent β-arrestin recruitment with (S)-Penbutolol. Some literature suggests beta-blockers can induce arrestin signaling, but my results are ambiguous."

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Biased Ligand Effects Ligands can stabilize different receptor conformations, leading to preferential activation of certain downstream pathways (e.g., G-protein signaling over β-arrestin recruitment).[13] Many β-agonists show a strong bias towards Gαs activation relative to β-arrestin recruitment.[13] (S)-Penbutolol, as a partial agonist, may be a very weak recruiter of β-arrestin.1. Use a highly sensitive β-arrestin recruitment assay , such as a split-luciferase or BRET-based assay, which are more sensitive than some fluorescence-based methods.[13][14][15]2. Compare the potency and efficacy of (S)-Penbutolol for both cAMP production and β-arrestin recruitment in the same cell system to quantify any potential bias.
β-Arrestin Isoform Specificity Cells express two isoforms of β-arrestin (β-arrestin 1 and β-arrestin 2), and some ligands may show preferential recruitment of one isoform over the other.[16]1. Use an assay that can distinguish between β-arrestin 1 and β-arrestin 2 recruitment if possible.[16]2. If using a system that only measures one, be aware that you may be missing part of the story.
Receptor Downregulation vs. Arrestin Recruitment Prolonged exposure to some beta-blockers can lead to changes in receptor density (upregulation or downregulation), which can complicate the interpretation of arrestin recruitment assays.[8][17][18]1. Keep incubation times as short as possible to measure acute recruitment events.2. Check for changes in receptor expression levels via flow cytometry or western blotting after prolonged treatment with (S)-Penbutolol.

Experimental Protocol: β-Arrestin Recruitment Assay (Split-Luciferase Complementation)

  • Cell Transfection:

    • Co-transfect HEK293 cells with three plasmids:

      • β2-AR fused to the N-terminal fragment of luciferase.

      • β-arrestin-2 fused to the C-terminal fragment of luciferase.

      • A control plasmid (e.g., GFP) to monitor transfection efficiency.

  • Cell Seeding and Stimulation:

    • Seed the transfected cells into a white, opaque 96-well plate.

    • After 24-48 hours, replace the medium with assay buffer.

    • Add increasing concentrations of (S)-Penbutolol or a positive control agonist (e.g., isoproterenol).

    • Incubate at 37°C for a time determined by a kinetic optimization experiment (typically 5-60 minutes).

  • Luminescence Detection:

    • Add the luciferase substrate (e.g., coelenterazine).

    • Immediately measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the response of a saturating concentration of the positive control agonist.

    • Plot the normalized response against the log concentration of (S)-Penbutolol to generate a dose-response curve and determine EC50 and Emax values.

Transfect Co-transfect cells with β2-AR-NLuc and β-arrestin-CLuc Seed Seed cells in 96-well plate Transfect->Seed Stimulate Stimulate with (S)-Penbutolol Seed->Stimulate Add_Substrate Add Luciferase Substrate Stimulate->Add_Substrate Measure Measure Luminescence Add_Substrate->Measure Analyze Data Analysis (EC50, Emax) Measure->Analyze

Caption: Workflow for a β-arrestin split-luciferase assay.

By understanding the unique pharmacological properties of (S)-Penbutolol and carefully controlling your experimental conditions, you can successfully navigate the complexities of its behavior and generate clear, reproducible, and insightful data.

References

  • Benchchem.
  • Wikipedia. Penbutolol. [Link]

  • Brixius, K., et al. Pharmacology of beta-blockers: classical aspects and recent developments. PubMed. [Link]

  • Hansen Troøyen, S., et al. (2022). Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. ResearchGate. [Link]

  • Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. [Link]

  • Stoeber, M., et al. (2023). Comparison of different arrestin recruitment assays. (a) β-arrestin-2... ResearchGate. [Link]

  • Zimmerman, B., et al. (2019). Methods to Monitor the Trafficking of β-Arrestin/G Protein-Coupled Receptor Complexes Using Enhanced Bystander BRET. PubMed. [Link]

  • PubChem. Penbutolol. [Link]

  • Perino, A., et al. (2014). β-blockers do not affect cell surface β-adrenergic receptor (β2-AR)... ResearchGate. [Link]

  • Hoffmann, C., et al. (2020). Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands. Molecular Pharmacology. [Link]

  • Hansen Troøyen, S., et al. (2022). Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. MDPI. [Link]

  • Soethoudt, M., et al. (2017). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. ResearchGate. [Link]

  • Frishman, W. H., & Covey, S. (1990). Penbutolol and carteolol: two new beta-adrenergic blockers with partial agonism. Journal of Clinical Pharmacology. [Link]

  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. [Link]

  • Wellstein, A., et al. (1985). Penbutolol: beta-adrenoceptor interaction and the time course of plasma concentrations explain its prolonged duration of action in man. European Journal of Clinical Pharmacology. [Link]

  • Hughes, R. J., Mahan, L. C., & Insel, P. A. (1988). Certain beta-blockers can decrease beta-adrenergic receptor number: II. Down-regulation of receptor number by alprenolol and propranolol in cultured lymphoma and muscle cells. Circulation Research. [Link]

  • Pawłowski, M., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Penbutolol. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Martínez Jordá, R., et al. (1990). Decrease in penbutolol central response as a cause of changes in its serum protein binding. Journal of Pharmacy and Pharmacology. [Link]

  • Schlanz, K. D., & Thomas, R. L. (1990). Penbutolol: a new beta-adrenergic blocking agent. DICP: The Annals of Pharmacotherapy. [Link]

  • Fushishita, Y., et al. (2022). Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential. Frontiers in Pharmacology. [Link]

  • Fernández-Dueñas, V., et al. (2020). Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain. International Journal of Molecular Sciences. [Link]

  • LubioScience. (2025). GPCRs: Structure, Function, and Challenges for Research. [Link]

  • Taylor & Francis Online. Penbutolol – Knowledge and References. [Link]

  • Sánchez, C., et al. (1996). The antiaggressive potency of (-)-penbutolol involves both 5-HT1A and 5-HT1B receptors and beta-adrenoceptors. European Journal of Pharmacology. [Link]

  • Bitterman, J. L., et al. (2013). Pharmacological Distinction between Soluble and Transmembrane Adenylyl Cyclases. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Spahn, H., et al. (1988). Pharmacokinetics of penbutolol and its metabolites in renal insufficiency. European Journal of Clinical Pharmacology. [Link]

  • Naqvi, A., et al. (2022). The Impact of Beta Blockers on Survival in Cancer Patients: A Systematic Review and Meta-Analysis. MDPI. [Link]

  • Willoughby, D., & Cooper, D. M. F. (2017). Adenylyl cyclase signalling complexes - Pharmacological challenges and opportunities. Pharmacology & Therapeutics. [Link]

  • Umemura, S., et al. (1985). Defective Renal Adenylate Cyclase Response to Prostaglandin E2 in Spontaneously Hypertensive Rats. Journal of Hypertension. [Link]

  • Calvo, R., et al. (1992). Decrease in penbutolol protein binding as a consequence of treatment with some alkylating agents. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Teti, A., et al. (1989). Effects of Beta-Adrenergic Blockade in an Osteoblast-Like Cell Line. Journal of Bone and Mineral Research. [Link]

  • Brust, T. F., et al. (2017). Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • RJPT SimLab. List of Experiments. [Link]

  • Liyanage, I. K., et al. (2017). Addition of Propranolol in Resistant Arterial hypertension Treatment (APROPRIATE study): study protocol for a randomized double-blind placebo-controlled trial. BMC Cardiovascular Disorders. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative In Vivo Validation Guide to (S)-Penbutolol Hydrochloride's Cardiovascular Effects

For researchers and drug development professionals, rigorous in vivo validation is the crucible where a compound's therapeutic potential is truly tested. This guide provides a comprehensive framework for the in vivo char...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, rigorous in vivo validation is the crucible where a compound's therapeutic potential is truly tested. This guide provides a comprehensive framework for the in vivo characterization of (S)-Penbutolol Hydrochloride, a non-selective beta-adrenergic antagonist. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental design, ensuring a self-validating study that generates robust and publishable data. We will objectively compare (S)-Penbutolol's performance against a carefully selected panel of alternative beta-blockers, providing the nuanced understanding required for advanced drug development.

(S)-Penbutolol is a non-selective beta-blocker, meaning it antagonizes both beta-1 and beta-2 adrenergic receptors.[1][2] It also possesses some intrinsic sympathomimetic activity (ISA), acting as a partial agonist at these receptors.[1][2] This unique characteristic may translate to a less pronounced decrease in resting heart rate compared to beta-blockers lacking ISA.[3] The (S)-enantiomer of penbutolol is reported to be significantly more active than its (R)-(+)-counterpart.[4]

The In Vivo Experimental Framework: A Rationale-Driven Approach

The primary objective of this in vivo validation is to quantify the beta-adrenergic blocking effects of (S)-Penbutolol on key cardiovascular parameters and to compare these effects with those of other beta-blockers with distinct receptor selectivity profiles. Our chosen model is the anesthetized rat, a well-established model for cardiovascular research that allows for precise physiological measurements.[5][6]

Experimental Workflow

The following diagram outlines the key phases of the in vivo validation protocol.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experimental Protocol cluster_post_experiment Post-Experiment A Animal Acclimatization (7 days) B Surgical Preparation (Anesthesia, Catheterization) A->B Surgical Readiness C Baseline Hemodynamic Recording B->C Stabilization Period D Isoproterenol Challenge (Pre-drug) C->D Establish Baseline Response E Test Article Administration ((S)-Penbutolol or Comparator) D->E Treatment F Isoproterenol Challenge (Post-drug) E->F Assess Blockade G Data Acquisition & Analysis F->G Quantify Effects H Euthanasia & Tissue Collection G->H Ethical Endpoint

Caption: A stepwise workflow for the in vivo validation of beta-blocker activity.

Comparative Agents: Highlighting the Nuances of Beta-Blockade

To provide a comprehensive comparison, we will evaluate (S)-Penbutolol against three beta-blockers with distinct pharmacological profiles:

  • Propranolol: A non-selective beta-blocker without ISA, serving as a direct comparator for non-selective beta-blockade.[7]

  • Metoprolol: A cardioselective (beta-1 selective) beta-blocker, which will help to delineate the effects of beta-2 blockade.[8][9]

  • Carvedilol: A non-selective beta-blocker with additional alpha-1 blocking properties, which provides insights into vasodilatory effects.[10][11]

Detailed Experimental Protocols

Animal Model and Surgical Preparation
  • Animal Model: Male Wistar rats (250-300g) will be used. This strain is widely used in cardiovascular pharmacology.[6] Animals should be acclimatized for at least one week prior to the experiment.

  • Anesthesia: Anesthesia will be induced with an appropriate agent (e.g., sodium pentobarbital). The depth of anesthesia should be monitored regularly to ensure a stable plane of anesthesia throughout the experiment.

  • Catheterization:

    • The right carotid artery will be catheterized for continuous monitoring of arterial blood pressure.

    • The left jugular vein will be catheterized for the administration of drugs.

    • A catheter can be advanced into the left ventricle via the right carotid artery for the measurement of left ventricular pressure and its first derivative (dP/dt), an index of myocardial contractility.[5]

Hemodynamic Measurements and Drug Administration
  • Baseline Recordings: Following a stabilization period after surgery, baseline hemodynamic parameters including heart rate (HR), mean arterial pressure (MAP), and left ventricular dP/dt_max will be recorded continuously.

  • Isoproterenol Challenge (Pre-drug): To establish the baseline beta-adrenergic response, a dose-response curve to the non-selective beta-agonist isoproterenol will be generated. Isoproterenol will be infused at increasing doses, and the changes in HR and MAP will be recorded. This step is crucial for quantifying the degree of beta-blockade.[12]

  • Test Article Administration: (S)-Penbutolol Hydrochloride or one of the comparator drugs will be administered intravenously at a predetermined dose.

  • Isoproterenol Challenge (Post-drug): After a suitable time for the drug to take effect, the isoproterenol dose-response curve will be repeated. The rightward shift in the dose-response curve provides a quantitative measure of the beta-blocking potency of the test article.[13]

Signaling Pathway of Beta-Adrenergic Antagonism

The therapeutic effects of (S)-Penbutolol and other beta-blockers stem from their ability to block the binding of endogenous catecholamines (epinephrine and norepinephrine) to beta-adrenergic receptors. This interruption of the signaling cascade has profound effects on the cardiovascular system.

signaling_pathway cluster_catecholamines Catecholamines cluster_receptor Beta-Adrenergic Receptor cluster_downstream Downstream Signaling cluster_effects Cardiovascular Effects Epi Epinephrine BetaReceptor Beta-1 / Beta-2 Receptor Epi->BetaReceptor Bind and Activate Norepi Norepinephrine Norepi->BetaReceptor Bind and Activate GProtein Gs Protein Activation BetaReceptor->GProtein AC Adenylyl Cyclase Activation GProtein->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Ca Increased Intracellular Ca2+ PKA->Ca HR Increased Heart Rate Ca->HR Contractility Increased Contractility Ca->Contractility Blocker (S)-Penbutolol (Antagonist) Blocker->BetaReceptor Blocks Binding

Caption: Mechanism of beta-adrenergic receptor antagonism by (S)-Penbutolol.

Comparative Performance Data

The following table summarizes the expected outcomes from the in vivo experiments, based on the known pharmacological properties of the test agents.

Parameter(S)-Penbutolol HydrochloridePropranololMetoprololCarvedilol
Receptor Selectivity Non-selective (β1 & β2)[1][2]Non-selective (β1 & β2)[7]Selective (β1)[8][9]Non-selective (β1 & β2) + α1 blockade[10][11]
Intrinsic Sympathomimetic Activity (ISA) Present (Partial Agonist)[1][2]Absent[7]Absent[8]Absent[10]
Effect on Resting Heart Rate Moderate DecreaseSignificant DecreaseSignificant DecreaseModerate Decrease (due to vasodilation)
Effect on Isoproterenol-induced Tachycardia Significant AntagonismSignificant AntagonismSignificant AntagonismSignificant Antagonism
Effect on Blood Pressure DecreaseDecreaseDecreaseSignificant Decrease (due to β and α1 blockade)
Potential for Bronchoconstriction HighHighLow (at therapeutic doses)High

Trustworthiness: A Self-Validating System

The experimental design incorporates several features to ensure the trustworthiness of the data:

  • Positive Control: Isoproterenol serves as a positive control, confirming the responsiveness of the beta-adrenergic system in each animal.

  • Dose-Response Curves: Generating full dose-response curves for isoproterenol before and after drug administration allows for a quantitative assessment of antagonist potency (pA2 analysis), which is more robust than single-dose comparisons.

  • Comparator Groups: The inclusion of well-characterized beta-blockers provides internal validation and allows for the contextualization of (S)-Penbutolol's effects.

  • Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups, and the investigator analyzing the data should be blinded to the treatment allocation.

Conclusion

This guide provides a comprehensive and rationale-driven framework for the in vivo validation of (S)-Penbutolol Hydrochloride. By employing a robust experimental design, including carefully selected comparators and quantitative endpoints, researchers can generate high-quality, reliable data that accurately characterizes the pharmacological profile of this compound. The emphasis on understanding the "why" behind each experimental step ensures that the resulting data is not only scientifically sound but also readily interpretable in the context of drug development.

References

  • Vertex AI Search. (2025). Is metoprolol (beta-1 blocker) more selective than sotalol (nonselective beta-blocker)?
  • PubMed. (n.d.). Carvedilol, a novel vasodilating beta-blocker with the potential for cardiovascular organ protection.
  • PubMed. (n.d.). and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol.
  • NIH. (n.d.). Predicting in vivo cardiovascular properties of β-blockers from cellular assays.
  • Grokipedia. (2026). Penbutolol.
  • PubMed. (n.d.). Alpha 1-blocking properties of carvedilol during acute and chronic administration.
  • PubChem. (n.d.). Penbutolol | C18H29NO2 | CID 37464.
  • Dr.Oracle. (2025). What is the mechanism of action of metoprolol (beta-1 selective adrenergic receptor blocker)?
  • GoodRx. (2023). How Does Carvedilol Work? All About Its Mechanism of Action.
  • PMC - NIH. (n.d.). Effects of propranolol treatment on left ventricular function and intracellular calcium regulation in rats with postinfarction heart failure.
  • Medscape. (2002). Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant.
  • Pixorize. (n.d.). Combined Alpha-Beta Blockers (Carvedilol, Labetalol) Mnemonic for USMLE.
  • MIMS Philippines. (n.d.). Penbutolol: Uses, Dosage, Side Effects and More.
  • MDPI. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry.
  • Unknown Source. (n.d.). Effects of propranolol on myocardial performance during acute normovolemic hemodilution.
  • Benchchem. (2025). Application Notes and Protocols for In Vivo Experimental Design Using Brefonalol.
  • Wikipedia. (n.d.). Penbutolol.
  • PubMed. (n.d.). [On the pharmacology of the beta-receptor blocker penbutolol (author's transl)].
  • PubMed. (1984). The comparative beta-adrenoceptor blocking effects of penbutolol, atenolol and sustained-release metoprolol in healthy volunteers.
  • PubChem - NIH. (n.d.). Penbutolol Action Pathway.
  • PMC - NIH. (n.d.). β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease.
  • ResearchGate. (2025). A comparison of the β1-selectivity of three β1-selective β-blockers | Request PDF.
  • ResearchGate. (2009). β-Receptor Selectivity of Carvedilol and Metoprolol Succinate in Patients with Heart Failure (SELECT Trial): A Randomized Dose-Ranging Trial.
  • LiverTox - NCBI Bookshelf - NIH. (2017). Penbutolol.
  • BioLINCC. (1999).
  • PubMed. (n.d.). Effect of Propranolol in Patients With Myocardial Infarction and Ventricular Arrhythmia.
  • PubMed. (n.d.). Comparison of bisoprolol with other beta-adrenoceptor blocking drugs.
  • PNAS. (n.d.). Cardiac βARK1 inhibition prolongs survival and augments β blocker therapy in a mouse model of severe heart failure.
  • ResearchGate. (1980).
  • Journal of Pharmacology, Genetics and Molecular Biology. (n.d.). View of Comparative Study of Beta-Blockers On Cardiac Function.
  • PMC - NIH. (n.d.). Comparative beta-adrenoceptor blocking effects and pharmacokinetics of penbutolol and propranolol in man.
  • Revista Española de Cardiología. (2019). Role of Beta-blockers in Cardiovascular Disease in 2019.
  • PubMed. (n.d.). The in vivo effect of propranolol on cerebral perfusion and hypoxia after traumatic brain injury.
  • Unknown Source. (n.d.). Pharmacokinetic Comparison of Pindolol With Other Beta-Adrenoceptor-Blocking Agents.
  • PMC - NIH. (n.d.). Haemodynamic dose-response effects of i.v. penbutolol in angina pectoris.
  • accessdata.fda.gov. (n.d.). levatol® tablets 20 mg.
  • Taylor & Francis. (n.d.). Penbutolol – Knowledge and References.
  • MDPI. (n.d.). Addressing Unmet Needs in Heart Failure with Preserved Ejection Fraction: Multi-Omics Approaches to Therapeutic Discovery.
  • PubMed. (2023). Association of Beta-Blocker Therapy With Cardiovascular Outcomes in Patients With Stable Ischemic Heart Disease.
  • PMC - PubMed Central. (n.d.). The Real Role of β-Blockers in Daily Cardiovascular Therapy.
  • Assay Guidance Manual - NCBI Bookshelf. (2012). In Vivo Assay Guidelines.
  • ClinicalTrials.gov. (n.d.). Beta-blocker Administration for Cardiomyocyte Division.
  • PubMed. (1981). Beta Blocker Heart Attack Trial: design features.

Sources

Comparative

A Comparative Guide for Researchers: (S)-Penbutolol Hydrochloride vs. Propranolol in Preclinical Models

This guide provides an in-depth, objective comparison of (S)-Penbutolol Hydrochloride and Propranolol, two non-selective beta-adrenergic receptor antagonists, for use in research models. The content is structured to prov...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of (S)-Penbutolol Hydrochloride and Propranolol, two non-selective beta-adrenergic receptor antagonists, for use in research models. The content is structured to provide researchers, scientists, and drug development professionals with the necessary technical details and experimental context to make informed decisions for their study designs.

Introduction: Two Non-Selective Beta-Blockers with a Key Mechanistic Divergence

(S)-Penbutolol and Propranolol are both widely utilized tools in cardiovascular research, belonging to the class of non-selective beta-adrenergic receptor antagonists. They competitively block the binding of endogenous catecholamines like epinephrine and norepinephrine to both β1 and β2-adrenergic receptors.[1] Propranolol, a first-generation beta-blocker, acts as a pure antagonist, meaning it has little to no intrinsic sympathomimetic activity (ISA).[2] In contrast, (S)-Penbutolol is distinguished by its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), which allows it to weakly stimulate the receptor in the absence of a full agonist.[3][4] This fundamental difference in their interaction with the receptor leads to distinct pharmacological profiles and is a critical consideration for researchers when selecting a beta-blocker for a specific experimental model.

Molecular Mechanism of Action: A Tale of Full vs. Partial Antagonism

Both (S)-Penbutolol and Propranolol exert their primary effects by blocking β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). In their canonical signaling pathway, agonist binding to these receptors activates the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase, which in turn converts ATP to cyclic AMP (cAMP).[5] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate, contractility, and bronchodilation.[5]

Propranolol, as a pure antagonist, binds to the receptor and prevents agonist-induced Gs activation, thereby inhibiting the entire downstream signaling cascade. (S)-Penbutolol, on the other hand, as a partial agonist, can weakly activate the Gs protein and stimulate a submaximal level of cAMP production in the absence of a full agonist.[4] However, in the presence of a full agonist like isoproterenol, it acts as a competitive antagonist, blocking the more robust response.

cluster_membrane Cell Membrane β-AR β-Adrenergic Receptor Gs Gs β-AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Agonist Agonist Agonist->β-AR Binds & Activates Propranolol Propranolol Propranolol->β-AR Blocks (S)-Penbutolol (S)-Penbutolol (S)-Penbutolol->β-AR Blocks (Partial Agonist) ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Effects Downstream Effects PKA->Downstream Effects Phosphorylates

Figure 1: Beta-Adrenergic Receptor Signaling Pathway and Points of Intervention.

The partial agonism of (S)-Penbutolol is a critical differentiator. This intrinsic sympathomimetic activity (ISA) can be conceptualized as the drug having a dual role: it can provide a low level of receptor stimulation while simultaneously preventing overstimulation by endogenous catecholamines.

cluster_agonism Receptor Activity cluster_response Cellular Response Full Agonist Full Agonist (e.g., Isoproterenol) Maximal Maximal Response Full Agonist->Maximal Partial Agonist (S)-Penbutolol (Partial Agonist) Submaximal Submaximal Response Partial Agonist->Submaximal Antagonist Propranolol (Antagonist) Basal Basal Response Antagonist->Basal No Ligand Basal State No Ligand->Basal

Figure 2: Spectrum of Ligand Activity at the Beta-Adrenergic Receptor.

Comparative Pharmacology: A Data-Driven Analysis

Receptor Binding Affinity

Both compounds are non-selective, meaning they bind to both β1 and β2 adrenergic receptors. The following table summarizes their binding affinities (Ki values). Note: These values are compiled from different studies and should be interpreted with caution due to potential inter-laboratory variability in experimental conditions.

CompoundReceptorKi (nM)Source
(S)-Penbutolol β-AdrenoceptorIC50 = 0.74 µM (for R-isomer)[6]
5-HT1AKi = 11.6 nM (rat CA1)[7]
Propranolol β1-AdrenoceptorpKB = 8.6[8]
β2-AdrenoceptorpKB = 8.9[8]
β1-AdrenoceptorpKi = 8.65[9]
β2-AdrenoceptorpKi = 8.92[9]
Intrinsic Sympathomimetic Activity (ISA)

The degree of partial agonism is a key differentiator. Propranolol is considered to have no significant ISA.[10] (S)-Penbutolol, however, exhibits moderate ISA.

CompoundIntrinsic Sympathomimetic Activity (ISA)ModelSource
(S)-Penbutolol 12-18% of maximal sympathetic activityHealthy human volunteers[11]
Propranolol NoneStandard non-ISA drug[11]

This ISA means that (S)-Penbutolol may cause less of a decrease in resting heart rate and cardiac output compared to Propranolol, which can be a critical factor in certain experimental models, particularly those involving baseline cardiovascular depression.[4]

Downstream Signaling: Beyond cAMP

While the primary downstream effector of β-adrenergic signaling is PKA, other pathways, such as the ERK and Akt signaling cascades, can also be modulated. Propranolol has been shown to inhibit epinephrine-induced phosphorylation of ERK and can potentiate PMA-mediated Akt phosphorylation in certain cancer cell lines.[12] In models of burn injury, propranolol improves impaired hepatic Akt signaling.[7]

Direct comparative studies on the effects of (S)-Penbutolol on these pathways are limited. However, given its partial agonist nature, it is plausible that (S)-Penbutolol may have a less inhibitory or even a slightly stimulatory effect on these pathways at baseline compared to the pure antagonism of Propranolol. This is a key area for further investigation.

Off-Target Effects: Serotonin Receptor Affinity

Several beta-blockers, including (S)-Penbutolol, have shown affinity for serotonin (5-HT) receptors. (S)-Penbutolol is a high-affinity ligand at both pre- and postsynaptic 5-HT1A receptors in human and rat brains.[7][13] Propranolol has also been reported to have weak antagonistic effects at 5-HT1A and 5-HT1B receptors. This cross-reactivity should be considered in neurological and behavioral research models where serotonergic signaling is a key variable.

Comparison in Preclinical In-Vivo Models

Direct comparative studies in animal models provide valuable insights into the differential physiological effects of (S)-Penbutolol and Propranolol.

ModelParameters MeasuredKey FindingsSource
Spontaneously Hypertensive Rats Antihypertensive effectPenbutolol's antihypertensive effect is over 5 times stronger than Propranolol's.[4]
Anesthetized Dogs Myocardial infarct sizeBoth Propranolol and another beta-blocker, bevantolol, significantly reduced infarct size, while a compound without beta-blocking activity did not.[14]
Unanesthetized Dogs Atrioventricular conductionPropranolol had no effect on heart rate or atrioventricular conduction in resting dogs, while beta-blockers with ISA (like pindolol and oxprenolol) increased both.[15]
Puppies Cardiovascular functionPropranolol caused significant cardiovascular depression at doses beyond beta-blockade, an effect not seen with the cardioselective beta-blocker practolol.[16]
Conscious Dogs with Myocardial Ischemia Left ventricular function, coronary hemodynamicsBoth Propranolol and acebutolol reduced myocardial oxygen consumption and increased coronary flow to the ischemic area. Propranolol produced a greater reduction in heart rate and myocardial contractility.[17]

These studies highlight that while both drugs are effective beta-blockers, the presence of ISA in (S)-Penbutolol can lead to different hemodynamic profiles, particularly at rest. The greater potency of Penbutolol in some models is also a noteworthy consideration for dose selection.[4]

Experimental Protocols

Competitive Radioligand Binding Assay for Determining Ki

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., (S)-Penbutolol or Propranolol) for β1 and β2-adrenergic receptors.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing β-ARs Incubation Incubate membranes with [3H]DHA and varying concentrations of test compound Membrane_Prep->Incubation Reagent_Prep Prepare radioligand ([3H]DHA), competitors, and buffers Reagent_Prep->Incubation Filtration Separate bound from free radioligand by rapid filtration Incubation->Filtration Counting Quantify bound radioactivity using liquid scintillation counting Filtration->Counting IC50 Determine IC50 from competition curve Counting->IC50 Ki Calculate Ki using the Cheng-Prusoff equation IC50->Ki

Figure 3: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target beta-adrenergic receptor subtype in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in a suitable assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • A fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol, [3H]DHA).

    • Increasing concentrations of the unlabeled test compound ((S)-Penbutolol or Propranolol).

    • For determining non-specific binding, use a high concentration of a known beta-blocker (e.g., 1 µM Propranolol).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In-Vivo Hemodynamic Study in a Rat Model

This protocol outlines a method to compare the effects of (S)-Penbutolol and Propranolol on cardiovascular parameters in anesthetized rats.

cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_data Data Analysis Anesthesia Anesthetize rat Catheterization Catheterize femoral artery and vein for blood pressure monitoring and drug administration Anesthesia->Catheterization ECG Attach ECG electrodes Catheterization->ECG Baseline Record baseline hemodynamic parameters (BP, HR, ECG) ECG->Baseline Drug_Admin Administer vehicle, (S)-Penbutolol, or Propranolol intravenously Baseline->Drug_Admin Monitoring Continuously monitor and record hemodynamic parameters Drug_Admin->Monitoring Analysis Analyze changes from baseline for each parameter Monitoring->Analysis Comparison Statistically compare the effects of the two drugs Analysis->Comparison

Figure 4: Workflow for an In-Vivo Hemodynamic Study.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (or other suitable strain) with an appropriate anesthetic agent.

  • Surgical Instrumentation:

    • Catheterize the femoral artery with a pressure transducer-tipped catheter for continuous monitoring of arterial blood pressure.

    • Catheterize the femoral vein for intravenous drug administration.

    • Place subcutaneous electrodes for recording a lead II electrocardiogram (ECG) to determine heart rate and rhythm.

  • Stabilization: Allow the animal to stabilize for a period (e.g., 30 minutes) after surgery.

  • Baseline Recording: Record baseline values for mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate (HR) for a defined period (e.g., 15 minutes).

  • Drug Administration: Administer a bolus intravenous dose of either vehicle, (S)-Penbutolol Hydrochloride, or Propranolol Hydrochloride. Doses should be selected based on previously reported effective ranges.

  • Post-Dose Monitoring: Continuously record all hemodynamic parameters for a specified duration (e.g., 60-120 minutes) after drug administration.

  • Data Analysis: Calculate the change from baseline for MAP and HR at various time points post-dose. Use appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of (S)-Penbutolol and Propranolol to the vehicle control and to each other.

Preclinical Safety Profile

Both (S)-Penbutolol and Propranolol are generally well-tolerated in preclinical studies at therapeutic doses.[10][18] The primary safety concerns are extensions of their pharmacological effects, including bradycardia, hypotension, and potential bronchoconstriction (due to β2-receptor blockade).[18] Propranolol has been extensively studied and has a well-established safety profile.[19] Preclinical studies for regulatory submission (e.g., ICH S7A) would typically involve a core battery of safety pharmacology studies assessing effects on the central nervous, cardiovascular, and respiratory systems.

Conclusion and Researcher's Summary

The choice between (S)-Penbutolol Hydrochloride and Propranolol in a research setting should be driven by the specific scientific question being addressed.

  • Choose Propranolol when:

    • A complete blockade of β-adrenergic signaling is required.

    • The research aims to investigate the effects of pure β-adrenergic antagonism without any confounding sympathomimetic activity.

    • The model requires a well-characterized, first-generation beta-blocker as a reference compound.

  • Choose (S)-Penbutolol when:

    • The research aims to investigate the effects of a beta-blocker with intrinsic sympathomimetic activity.

    • The experimental model may be sensitive to excessive bradycardia or cardiac depression, and the partial agonism of (S)-Penbutolol could mitigate these effects.

    • A more potent antihypertensive effect, as seen in some preclinical models, is desired.[4]

Understanding the nuanced yet critical difference in the mechanism of action—pure antagonism versus partial agonism—is paramount for the robust design and accurate interpretation of preclinical research involving these two important pharmacological tools.

References

  • Intrinsic sympathomimetic activity of penbutolol. PubMed. [Link]

  • Propranolol: Uses, Dosage, Side Effects and More. MIMS Malaysia. [Link]

  • Protection of ischemic myocardium: comparison of effects of propranolol, bevantolol and N-dimethyl propranolol on infarct size following coronary artery occlusion in anesthetized dogs. PubMed. [Link]

  • Comparison of the effects of propranolol, pindolol, oxprenolol and acebutolol on atrioventricular conduction in unanaesthetized dogs. PubMed. [Link]

  • Inhibition of signaling downstream of beta-2 adrenoceptor by propranolol in prostate cancer cells. PMC. [Link]

  • Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium. PMC. [Link]

  • Comparative cardiovascular effects of propranolol and practolol in puppies. PubMed. [Link]

  • Comparative effects of propranolol, timolol and metoprolol on myocardial infarct size after experimental coronary artery occlusion. PubMed. [Link]

  • The effects of propranolol and acebutolol on left ventricular function and coronary haemodynamics in the conscious dog with myocardial ischaemia. PMC. [Link]

  • Propranolol inhibits PMA-induced phosphorylation of Erk, and... ResearchGate. [Link]

  • Propranolol Safety Profile in Children. ResearchGate. [Link]

  • Affinity of (+/-)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain. PubMed. [Link]

  • Propranolol. Wikipedia. [Link]

  • Preclinical Studies on Mechanisms Underlying the Protective Effects of Propranolol in Traumatic Brain Injury: A Systematic Review. ResearchGate. [Link]

  • Antihypertensive efficacy and tolerance of penbutolol: results of a co-operative study in 227 patients. PubMed. [Link]

  • Propranolol Improves Impaired Hepatic Phosphatidylinositol 3-Kinase/Akt Signaling after Burn Injury. PMC. [Link]

  • Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. [Link]

  • The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. PubMed. [Link]

  • The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. PMC. [Link]

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. [Link]

  • Penbutolol: a new beta-adrenergic blocking agent. PubMed. [Link]

  • Optical control of the β2-adrenergic receptor with opto-prop-2: A cis-active azobenzene analog of propranolol. NIH. [Link]

  • [On the pharmacology of the beta-receptor blocker penbutolol (author's transl)]. PubMed. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. [Link]

  • Non-clinical assessment of early phase clinical trials General aspects. AFMPS. [Link]

  • D-Propranolol Impairs EGFR Trafficking and Destabilizes Mutant p53 Counteracting AKT Signaling and Tumor Malignancy. MDPI. [Link]

  • Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. PMC. [Link]

  • No harmful effect of propranolol administered prior to fear memory extinction in rats and humans. PubMed Central. [Link]

  • Propranolol for Cardiovascular Disease. Recruiting Participants for Phase Phase 4 Clinical Trial 2026. [Link]

  • Comparative beta-adrenoceptor blocking effects and pharmacokinetics of penbutolol and propranolol in man. PubMed. [Link]

  • Comparative beta-adrenoceptor blocking effects and pharmacokinetics of penbutolol and propranolol in man. PMC. [Link]

Sources

Validation

A Comparative Guide to the Functional Activity of (S)-Penbutolol and (R)-Penbutolol

In the landscape of cardiovascular therapeutics, particularly within the class of beta-adrenergic receptor antagonists, the principle of stereochemistry plays a pivotal role in defining pharmacological activity. This gui...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cardiovascular therapeutics, particularly within the class of beta-adrenergic receptor antagonists, the principle of stereochemistry plays a pivotal role in defining pharmacological activity. This guide provides an in-depth comparison of the functional activities of the enantiomers of Penbutolol, (S)-Penbutolol and (R)-Penbutolol, for researchers, scientists, and drug development professionals. Penbutolol is a non-selective beta-blocker historically used in the management of hypertension.[1][2] It is known to possess intrinsic sympathomimetic activity (ISA), meaning it can act as a partial agonist at β-adrenergic receptors.[2][3][4][5]

The critical distinction between its stereoisomers, however, unveils a classic example of stereoselectivity in drug action, where one enantiomer is predominantly responsible for the therapeutic effect.

The Decisive Role of Chirality: (S)-Penbutolol as the Eutomer

Penbutolol possesses a single chiral center, giving rise to two enantiomers: (S)-(-)-Penbutolol and (R)-(+)-Penbutolol. In pharmacology, the more potent enantiomer is termed the "eutomer," while the less potent one is the "distomer." For Penbutolol, the beta-blocking activity overwhelmingly resides in the (S)-enantiomer.[6][7] In fact, (S)-Penbutolol has been reported to be 50 to 200 times more active in both in vitro and in vivo experiments compared to its (R)-counterpart.[6][8]

This significant difference in potency underscores the three-dimensional nature of drug-receptor interactions. The binding site of the β-adrenergic receptor is chiral, and thus, it preferentially accommodates the (S)-enantiomer, leading to a more stable and effective interaction.

Functional Assay Showdown: (S)-Penbutolol vs. (R)-Penbutolol

The functional differences between the two enantiomers can be elucidated through a series of in vitro and in vivo assays.

Beta-Adrenergic Receptor Binding and Antagonism

Radioligand binding assays are instrumental in determining the affinity of a compound for a receptor. In the context of Penbutolol, these assays would typically involve incubating cell membranes expressing β-adrenergic receptors with a radiolabeled ligand (e.g., ³H-dihydroalprenolol) and varying concentrations of the Penbutolol enantiomers. The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand is its IC50 value.

Functional assays measuring the downstream effects of receptor activation, such as cyclic AMP (cAMP) accumulation assays, further confirm the superior antagonist potency of the (S)-enantiomer. In these assays, a β-agonist like isoproterenol is used to stimulate cAMP production. The ability of the Penbutolol enantiomers to inhibit this stimulation is then quantified.

Table 1: Comparative Functional Activity of Penbutolol Enantiomers

Parameter (S)-Penbutolol (R)-Penbutolol Reference
Beta-Blocking Potency High (50-200x more active)Low to negligible[6][8]
Intrinsic Sympathomimetic Activity (ISA) PresentAbsent[6][8]
Primary Pharmacological Action β-adrenergic antagonistLocal anesthetic action[8]
Reported IC50 (β-adrenoceptor antagonist) Not explicitly found0.74 μM[9]

Note: The reported IC50 for (R)-Penbutolol appears contradictory to other sources stating it is nearly inactive.[8][9] This may reflect activity at very high concentrations or in a specific, non-clinically relevant assay.

Intrinsic Sympathomimetic Activity (ISA)

A key differentiator between the enantiomers is the presence of ISA in (S)-Penbutolol, a characteristic absent in the (R)-form.[6][8] This partial agonist activity means that (S)-Penbutolol can weakly activate the β-adrenergic receptor in the absence of a full agonist. This property can be advantageous clinically, as it may prevent profound bradycardia or other effects of excessive beta-blockade.

Experimental Methodologies: A Closer Look

To provide a practical understanding, below are outlines of common experimental protocols used to discern the functional activities of chiral compounds like Penbutolol.

Radioligand Binding Assay Workflow

G cluster_prep Sample Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing β-adrenergic receptors incubation Incubate membranes, radioligand, and Penbutolol enantiomers prep_membranes->incubation prep_ligand Prepare radiolabeled ligand (e.g., ³H-dihydroalprenolol) prep_ligand->incubation prep_enantiomers Prepare serial dilutions of (S)- and (R)-Penbutolol prep_enantiomers->incubation filtration Separate bound from free ligand via rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation competition_curve Generate competition binding curves scintillation->competition_curve ic50_ki Calculate IC50 and Ki values competition_curve->ic50_ki

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay Protocol
  • Cell Culture: Plate cells expressing the target β-adrenergic receptor subtype in a multi-well format.

  • Pre-incubation: Treat cells with various concentrations of (S)-Penbutolol or (R)-Penbutolol for a defined period.

  • Stimulation: Add a known concentration of a β-agonist (e.g., isoproterenol) to stimulate adenylyl cyclase and induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., ELISA, HTRF).

  • Data Analysis: Plot the cAMP concentration against the Penbutolol enantiomer concentration to determine the IC50 for the inhibition of agonist-stimulated cAMP production.

Signaling Pathway Context

The differential activity of the Penbutolol enantiomers can be visualized within the canonical β-adrenergic signaling pathway.

G cluster_membrane Cell Membrane beta_receptor β-Adrenergic Receptor g_protein G Protein (Gs) beta_receptor->g_protein Activates s_pen (S)-Penbutolol s_pen->beta_receptor Strongly Blocks (Partial Agonist) r_pen (R)-Penbutolol r_pen->beta_receptor Weakly Blocks agonist Agonist (e.g., Isoproterenol) agonist->beta_receptor Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Caption: β-adrenergic receptor signaling pathway.

Discussion and Implications

The pronounced stereoselectivity of Penbutolol highlights a fundamental principle in pharmacology: the three-dimensional structure of a drug molecule is paramount to its biological activity. The therapeutic efficacy of Penbutolol as a beta-blocker is almost exclusively attributable to the (S)-enantiomer. The (R)-enantiomer, being largely inactive at the β-adrenergic receptor, can be considered isomeric ballast in a racemic mixture.

This has significant implications for drug development and clinical practice. The use of a single, active enantiomer (in this case, (S)-Penbutolol, which is how it was clinically applied) can offer a better therapeutic index by reducing the potential for off-target effects and metabolic burden associated with the inactive enantiomer.[6] While (R)-Penbutolol is reported to have local anesthetic properties, this is a distinct pharmacological action from its beta-blocking capability and is generally not the therapeutic goal.[8]

Conclusion

In functional assays, (S)-Penbutolol emerges as the potent, pharmacologically active enantiomer, exhibiting strong β-adrenergic antagonism and intrinsic sympathomimetic activity. In stark contrast, (R)-Penbutolol is significantly less active, with its contribution to the overall pharmacological profile of racemic Penbutolol being minimal in the context of beta-blockade. For researchers investigating β-adrenergic receptor pharmacology, it is imperative to consider the stereochemistry of ligands like Penbutolol, as the biological response is dictated by the specific enantiomer used.

References

  • Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. [Link]

  • Giertz, H., & Schliep, H. J. (1975). [The specificity of action of penbutolol and propranolol and their optical isomers]. Arzneimittel-Forschung, 25(10), 1578-1583. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Penbutolol. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Wikipedia. (2023). Penbutolol. [Link]

  • Sharma, C., & Mehta, V. (1977). Beta-2 adrenoceptor blocking activity of penbutolol and propranolol at very low doses. Clinical Pharmacology and Therapeutics, 21(6), 685-690. [Link]

  • Grokipedia. (2026). Penbutolol. [Link]

  • Sharma, C., & Mehta, V. (1977). Beta-2 adrenoceptor blocking activity of penbutolol and propranolol at very low doses. Clinical Pharmacology and Therapeutics, 21(6), 685-690. [Link]

  • Hsyu, P. H., & Giacomini, K. M. (1987). Pharmacokinetics and dynamics of penbutolol in humans: evidence for pathway-specific stereoselective clearance. Clinical Pharmacology and Therapeutics, 42(4), 449-455. [Link]

  • Lindner, W., & Leitner, A. (1985). [On the pharmacology of the beta-receptor blocker penbutolol (author's transl)]. Arzneimittel-Forschung, 35(1A), 148-153. [Link]

  • PubChem. Penbutolol. [Link]

  • Patočková, M., & Švec, F. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Applied Sciences, 9(4), 625. [Link]

  • Chapman University Digital Commons. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. [Link]

  • Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. [Link]

  • Fanali, S., & Chankvetadze, B. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(2), 463. [Link]

  • Srinivas, N. R., & Shyu, W. C. (1996). Pharmacokinetics of acebutolol enantiomers after intravenous administration of racemate in a rat model: a dosing range comparison. Chirality, 8(3), 263-269. [Link]

  • Heel, R. C., Brogden, R. N., Speight, T. M., & Avery, G. S. (1981). Penbutolol: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris. Drugs, 22(1), 1-25. [Link]

  • Kesselheim, A. S., Gagne, J. J., & Franklin, J. M. (2021). Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review. JAMA Network Open, 4(5), e218097. [Link]

  • Frishman, W. H., & Covey, S. (1990). Penbutolol and carteolol: two new beta-adrenergic blockers with partial agonism. Journal of Clinical Pharmacology, 30(5), 412-421. [Link]

  • Bax, N. D., Jones, R. W., Lennard, M. S., Tucker, G. T., & Woods, H. F. (1983). Penbutolol and propranolol: a comparison of their effects on antipyrine clearance in man. British Journal of Clinical Pharmacology, 16(5), 579-581. [Link]

  • van der Meulen, J., Reijn, E., Heidendal, G. A., Oe, P. L., & Donker, A. J. (1985). Comparison of the effects of penbutolol and propranolol on glomerular filtration rate in hypertensive patients with impaired renal function. British Journal of Clinical Pharmacology, 19(6), 805-809. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of (S)-Penbutolol's Beta-Blocking Activity

<Senior Application Scientist Report Introduction: The Significance of Stereoselectivity in Beta-Blockade Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of card...

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist Report

Introduction: The Significance of Stereoselectivity in Beta-Blockade

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases, primarily hypertension.[1][2] These drugs exert their effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors.[1] Penbutolol is a non-selective beta-blocker, meaning it targets both beta-1 and beta-2 adrenergic receptors.[1][3] It also exhibits partial agonist activity, referred to as intrinsic sympathomimetic activity (ISA).[3][4]

A critical aspect of beta-blocker pharmacology is stereochemistry. Most beta-blockers possess at least one chiral center, leading to the existence of enantiomers—mirror-image isomers that can have markedly different pharmacological activities. For beta-blockers with a single chiral center, the (-)-enantiomer, or (S)-isomer, typically exhibits significantly greater affinity for beta-adrenergic receptors than the (+)-enantiomer, or (R)-isomer.[5] (S)-Penbutolol is reported to be 200 times more active than its (R)-(+)-enantiomer in both in vitro and in vivo experiments.[6] This guide provides a comprehensive framework for the cross-validation of (S)-Penbutolol's beta-blocking activity, comparing its performance with other relevant beta-blockers and detailing the requisite experimental protocols.

Understanding the Molecular Mechanism: Beta-Adrenergic Signaling

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, trigger a downstream signaling cascade.[7] The canonical pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[7][8] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA).[1][7][8] PKA then phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility.[1][7] Beta-blockers like (S)-Penbutolol interrupt this cascade by preventing the initial receptor activation.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane Agonist Agonist (e.g., Norepinephrine) Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Activates G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates S_Penbutolol (S)-Penbutolol S_Penbutolol->Beta_Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA (Protein Kinase A) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to InVivo_Workflow Animal_Model Animal Model (e.g., Spontaneously Hypertensive Rat) Instrumentation Surgical Instrumentation (Telemetry or Catheterization) Animal_Model->Instrumentation Baseline Baseline Measurement (Heart Rate, Blood Pressure) Instrumentation->Baseline Drug_Admin Drug Administration ((S)-Penbutolol or Comparator) Baseline->Drug_Admin Agonist_Challenge Agonist Challenge (Isoproterenol) Drug_Admin->Agonist_Challenge Post_Challenge Post-Challenge Measurement Agonist_Challenge->Post_Challenge Data_Analysis Data Analysis & Comparison Post_Challenge->Data_Analysis

Caption: A generalized workflow for the in vivo cross-validation of beta-blocker activity.

Experimental Protocol: Isoproterenol Challenge in Anesthetized Rats

This is a classic in vivo model to assess the degree of beta-blockade. [9] Objective: To evaluate the ability of (S)-Penbutolol to antagonize the chronotropic (heart rate) effects of the non-selective beta-agonist isoproterenol.

Materials:

  • Spontaneously hypertensive rats (or other suitable rodent model).

  • Anesthetic agent.

  • Surgical instruments for catheterization of the carotid artery and jugular vein.

  • Pressure transducer and data acquisition system.

  • Isoproterenol.

  • (S)-Penbutolol and comparator beta-blockers.

Procedure:

  • Animal Preparation: Anesthetize the rat and surgically implant catheters for blood pressure monitoring and drug administration.

  • Baseline Recordings: After a stabilization period, record baseline heart rate and blood pressure.

  • Isoproterenol Dose-Response: Administer increasing doses of isoproterenol and record the corresponding increase in heart rate to establish a control dose-response curve.

  • Beta-Blocker Administration: Administer a single dose of (S)-Penbutolol or a comparator beta-blocker.

  • Post-Blockade Isoproterenol Challenge: After a suitable time for the beta-blocker to take effect, repeat the isoproterenol dose-response curve.

  • Data Analysis: Compare the pre- and post-blockade isoproterenol dose-response curves. A rightward shift in the curve indicates competitive antagonism. Calculate the dose ratio to quantify the potency of the beta-blocker.

Comparative In Vivo Data
CompoundRelative Potency (vs. Propranolol=1)Primary Site of ActionIntrinsic Sympathomimetic Activity (ISA)
(S)-Penbutolol ~4-5 [2][10]Non-selective (β1 & β2) [3]Moderate [4]
Propranolol1 [11]Non-selective (β1 & β2)None
Metoprolol1 [12]β1-selective [12]None
Bisoprolol10 [13]β1-selective [12]None
Atenolol1 [13]β1-selective [12]None

Discussion and Conclusion

The cross-validation of (S)-Penbutolol's beta-blocking activity requires a multi-faceted approach, combining in vitro and in vivo methodologies. In vitro assays provide precise quantification of receptor binding affinity and functional potency, allowing for direct comparison with other beta-blockers under controlled conditions. The stereoselectivity of penbutolol is a key consideration, with the (S)-enantiomer being significantly more active. [6] In vivo studies are essential to confirm these findings in a physiological system and to assess the impact on cardiovascular parameters. The isoproterenol challenge model is a robust method for demonstrating and quantifying the degree of beta-blockade. The data consistently show that (S)-Penbutolol is a potent, non-selective beta-blocker with moderate intrinsic sympathomimetic activity. [3][4]Its potency is notably higher than that of propranolol. [2][10] This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary framework to rigorously evaluate the beta-blocking properties of (S)-Penbutolol and to contextualize its activity relative to other clinically relevant beta-blockers. The combination of detailed protocols, comparative data, and mechanistic insights supports a thorough and scientifically sound cross-validation process.

References

  • Wikipedia. Penbutolol. [Link]

  • PubChem. Penbutolol. [Link]

  • Dr.Oracle. (2025, September 14). What are the relative dose potencies of beta (beta blockers) blockers?. [Link]

  • Lund-Johansen, P., & Ohlsson, O. (1985). Pharmacodynamic and pharmacokinetic study of oral and intravenous penbutolol. PubMed. [Link]

  • UpToDate. Penbutolol: Drug information. [Link]

  • Heel, R. C., Brogden, R. N., Speight, T. M., & Avery, G. S. (1981). Penbutolol: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris. PubMed. [Link]

  • QIAGEN GeneGlobe. Cardiac β-adrenergic Signaling. [Link]

  • KnowledgeDose. (2019, August 23). Potency of Beta-Adrenergic Blocking Agents (Beta-Blockers). [Link]

  • Franc, A., & Kuchar, M. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. [Link]

  • Padro, C. J., & Sanders, V. M. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. PubMed Central. [Link]

  • Alhayek, S., & Farzam, K. (2023). Beta 1 Receptors. StatPearls - NCBI Bookshelf. [Link]

  • Frishman, W. H., & Saunders, E. (2011). β-Adrenergic Blockers. PubMed Central. [Link]

  • Xiao, R. P. (2001). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research. [Link]

  • Litzenburger, T., Lückel, G., & Wellstein, A. (1989). Comparison of bisoprolol with other beta-adrenoceptor blocking drugs. PubMed. [Link]

  • Callaerts-Vegh, Z., Evans, K. L., Schiffmann, S., & Bond, R. A. (2004). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. FASEB Journal. [Link]

  • De Blasi, A., Cotecchia, S., & Fratelli, M. (1982). Beta-2 adrenoceptor blocking activity of penbutolol and propranolol at very low doses. Clinical Pharmacology & Therapeutics. [Link]

  • Sica, D. A. (1990). Penbutolol: a new beta-adrenergic blocking agent. DICP. [Link]

  • Schliep, H. J., & Schulze, E. (1976). [On the pharmacology of the beta-receptor blocker penbutolol (author's transl)]. Arzneimittel-Forschung. [Link]

  • Dooley, M., & Goa, K. L. (2024). β-blockers are not all the same: pharmacologic similarities and differences, potential combinations and clinical implications. Taylor & Francis Online. [Link]

  • Gruver, C. L., & Vatner, D. E. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PubMed Central. [Link]

  • Fishman, P. H. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature Experiments. [Link]

  • Rockman, H. A., Chien, K. R., Choi, D. J., Iaccarino, G., Hunter, J. J., Ross, J., Jr, & Lefkowitz, R. J. (1998). Cardiac βARK1 inhibition prolongs survival and augments β blocker therapy in a mouse model of severe heart failure. PNAS. [Link]

  • precisionFDA. PENBUTOLOL. [Link]

  • Cardiomedex. In vivo models. [Link]

  • Yan, Q., Schmidt, B. F., Perkins, L. A., & Bruchez, M. P. (2014). Trafficking assays of the β2-adrenergic receptor (β2AR). (A) Sequential.... ResearchGate. [Link]

  • Innoprot. beta2 adrenoceptor Assay. [Link]

  • Mehvar, R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. University of Alberta. [Link]

  • Vaduganathan, M., Usman, M. S., & Anker, S. D. (2023). Assessing Potential Valve-Preserving Effects of SGLT2 Inhibitors in Degenerative Aortic Stenosis: A Propensity-Matched Study. MDPI. [Link]

  • BioLINCC. (1999, June 22). BETA-BLOCKER EVALUATION OF SURVIVAL TRIAL (BEST) PROTOCOL Updated First Edition. [Link]

Sources

Validation

A Comparative Analysis of (S)-Penbutolol with other Non-Selective Beta-Blockers: A Guide for Researchers

This guide provides an in-depth comparative analysis of (S)-Penbutolol, examining its pharmacological profile against other prominent non-selective beta-adrenergic receptor blockers. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of (S)-Penbutolol, examining its pharmacological profile against other prominent non-selective beta-adrenergic receptor blockers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of features to explore the causal mechanisms and experimental validations that define the therapeutic and research utility of these agents. We will dissect key pharmacological differentiators, including receptor binding affinity, intrinsic sympathomimetic activity (ISA), and membrane-stabilizing activity (MSA), grounding our claims in established experimental protocols.

The Landscape of Non-Selective Beta-Adrenergic Antagonism

Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in cardiovascular medicine.[1] Their primary mechanism involves competitively blocking the binding of endogenous catecholamines like epinephrine and norepinephrine to beta-adrenergic receptors.[1] Non-selective beta-blockers, the first generation of this class, antagonize both β1 and β2 receptors.[2][3][4]

  • β1-receptors , located predominantly in the heart and kidneys, mediate increases in heart rate, contractility, and renin release.[1][5]

  • β2-receptors are found in the smooth muscle of the lungs, blood vessels, and other tissues, mediating functions like bronchodilation and vasodilation.[1][5]

The clinical profile of a non-selective beta-blocker is not defined solely by its receptor blockade but by a constellation of ancillary properties that dictate its nuanced effects. The most critical of these are:

  • Intrinsic Sympathomimetic Activity (ISA): The capacity of a drug to act as a partial agonist at the beta-receptor, providing a low level of receptor stimulation while blocking the effects of more potent endogenous catecholamines.[1][2][6] This can lead to less pronounced bradycardia and a smaller reduction in resting cardiac output compared to agents without ISA.[6][7]

  • Membrane Stabilizing Activity (MSA): Also known as a local anesthetic or sodium channel-blocking effect, this property is independent of beta-blockade.[1][2][8] While present in some beta-blockers like propranolol, its clinical relevance typically manifests only at supraclinical concentrations.[8][9]

  • Stereochemistry: Most beta-blockers are chiral molecules, and their pharmacological activity often resides predominantly in one enantiomer.[10][11] The beta-blocking activity of penbutolol, for instance, is almost exclusively attributed to its (S)-enantiomer.[10][12]

(S)-Penbutolol: A Profile of Potency and Partial Agonism

Penbutolol is a potent, non-selective beta-blocker.[13][14] It is commercially supplied as the pure (S)-enantiomer, (S)-1-tert-butylamino-3-(o-cyclopentylphenoxy)-2-propanol sulfate.[10][12][15] This stereochemical purity is significant, as the (R)-(+)-enantiomer is approximately 50 to 200 times less active in beta-blockade and lacks the intrinsic sympathomimetic and antiarrhythmic effects of the (S)-isomer.[12][16]

Key characteristics of (S)-Penbutolol include its high potency—approximately four to five times that of propranolol—and its moderate, clinically relevant intrinsic sympathomimetic activity.[15][17][18][19] These features position it uniquely among its class, offering robust beta-blockade with a potentially mitigated impact on resting heart rate and cardiac output.[6][20]

Comparative Pharmacological Analysis

To understand the distinct profile of (S)-Penbutolol, we compare it with other archetypal non-selective beta-blockers: Propranolol (the prototypical non-selective agent lacking ISA), Pindolol (an agent with high ISA), Nadolol (a long-acting agent lacking ISA), and Carvedilol (a third-generation agent with additional α1-blocking properties).

Table 1: Comparative Properties of Non-Selective Beta-Blockers
Property(S)-PenbutololPropranololPindololNadololCarvedilol
Receptor Selectivity Non-selective (β1 = β2)[15]Non-selective (β1 = β2)[21][22]Non-selective (β1 = β2)Non-selective (β1 = β2)[22]Non-selective (β1, β2) + α1 blockade[21][22]
Relative Potency High (4-5x Propranolol)[17][19]Standard (1x)[23]High (6x Propranolol)Moderate (1x Propranolol)Potent β-blocker
Intrinsic Sympathomimetic Activity (ISA) Moderate[17][18][24]None[22]High[6]None[22]None[22]
Membrane Stabilizing Activity (MSA) Low/NegligibleYes[9][21]YesNoneYes[21]
Lipophilicity HighHighModerateLowHigh
Primary Active Form (S)-enantiomer[10][12](S)-enantiomer(S)-enantiomerRacemate(S)-enantiomer (β), (R)-enantiomer (α)[12]
Receptor Binding Affinity and Potency

The potency of a beta-blocker is a direct function of its affinity for the β-adrenergic receptor. (S)-Penbutolol demonstrates a significantly higher affinity than propranolol, meaning a lower concentration is required to achieve the same degree of receptor blockade.[15][17][19] This is reflected in its clinical dosing, which is typically lower than that of propranolol.[18][23] This high affinity is a critical factor in its long duration of action, allowing for once-daily dosing.[18] The experimental determination of these values is achieved through radioligand binding assays, which quantify the drug's ability to displace a labeled ligand from the receptor.

Intrinsic Sympathomimetic Activity (ISA)

ISA is a key differentiator among beta-blockers. It arises from the drug's ability to act as a partial agonist. When sympathetic tone is low (e.g., at rest), a beta-blocker with ISA can cause mild receptor stimulation. When sympathetic tone is high (e.g., during exercise), it competes with potent full agonists (epinephrine) and acts as a net antagonist.

(S)-Penbutolol's moderate ISA is a defining feature.[17][18] This contrasts sharply with propranolol and nadolol, which are pure antagonists, and pindolol, which exhibits very strong ISA.[6][22] The clinical consequence is that (S)-Penbutolol tends to cause less reduction in resting heart rate and cardiac output than non-ISA agents, which may be advantageous in patients prone to bradycardia.[6][7][20] This partial agonism can be quantified using functional assays that measure the production of the second messenger, cyclic AMP (cAMP), in response to drug application.

Caption: Logic of ISA vs. Full Antagonism.

Membrane Stabilizing Activity (MSA)

MSA is a property shared by several non-selective agents, including propranolol and carvedilol.[9][21] This effect is related to sodium channel blockade and is distinct from beta-adrenergic antagonism.[2][8] While (S)-Penbutolol has been reported to have less of this unspecific action compared to propranolol, MSA for any beta-blocker is generally considered clinically insignificant except in cases of massive overdose.[8][17]

Experimental Methodologies for Comparative Assessment

The claims made in the comparative analysis above are substantiated through rigorous, reproducible experimental protocols. Below are methodologies central to characterizing and comparing non-selective beta-blockers.

Protocol: Radioligand Competition Binding Assay (Determination of Ki)

This assay determines the affinity (Ki) of a test compound (e.g., (S)-Penbutolol) for β1- and β2-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

Objective: To quantify the binding affinity of (S)-Penbutolol, propranolol, and pindolol for β-adrenergic receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells expressing human β1 or β2 receptors.

  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Non-specific binding control: 1 µM Propranolol.

  • Test compounds: (S)-Penbutolol, Propranolol, Pindolol at various concentrations.

  • Glass fiber filters and filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation: Dilute cell membranes in ice-cold assay buffer to a final concentration of 20-50 µg protein per reaction.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Membranes + Radioligand + High concentration of unlabeled competitor (e.g., 1 µM propranolol).[25]

    • Competition: Membranes + Radioligand + Increasing concentrations of the test compound.

  • Incubation: Add a fixed concentration of radioligand (near its Kd value) to all wells. Add the test compounds. Incubate at 37°C for 60-180 minutes to reach equilibrium.[25][26]

  • Termination: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash filters three times with ice-cold assay buffer to remove unbound radioligand.[25]

  • Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (one-site fit) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental Workflow for Radioligand Binding.

Protocol: Functional cAMP Accumulation Assay (Determination of ISA)

This assay measures the ability of a compound to stimulate (agonist/partial agonist) or inhibit (antagonist) the production of intracellular cyclic AMP (cAMP).

Objective: To quantify the intrinsic sympathomimetic activity of (S)-Penbutolol.

Materials:

  • CHO or HEK293 cells expressing the target β-receptor.

  • Stimulation Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Full Agonist: Isoproterenol.

  • Test Compounds: (S)-Penbutolol, Propranolol, Pindolol.

  • cAMP detection kit (e.g., TR-FRET, AlphaScreen, or RIA-based).[27][28][29]

Procedure:

  • Cell Plating: Seed cells in a 96-well or 384-well plate and grow to confluence.

  • Assay (Agonist Mode for ISA):

    • Replace culture medium with Stimulation Buffer.

    • Add increasing concentrations of the test compound ((S)-Penbutolol, Pindolol) or a full agonist (Isoproterenol). Include a vehicle control.

    • Incubate for 15-30 minutes at 37°C.

  • Assay (Antagonist Mode):

    • Pre-incubate cells with increasing concentrations of the test compound for 15-30 minutes.

    • Add a fixed concentration of Isoproterenol (e.g., its EC80) to all wells except the basal control.

    • Incubate for an additional 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.[29]

  • Data Analysis:

    • Agonist Mode: Plot cAMP concentration against the log concentration of the test compound to generate a dose-response curve. The maximal effect (Emax) of the test compound relative to the full agonist (Isoproterenol) defines its ISA. (E.g., Emax of Penbutolol / Emax of Isoproterenol * 100%).

    • Antagonist Mode: Plot the inhibition of the Isoproterenol response against the log concentration of the test compound to determine the IC50 for antagonism.

Caption: Beta-Adrenergic Signaling Pathway.

Conclusion

The comparative analysis reveals (S)-Penbutolol as a distinct entity within the class of non-selective beta-blockers. Its profile is dominated by three core features: high potency , attributable to its strong receptor affinity; non-selectivity for β1 and β2 receptors, consistent with its class; and moderate intrinsic sympathomimetic activity , which differentiates it from pure antagonists like propranolol and agents with high ISA like pindolol.

For the drug development professional, (S)-Penbutolol represents a therapeutic design that balances robust, long-lasting beta-blockade with a potential for fewer hemodynamic side effects at rest, such as severe bradycardia. For the researcher, its unique combination of properties makes it a valuable tool for dissecting the physiological consequences of partial versus full beta-receptor antagonism in various experimental models. The judicious application of the described methodologies is essential for accurately characterizing these properties and furthering our understanding of adrenergic pharmacology.

References

  • Wikipedia. Beta blocker. [Link]

  • CV Pharmacology. Beta-Adrenoceptor Antagonists (Beta-Blockers). [Link]

  • Nakaya, H., Hattori, Y., & Kanno, M. (1990). Possible involvement of membrane-stabilizing action in beneficial effect of beta adrenoceptor blocking agents on hypoxic and posthypoxic myocardium. Naunyn-Schmiedeberg's archives of pharmacology, 341(4), 329–336. [Link]

  • Wikipedia. Membrane stabilizing effect. [Link]

  • Deranged Physiology. Beta-blockers. [Link]

  • YouTube. Pharmacology of Penbutolol Sulfate (Levatol) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]

  • PubMed. [The specificity of action of penbutolol and propranolol and their optical isomers]. [Link]

  • Dr.Oracle. What are examples of beta blockers without sympathomimetic activity?. [Link]

  • Frishman, W. H., & Silverman, R. (1979). Relevance of intrinsic sympathomimetic activity for beta blockers. The American journal of cardiology, 43(6), 1229–1233. [Link]

  • PubMed. [On the pharmacology of the beta-receptor blocker penbutolol (author's transl)]. [Link]

  • Franca, K., & Lotti, T. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Applied Sciences, 9(4), 625. [Link]

  • Taylor & Francis Online. Intrinsic sympathomimetic activity – Knowledge and References. [Link]

  • Frishman, W. H. (1982). Clinical significance of beta 1-selectivity and intrinsic sympathomimetic activity in a beta-adrenergic blocking drug. The American journal of cardiology, 50(4), 865–870. [Link]

  • Man in 't Veld, A. J., & Schalekamp, M. A. (1982). Haemodynamic consequences of intrinsic sympathomimetic activity and cardioselectivity in beta-blocker therapy for hypertension. Drugs, 24(1), 1–12. [Link]

  • Power. Selective vs Nonselective Beta Blockers. [Link]

  • Heel, R. C., Brogden, R. N., Speight, T. M., & Avery, G. S. (1981). Penbutolol: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris. Drugs, 22(1), 1–25. [Link]

  • Hussain, S. S., Aboul-Enein, H. Y., Al-Dakan, A., & Hannan, M. A. (1989). Mutagenicity of Enantiomers of Penbutolol. Drug and Chemical Toxicology, 12(1), 89–96. [Link]

  • Wikipedia. Penbutolol. [Link]

  • Bhirmanandan, C. V., Chadha, J. S., Sharma, P. L., & Wahi, P. L. (1977). The effect on myocardial contractility of a new beta-adrenergic receptor blocking drug, penbutolol. British journal of clinical pharmacology, 4(3), 349–352. [Link]

  • U.S. Food and Drug Administration. levatol® tablets 20 mg. [Link]

  • RxList. Nonselective Betablockers. [Link]

  • Cizmáriková, R. (2002). [beta-Adrenergic receptor blockers--a group of chiral drugs: different effects of each enantiomer]. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 51(3), 121–128. [Link]

  • Thadani, U., Davidson, C., Singleton, W., & Taylor, S. H. (1979). Haemodynamic dose-response effects of i.v. penbutolol in angina pectoris. British journal of clinical pharmacology, 7(1), 27–34. [Link]

  • Thadani, U., Davidson, C., Singleton, W., & Taylor, S. H. (1979). Haemodynamic dose-response effects of i.v. penbutolol in angina pectoris. European journal of cardiology, 9(3), 203–215. [Link]

  • RegisteredNurseRN.com. Beta Blockers Pharmacology Nursing (Mechanism of Action) Selective and Nonselective. [Link]

  • Grokipedia. Penbutolol. [Link]

  • von Leitner, E. R., & Biamino, G. (1980). Clinical electrophysiological properties of penbutolol: a non-selective beta-blocking agent. European journal of cardiology, 12(2), 121–128. [Link]

  • Time of Care. Selective vs non-selective beta blockers. [Link]

  • Journal of Pharmaceutical Research International. Effects of Stereoisomers on Drug Activity. [Link]

  • Lameijer, W., van Zwieten, P. A., & Willebrands, A. F. (1978). Penbutolol, a new non-selective beta-adrenergic blocking compound in the treatment of hypertension. A comparision with propranolol. Annals of clinical research, 10(2), 105–106. [Link]

  • Lund-Johansen, P., & Bakke, O. M. (1979). Comparative beta-adrenoceptor blocking effects and pharmacokinetics of penbutolol and propranolol in man. European journal of clinical pharmacology, 15(3), 167–173. [Link]

  • Liu, G., et al. (2018). β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons. eLife, 7, e39177. [Link]

  • Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor. bioRxiv. [Link]

  • Taylor & Francis Online. Penbutolol – Knowledge and References. [Link]

  • Gifford Bioscience. Functional Assays. [Link]

  • Riehle, M. A., & Berecek, K. H. (2019). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of visualized experiments : JoVE, (144), 10.3791/58999. [Link]

  • Sugawara, K., et al. (2022). β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro. Advanced Biology, 6(10), 2200109. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Independent Replication of (S)-Penbutolol Hydrochloride Findings

Introduction: The Imperative of Replication in Pharmaceutical Sciences In the landscape of drug development, the ability to independently replicate and verify published findings is the bedrock of scientific progress. The...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Replication in Pharmaceutical Sciences

In the landscape of drug development, the ability to independently replicate and verify published findings is the bedrock of scientific progress. The "replication crisis" is a well-documented phenomenon across many scientific fields, including medical research, where studies have shown that a significant portion of published findings are difficult to reproduce.[1][2][3][4] This challenge stems from various factors, including publication bias favoring positive results, insufficient detail in methodology, and inherent biological variability.[1][4][5] Therefore, a rigorous, transparent, and detailed guide to replication is not merely an academic exercise; it is a crucial component of ensuring the reliability and validity of scientific claims that underpin therapeutic development.[3]

This guide provides a comprehensive framework for the independent replication of findings related to (S)-Penbutolol Hydrochloride. Penbutolol is a non-selective β-1 and β-2 adrenergic receptor antagonist used in the treatment of hypertension.[6][7][8] Like many beta-blockers, it possesses a chiral center, with the (S)-enantiomer containing the desired therapeutic activity.[6] We will proceed through a logical workflow, from the chemo-enzymatic synthesis of the active (S)-enantiomer to its analytical characterization and final in vitro pharmacological validation. Each section is designed to provide not just a protocol, but the scientific rationale behind the chosen methods, empowering researchers to understand and troubleshoot the process effectively.

Part 1: Chemo-Enzymatic Synthesis of (S)-Penbutolol Hydrochloride

The synthesis of an enantiomerically pure drug is the foundational step. While classical chemical synthesis often yields a racemic mixture (an equal mixture of both enantiomers), a chemo-enzymatic approach allows for high stereoselectivity, which is both efficient and environmentally conscious.[9] This protocol is adapted from established methods for producing enantiopure β-blockers.[9][10] The core principle is the use of a lipase enzyme to selectively catalyze a reaction on one enantiomer of a racemic intermediate, allowing for the separation of the two forms.

Synthesis Workflow Overview

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Enzymatic Kinetic Resolution cluster_2 Step 3: Amination & Purification A 2-Cyclopentylphenol C Racemic Chlorohydrin Intermediate A->C Base Catalyst B Racemic Epichlorohydrin B->C D Racemic Chlorohydrin C->D G (R)-Chlorohydrin Acetate D->G Acetylation H (S)-Chlorohydrin (Unreacted) D->H Remains E Candida antarctica Lipase B (CALB) E->G F Vinyl Acetate F->G I (S)-Chlorohydrin H->I K Crude (S)-Penbutolol I->K Ring Opening J tert-Butylamine J->K L (S)-Penbutolol HCl K->L HCl Salt Formation & Recrystallization

Caption: Chemo-enzymatic synthesis workflow for (S)-Penbutolol HCl.

Experimental Protocol

Step 1: Synthesis of Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol (Chlorohydrin Intermediate)

  • Rationale: This initial step creates the core structure of Penbutolol as a racemic mixture. The reaction involves the nucleophilic attack of the phenoxide ion (from 2-cyclopentylphenol) on epichlorohydrin.

  • Procedure:

    • To a solution of 2-cyclopentylphenol (1 eq.) in a suitable solvent (e.g., dichloromethane), add a base such as sodium hydroxide (1.1 eq.).

    • Stir the mixture at room temperature until the phenol is fully deprotonated.

    • Add racemic epichlorohydrin (1.5 eq.) dropwise to the reaction mixture.

    • Heat the reaction under reflux for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting crude oil via column chromatography (Silica gel, hexane:ethyl acetate gradient) to yield the racemic chlorohydrin intermediate.

Step 2: Lipase-Catalyzed Kinetic Resolution

  • Rationale: This is the key chirality-inducing step. Candida antarctica Lipase B (CALB) is highly efficient at selectively acetylating the (R)-enantiomer of the chlorohydrin, leaving the desired (S)-enantiomer unreacted. This difference in reactivity allows for their subsequent separation.[10]

  • Procedure:

    • Dissolve the racemic chlorohydrin (1 eq.) in an organic solvent like toluene.

    • Add vinyl acetate (0.6 eq.) as the acyl donor.

    • Add immobilized CALB (e.g., Novozym 435) to the mixture.

    • Incubate the reaction at a controlled temperature (e.g., 40°C) on an orbital shaker. Monitor the enantiomeric excess (ee) of the unreacted (S)-chlorohydrin periodically by chiral HPLC.

    • When the conversion reaches approximately 50% (which should correspond to a high ee for the remaining alcohol), stop the reaction by filtering off the enzyme.

    • Concentrate the filtrate and separate the (S)-chlorohydrin from the (R)-chlorohydrin acetate by column chromatography.

Step 3: Synthesis and Purification of (S)-Penbutolol Hydrochloride

  • Rationale: The purified (S)-chlorohydrin is reacted with tert-butylamine. The amine performs a nucleophilic attack on the epoxide ring (which forms in situ under basic conditions) or directly displaces the chloride, opening the ring and forming the final product. Conversion to the hydrochloride salt improves stability and water solubility.

  • Procedure:

    • Dissolve the purified (S)-chlorohydrin (1 eq.) in a solvent such as methanol.

    • Add an excess of tert-butylamine (3-5 eq.).

    • Heat the mixture in a sealed vessel at 60-80°C for 24 hours.

    • Cool the reaction and evaporate the solvent and excess amine under reduced pressure.

    • Dissolve the resulting crude (S)-Penbutolol base in diethyl ether or ethyl acetate.

    • Add a solution of HCl in ethanol or isopropanol dropwise until precipitation is complete.

    • Collect the white precipitate by filtration, wash with cold ether, and dry in vacuo to yield (S)-Penbutolol Hydrochloride.

    • Recrystallize from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

Part 2: Chiral Purity and Enantiomeric Excess (ee) Determination

Verifying the enantiomeric purity of the final product is critical, as the (R)-enantiomer may have different pharmacological properties or potential side effects. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[11][12]

Chiral HPLC Workflow

Chiral_HPLC_Workflow A Sample Preparation (S)-Penbutolol HCl dissolved in mobile phase B HPLC System (Pump, Injector, Column Oven) A->B Inject C Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) B->C Elution D UV Detector (Set to λmax) C->D Detection E Data Acquisition (Chromatogram) D->E Signal F Analysis - Identify R and S peaks - Calculate Area % - Determine ee (%) E->F

Caption: Workflow for determining enantiomeric excess using Chiral HPLC.

Experimental Protocol: Chiral HPLC
  • Rationale: A CSP creates a chiral environment within the HPLC column.[13][14] As the racemic or enantiomerically-enriched sample passes through, the two enantiomers interact differently with the stationary phase, leading to different retention times and thus, separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for separating β-blocker enantiomers.[11][12]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: A polysaccharide-based CSP such as Chiralcel OD-H or Chiralpak AD.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape. A typical starting point is Hexane:Isopropanol:DEA (80:20:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 270 nm.

  • Procedure:

    • Standard Preparation: Prepare solutions of a racemic Penbutolol standard and the synthesized (S)-Penbutolol HCl sample in the mobile phase at a concentration of ~1 mg/mL.

    • Racemic Standard Injection: Inject the racemic standard to determine the retention times for both the (R)- and (S)-enantiomers and to confirm the resolution of the two peaks.

    • Sample Injection: Inject the synthesized (S)-Penbutolol HCl sample.

    • Data Analysis:

      • Identify the peaks corresponding to the (S)- and (R)-enantiomers in the sample chromatogram based on the retention times from the racemic standard.

      • Integrate the area under each peak.

      • Calculate the enantiomeric excess (ee) using the formula: %ee = ([Area(S) - Area(R)] / [Area(S) + Area(R)]) x 100%

Data Summary Table
ParameterExpected Outcome
Retention Time (S)-PenbutololVaries by system; should match one peak from racemic standard
Retention Time (R)-PenbutololVaries by system; should match the other peak from racemic standard
Resolution (Rs) between enantiomers> 1.5 for baseline separation
Enantiomeric Excess (ee)≥ 99% for a highly pure sample

Part 3: Structural Elucidation and Purity Analysis

Beyond chiral purity, it is essential to confirm that the synthesized molecule has the correct chemical structure and is free from process-related impurities. Standard analytical techniques are employed for this validation.

TechniquePurposeKey Observations for (S)-Penbutolol HCl
¹H NMR Confirms the proton framework of the molecule.Expect characteristic peaks for aromatic, aliphatic (cyclopentyl, tert-butyl), and methine/methylene protons. Integration should match the number of protons in each environment.
¹³C NMR Confirms the carbon backbone of the molecule.Expect distinct signals for each unique carbon atom in the structure.
Mass Spectrometry (MS) Confirms the molecular weight and fragmentation pattern.Expect a molecular ion peak [M+H]⁺ corresponding to the mass of the free base (C₁₈H₂₉NO₂ ≈ 291.43 g/mol ).[7]
Elemental Analysis Confirms the elemental composition (C, H, N).The percentage of C, H, and N should be within ±0.4% of the theoretical values for C₁₈H₃₀ClNO₂.
Reverse-Phase HPLC Determines overall chemical purity.A single major peak should be observed (>99% purity) under standard gradient conditions (e.g., C18 column with water/acetonitrile mobile phase). Methods for analyzing penbutolol in plasma can be adapted for this.[15][16]

Part 4: Pharmacological Characterization - β-Adrenergic Receptor Binding

The ultimate validation is to demonstrate that the synthesized (S)-Penbutolol HCl interacts with its intended biological target. A competitive radioligand binding assay is the gold-standard method to determine the binding affinity (Ki) of a compound for a receptor.[17][18] This assay measures the ability of the synthesized, non-labeled (S)-Penbutolol to displace a known radiolabeled ligand from the β-adrenergic receptors.

β-Adrenergic Receptor Signaling Pathway

GPCR_Signaling cluster_0 Cell Membrane BAR β-Adrenergic Receptor (GPCR) G_Protein G Protein (αs, β, γ) BAR->G_Protein Activates AC Adenylyl Cyclase (Effector) G_Protein->AC αs subunit activates cAMP cAMP (Second Messenger) AC->cAMP Converts Agonist Agonist (e.g., Isoproterenol) Agonist->BAR Binds & Activates Penbutolol (S)-Penbutolol (Antagonist) Penbutolol->BAR Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Targets

Caption: Simplified β-adrenergic receptor signaling pathway blocked by Penbutolol.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Rationale: This assay quantifies the interaction between (S)-Penbutolol and β-adrenergic receptors. A fixed concentration of a high-affinity radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol) is incubated with a source of receptors (e.g., cell membranes from tissue or cultured cells expressing the receptor). Increasing concentrations of the unlabeled "competitor" drug, (S)-Penbutolol, are added. The more effectively (S)-Penbutolol binds to the receptor, the more radioligand it will displace. The concentration of (S)-Penbutolol that displaces 50% of the radioligand is the IC₅₀ value, which can be converted to the binding affinity constant (Ki).[17][18]

  • Materials:

    • Receptor Source: Membrane preparations from tissues rich in β-adrenergic receptors (e.g., rat lung for β₂) or from cell lines stably expressing human β₁ or β₂ receptors.

    • Radioligand: [³H]-Dihydroalprenolol (a non-selective β-antagonist).

    • Non-specific Binding Control: A high concentration of a known non-labeled antagonist (e.g., 10 µM Propranolol).

    • Synthesized Compound: (S)-Penbutolol HCl.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Instrumentation: Filtration apparatus, glass fiber filters, liquid scintillation counter.

  • Workflow:

Binding_Assay_Workflow cluster_Controls Control Tubes A Prepare Assay Tubes B Add Receptor Membranes, Radioligand ([³H]-DHA) A->B C Add varying concentrations of (S)-Penbutolol B->C TB Total Binding (No Competitor) B->TB NSB Non-Specific Binding (+ High Conc. Propranolol) B->NSB D Incubate to Equilibrium (e.g., 60 min at 25°C) C->D E Rapid Filtration (Separate bound from free ligand) D->E F Wash Filters E->F G Scintillation Counting (Measure radioactivity on filters) F->G H Data Analysis (Non-linear regression to determine IC₅₀ and Ki) G->H TB->D NSB->D

Caption: Workflow for a competitive radioligand binding assay.

  • Procedure:

    • Set up a series of assay tubes.

    • To each tube, add a constant amount of the membrane preparation (e.g., 20-50 µg protein).

    • Add a fixed concentration of the radioligand (typically at or near its dissociation constant, Kd).

    • Add increasing concentrations of the synthesized (S)-Penbutolol (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Include tubes for Total Binding (radioligand only) and Non-Specific Binding (radioligand + high concentration of propranolol).[17][18]

    • Incubate the tubes to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding versus the log concentration of (S)-Penbutolol.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This guide outlines a systematic and rigorous approach to the independent synthesis, characterization, and pharmacological validation of (S)-Penbutolol Hydrochloride. By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently replicate and verify the foundational findings associated with this compound. Successful replication not only strengthens the original scientific claims but also fosters a culture of transparency and robustness that is essential for advancing pharmaceutical science.

References

  • Dilevalol's Binding Affinity to Beta-Adrenergic Receptors: Applic
  • Tag-lite Adrenergic β1 Receptor Frozen & Labeled Cells, 200 Assay Points. Revvity.
  • Detection of β-Adrenergic Receptors by Radioligand Binding.
  • Measurement of penbutolol and 4-hydroxypenbutolol in plasma or serum by HPLC. PubMed.
  • (S)-Esmolol (left) and (S)-penbutolol HCl salt (right).
  • Liquid-chromatographic determination of penbutolol and its principal metabolites in plasma and urine. PubMed.
  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart.
  • Tag-lite Adrenergic β2 Receptor Green Antagonist Ligand. Revvity.
  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods.
  • Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. MDPI.
  • Replication – why we need to publish our findings.
  • Why is it so hard to reproduce medical research results? Pharmaceutical Technology.
  • levatol® tablets 20 mg.
  • Reproducibility and Replicability in Science.
  • Penbutolol. Wikipedia.
  • Penbutolol: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris. PubMed.
  • A quantitative determination of penbutolol and its metabolite in plasma by liquid chromatography tandem mass and its application to pharmacokinetic studies.
  • Replication Studies and Their Importance in Verifying Scientific Research Results. longdom.org.
  • [Analysis of penbutolol and its metabolites in human body fluid by gas chrom
  • A quantitative determination of penbutolol and its metabolite in plasma by liquid chromatography tandem mass and its application to pharmacokinetic studies. World Journal of Pharmaceutical Sciences.
  • Replication Crisis in Medical Research Clinical Trials. Castor EDC.
  • Penbutolol – Knowledge and References. Taylor & Francis Online.
  • Penbutolol. MedlinePlus.
  • Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded st
  • Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
  • Conducting the G-protein Coupled Receptor (GPCR) Signaling Symphony in Cardiovascular Diseases: New Therapeutic Approaches.
  • G Protein-Coupled Receptors: A Century of Research and Discovery. AHA Journals.
  • Dr.
  • New paradigm of G Protein-Coupled Receptors (GPCRs) signaling pathway.
  • Asymmetric synthesis method of R-or S-acebutolol.
  • Accelerating Drug Discovery for Targeting G Protein-Coupled Receptors. American Society for Nutrition.
  • G Protein–Coupled Receptors in Asthma Therapy: Pharmacology and Drug Action. American Society for Pharmacology and Experimental Therapeutics.
  • Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characteriz
  • Synthesis and crystal structure of (S)-pindolol. Semantic Scholar.

Sources

Validation

A Comparative Analysis of (S)-Penbutolol's Potency at Beta-Adrenergic Receptors

This guide provides a comprehensive benchmark of (S)-Penbutolol's potency against established beta-antagonists, namely propranolol, metoprolol, and carvedilol. Designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark of (S)-Penbutolol's potency against established beta-antagonists, namely propranolol, metoprolol, and carvedilol. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies used to determine antagonist affinity and functional potency, presents comparative data, and discusses the implications of these findings within the context of beta-adrenergic receptor pharmacology.

Introduction: The Landscape of Beta-Adrenergic Blockade

Beta-adrenergic receptors (β-ARs), members of the G protein-coupled receptor (GPCR) superfamily, are pivotal in mediating the physiological effects of catecholamines like epinephrine and norepinephrine.[1] These receptors are classified into three main subtypes: β1, β2, and β3. β1-ARs are predominantly located in the heart and kidneys, where their stimulation increases heart rate, contractility, and renin release.[1] β2-ARs are found in the smooth muscle of the vasculature and bronchioles, mediating vasodilation and bronchodilation.[1]

Beta-blockers (β-antagonists) are a class of drugs that competitively inhibit catecholamine binding to β-ARs, thereby attenuating the downstream signaling cascade.[1] This guide focuses on (S)-Penbutolol, a non-selective beta-blocker, and compares its potency to that of propranolol (a non-selective antagonist), metoprolol (a β1-selective antagonist), and carvedilol (a non-selective beta-blocker with additional α1-blocking activity). Understanding the relative potency and selectivity of these agents is crucial for both therapeutic applications and further drug development.

The primary signaling pathway for β1 and β2-adrenergic receptors involves their coupling to the stimulatory G protein (Gs). Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins to elicit a physiological response. Beta-antagonists exert their effects by blocking this initial receptor activation, thereby inhibiting the downstream production of cAMP.

Beta_Adrenergic_Signaling_Pathway cluster_membrane Cell Membrane beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Stimulation camp cAMP ac->camp Conversion catecholamine Catecholamine (Agonist) catecholamine->beta_receptor antagonist (S)-Penbutolol (Antagonist) antagonist->beta_receptor atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activation response Physiological Response pka->response Phosphorylation of target proteins

Figure 1: Simplified Beta-Adrenergic Receptor Signaling Pathway.

Methodologies for Assessing Beta-Antagonist Potency

To objectively compare the potency of (S)-Penbutolol with other beta-blockers, two primary experimental approaches are employed: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure the inhibition of agonist-induced cellular responses (IC50).

Radioligand Competition Binding Assay

This assay directly measures the affinity of a compound for a specific receptor subtype. It is considered the gold standard for determining the equilibrium dissociation constant (Ki) of an unlabeled ligand.[2] The principle involves the competition between a radiolabeled ligand (e.g., [³H]-CGP 12177) and the unlabeled test compound (e.g., (S)-Penbutolol) for binding to membranes prepared from cells expressing either β1- or β2-adrenergic receptors.

Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Expressing β1 or β2-AR) mem_prep Membrane Preparation cell_culture->mem_prep incubation Incubation: - Membranes - Radioligand - Unlabeled Antagonist mem_prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50_calc IC50 Calculation counting->ic50_calc cheng_prusoff Cheng-Prusoff Equation ic50_calc->cheng_prusoff ki_value Ki Value cheng_prusoff->ki_value

Figure 2: Workflow for Radioligand Competition Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing either human β1- or β2-adrenergic receptors (e.g., CHO-K1 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[3]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.[3]

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[3]

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.[3]

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[3]

  • Competition Binding Assay:

    • In a 96-well plate, add the prepared cell membranes (typically 3-20 µg of protein).[3]

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177).

    • Add varying concentrations of the unlabeled antagonist ((S)-Penbutolol, propranolol, metoprolol, or carvedilol).

    • For determining non-specific binding, use a high concentration of a potent, non-selective antagonist like propranolol (e.g., 10 µM).[4]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]

  • Separation and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes.[3]

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.[3]

    • Measure the radioactivity retained on the filters using a scintillation counter.[3]

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the unlabeled antagonist concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[3]

Functional Assay: cAMP Inhibition

This assay measures the functional consequence of receptor blockade. It quantifies the ability of an antagonist to inhibit the agonist-stimulated production of the second messenger, cAMP. This provides a measure of the antagonist's functional potency (IC50).

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Use a cell line endogenously or recombinantly expressing the β-adrenergic receptor subtype of interest.

    • Seed the cells into a 96- or 384-well plate and culture until they reach near-confluence.[5]

  • Antagonist Pre-incubation:

    • Wash the cells with assay buffer.

    • Add varying concentrations of the antagonist ((S)-Penbutolol or comparators) to the wells.

    • Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in the buffer to prevent cAMP degradation.[5][6]

    • Pre-incubate the cells with the antagonist for a defined period (e.g., 15-30 minutes) at 37°C.[7]

  • Agonist Stimulation:

    • Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to all wells (except for the basal control) to stimulate cAMP production. The agonist concentration should be at or near its EC80 to ensure a robust signal for inhibition.

    • Incubate for an additional period (e.g., 30 minutes) at 37°C.[7]

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a commercially available detection kit, such as those based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaScreen technology.[8]

  • Data Analysis:

    • Plot the cAMP concentration (or assay signal) against the logarithm of the antagonist concentration.

    • Use non-linear regression to fit a sigmoidal inhibition curve and determine the IC50 value, which represents the concentration of the antagonist required to reduce the agonist-stimulated cAMP response by 50%.

Comparative Potency Data

The following table summarizes the binding affinities (Ki) of (S)-Penbutolol and the selected beta-antagonists for β1- and β2-adrenergic receptors, as reported in the scientific literature. It is important to note that absolute Ki values can vary between studies due to differences in experimental conditions (e.g., tissue source, radioligand used, assay buffer composition). Therefore, the selectivity ratio (β1/β2) is often a more consistent measure for comparison.

Antagonistβ1-AR Ki (nM)β2-AR Ki (nM)Selectivity (β1/β2)Classification
(S)-Penbutolol ~40-70 (apparent Ki)[9]~40-70 (inferred)~1Non-selective[10]
Propranolol 2.4[11]0.32[11]7.5Non-selective[12]
(S)-Metoprolol 18.6524.80.035β1-selective[13][14]
Carvedilol ~4-5[15]0.076~52-65Non-selective[15][16][17]

Note: Ki values are converted from -log(Ki) where applicable for standardization. The apparent Ki for (S)-Penbutolol was determined in the presence of human plasma, which can influence the effective concentration due to protein binding.[9] The selectivity ratio is calculated as Ki(β2)/Ki(β1); a value < 1 indicates β2 selectivity, > 1 indicates β1 selectivity, and ~1 indicates non-selectivity.

Analysis and Discussion

The compiled data highlights the distinct pharmacological profiles of these four beta-antagonists.

(S)-Penbutolol is characterized as a non-selective beta-blocker, binding to both β1 and β2 receptors.[10] The available data, although measuring an apparent Ki in the presence of plasma, suggests a similar affinity for both receptor subtypes, consistent with its non-selective classification.[9] Some studies have also indicated that penbutolol possesses intrinsic sympathomimetic activity (ISA), meaning it can act as a partial agonist.[10]

Propranolol , the prototypical non-selective beta-blocker, demonstrates high affinity for both β1 and β2 receptors.[11] Interestingly, the data from some studies suggests a slight preference for the β2 receptor.[11][18]

(S)-Metoprolol clearly demonstrates β1-selectivity, with a significantly higher affinity for the β1 receptor compared to the β2 receptor.[13] The S-enantiomer is the pharmacologically active form, and its selectivity for cardiac β1 receptors is the basis for its clinical use in cardiovascular conditions, with a reduced likelihood of causing bronchoconstriction compared to non-selective blockers at therapeutic doses.[14][19]

Carvedilol presents a unique profile. While it is classified as non-selective, some studies indicate it is a more potent antagonist at β2-ARs than at β1-ARs in human heart tissue.[16][17] Its high affinity for both receptor subtypes, coupled with its α1-adrenergic blocking properties, contributes to its vasodilatory effects and its efficacy in heart failure.[15][20]

When comparing potency, it's evident that carvedilol and propranolol exhibit very high affinity (low nanomolar Ki values) for both beta-receptor subtypes. The data for (S)-metoprolol shows its high affinity is specific to the β1 receptor. While a direct, side-by-side comparison of (S)-Penbutolol's Ki value is challenging due to the nature of the available data, its non-selective profile places it in the same functional class as propranolol and carvedilol.

Conclusion

This guide provides a framework for the comparative assessment of (S)-Penbutolol's potency against other key beta-antagonists. The experimental methodologies of radioligand binding and functional cAMP assays are fundamental to characterizing the affinity and functional activity of these compounds. The presented data confirms the non-selective profile of (S)-Penbutolol, placing it alongside propranolol and carvedilol in its interaction with both β1- and β2-adrenergic receptors. In contrast, metoprolol's β1-selectivity distinguishes its pharmacological profile. For drug development professionals, understanding these nuances in potency and selectivity is paramount for designing novel therapeutics with optimized efficacy and safety profiles.

References

  • Beta-Adrenoceptor Antagonists (Beta-Blockers) . CV Pharmacology. [Link]

  • What is the affinity of Carvedilol (beta blocker) binding to beta 2 receptors compared to beta 1 receptors? Dr.Oracle. [Link]

  • propranolol [Ligand Id: 564] activity data from GtoPdb and ChEMBL . IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Radioligand Binding Assay . Gifford Bioscience. [Link]

  • and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol . PubMed. [Link]

  • Carvedilol blocks β2- more than β1-adrenoceptors in human heart . Oxford Academic. [Link]

  • Radioligand binding and competition assays . Bio-protocol. [Link]

  • Carvedilol blocks beta2- more than beta1-adrenoceptors in human heart . PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol . Gifford Bioscience. [Link]

  • Penbutolol: beta-adrenoceptor interaction and the time course of plasma concentrations explain its prolonged duration of action in man . PubMed. [Link]

  • Penbutolol | C18H29NO2 | CID 37464 . PubChem. [Link]

  • The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline . PubMed. [Link]

  • What is the mechanism of action of metoprolol (beta-1 selective adrenergic receptor blocker)? Dr.Oracle. [Link]

  • METOPROLOL SUCCINATE . accessdata.fda.gov. [Link]

  • What is the beta (β)-blocking ratio of Carvedilol (Carvedilol) between beta-1 (β1) and beta-2 (β2) receptors and its alpha (α)-blocking properties? Dr.Oracle. [Link]

  • SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol . Pharmaguideline. [Link]

  • β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro . NIH. [Link]

Sources

Comparative

A Researcher's Guide to the Statistical Validation of (S)-Penbutolol's Cardioprotective Effects

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing, executing, and statistically validating the pharmacological effects of (S)-Penbutolol. We move b...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing, executing, and statistically validating the pharmacological effects of (S)-Penbutolol. We move beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to data generation and interpretation.

Introduction: Understanding (S)-Penbutolol's Pharmacological Profile

(S)-Penbutolol is a synthetic, non-selective β-adrenergic receptor antagonist, meaning it blocks both β-1 and β-2 adrenergic receptors.[1][2] Its β-blocking potency is approximately four times that of propranolol.[3] A key characteristic of penbutolol is its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[4][5] This property allows it to provide a low level of receptor stimulation while blocking the effects of more potent endogenous catecholamines like epinephrine and norepinephrine.[5] This ISA can be advantageous in preventing excessive bradycardia (slowing of the heart rate) that can occur with pure antagonists.[1]

This guide will focus on a common preclinical model to statistically validate the efficacy of (S)-Penbutolol in mitigating the effects of excessive adrenergic stimulation, a hallmark of many cardiovascular diseases.

The β-Adrenergic Signaling Pathway: The Target of (S)-Penbutolol

To validate the effects of (S)-Penbutolol, one must first understand the pathway it targets. β-adrenergic stimulation is a critical regulator of cardiac function. The binding of an agonist (like isoproterenol or endogenous catecholamines) to a β-adrenergic receptor initiates a G-protein-coupled signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP).[2] This leads to the activation of Protein Kinase A (PKA), which phosphorylates multiple downstream targets, ultimately increasing heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[6] (S)-Penbutolol acts as a competitive antagonist in this pathway.

Beta_Adrenergic_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Agonist Agonist (e.g., Isoproterenol) Receptor β-Adrenergic Receptor Agonist->Receptor Stimulates Penbutolol (S)-Penbutolol (Antagonist) Penbutolol->Receptor Blocks G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Effects Increased Heart Rate & Contractility PKA->Effects Phosphorylates Targets

Caption: β-Adrenergic signaling cascade and point of intervention for (S)-Penbutolol.

Experimental Design: An In Vivo Model of Adrenergic Overload

A robust and clinically relevant method for validating a β-blocker's efficacy is to challenge the cardiovascular system with a potent β-agonist and measure the antagonist's ability to mitigate the response. The isoproterenol-induced cardiac hypertrophy model is a widely used and well-characterized approach that mimics the sustained adrenergic stimulation seen in chronic heart conditions.[7][8]

Rationale for Model Selection

Chronic administration of isoproterenol (ISP), a non-selective β-agonist, induces pathological cardiac hypertrophy, fibrosis, and dysfunction in animal models.[9][10] This provides a clear and quantifiable disease phenotype against which the protective effects of (S)-Penbutolol can be measured. It allows for the assessment of the drug's ability to antagonize the key downstream effects of β-adrenergic stimulation.[3]

Experimental Groups

A well-designed study includes multiple control groups to ensure that the observed effects are directly attributable to the drug's mechanism of action.

Group IDGroup NameTreatment 1 (Vehicle/Drug)Treatment 2 (Saline/Challenge)Purpose
1Vehicle ControlVehicle (e.g., Saline)SalineEstablishes baseline physiological parameters.
2(S)-Penbutolol Only(S)-Penbutolol (e.g., 20 mg/kg)SalineAssesses the effect of the drug in a non-challenged state.
3ISP ChallengeVehicle (e.g., Saline)Isoproterenol (e.g., 5 mg/kg)Induces the pathological phenotype (positive control).
4(S)-Penbutolol + ISP(S)-Penbutolol (e.g., 20 mg/kg)Isoproterenol (e.g., 5 mg/kg)The primary test group to evaluate the efficacy of (S)-Penbutolol.
5Propranolol + ISPPropranolol (e.g., 20 mg/kg)Isoproterenol (e.g., 5 mg/kg)Compares (S)-Penbutolol to a well-established non-selective β-blocker.
Key Endpoints for Validation

To provide a comprehensive assessment, both functional and structural endpoints should be measured.

  • Hemodynamic Monitoring (Longitudinal Data): Continuous measurement of heart rate (HR) and blood pressure (BP) via radiotelemetry provides rich longitudinal data, capturing the acute and chronic effects of treatment.[11][12]

  • Biomarkers (Terminal Data): Gene expression analysis (e.g., via RT-qPCR) of hypertrophic markers like atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC) in heart tissue offers molecular-level validation.[7]

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating through the inclusion of appropriate controls and objective endpoints.

Animal Model
  • Species: Male Sprague Dawley rats (250-300g).

  • Acclimation: Animals are acclimated for at least one week prior to any procedures.

  • Randomization: Animals are randomly assigned to the experimental groups outlined in the table above. The investigator responsible for data analysis should be blinded to the group assignments.

Surgical Implantation of Telemetry Devices
  • Anesthetize the rat using isoflurane.

  • Surgically implant a pressure-sensing telemetry device (e.g., DSI PhysioTel™) with the catheter inserted into the abdominal aorta for direct blood pressure measurement.

  • Allow a recovery period of 7-10 days, during which baseline hemodynamic data is collected.

Dosing Paradigm (14-Day Study)
  • Days 1-14: Administer the assigned vehicle or drug ((S)-Penbutolol or Propranolol) via oral gavage once daily.

  • Days 1-14: Approximately 30 minutes after the primary treatment, administer the saline or isoproterenol challenge via subcutaneous injection.

  • Throughout: Continuously record HR and BP data via the telemetry system.

Terminal Procedures
  • On Day 15, record final body weights.

  • Euthanize animals according to approved institutional guidelines.

  • Excise the heart, blot it dry, and record the total heart weight.

  • Collect the left ventricle for molecular analysis and store it appropriately (e.g., at -80°C).

Statistical Validation: From Raw Data to Actionable Insights

Statistical_Workflow Data Experimental Data (Terminal vs. Longitudinal) IsTerminal Is Data Terminal? (e.g., HW/BW Ratio) Data->IsTerminal NumGroups Comparing >2 Groups? IsTerminal->NumGroups Yes IsLongitudinal Is Data Longitudinal? (e.g., Daily Heart Rate) IsTerminal->IsLongitudinal No ANOVA One-Way ANOVA NumGroups->ANOVA Yes PostHoc Post-Hoc Test (e.g., Tukey's HSD) ANOVA->PostHoc If p < 0.05 Conclusion Statistically Validated Conclusion PostHoc->Conclusion MixedModel Linear Mixed-Effects Model or GEE IsLongitudinal->MixedModel Yes MixedModel->Conclusion

Caption: Decision workflow for selecting the appropriate statistical analysis method.

Analysis of Terminal Data (e.g., HW/BW Ratio)

For endpoints measured once at the end of the study, a One-Way Analysis of Variance (ANOVA) is appropriate to determine if there are any statistically significant differences among the means of the experimental groups. If the overall ANOVA is significant (typically p < 0.05), a post-hoc test (e.g., Tukey's Honestly Significant Difference test) is required to perform pairwise comparisons between specific groups (e.g., comparing the "ISP Challenge" group to the "(S)-Penbutolol + ISP" group).

Hypothetical Data: Heart Weight to Body Weight (HW/BW) Ratio

GroupNMean HW/BW (mg/g)Std. Deviation
Vehicle Control102.950.15
ISP Challenge104.100.25
(S)-Penbutolol + ISP103.200.20
Propranolol + ISP103.150.18

In this hypothetical example, an ANOVA would likely show a significant overall effect. A subsequent Tukey's test would be expected to show that the ISP Challenge group has a significantly higher HW/BW ratio than all other groups, and that the (S)-Penbutolol + ISP and Propranolol + ISP groups are not significantly different from the Vehicle Control, thus demonstrating efficacy.

Analysis of Longitudinal Data (e.g., Heart Rate)

Analyzing data collected repeatedly over time from the same subjects requires specialized methods that account for the correlation between measurements within an individual.[13][14] Using simple t-tests or ANOVA at each time point is statistically inappropriate and increases the risk of Type I errors.

Appropriate Methods:

  • Linear Mixed-Effects Models (LMM): These models are highly flexible and robust. They can model the overall trend over time while accounting for individual variation among subjects. This is the preferred method for this type of data.[15]

  • Generalized Estimating Equations (GEE): GEE is another powerful technique for analyzing correlated data, particularly useful when the primary interest is in the average population response rather than individual trajectories.[15]

Hypothetical Data: Average Daily Heart Rate (Beats Per Minute)

GroupDay 1Day 7Day 14
Vehicle Control350 ± 20345 ± 18348 ± 21
ISP Challenge450 ± 25465 ± 22470 ± 28
(S)-Penbutolol + ISP360 ± 22355 ± 19352 ± 24
Propranolol + ISP355 ± 24348 ± 20345 ± 22

A mixed-effects model would analyze the entire dataset simultaneously, testing for significant effects of 'treatment', 'time', and the 'treatment-by-time interaction'. A significant interaction would indicate that the treatments caused different changes in heart rate over the 14-day period. The model would likely confirm that the ISP challenge significantly increased heart rate over time compared to control, and that both (S)-Penbutolol and Propranolol prevented this increase.

Conclusion

References

  • levatol® tablets 20 mg - accessdata.fda.gov.

  • Heel, R.C., et al. (1981). Penbutolol: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris. Drugs, 22(1), 1-25.

  • Pérez, N.G., et al. (2003). Regression of Isoproterenol-Induced Cardiac Hypertrophy by Na+/H+ Exchanger Inhibition. Hypertension, 42(6), 1184-1190.

  • Wikipedia contributors. (2023). Penbutolol. Wikipedia.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 37464, Penbutolol.

  • MIMS. Penbutolol.

  • Grokipedia. Penbutolol.

  • Chirino-Lozano, Y., et al. (2022). Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice. PLoS One, 17(7), e0271271.

  • Gupta, P.P., et al. (2012). A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats. Journal of Translational Medicine, 10, 63.

  • Science.gov. isoproterenol-induced cardiac hypertrophy: Topics by Science.gov.

  • Wikipedia contributors. (2023). Dose–response relationship. Wikipedia.

  • Rau, C.D., et al. (2012). Isoproterenol-induced Cardiac Hypertrophy And Failure In Mice: Gene Network Modeling. Circulation Research, 111(Suppl_1), A233.

  • Medical Pharmacology. (2023). Pharmacology of Penbutolol Sulfate (Levatol). YouTube.

  • Wiley Analytical Science. (2024). Statistical analysis of dose-response curves.

  • Baďo, O., et al. (2014). [In vivo testing of new ultrashort-acting β-blockers with the effect on systolic blood pressure and heart rate]. Ceska Slov Farm, 63(4), 167-73.

  • Britannica. Dose-response relationship.

  • MediPharm Solutions. (2023). Data Handling for Longitudinal and Observational Studies.

  • Egger, J. (2017). Core Guide: Longitudinal Data Analysis. Duke Global Health Institute.

  • Pasanisi, F., et al. (1989). The analysis of dose-response curves--a practical approach. British Journal of Clinical Pharmacology, 27(2), 203–211.

  • GraphPad. How Do I Perform a Dose-Response Experiment?.

  • Wikipedia contributors. (2024). Beta blocker. Wikipedia.

  • Baker, J.G. (2005). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. Trends in Pharmacological Sciences, 26(9), 450-452.

  • Yndigegn, T., et al. (2020). Design and rationale of randomized evaluation of decreased usage of beta-blockers after acute myocardial infarction (REDUCE-AMI). American Heart Journal, 220, 48-56.

  • Scherstén, F., et al. (2023). The Danish-Norwegian randomized trial on beta-blocker therapy after myocardial infarction: Design, rationale, and baseline characteristics. European Heart Journal - Cardiovascular Pharmacotherapy, 9(8), 668-676.

  • ECG & ECHO. (2023). ECG changes caused by antiarrhythmic drugs, beta blockers & calcium channel blockers.

  • Lymperopoulos, A., et al. (2013). Antiarrhythmic mechanisms of beta blocker therapy. Current Drug Targets, 14(3), 345-51.

  • Fitzmaurice, G.M., & Ravichandran, C. (2008). A Primer in Longitudinal Data Analysis. Circulation, 118(19), 2005-2010.

  • Exner, D.V., & Reiffel, J.A. (2001). Beta-blockers as anti-arrhythmic agents. Current Opinion in Cardiology, 16(1), 21-6.

  • Van Herwaarden, C.L., et al. (1977). The effect on myocardial contractility of a new beta-adrenergic receptor blocking drug, penbutolol. European Journal of Clinical Pharmacology, 12(5), 321-5.

  • Begic, E., et al. (2019). Beta-blockers and their impact on blood pressure and heart rate. Magna Scientia.

  • Lindholm, D., et al. (2023). Randomized evaluation of routine beta-blocker therapy after myocardial infarction quality of life (RQoL): design and rationale of a multicentre, prospective, randomized, open, blinded endpoint study. European Heart Journal - Open, 3(6), oead118.

  • Begic, E., et al. (2019). Beta-blockers and their impact on blood pressure and heart rate. ResearchGate.

  • Yi, G.Y. (2008). SOME METHODS ON LONGITUDINAL DATA ANALYSIS. Statistical Society of Canada.

  • Lymperopoulos, A., et al. (2019). Antiarrhythmic mechanisms of beta blocker therapy. Journal of cardiovascular pharmacology, 74(1), 10-17.

  • Cloutier, L., et al. (2016). Heart rate dependent and independent effects of beta-blockers on central hemodynamic parameters: a propensity score analysis. Journal of Hypertension, 34(8), 1629-36.

  • StudySmarter. Longitudinal Data Analysis: Techniques & Examples.

  • Taylor & Francis. Penbutolol – Knowledge and References.

  • Hansson, B.G., & Hökfelt, B. (1978). Penbutolol, a new non-selective beta-adrenergic blocking compound in the treatment of hypertension. A comparision with propranolol. Annals of Clinical Research, 10(2), 105-6.

  • Kotecha, D., et al. (2020). Overview of the evidence base for beta-blockers versus control in cardiovascular health. ResearchGate.

  • Kotecha, D., et al. (2020). Beta-blocker efficacy across different cardiovascular indications: an umbrella review and meta-analytic assessment. BMC Medicine, 18(1), 124.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of (S)-Penbutolol Hydrochloride

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe and compliant disposal of (S)-Penbutolol Hydrochloride. Adherence to these procedures is critical not only for laboratory safe...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe and compliant disposal of (S)-Penbutolol Hydrochloride. Adherence to these procedures is critical not only for laboratory safety but also for environmental protection. This document synthesizes regulatory standards with practical, field-tested protocols to ensure a self-validating system of chemical waste management.

Immediate Safety Profile & Hazard Characterization

Before handling (S)-Penbutolol Hydrochloride for disposal, it is imperative to understand its hazard profile. Although comprehensive toxicological data may be limited, related compounds and available Safety Data Sheets (SDS) indicate that it should be handled as a pharmacologically active and potentially hazardous substance.

Initial Assessment: (S)-Penbutolol Hydrochloride is a beta-adrenergic antagonist. Occupational exposure could lead to unintended cardiovascular effects such as bradycardia and hypotension.[1] Therefore, treating this compound with the appropriate level of caution is the first step in safe disposal.

Waste Characterization: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[2][3][4]

  • (S)-Penbutolol is not typically found on the EPA's P or U lists of acute or toxic hazardous wastes. [2][5][6] These lists are reserved for commercial chemical products that are discarded in their unused form.[2][6]

  • Characteristic Waste Analysis: The responsibility falls on the generator to determine if the waste exhibits hazardous characteristics.[2][6]

    • Toxicity: While not a listed toxic waste, solutions containing penbutolol could potentially leach harmful constituents. Preservatives like m-cresol, sometimes found in pharmaceutical formulations, can make a waste stream toxic under RCRA (D024).[7]

    • Ignitability: Solutions containing 24% or more alcohol by volume are considered ignitable (D001).[8]

    • Corrosivity: Waste is hazardous if it has a pH of ≤ 2 or ≥ 12.5 (D002).[8]

A hazardous waste determination must be performed for each unique waste stream containing (S)-Penbutolol Hydrochloride.[6][7] When in doubt, it is prudent to manage the waste as hazardous.

Parameter Hazard Specification & EPA Code Considerations for (S)-Penbutolol HCl
RCRA Listed Waste P-List (Acutely Toxic) or U-List (Toxic)Not typically listed. Verify against current P/U lists (40 CFR §261.33).
Characteristic: Ignitability Flash point < 140°F (60°C) / Contains ≥24% alcohol (D001)Relevant for solutions or formulations. Pure solid is not ignitable.
Characteristic: Corrosivity pH ≤ 2 or ≥ 12.5 (D002)Unlikely for pure substance, but possible for lab preparations.
Characteristic: Reactivity Unstable, reacts violently with water, etc. (D003)Not a known characteristic of penbutolol.
Characteristic: Toxicity Exceeds TCLP limits for specific contaminants (D004-D043)Unlikely for pure substance. Test if mixed with other toxic chemicals or heavy metals.
Personal Protective Equipment (PPE) Varies by operationMinimum: Safety glasses, lab coat, nitrile gloves. For dust/aerosols: NIOSH-approved respirator.[9]
Waste Segregation and Containment

Proper segregation is the cornerstone of a compliant and safe waste management program. Cross-contamination can create dangerous reactions and complicate disposal.

Protocol for Segregation:

  • Designate a specific, labeled hazardous waste container for (S)-Penbutolol Hydrochloride waste. The label must clearly state "HAZARDOUS WASTE".[10]

  • Do not mix penbutolol waste with other waste streams, especially incompatible materials.

  • Solid Waste: Collect pure (S)-Penbutolol Hydrochloride powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, wipes), and non-empty containers in a clearly labeled, sealed container.

  • Liquid Waste: Collect aqueous and solvent-based solutions in a dedicated, leak-proof, and compatible container. Do not mix aqueous and organic solvent waste streams.

  • Sharps: Syringes that are not "RCRA empty" (plunger fully depressed) must be placed in a sharps container and managed as hazardous waste.[10]

Step-by-Step Disposal Protocols

The mandated disposal route for non-creditable hazardous pharmaceutical waste is through a licensed professional waste disposal service, typically involving incineration.[9]

CRITICAL PROHIBITION: Do NOT dispose of (S)-Penbutolol Hydrochloride down the drain. The EPA has banned the sewering of all hazardous waste pharmaceuticals by healthcare facilities.[11][12][13][14] This practice introduces active pharmaceutical ingredients into waterways, posing a significant environmental risk.[11]

Workflow: Decision Process for (S)-Penbutolol Hydrochloride Disposal

This diagram outlines the critical decision points for classifying and disposing of waste containing (S)-Penbutolol Hydrochloride.

G cluster_0 cluster_1 start Identify Waste Stream Containing (S)-Penbutolol HCl is_unused Is it an unused Commercial Chemical Product? start->is_unused check_lists Check RCRA P/U Lists (40 CFR §261.33) is_unused->check_lists Yes check_char Does it Exhibit Hazardous Characteristics (D-Codes)? (Ignitability, Corrosivity, Reactivity, Toxicity) is_unused->check_char No is_listed Is it Listed? check_lists->is_listed is_listed->check_char No haz Manage as RCRA Hazardous Waste is_listed->haz Yes is_char Is it Characteristic Hazardous Waste? check_char->is_char non_haz Manage as Non-Hazardous Pharmaceutical Waste (Follow Local Regulations) is_char->non_haz No is_char->haz Yes haz_start RCRA Hazardous Waste Identified haz->haz_start segregate Segregate in Closed, Labeled 'HAZARDOUS WASTE' Container haz_start->segregate contact_vendor Contact Licensed Hazardous Waste Disposal Company segregate->contact_vendor manifest Prepare Hazardous Waste Manifest contact_vendor->manifest dispose Transfer to Vendor for Incineration/Treatment manifest->dispose

Caption: Decision workflow for classifying and managing (S)-Penbutolol HCl waste.

Protocol for Bulk Powder and Contaminated Solids:

  • Containment: Carefully sweep up solid materials, avoiding dust formation.[9] Place into a designated, sealable hazardous waste container.

  • Labeling: Ensure the container is closed, in good condition, and clearly labeled with "Hazardous Waste" and the contents.

  • Storage: Store the container in a designated satellite accumulation area or central accumulation area, adhering to RCRA storage time limits.

  • Disposal: Arrange for pickup by a licensed hazardous waste disposal company. Ensure a hazardous waste manifest is completed for off-site shipment.[13]

Protocol for Solutions and Liquids:

  • Containment: Collect all liquid waste containing (S)-Penbutolol Hydrochloride in a compatible, sealed, and leak-proof container.

  • Neutralization (If Applicable): If the waste is hazardous due to corrosivity (high or low pH), it may be permissible to neutralize it on-site if allowed by your facility's permit and local regulations. This must be done by trained personnel. This does not remove the pharmaceutical hazard.

  • Disposal: The container must be managed as hazardous waste and transferred to a licensed disposal vendor.

Spill Management & Decontamination

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination. Spill kits must be readily available wherever (S)-Penbutolol Hydrochloride is handled.[15]

Spill Cleanup Protocol:

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: At a minimum, wear double nitrile gloves, a lab coat, and safety goggles. If the spill generates dust, a NIOSH-certified respirator is required.[15]

  • Containment: For liquid spills, surround the area with absorbent pads from the spill kit. For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.

  • Cleanup:

    • Use absorbent materials to collect liquids, working from the outside in.

    • Carefully scoop up solids.

    • Do not create dust.[9]

  • Disposal of Cleanup Debris: All cleanup materials (gloves, pads, towels, etc.) are considered hazardous waste and must be placed in the designated (S)-Penbutolol Hydrochloride waste container.[13]

  • Decontamination: The goal is to neutralize and physically remove any remaining residue.

    • Deactivation: Use a suitable agent to render the drug inert. A common approach for many hazardous drugs involves using an oxidizing agent like sodium hypochlorite. The choice of agent must be validated for the specific compound and surface.

    • Cleaning: Following deactivation, clean the area with a germicidal detergent to remove any residue.

    • Disinfection: If required for the area, perform a final wipe with an appropriate disinfectant (e.g., 70% isopropyl alcohol).

Facility Decontamination

Routine decontamination of surfaces and equipment is essential to prevent cross-contamination and chronic low-level exposure.[16]

  • Routine Cleaning: All surfaces and equipment that may come into contact with (S)-Penbutolol Hydrochloride should be decontaminated at the end of each work session.

  • Waste Handling Areas: Areas used for the accumulation of hazardous waste must be regularly inspected and cleaned.

  • Disposal of Decontamination Waste: All wipes, pads, and other materials used for decontamination should be disposed of as hazardous waste.[17][18]

By implementing these structured, science-backed procedures, research professionals can ensure the safe handling and compliant disposal of (S)-Penbutolol Hydrochloride, upholding their commitment to laboratory safety, regulatory adherence, and environmental stewardship.

References

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste360. [Link]

  • US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals. Golder. [Link]

  • Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency. [Link]

  • MSDS of (±)-Penbutolol-d9 HCl. Capot Chemical Co., Ltd. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [Link]

  • Decontamination in Pharma. Pharma Pathway. [Link]

  • Hazardous waste characterization. Practice Greenhealth. [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Electronic Code of Federal Regulations (eCFR). [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP). [Link]

  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food & Drug Administration (FDA). [Link]

  • Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs. Tri-Rinse. [Link]

  • Training and Decontamination. Centers for Disease Control and Prevention (CDC). [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency. [Link]

  • EPA Subpart P Regulations. PharmWaste Technologies, Inc. [Link]

  • Safe Handling of Hazardous Drugs. BC Cancer. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. US Environmental Protection Agency. [Link]

  • Is Your Pharmaceutical Waste also Hazardous Waste? Missouri Department of Natural Resources. [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals. Regulations.gov. [Link]

  • EPA Proposes New Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. Beveridge & Diamond PC. [Link]

  • Decontamination of High-Containment Laboratories for Demolition: A Risk-Based Approach. Mary Ann Liebert, Inc., publishers. [Link]

Sources

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